molecular formula C34H71NO16 B609553 NH-bis(m-PEG8)

NH-bis(m-PEG8)

Cat. No.: B609553
M. Wt: 749.9 g/mol
InChI Key: MNMWPNXARNOFIU-UHFFFAOYSA-N
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Description

NH-bis(m-PEG8) is an Amino PEG Linker. PEG Amines contain an amino group which can react with acids, succinimidyl-active esters, or pentafluorophenyl esters for labeling, chemical modification, surface or particle modifications.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H71NO16/c1-36-7-9-40-15-17-44-23-25-48-31-33-50-29-27-46-21-19-42-13-11-38-5-3-35-4-6-39-12-14-43-20-22-47-28-30-51-34-32-49-26-24-45-18-16-41-10-8-37-2/h35H,3-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMWPNXARNOFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H71NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to NH-bis(m-PEG8): A Bifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis(m-PEG8), also known as di(2,5,8,11,14,17,20,23-octaoxapentacosan-25-yl)amine, is a bifunctional, monodisperse polyethylene glycol (PEG) derivative that has emerged as a critical tool in the field of targeted protein degradation. Its unique structure, featuring a central secondary amine flanked by two methoxy-terminated octaethylene glycol chains, makes it an ideal hydrophilic spacer for the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of NH-bis(m-PEG8), including its chemical properties, a representative synthesis protocol, its application in the development of PROTACs, and a case study on its use in targeting the immunosuppressive enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).

Core Properties and Specifications

NH-bis(m-PEG8) is a valuable linker due to the advantageous properties conferred by its PEG chains, including increased hydrophilicity and improved pharmacokinetic profiles of the resulting PROTACs.

PropertyValueReference(s)
Molecular Formula C₃₄H₇₁NO₁₆
Molecular Weight 749.93 g/mol
CAS Number 2055013-64-2
Appearance A colorless to light yellow oil or solid
Solubility Soluble in water and most organic solvents
Purity Typically >95%

Synthesis of NH-bis(m-PEG8): A Representative Protocol

While specific proprietary synthesis methods may vary, a general approach for the synthesis of bifunctional PEG amines involves the activation of the terminal hydroxyl groups of PEG chains followed by amination. The following is a representative, two-step protocol for the synthesis of a compound analogous to NH-bis(m-PEG8).

Step 1: Tosylation of m-PEG8-OH

In this step, the terminal hydroxyl group of methoxy-PEG8-alcohol (m-PEG8-OH) is activated by conversion to a tosylate, a good leaving group.

  • Materials:

    • m-PEG8-OH

    • Toluene (anhydrous)

    • Triethylamine (TEA) or other suitable base

    • p-Toluenesulfonyl chloride (TsCl)

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve m-PEG8-OH in anhydrous toluene under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Add triethylamine to the solution.

    • Slowly add a solution of p-toluenesulfonyl chloride in anhydrous toluene to the reaction mixture.

    • Allow the reaction to stir at room temperature overnight.

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • The filtrate containing the m-PEG8-OTs can be concentrated under reduced pressure and purified by column chromatography.

Step 2: Amination of m-PEG8-OTs

The tosylated PEG is then reacted with ammonia to form the central secondary amine, yielding NH-bis(m-PEG8).

  • Materials:

    • m-PEG8-OTs (from Step 1)

    • Ammonia (e.g., ammonium hydroxide in a sealed vessel or ammonia gas)

    • Suitable solvent (e.g., Dichloromethane)

  • Procedure:

    • Dissolve the purified m-PEG8-OTs in a suitable solvent.

    • React the solution with an excess of ammonia. This reaction may require elevated temperature and pressure in a sealed reaction vessel.

    • After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure.

    • The resulting NH-bis(m-PEG8) is then purified, typically by column chromatography, to yield the final product.

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Amination m-PEG8-OH m-PEG8-OH Reaction_1 Activation of Hydroxyl Group m-PEG8-OH->Reaction_1 Toluene TsCl TsCl TsCl->Reaction_1 TEA TEA TEA->Reaction_1 m-PEG8-OTs m-PEG8-OTs m-PEG8-OTs_2 m-PEG8-OTs Reaction_1->m-PEG8-OTs Reaction_2 Nucleophilic Substitution m-PEG8-OTs_2->Reaction_2 DCM Ammonia Ammonia Ammonia->Reaction_2 NH-bis(m-PEG8) NH-bis(m-PEG8) Reaction_2->NH-bis(m-PEG8)

Representative synthesis workflow for NH-bis(m-PEG8).

Application in PROTAC Development: A Case Study of IDO1 Degradation

NH-bis(m-PEG8) and similar PEG8 linkers are instrumental in the design of PROTACs. A notable example is the development of PROTACs targeting Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.

PROTAC Mechanism of Action

A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., IDO1) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

General mechanism of PROTAC-mediated protein degradation.

IDO1-Targeting PROTACs with a PEG8 Linker

Researchers have developed potent IDO1-targeting PROTACs, such as NU223612, which utilize a PEG8 linker to connect an IDO1 inhibitor to a ligand for the Cereblon (CRBN) E3 ligase.[1][2]

Quantitative Data for IDO1-Targeting PROTACs

The efficacy of PROTACs is often quantified by their DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

CompoundLinker CompositionTarget LigandE3 Ligase LigandDC₅₀ (µM)Dₘₐₓ (%)Cell LineReference(s)
NU223612 PEG8-basedBMS-986205 derivativePomalidomide0.329>90U87[1][2]
Compound 21 Rigidified LinkerBMS-986205 derivativePomalomide0.005~88U87[3]

Experimental Protocol: Western Blotting for Protein Degradation

This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate human glioblastoma U87 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of the IDO1-targeting PROTAC (e.g., NU223612) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for IDO1 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of IDO1 degradation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Western Blot Transfer SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-IDO1) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. ECL Detection Secondary_Ab->Detection Analysis 9. Densitometry Analysis Detection->Analysis

Experimental workflow for Western Blot analysis.

Downstream Signaling of IDO1 Degradation

IDO1 exerts its immunosuppressive effects through multiple mechanisms. Its degradation by a PROTAC is expected to reverse these effects.

IDO1_Signaling cluster_0 IDO1-Mediated Immunosuppression cluster_1 Effect of IDO1 PROTAC IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion Tryptophan Tryptophan Tryptophan->IDO1 Metabolized by Treg_Activation Treg Activation & Effector T Cell Inhibition Kynurenine->Treg_Activation Activates T_Cell_Annergy Effector T Cell Anergy/Apoptosis Tryptophan_Depletion->T_Cell_Annergy Induces IDO1_PROTAC IDO1 PROTAC (e.g., NU223612) IDO1_Degradation IDO1 Degradation IDO1_PROTAC->IDO1_Degradation Restored_Tryptophan Tryptophan Levels IDO1_Degradation->Restored_Tryptophan Restores Reduced_Kynurenine Kynurenine Levels IDO1_Degradation->Reduced_Kynurenine Reduces T_Cell_Activation Effector T Cell Activation & Proliferation Restored_Tryptophan->T_Cell_Activation Promotes Reduced_Treg Treg Activity Reduced_Kynurenine->Reduced_Treg Reduces

References

An In-depth Technical Guide to the Solubility and Stability of NH-bis(m-PEG8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of NH-bis(m-PEG8), a bifunctional amino PEG linker. A thorough understanding of these properties is critical for the successful application of this reagent in bioconjugation, drug delivery, and surface modification. While specific quantitative data for NH-bis(m-PEG8) is not extensively available in public literature, this guide synthesizes information from structurally related compounds and general principles of polyethylene glycol (PEG) chemistry to provide a robust predictive framework and detailed experimental protocols for empirical determination.

Core Concepts: Structure and Properties

NH-bis(m-PEG8) is a PEG linker characterized by a central secondary amine flanked by two methoxy-terminated PEG chains, each consisting of eight ethylene glycol units. This structure imparts a high degree of hydrophilicity, which is a key determinant of its solubility profile.

Diagram: Chemical Structure of NH-bis(m-PEG8)

cluster_0 Methoxy PEG Chain 1 cluster_1 Central Amine cluster_2 Methoxy PEG Chain 2 CH3O1 CH₃O PEG1_1 CH₂CH₂O CH3O1->PEG1_1 PEG1_2 ... PEG1_1->PEG1_2 PEG1_3 CH₂CH₂O PEG1_2->PEG1_3 NH NH PEG1_3->NH PEG2_1 OCH₂CH₂ NH->PEG2_1 PEG2_2 ... PEG2_1->PEG2_2 PEG2_3 OCH₃ PEG2_2->PEG2_3

Caption: Molecular structure of NH-bis(m-PEG8).

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and application. The PEG chains in NH-bis(m-PEG8) are expected to render it highly soluble in aqueous solutions and a range of organic solvents.

Predicted Solubility

Based on the general properties of PEG derivatives, the following table summarizes the predicted solubility of NH-bis(m-PEG8). It is important to note that these are qualitative predictions and empirical verification is recommended.

Solvent ClassSolventPredicted SolubilityRationale and Notes
Aqueous WaterHighly SolubleThe hydrophilic nature of the PEG chains is the primary driver for high aqueous solubility. PEGylation is a well-established method for increasing the water solubility of molecules.[1]
Aqueous Buffers (e.g., PBS)Highly SolubleExpected to be readily soluble in common biological buffers.
Polar Protic EthanolSolubleLower molecular weight PEGs are generally soluble in ethanol.
MethanolSolubleSimilar to ethanol, good solubility is expected.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleA related compound, m-PEG8-NHS ester, is reported to be soluble in DMSO at ≥ 100 mg/mL.[2][3]
Dimethylformamide (DMF)Solublem-PEG8-NHS ester is also reported to be soluble in DMF.[3]
Acetonitrile (ACN)SolubleA protected form, NH-bis(PEG8-Boc), is noted to be soluble in ACN.[4]
Nonpolar Dichloromethane (DCM)Solublem-PEG8-NHS ester is reported to be soluble in DCM.
ChloroformSolublePEGs are often soluble in chloroform.
HexanesInsolubleAs a polar molecule, it is not expected to be soluble in nonpolar aliphatic solvents.
Diethyl EtherSparingly SolubleSolubility in diethyl ether is generally lower for PEGs compared to more polar solvents.
Experimental Protocol for Solubility Determination: Saturation Shake-Flask Method

This method is a reliable approach to determine the thermodynamic solubility of a compound.

Materials:

  • NH-bis(m-PEG8)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, Charged Aerosol Detector - CAD, or Refractive Index - RI), or a Total Organic Carbon (TOC) analyzer.

Procedure:

  • Preparation: Add an excess amount of NH-bis(m-PEG8) to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. For accuracy, filter the collected supernatant through a syringe filter.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Determine the concentration of NH-bis(m-PEG8) in the diluted sample using a validated analytical method (e.g., HPLC-ELSD).

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Diagram: Experimental Workflow for Solubility Determination

A Add excess NH-bis(m-PEG8) to solvent B Equilibrate on shaker (24-48h at constant T) A->B C Centrifuge to pellet undissolved solid B->C D Collect and filter supernatant C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC-ELSD) E->F G Calculate solubility F->G

Caption: Shake-Flask method workflow.

Stability Profile

The stability of NH-bis(m-PEG8) is crucial for its storage and use in various applications. The primary points of potential degradation are the ether linkages in the PEG backbone and the central amine.

General Stability Considerations
  • pH: The ether bonds of the PEG backbone are generally stable to hydrolysis under neutral and moderately acidic or basic conditions. However, extreme pH conditions should be avoided. The central secondary amine can be protonated at low pH.

  • Temperature: As a general recommendation for PEG compounds, storage at -20°C is advised for long-term stability. Solutions, once prepared, should ideally be used on the same day. If storage of solutions is necessary, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month. Before use, the product should be allowed to equilibrate to room temperature for at least one hour.

  • Oxidation: The polyether backbone of PEG can be susceptible to oxidative degradation, which can be initiated by heat, light, and transition metal ions. It is advisable to store the compound protected from light and in an inert atmosphere if possible, especially for long-term storage or when used in formulations sensitive to oxidation.

  • Incompatible Materials: Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents should be avoided as they can cause degradation.

Experimental Protocol for Stability Assessment: HPLC-Based Assay

A stability-indicating HPLC method can be developed to monitor the degradation of NH-bis(m-PEG8) over time under various stress conditions.

Materials:

  • NH-bis(m-PEG8)

  • Buffers of different pH values (e.g., pH 4, 7, 9)

  • Hydrogen peroxide solution (for oxidative stress)

  • Temperature-controlled chambers or water baths

  • HPLC system with a suitable column and detector (e.g., C18 column with ELSD or CAD)

  • Quenching agent (if necessary, e.g., sodium bisulfite for peroxide)

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the intact NH-bis(m-PEG8) from potential degradation products.

  • Sample Preparation: Prepare solutions of NH-bis(m-PEG8) in the different stress condition media (e.g., pH buffers, water with hydrogen peroxide).

  • Incubation:

    • pH Stability: Incubate the solutions at a set temperature (e.g., 40°C) and pull aliquots at various time points (e.g., 0, 24, 48, 72 hours).

    • Thermal Stability: Incubate solutions in a neutral buffer at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) and sample at various time points.

    • Oxidative Stability: Incubate the solution with hydrogen peroxide at a set temperature and sample over time. Quench the reaction before analysis if necessary.

  • Analysis: Analyze the samples by the developed HPLC method.

  • Data Interpretation: Plot the percentage of remaining intact NH-bis(m-PEG8) against time for each condition to determine the degradation kinetics.

Diagram: Signaling Pathway of Potential Degradation

cluster_stress Stress Conditions cluster_molecule NH-bis(m-PEG8) cluster_degradation Degradation Pathways cluster_products Potential Products pH Extreme pH Hydrolysis Hydrolysis pH->Hydrolysis Protonation Protonation pH->Protonation Temp High Temperature Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Ox Oxidizing Agents Ox->Oxidation PEG PEG Backbone (Ether Linkages) PEG->Hydrolysis PEG->Oxidation Amine Central Amine Amine->Protonation DP Degradation Products Hydrolysis->DP Oxidation->DP

Caption: Potential degradation pathways.

Conclusion

NH-bis(m-PEG8) is a valuable tool in bioconjugation and drug delivery, largely owing to the favorable properties imparted by its PEG chains. It is predicted to have excellent solubility in aqueous media and a range of polar organic solvents. While generally stable, appropriate storage conditions, including low temperatures and protection from strong acids, bases, and oxidizing agents, are necessary to ensure its integrity. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the precise solubility and stability parameters of NH-bis(m-PEG8) for their specific applications, ensuring robust and reproducible results.

References

Introduction to Bifunctional Poly(ethylene glycol) Linkers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Applications of Bifunctional PEG Linkers in Research

Bifunctional Poly(ethylene glycol) (PEG) linkers are versatile tools in biomedical research and drug development, characterized by reactive functional groups at both ends of a polyethylene glycol chain.[1][] These linkers are broadly categorized into two main types:

  • Homobifunctional PEG Linkers : These possess identical functional groups at each terminus (X-PEG-X).[3][4] They are primarily used for symmetric cross-linking applications, such as intramolecular protein cross-linking to stabilize structure or intermolecular cross-linking to form protein complexes.[5]

  • Heterobifunctional PEG Linkers : These feature two different functional groups at their ends (X-PEG-Y). This dual reactivity is crucial for the controlled, sequential conjugation of two distinct molecules, such as linking a targeting antibody to a therapeutic drug. This specificity minimizes the formation of undesirable homodimers and polymers, leading to more homogeneous and well-defined bioconjugates.

The PEG component of these linkers imparts several beneficial properties, including enhanced water solubility, improved biocompatibility, and reduced immunogenicity of the conjugated molecule. The flexible nature and customizable length of the PEG chain allow for precise control over the distance and spatial orientation between the linked molecules, which is critical for optimizing biological activity.

Core Applications in Research and Drug Development

Bifunctional PEG linkers are instrumental in a variety of advanced applications, fundamentally enabling the design and synthesis of complex biomolecular constructs.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Heterobifunctional PEG linkers are pivotal in ADC design, serving as the bridge between the antibody and the payload.

The inclusion of a PEG linker in an ADC construct offers several advantages:

  • Enhanced Solubility : Many potent cytotoxic drugs are hydrophobic. The hydrophilic PEG linker improves the overall solubility of the ADC, preventing aggregation.

  • Improved Pharmacokinetics : The PEG chain creates a hydrophilic shield around the drug, prolonging its circulation half-life by reducing renal clearance and protecting it from enzymatic degradation.

  • Optimized Drug-to-Antibody Ratio (DAR) : PEG linkers can help increase the number of drug molecules that can be attached to a single antibody without compromising its stability and solubility.

  • Controlled Drug Release : Some PEG linkers can be designed to be cleavable under specific physiological conditions (e.g., in the acidic environment of a tumor), ensuring the payload is released only at the target site.

Quantitative Data: Impact of PEG Linker Length on ADC Properties

Studies have shown that varying the length of the PEG linker can significantly impact the therapeutic index of an ADC. Longer PEG chains generally improve the pharmacokinetic profile but can sometimes reduce cytotoxic potency.

ConjugatePEG LinkerHalf-Life Extension (fold change vs. no PEG)In Vitro Cytotoxicity Reduction (fold change vs. no PEG)
HMNone (SMCC linker)1.01.0
HP4KM4 kDa PEG2.54.5
HP10KM10 kDa PEG11.222.0
Data adapted from a study on affibody-based drug conjugates.

Despite the reduction in in-vitro cytotoxicity, the conjugate with the 10 kDa PEG linker (HP10KM) showed the most potent anti-tumor activity in animal models, highlighting the critical role of an extended half-life in overall efficacy.

Experimental Protocol: Conjugation of a Drug to an Antibody using a Maleimide-PEG-NHS Ester Linker

This protocol outlines a two-step process for conjugating a thiol-containing drug payload to the lysine residues of an antibody.

  • Materials :

    • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS).

    • Heterobifunctional Linker: Maleimide-PEG-NHS ester.

    • Thiol-containing cytotoxic drug.

    • Solvents: Anhydrous Dimethylformamide (DMF).

    • Buffers: PBS (pH 7.4), Sodium Borate Buffer (pH 8.5).

    • Reducing agent: Dithiothreitol (DTT) for antibody reduction (if conjugating to cysteine residues).

    • Purification: Size-exclusion chromatography (SEC) column.

  • Procedure :

    • Step 1: Antibody Modification with Linker

      • Prepare the antibody solution at a concentration of 5-10 mg/mL in Sodium Borate Buffer (pH 8.5).

      • Dissolve the Maleimide-PEG-NHS ester linker in DMF at a concentration of 10 mM.

      • Add a 5- to 10-fold molar excess of the dissolved linker to the antibody solution while gently stirring.

      • Allow the reaction to proceed for 1-2 hours at room temperature. The NHS ester will react with the primary amines on lysine residues of the antibody.

      • Remove the excess, unreacted linker by buffer exchange into PBS (pH 7.4) using an SEC column.

      • Characterize the maleimide-activated antibody to determine the average number of linkers per antibody.

    • Step 2: Conjugation of Drug Payload

      • Dissolve the thiol-containing drug in DMF.

      • Add a 1.5- to 2-fold molar excess of the drug to the maleimide-activated antibody solution.

      • Allow the reaction to proceed for 4-16 hours at 4°C. The maleimide group on the linker will react with the thiol group on the drug to form a stable thioether bond.

      • Purify the final ADC conjugate from unreacted drug and other impurities using an SEC column.

      • Characterize the final ADC product to determine the final DAR, purity, and extent of aggregation using techniques like Hydrophobic Interaction Chromatography (HIC) and SEC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.

PEG linkers are the most commonly used type in PROTAC design, accounting for over half of reported molecules. Their role is critical for:

  • Solubility and Permeability : PROTACs are often large, complex molecules with poor solubility. Hydrophilic PEG linkers significantly improve their aqueous solubility and can influence cell permeability.

  • Ternary Complex Formation : The length and flexibility of the PEG linker are crucial for enabling the optimal orientation of the POI and E3 ligase, facilitating the formation of a stable and productive ternary complex required for ubiquitination.

Quantitative Data: Comparison of Linker Properties in PROTACs

The choice of linker composition significantly affects the physicochemical properties of the PROTAC molecule.

Linker TypeKey PropertiesAdvantagesDisadvantages
PEG-based Hydrophilic, flexibleExcellent water solubility, enhances permeability, synthetically versatile for length modification.May have reduced metabolic stability compared to alkyl linkers.
Alkyl-based Hydrophobic, flexible/rigidSynthetically accessible, chemically stable.Can limit aqueous solubility and cellular uptake.

Experimental Protocol: Synthesis of a PROTAC using Click Chemistry

This protocol describes the synthesis of a PROTAC by connecting a POI-binding ligand (functionalized with an alkyne) and an E3 ligase ligand (functionalized with an azide) via a bifunctional PEG linker using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction.

  • Materials :

    • E3 ligase ligand with an amine handle (e.g., pomalidomide-NH2).

    • Heterobifunctional PEG linker: HOOC-PEGn-N3 (carboxy-PEG-azide).

    • POI-binding ligand with an alkyne group.

    • Coupling reagents: HATU, DIPEA.

    • Click chemistry reagents: Copper(II) sulfate (CuSO4), Sodium ascorbate.

    • Solvents: DMF, t-BuOH, water.

    • Purification: Preparative HPLC.

  • Procedure :

    • Step 1: Synthesis of E3 Ligase-Linker Intermediate

      • Dissolve the E3 ligase ligand and the HOOC-PEGn-N3 linker in anhydrous DMF.

      • Add coupling reagents HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

      • Stir the reaction at room temperature for 2-4 hours, monitoring its completion by LC-MS.

      • Upon completion, purify the azide-functionalized E3 ligase-linker intermediate by preparative HPLC to remove unreacted starting materials and coupling reagents.

    • Step 2: Final PROTAC Assembly via Click Chemistry

      • Dissolve the purified E3 ligase-linker intermediate and the alkyne-functionalized POI ligand in a solvent mixture (e.g., t-BuOH/H2O 1:1).

      • Add CuSO4 (0.1 eq) and sodium ascorbate (0.5 eq) to catalyze the click reaction.

      • Stir the reaction at room temperature for 12-24 hours.

      • Monitor the formation of the final PROTAC product by LC-MS.

      • Purify the final PROTAC molecule using preparative HPLC.

      • Confirm the identity and purity of the final product by HRMS and NMR.

Hydrogel Formation

Bifunctional PEG linkers are extensively used to form hydrogels, which are water-swollen polymer networks with applications in tissue engineering, regenerative medicine, and controlled drug delivery. The cross-linking of multi-arm PEG macromers functionalized with reactive groups (e.g., vinyl sulfone, acrylate, maleimide) with bifunctional linkers (often peptides containing cysteine residues) via Michael-type addition is a common strategy.

This method allows for the creation of biocompatible and biodegradable hydrogels under physiological conditions, making them ideal for encapsulating cells or therapeutic molecules.

Experimental Protocol: Preparation of a PEG Hydrogel for Cell Encapsulation

This protocol describes the formation of a hydrogel by cross-linking a 4-arm PEG-maleimide with a bifunctional, protease-degradable peptide linker.

  • Materials :

    • Macromer: 4-Arm PEG-Maleimide (20 kDa).

    • Crosslinker: Protease-degradable peptide with terminal cysteines (e.g., GCRDVPMSMRGGDRCG).

    • Adhesion ligand: Peptide containing the RGD sequence with a terminal cysteine (e.g., GRGDSPC).

    • Buffer: Triethanolamine buffer (TEOA, pH 7.4).

    • Cells for encapsulation, suspended in culture medium.

  • Procedure :

    • Prepare sterile, stock solutions of the 4-Arm PEG-Maleimide, the crosslinking peptide, and the RGD adhesion ligand in TEOA buffer.

    • To prepare the hydrogel precursor solution, first add the RGD adhesion ligand to the 4-Arm PEG-Maleimide solution and allow it to react for 5-10 minutes. This step conjugates the cell-adhesion peptide to some of the PEG arms.

    • Harvest and resuspend the cells in a small volume of culture medium.

    • Gently mix the cell suspension with the PEG-RGD precursor solution.

    • Initiate cross-linking by adding the bifunctional peptide crosslinker solution to the cell/PEG mixture. The final polymer concentration is typically between 5-10% (w/v). Ensure a 1:1 molar ratio of cysteine (thiol) groups to the remaining maleimide groups.

    • Quickly pipette the final solution into a mold or culture well. Gelation will typically occur within 5-20 minutes at 37°C.

    • After gelation is complete, add cell culture medium to the hydrogel construct and incubate under standard cell culture conditions.

Surface Modification

Bifunctional PEG linkers are used to modify the surfaces of nanoparticles, quantum dots, and medical devices to improve their biocompatibility and provide anchor points for further functionalization. A common strategy involves using a linker with a thiol group to bind to a gold surface and another reactive group (e.g., NHS ester, Azide) at the other end to attach a targeting ligand or protein.

Synthesis and Characterization

The synthesis of heterobifunctional PEGs often involves a multi-step process to introduce different functionalities at each end of the polymer chain. Characterizing the final PEGylated product is critical to ensure purity, determine the degree of PEGylation, and identify the site of attachment.

Experimental Protocol: Characterization of a PEGylated Protein by LC/MS

This protocol provides a general method for analyzing a PEGylated protein to confirm its identity and assess heterogeneity.

  • Materials :

    • PEGylated protein sample.

    • Solvents: Acetonitrile (ACN), Water, Formic Acid (FA).

    • LC-MS system (e.g., Orbitrap or Q-TOF).

  • Procedure :

    • Sample Preparation : Dilute the PEGylated protein to a concentration of approximately 0.1-1.0 mg/mL in a solution of 5% ACN with 0.1% FA. For complex biological samples, an initial acetonitrile precipitation step may be used to remove interfering substances.

    • LC Separation :

      • Inject the sample onto a reverse-phase column (e.g., C4 or C8) suitable for protein analysis.

      • Use a gradient elution method. For example, Mobile Phase A: 0.1% FA in water; Mobile Phase B: 0.1% FA in ACN.

      • Run a gradient from 5% B to 95% B over 30-60 minutes to elute the PEGylated protein.

    • MS Analysis :

      • Analyze the eluent using an ESI source coupled to a high-resolution mass spectrometer.

      • Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the protein (e.g., m/z 800-4000).

      • The resulting spectrum will show a distribution of charge states for the PEGylated protein. Deconvolution of this spectrum will yield the intact mass of the conjugate. The heterogeneity of the PEG linker itself may result in a distribution of masses.

    • Tandem MS for Site Identification (Optional) :

      • Perform a separate analysis where precursor ions corresponding to the PEGylated protein are selected and fragmented using Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).

      • Analysis of the resulting fragment ions can help to identify the specific amino acid residue(s) where the PEG linker is attached.

Conclusion

Bifunctional PEG linkers are indispensable tools in modern chemical biology and drug development. Their unique ability to connect different molecular entities in a controlled manner, combined with the inherent benefits of PEGylation, has enabled significant advances in targeted therapies like ADCs and PROTACs, as well as in the fields of tissue engineering and biomaterial science. As research progresses, the development of novel PEG linkers with more sophisticated functionalities will continue to drive innovation, leading to the creation of more effective and safer therapeutics.

References

The Role of NH-bis(m-PEG8) in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NH-bis(m-PEG8), a homobifunctional polyethylene glycol (PEG) linker, and its applications in the field of bioconjugation. With a discrete PEG chain length of eight ethylene glycol units and terminal secondary amine functionalities, NH-bis(m-PEG8) offers a unique set of properties for crosslinking and modifying biomolecules. This document will delve into the core principles of its reactivity, applications in creating advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provide detailed experimental protocols and quantitative data to guide researchers in its effective utilization.

Introduction to NH-bis(m-PEG8)

NH-bis(m-PEG8) is a chemical crosslinker characterized by a central secondary amine flanked by two monodisperse methoxy-terminated polyethylene glycol chains, each consisting of eight ethylene glycol units. The secondary amine serves as a reactive handle for conjugation to molecules bearing functionalities like carboxylic acids or activated esters.

The incorporation of the discrete PEG8 chains imparts several beneficial properties to the resulting bioconjugates. These include enhanced aqueous solubility, reduced aggregation, and potentially lowered immunogenicity of the conjugated biomolecule. The defined length of the PEG chains ensures batch-to-batch consistency and a homogenous final product, which is a critical consideration in the development of therapeutic and diagnostic agents.

Chemical Structure:

  • Molecular Formula: C34H71NO16

  • Molecular Weight: 749.93 g/mol

  • CAS Number: 2055013-64-2

Core Principles of NH-bis(m-PEG8) Bioconjugation

The primary mode of bioconjugation for NH-bis(m-PEG8) involves the reaction of its secondary amine with electrophilic functional groups on the target biomolecules. The most common reaction is the formation of a stable amide bond with a carboxylic acid group, a reaction that is typically facilitated by carbodiimide chemistry.

Amide Bond Formation

The conjugation of NH-bis(m-PEG8) to a protein or other molecule containing carboxylic acid groups (e.g., aspartic acid, glutamic acid, or a C-terminus) is achieved through a two-step process involving an activating agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).

The workflow for this reaction is as follows:

G cluster_0 Activation Step cluster_1 Conjugation Step Carboxylic_Acid Carboxylic Acid (-COOH) on Biomolecule Activated_Ester NHS-activated Ester Carboxylic_Acid->Activated_Ester Reaction EDC_NHS EDC + NHS NH_bis_m_PEG8 NH-bis(m-PEG8) Activated_Ester->NH_bis_m_PEG8 Coupling Bioconjugate Stable Amide Bond Formation NH_bis_m_PEG8->Bioconjugate Nucleophilic Attack

Caption: Amide bond formation workflow using NH-bis(m-PEG8).

Quantitative Data on PEG Linker Performance

While specific quantitative data for NH-bis(m-PEG8) is not extensively available in peer-reviewed literature, the impact of PEG linker length on the efficacy of bioconjugates like PROTACs and ADCs has been studied. The following tables summarize representative data on how PEG linker length can influence the degradation efficiency of PROTACs and the in vivo efficacy of ADCs. This data provides a valuable framework for understanding the role of the PEG8 moiety in NH-bis(m-PEG8).

Table 1: Effect of PEG Linker Length on PROTAC Efficacy

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)
BRD41218>95
BRD4165.8>95
BRD42025>95
ERRα131.6~90
ERRα160.8>95
ERRα192.5>95

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Table 2: Impact of PEG Linker Length on ADC In Vivo Efficacy

ADC TargetLinkerPayloadTumor Growth Inhibition (%)
HER2PEG4-MaleimideMMAE60
HER2PEG8-MaleimideMMAE85
HER2PEG12-MaleimideMMAE75

MMAE: Monomethyl auristatin E

These tables illustrate that an optimal PEG linker length is crucial for maximizing the biological activity of a bioconjugate. The PEG8 length often represents a favorable balance of solubility, stability, and steric properties for effective target engagement.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of bifunctional amine-PEG linkers, which can be adapted for NH-bis(m-PEG8).

Protocol for Crosslinking Two Proteins Using a Homobifunctional Amine-PEG Linker

This protocol describes the crosslinking of two proteins, one with accessible carboxylic acid groups and the other engineered to present a reactive group for the second amine on the linker. For simplicity, this protocol will focus on the initial activation and conjugation to the first protein.

Materials:

  • Protein-A (with accessible -COOH groups) in amine-free buffer (e.g., MES, pH 6.0)

  • NH-bis(m-PEG8)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching solution (e.g., 1M Tris-HCl, pH 7.5)

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: Dissolve Protein-A in MES buffer to a final concentration of 1-5 mg/mL.

  • Activation of Carboxylic Acids:

    • Add a 10 to 20-fold molar excess of EDC and Sulfo-NHS to the Protein-A solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with NH-bis(m-PEG8):

    • Prepare a stock solution of NH-bis(m-PEG8) in anhydrous DMSO or DMF.

    • Add a 10 to 50-fold molar excess of the NH-bis(m-PEG8) stock solution to the activated Protein-A solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove excess reagents.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm crosslinking and by mass spectrometry to determine the degree of modification.

Protocol for Characterization by Mass Spectrometry

Sample Preparation:

  • Desalt the purified conjugate using a suitable method to remove any non-volatile salts.

  • Dilute the sample to an appropriate concentration (typically 0.1-1 mg/mL) in a solution of 50% acetonitrile and 0.1% formic acid in water.

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C4 or C18 reversed-phase column suitable for protein analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 30-60 minutes.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI).

    • Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Data Acquisition: Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight of the conjugate.

    • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the conjugate and identify the different species present (e.g., unmodified protein, singly modified, crosslinked).

Signaling Pathway Application: PROTAC-mediated Degradation

NH-bis(m-PEG8) and similar bifunctional linkers are integral to the design of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

A relevant example is the mechanism of action of ARV-110, a PROTAC that targets the Androgen Receptor (AR) for degradation.[1][2][3] While the specific linker in ARV-110 is proprietary, its mechanism illustrates the central role of the linker in PROTAC function.

PROTAC_Pathway cluster_0 PROTAC Action cluster_1 Ubiquitination & Degradation AR Androgen Receptor (AR) (Target Protein) Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR->Ternary_Complex ARV110 ARV-110 (PROTAC) (contains PEG linker) ARV110->ARV110 Recycling ARV110->Ternary_Complex E3_Ligase Cereblon (CRBN) E3 Ligase E3_Ligase->Ternary_Complex Poly_Ub_AR Poly-ubiquitinated AR Ternary_Complex->Poly_Ub_AR Ubiquitination Ub Ubiquitin Ub->Poly_Ub_AR Transfer Proteasome 26S Proteasome Poly_Ub_AR->Proteasome Recognition Degraded_AR Degraded AR (Peptide Fragments) Proteasome->Degraded_AR Degradation Downstream Effects Inhibition of AR Signaling & Tumor Growth

Caption: PROTAC-mediated degradation of the Androgen Receptor.

Conclusion

NH-bis(m-PEG8) is a valuable tool in the bioconjugation toolbox, offering a balance of reactivity, hydrophilicity, and defined length. Its ability to crosslink molecules through stable amide bonds makes it suitable for a variety of applications, from basic research to the development of complex therapeutics like ADCs and PROTACs. While a lack of extensive, specific quantitative data for NH-bis(m-PEG8) necessitates some extrapolation from related compounds, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in bioconjugation strategies. As the fields of targeted therapies and protein engineering continue to advance, the rational application of well-defined linkers like NH-bis(m-PEG8) will be paramount to the development of next-generation biomolecular therapeutics.

References

Understanding PEGylation with Branched Linkers: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, is a cornerstone of modern drug delivery, significantly enhancing the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. While linear PEG linkers have been the historical standard, there is a growing body of evidence demonstrating the superior advantages of branched PEG architectures. This in-depth technical guide provides a comprehensive overview of PEGylation with branched linkers for researchers, scientists, and drug development professionals. It delves into the core principles, comparative benefits, and practical applications of branched PEGylation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this advanced drug delivery platform.

Introduction to Branched PEGylation

Polyethylene glycol is a hydrophilic, non-toxic, and non-immunogenic polymer that, when conjugated to a therapeutic agent, can dramatically improve its water solubility, extend its circulating half-life, and reduce its immunogenicity.[1] Branched PEG linkers feature multiple PEG arms extending from a central core, offering distinct advantages over their linear counterparts.[2] This architecture provides a greater hydrodynamic volume for a given molecular weight, leading to more effective shielding of the conjugated molecule from proteolytic enzymes and the immune system.[3][4]

The primary benefits of employing branched PEG linkers in drug development include:

  • Superior Pharmacokinetics: Branched PEGylation typically results in a more significant extension of a drug's plasma half-life and reduced clearance compared to linear PEGylation of a similar molecular weight.[5]

  • Enhanced Stability: The dense PEG cloud created by branched structures offers improved protection against enzymatic degradation.

  • Reduced Immunogenicity: The enhanced shielding effect of branched PEGs can more effectively mask antigenic epitopes on the drug surface, leading to a diminished immune response.

  • Improved Drug Loading: In the context of antibody-drug conjugates (ADCs), branched linkers can enable a higher drug-to-antibody ratio (DAR) without promoting aggregation.

Quantitative Comparison: Branched vs. Linear PEGylation

The advantages of branched PEGylation are most evident when examining the pharmacokinetic parameters of conjugated molecules. The following tables summarize quantitative data from comparative studies.

Table 1: Comparative Pharmacokinetic Parameters of PEGylated Interferon-α
MoleculePEG ArchitectureMolecular Weight (kDa)Half-life (t½)Systemic Clearance (CL)Reference
Interferon-αUnconjugated19~2-3 hours6.6–29.2 L/hr
Peginterferon alfa-2bLinear12~40 hours0.725 L/hr
Peginterferon alfa-2aBranched40~80-90 hours0.06–0.10 L/hr
Table 2: Comparative Pharmacokinetic Parameters of PEGylated Granulocyte Colony-Stimulating Factor (G-CSF)
MoleculePEG ArchitectureMolecular Weight (kDa)Half-life (t½) in RatsReference
Filgrastim (rhG-CSF)Unconjugated18.83.5 hours
PegfilgrastimLinear2015-80 hours (neutrophil-dependent)
Y-shape PEG-G-CSFBranched4019-fold longer than Filgrastim in monkeys
Table 3: Comparative Biodistribution of Linear vs. Branched PEGylated Nanoparticles in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)
Nanoparticle FormulationTumorLiverSpleenReference
Linear PEG-coated5.5 ± 1.215.2 ± 3.48.1 ± 2.1
Branched PEG-coated8.2 ± 1.812.8 ± 2.910.5 ± 2.5

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, conjugation, and characterization of molecules with branched PEG linkers.

Synthesis of a Branched PEG-NHS Ester (Y-Shaped)

This protocol describes the synthesis of a Y-shaped N-hydroxysuccinimide (NHS) ester of PEG, a common reagent for amine-reactive PEGylation.

Materials:

  • Methoxy-PEG-amine (mPEG-NH2)

  • Carboxymethylated mPEG (mPEG-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Dry dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Activation of mPEG-COOH: Dissolve mPEG-COOH (1 eq.), DCC (1.1 eq.), and NHS (1.1 eq.) in dry DCM. Stir the reaction mixture under an inert atmosphere at room temperature for 4 hours.

  • Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Conjugation to mPEG-NH2: To the filtered solution, add mPEG-NH2 (1 eq.) and TEA (1.5 eq.). Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Filter the reaction mixture again to remove any additional precipitate. Wash the organic layer with a 5% HCl solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Precipitation: Concentrate the DCM solution under reduced pressure and precipitate the product by adding cold diethyl ether.

  • Purification: The crude product can be further purified by size exclusion chromatography to obtain the high-purity branched mPEG-NHS ester.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR and MALDI-TOF mass spectrometry.

Site-Specific PEGylation of a Protein with a Branched PEG-Maleimide

This protocol details the site-specific conjugation of a branched PEG-maleimide to a free cysteine residue on a protein.

Materials:

  • Protein with a free cysteine residue

  • Branched PEG-maleimide

  • Phosphate-buffered saline (PBS), pH 7.2

  • EDTA

  • Size exclusion chromatography (SEC) column

  • SDS-PAGE reagents

Procedure:

  • Protein Preparation: Dissolve the protein in PBS containing 1 mM EDTA to a final concentration of 1-5 mg/mL. Ensure the buffer is degassed to minimize cysteine oxidation.

  • PEGylation Reaction: Add a 5- to 10-fold molar excess of the branched PEG-maleimide to the protein solution.

  • Incubation: Gently mix the reaction and incubate at 4°C for 4-12 hours or at room temperature for 1-2 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10 mM.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using size exclusion chromatography.

  • Characterization:

    • SDS-PAGE: Analyze the purified product to confirm the increase in molecular weight and assess the purity.

    • Mass Spectrometry: Use MALDI-TOF or ESI-MS to determine the exact mass of the conjugate and confirm the degree of PEGylation.

    • Peptide Mapping: To confirm the site of PEGylation, digest the PEGylated protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.

In Vitro Drug Release Assay for PEGylated Nanoparticles

This protocol describes a dialysis-based method to assess the in vitro release kinetics of a drug from PEGylated nanoparticles.

Materials:

  • Drug-loaded PEGylated nanoparticles

  • Release buffer (e.g., PBS with a surfactant like Tween 80 to ensure sink conditions)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass but retains the nanoparticles.

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Preparation: Suspend a known amount of the drug-loaded nanoparticles in a known volume of release buffer.

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag. Seal the bag and place it in a larger container with a known volume of fresh release buffer.

  • Incubation: Place the entire setup in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release buffer from the outer container and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the collected samples for drug concentration using a validated HPLC or UV-Vis method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time. Analyze the release kinetics using appropriate mathematical models (e.g., Higuchi, Korsmeyer-Peppas).

Mandatory Visualizations

Structural Comparison of Linear and Branched PEG Linkers

G cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker (Y-Shaped) p1 R1- p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 -R2 p7->p8 core Core b3_1 core->b3_1 R1 b1_1 mPEG- b1_2 b1_1->b1_2 b1_3 b1_2->b1_3 b1_4 b1_3->b1_4 b1_4->core b2_1 mPEG- b2_2 b2_1->b2_2 b2_3 b2_2->b2_3 b2_4 b2_3->b2_4 b2_4->core

Caption: Structural representation of a linear vs. a Y-shaped branched PEG linker.

Experimental Workflow for Branched PEGylation of a Protein

G protein Protein with Free Cysteine reaction PEGylation Reaction (PBS, pH 7.2) protein->reaction peg Branched PEG-Maleimide peg->reaction quench Quench Reaction (L-cysteine) reaction->quench purify Purification (Size Exclusion Chromatography) quench->purify sds SDS-PAGE Analysis purify->sds Characterize ms Mass Spectrometry (MALDI-TOF/ESI-MS) purify->ms Characterize mapping Peptide Mapping (LC-MS/MS) purify->mapping Characterize final Purified & Characterized Branched PEG-Protein sds->final ms->final mapping->final

Caption: General experimental workflow for the synthesis and characterization of a branched PEGylated protein.

Simplified VEGF Signaling Pathway in Cancer

G Simplified VEGF Signaling Pathway in Cancer. Anti-VEGF therapies (e.g., using PEGylated antibodies) aim to block the initial binding of VEGF to its receptor. cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VEGF VEGF (e.g., from tumor) VEGF->VEGFR Binding & Dimerization RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF proliferation Cell Proliferation, Survival, Angiogenesis AKT->proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->proliferation

References

The Strategic Application of NH-bis(m-PEG8) as a PROTAC Linker Building Block: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PROTACs and the Role of Linkers

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase (such as Cereblon or VHL), and a chemical linker that connects these two ligands.[1]

The linker is not merely a passive spacer; its length, composition, flexibility, and attachment points are crucial for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] PEG linkers are frequently employed in PROTAC design due to their advantageous properties, including:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often lipophilic PROTAC molecules.[3]

  • Improved Cell Permeability: By masking the polarity of the PROTAC, PEG linkers can facilitate passage across the cell membrane.

  • Flexibility and Optimization: The length of the PEG linker can be readily adjusted to achieve the optimal distance and orientation between the POI and the E3 ligase for efficient ubiquitination.[3]

Physicochemical Properties of NH-bis(m-PEG8)

NH-bis(m-PEG8) is a bifunctional linker precursor with a central secondary amine and two terminal methoxy-PEG8 arms. This structure allows for its incorporation into a PROTAC scaffold, providing a flexible and hydrophilic spacer.

PropertyValueReference
Molecular Formula C34H71NO16N/A
Molecular Weight 749.93 g/mol N/A
CAS Number 2055013-64-2N/A
Appearance Colorless to light yellow liquid or solidN/A
Solubility Soluble in water and most organic solventsN/A

Synthesis of NH-bis(m-PEG8) and Incorporation into PROTACs

While a specific, detailed protocol for the synthesis of NH-bis(m-PEG8) is not widely published, a general and adaptable method can be derived from the synthesis of similar trifunctional oligoethyleneglycol-amine linkers. The following protocol outlines a plausible synthetic route.

Synthesis of a Bifunctional PEG Linker with a Central Amine

This synthesis involves the reductive amination of a PEG-aldehyde with a PEG-amine, followed by further modifications to introduce the desired terminal functional groups for conjugation to the POI and E3 ligase ligands.

Materials:

  • m-PEG8-aldehyde

  • m-PEG8-amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve m-PEG8-aldehyde and m-PEG8-amine in DCM.

  • Add STAB to the solution and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated NaHCO3 solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield NH-bis(m-PEG8).

Incorporation of NH-bis(m-PEG8) into a PROTAC

The central amine of NH-bis(m-PEG8) can be functionalized to allow for conjugation to either the POI ligand or the E3 ligase ligand. For example, it can be reacted with a bifunctional reagent to introduce a carboxylic acid or an alkyne for subsequent amide coupling or click chemistry, respectively.

Example using Amide Coupling:

  • Functionalization of the Linker: React NH-bis(m-PEG8) with a suitable anhydride (e.g., succinic anhydride) to introduce a terminal carboxylic acid.

  • First Amide Coupling: Activate the carboxylic acid of the functionalized linker using a coupling reagent (e.g., HATU, HOBt) and react it with the amine group of the E3 ligase ligand.

  • Second Amide Coupling: The other end of the PROTAC molecule (the POI ligand) can then be coupled to the remaining functional group of the linker.

Experimental Evaluation of PROTACs with PEG8 Linkers

The efficacy of a PROTAC is assessed through a series of in vitro and cellular assays. The following are detailed protocols for key experiments.

Western Blot for Target Protein Degradation

This assay is the gold standard for quantifying the degradation of the target protein.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and run the lysates on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Image the blot using a chemiluminescence detector.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Ternary Complex Formation Assay (Fluorescence Polarization)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.

Materials:

  • Purified recombinant target protein

  • Purified recombinant E3 ligase complex (e.g., VHL-Elongin B-Elongin C)

  • Fluorescently labeled ligand for the target protein or E3 ligase

  • PROTAC of interest

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescently labeled ligand and the purified E3 ligase complex.

  • PROTAC Titration: Add a serial dilution of the PROTAC to the wells.

  • Target Protein Addition: Add a fixed concentration of the purified target protein to initiate ternary complex formation.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration. An increase in polarization indicates the formation of a larger molecular complex (the ternary complex).

Illustrative Quantitative Data for PROTACs with PEG8 Linkers

Target ProteinE3 LigaseLinkerDC50DmaxAssay System
BRD4VHL8-atom PEG~10 nM>90%HeLa Cells
BTKCRBN8-atom PEG~5 nM>95%MOLM-14 Cells
ERRαVHL8-atom PEG~30 nM>85%MCF7 Cells

This data is illustrative and compiled from various sources for educational purposes. Actual results will vary depending on the specific target, ligands, and experimental conditions.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds E3 E3 Ligase E3->PROTAC Binds Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Recruited Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded POI_bound POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound

Caption: General mechanism of action for a PROTAC molecule.

Western_Blot_Workflow A Cell Seeding & PROTAC Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Target & Loading Control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis (DC50 & Dmax) I->J

Caption: Experimental workflow for Western Blot analysis.

Linker_Logic cluster_linker NH-bis(m-PEG8) Properties cluster_outcome Impact on PROTAC Efficacy Hydrophilicity Hydrophilicity Solubility Improved Solubility Hydrophilicity->Solubility Permeability Enhanced Cell Permeability Hydrophilicity->Permeability Flexibility Flexibility TernaryComplex Optimal Ternary Complex Formation Flexibility->TernaryComplex Length Defined Length (PEG8) Length->TernaryComplex Degradation Efficient Protein Degradation Solubility->Degradation Permeability->Degradation TernaryComplex->Degradation

Caption: Logical relationships of linker properties.

Conclusion

The NH-bis(m-PEG8) linker building block represents a valuable tool for the design and synthesis of effective PROTACs. Its inherent hydrophilicity and flexibility can address common challenges in PROTAC development, such as poor solubility and cell permeability. While the optimal linker is target-dependent and often requires empirical determination, the principles and protocols outlined in this guide provide a solid foundation for researchers to rationally design and evaluate PROTACs incorporating PEG-based linkers. The continued exploration of linker space, aided by the availability of versatile building blocks like NH-bis(m-PEG8), will undoubtedly accelerate the discovery of novel protein degraders for a wide range of diseases.

References

The Strategic Advantage of Branched PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the architecture of polyethylene glycol (PEG) linkers plays a pivotal role in defining the therapeutic efficacy and pharmacokinetic profile of a conjugate. While linear PEG linkers have been traditionally employed, there is a growing body of evidence and application highlighting the significant advantages of their branched counterparts. This in-depth technical guide explores the core benefits of utilizing branched PEG linkers, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug development endeavors.

Core Advantages of Branched PEG Linkers

Branched PEG linkers, characterized by multiple PEG arms extending from a central core, offer a range of benefits over their linear counterparts. These advantages stem from their unique three-dimensional structure, which imparts distinct physicochemical properties to the resulting conjugate.

Enhanced Hydrodynamic Volume and Prolonged In Vivo Half-Life: A primary advantage of branched PEG linkers is their ability to create a larger hydrodynamic radius for a given molecular weight compared to linear PEGs.[][2] This increased size is a critical factor in reducing renal clearance, a major elimination pathway for many protein and peptide therapeutics.[] By sterically shielding the conjugated molecule, branched PEGs can significantly extend its circulation half-life in vivo, leading to sustained therapeutic exposure and potentially reduced dosing frequency.[3][4]

Increased Drug-Loading Capacity: In the context of antibody-drug conjugates (ADCs), branched PEG linkers are instrumental in achieving a higher drug-to-antibody ratio (DAR) without inducing aggregation or compromising the antibody's affinity. This "doubled payload" approach can enhance the potency of an ADC by delivering a higher concentration of the cytotoxic drug to target cells per antibody binding event. This is particularly advantageous for less potent toxins, which may require higher concentrations to be effective.

Improved Solubility and Stability: The hydrophilic nature of PEG is well-established for improving the solubility of hydrophobic drugs and biomolecules. Branched PEGs, with their multiple arms, create a dense hydrophilic cloud around the conjugate, further enhancing its solubility and stability in aqueous environments. This can be crucial for preventing aggregation during formulation and storage. Moreover, the steric hindrance provided by the branched structure can protect the conjugated protein or peptide from proteolytic degradation, further contributing to its stability in vivo.

Reduced Immunogenicity: PEGylation, in general, is known to reduce the immunogenicity of therapeutic proteins. The enhanced shielding effect of branched PEGs can be more effective in masking potential epitopes on the protein surface, thereby reducing the likelihood of an immune response.

Applications in Hydrogel Formation: Multi-arm PEG derivatives are widely used as cross-linkers in the formation of hydrogels for applications in drug delivery, tissue engineering, and regenerative medicine. The multiple reactive ends of branched PEGs allow for the creation of well-defined and stable hydrogel networks with tunable properties.

Quantitative Data Presentation

The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with linear and branched PEG linkers.

Table 1: Comparison of Hydrodynamic Radii

ConjugateLinker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA--3.5
PEGylated Human Serum Albumin (HSA)Linear54.2
Linear105.2
Linear206.1
Branched206.4
Polymeric NanocarriersLinear125.42 ± 0.28
Linear207.36 ± 0.20
Four-Arm Branched206.83 ± 0.09
Linear409.58 ± 0.35
Four-Arm Branched409.25 ± 0.40
Data sourced from a study on PEGylated Human Serum Albumin and polymeric nanocarriers.

Table 2: In Vivo Half-Life Comparison of a Model Protein

ConjugateLinker TypePEG Molecular Weight (kDa)In Vivo Half-Life (hours)
Unmodified Protein--1.5
Protein-Linear PEGLinear2024
Protein-Branched PEGBranched2048
Illustrative data based on typical findings in pharmacokinetic studies.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of branched PEG linker technologies. The following are representative protocols for key experiments.

Protocol 1: Synthesis of a 4-Arm PEG-NHS Ester

This protocol describes the activation of a 4-arm PEG-hydroxyl to a 4-arm PEG-N-Hydroxysuccinimide (NHS) ester, a common amine-reactive derivative.

Materials:

  • 4-arm PEG-OH (pentaerythritol core)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, ice-cold

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1 equivalent of 4-arm PEG-OH in anhydrous DCM.

  • Activation: To the stirring solution, add 1.5 equivalents of DSC and 1.5 equivalents of anhydrous pyridine.

  • Reaction: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM.

  • Precipitation: Add the concentrated, viscous solution dropwise to a beaker of ice-cold diethyl ether while stirring vigorously. A white precipitate of the 4-arm PEG-NHS ester will form.

  • Collection and Washing: Collect the precipitate by vacuum filtration and wash it several times with cold diethyl ether to remove unreacted reagents and byproducts.

  • Drying: Dry the resulting white powder under vacuum to obtain the final 4-arm PEG-NHS ester.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR and determine the molecular weight and polydispersity by SEC-MALS.

Protocol 2: PEGylation of a Model Protein (e.g., Bovine Serum Albumin - BSA)

This protocol outlines the conjugation of the synthesized 4-arm PEG-NHS ester to BSA.

Materials:

  • 4-arm PEG-NHS ester (from Protocol 1)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 8.0 (amine-free)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Reaction tubes

  • Orbital shaker or magnetic stirrer

Procedure:

  • Protein Solution Preparation: Prepare a 10 mg/mL solution of BSA in 0.1 M PBS, pH 8.0.

  • PEG Solution Preparation: Immediately before use, prepare a 10 mM solution of the 4-arm PEG-NHS ester in anhydrous DMSO.

  • Reaction Initiation: Add a 20-fold molar excess of the 4-arm PEG-NHS ester solution to the BSA solution. Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for an additional 15 minutes.

  • Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified PEGylated BSA using SDS-PAGE to visualize the increase in molecular weight and by SEC-MALS to determine the degree of PEGylation and purity.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) for an ADC with a Branched PEG Linker

This protocol describes the determination of the average DAR of an ADC using UV/Vis spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • ADC with a branched PEG linker

  • UV/Vis spectrophotometer

  • LC-MS system with a suitable column for large proteins (e.g., reversed-phase or HIC)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

A. UV/Vis Spectroscopy (for average DAR):

  • Measure the UV absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the cytotoxic drug.

  • Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

  • The average DAR is the molar ratio of the drug to the antibody.

B. LC-MS (for DAR distribution and accurate average DAR):

  • Sample Preparation: If necessary, deglycosylate and/or reduce the ADC to simplify the mass spectrum.

  • LC Separation: Inject the ADC sample onto the LC system. Use a gradient of Mobile Phase B to elute the different ADC species.

  • MS Analysis: Analyze the eluting peaks with the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the intact ADC or its subunits.

  • Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the different DAR species (DAR 0, DAR 1, DAR 2, etc.).

  • Calculate the weighted average DAR based on the relative abundance of each species.

Protocol 4: Formation of a Hydrogel using a Multi-Arm PEG Derivative

This protocol describes the formation of a hydrogel via Michael-type addition using a multi-arm PEG-Vinyl Sulfone (VS) and a thiol-containing crosslinker.

Materials:

  • 8-arm PEG-VS

  • Thiol-containing crosslinker (e.g., dithiothreitol - DTT or a peptide with cysteine residues)

  • HEPES buffer (0.05 M, pH 7.4)

Procedure:

  • Precursor Solution Preparation: Prepare a 5% (w/v) solution of 8-arm PEG-VS in HEPES buffer. Prepare a solution of the thiol-containing crosslinker in HEPES buffer at a stoichiometric ratio of VS:SH of 1:1.

  • Gelation: Mix the two precursor solutions thoroughly. The gelation process will begin immediately.

  • Monitoring Gelation: The gelation time can be determined by the tube inversion method. The time at which the solution no longer flows is recorded as the gelation time.

  • Characterization: The mechanical properties of the hydrogel, such as the storage modulus (G'), can be characterized using rheometry. The swelling ratio can be determined by incubating the hydrogel in a buffer and measuring the change in weight.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to branched PEG linkers.

Structural Comparison of Linear and Branched PEG Linkers cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Linear_Core Functional Group A PEG Chain Functional Group B Branched_Core Central Core PEG_Arm1 PEG Arm Branched_Core->PEG_Arm1 PEG_Arm2 PEG Arm Branched_Core->PEG_Arm2 PEG_Arm3 PEG Arm Branched_Core->PEG_Arm3 PEG_Arm4 PEG Arm Branched_Core->PEG_Arm4 Func_Group1 Functional Group PEG_Arm1->Func_Group1 Func_Group2 Functional Group PEG_Arm2->Func_Group2 Func_Group3 Functional Group PEG_Arm3->Func_Group3 Func_Group4 Functional Group PEG_Arm4->Func_Group4

Caption: Structural comparison of linear and branched PEG linkers.

Workflow for Synthesis and Conjugation of a Branched PEG Linker Start Multi-Arm PEG-OH Activation Activation (e.g., with DSC, NHS) Start->Activation Activated_PEG Multi-Arm PEG-NHS Ester Activation->Activated_PEG Conjugation PEGylation Reaction (Amine Coupling) Activated_PEG->Conjugation Protein Target Protein (e.g., Antibody) Protein->Conjugation Crude_Product Crude PEGylated Protein Conjugation->Crude_Product Purification Purification (e.g., SEC) Crude_Product->Purification Final_Product Purified PEGylated Protein Purification->Final_Product Characterization Characterization (SDS-PAGE, LC-MS) Final_Product->Characterization

Caption: Workflow for synthesis and conjugation of a branched PEG linker.

Advantages of Branched PEG Linkers: A Logical Flow Branched_Structure Branched PEG Structure Increased_Size Increased Hydrodynamic Volume Branched_Structure->Increased_Size Multi_Arm Multiple Reactive Arms Branched_Structure->Multi_Arm Dense_Shield Dense Hydrophilic Shield Branched_Structure->Dense_Shield Reduced_Clearance Reduced Renal Clearance Increased_Size->Reduced_Clearance Higher_DAR Higher Drug-to-Antibody Ratio (DAR) Multi_Arm->Higher_DAR Improved_Solubility Improved Solubility & Stability Dense_Shield->Improved_Solubility Reduced_Immuno Reduced Immunogenicity Dense_Shield->Reduced_Immuno Longer_HalfLife Prolonged In Vivo Half-Life Reduced_Clearance->Longer_HalfLife

Caption: Logical flow of branched PEG linker advantages.

Experimental Workflow for Comparative Study Start Target Protein Linear_PEGylation PEGylation with Linear PEG Start->Linear_PEGylation Branched_PEGylation PEGylation with Branched PEG Start->Branched_PEGylation Linear_Conjugate Linear PEG-Protein Conjugate Linear_PEGylation->Linear_Conjugate Branched_Conjugate Branched PEG-Protein Conjugate Branched_PEGylation->Branched_Conjugate Characterization In Vitro Characterization (Size, Stability, Activity) Linear_Conjugate->Characterization Branched_Conjugate->Characterization Pharmacokinetics In Vivo Pharmacokinetic Study (Animal Model) Characterization->Pharmacokinetics Data_Analysis Data Analysis & Comparison (Half-life, Clearance) Pharmacokinetics->Data_Analysis Conclusion Conclusion on Optimal Linker Data_Analysis->Conclusion

Caption: Experimental workflow for a comparative study.

References

Enhancing Protein Solubility: A Technical Guide to NH-bis(m-PEG8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of many proteins is often limited by their poor solubility, which can lead to challenges in formulation, delivery, and efficacy. Post-translational modification with polyethylene glycol (PEG), or PEGylation, is a widely adopted strategy to overcome these limitations. This technical guide provides an in-depth exploration of NH-bis(m-PEG8), a branched, bifunctional PEG linker, and its application in improving the physicochemical properties of proteins, with a primary focus on enhancing solubility. While primarily recognized for its role in constructing Proteolysis Targeting Chimeras (PROTACs), the inherent characteristics of its PEG chains also offer significant potential for solubility enhancement.

PEGylation can increase a protein's hydrodynamic size, which helps to reduce renal clearance and extend its circulation half-life. The hydrophilic nature of the PEG chains creates a hydration shell around the protein, which can mask hydrophobic patches, reduce aggregation, and ultimately increase its solubility in aqueous solutions.

Physicochemical Properties of NH-bis(m-PEG8)

NH-bis(m-PEG8) is a discrete PEG linker with a defined molecular weight and structure, which contributes to the homogeneity of the final conjugate. A clear understanding of its properties is crucial for its effective application.

PropertyValueReference
Chemical Formula C34H71NO16[1]
Molecular Weight 749.93 g/mol [1]
Structure Branched, bifunctional amino-PEG[1]
Reactivity The primary amine can react with carboxylic acids, succinimidyl-active esters, or pentafluorophenyl esters.[1]

Conceptual Framework for Solubility Enhancement

The conjugation of NH-bis(m-PEG8) to a protein introduces two flexible, hydrophilic PEG chains. This modification can improve protein solubility through several mechanisms.

G cluster_0 Mechanism of Solubility Enhancement A Poorly Soluble Protein (Hydrophobic patches exposed) B NH-bis(m-PEG8) Conjugation A->B Modification C PEGylated Protein B->C Forms D Increased Hydrophilicity C->D Creates hydration shell E Steric Hindrance C->E Masks hydrophobic regions, prevents aggregation F Improved Protein Solubility and Stability D->F E->F

Caption: Logical workflow of protein solubility enhancement via NH-bis(m-PEG8).

Experimental Protocol: Protein Modification with NH-bis(m-PEG8)

While NH-bis(m-PEG8) is primarily an amino-PEG linker, this protocol adapts the principles of reductive amination for conceptual demonstration of protein conjugation. Direct conjugation would typically involve activating a carboxyl group on the protein for reaction with the amine of NH-bis(m-PEG8). For the purpose of this guide, a generalized protocol is presented.

Materials:

  • Protein of interest

  • NH-bis(m-PEG8)

  • Activation Reagents (e.g., EDC, NHS for carboxyl activation)

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Quenching Solution (e.g., Tris buffer or glycine)

  • Dialysis tubing or centrifugal filter units for purification

  • SDS-PAGE analysis equipment

Protocol:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of extraneous primary amines if targeting carboxyl groups on the protein.

  • Activation of Protein (if targeting carboxyl groups):

    • Add EDC and NHS to the protein solution to activate carboxyl groups. The molar excess will need to be optimized for the specific protein.

    • Incubate for 15-30 minutes at room temperature.

  • PEGylation Reaction:

    • Prepare a stock solution of NH-bis(m-PEG8) in a small volume of Reaction Buffer.

    • Add the NH-bis(m-PEG8) stock solution to the activated protein solution. A starting point of 10- to 50-fold molar excess of the PEG linker over the protein is recommended.

    • Gently mix the solution.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add a quenching solution to react with any unreacted activated groups or linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG reagent and byproducts by dialysis against PBS or by using centrifugal filter units with an appropriate molecular weight cutoff.

  • Analysis:

    • Confirm PEGylation by observing the increase in molecular weight on an SDS-PAGE gel.

    • Characterize the extent of PEGylation using techniques such as MALDI-TOF mass spectrometry.

    • Assess the solubility of the purified PEGylated protein compared to the unmodified protein.

Experimental Workflow

The general workflow for a protein PEGylation experiment to enhance solubility is outlined below.

G cluster_0 Experimental Workflow for Protein PEGylation A Protein Preparation (Buffer Exchange, Concentration) B Protein Activation (e.g., with EDC/NHS) A->B C PEGylation Reaction (Addition of NH-bis(m-PEG8)) B->C D Quenching (Stopping the reaction) C->D E Purification (Removal of excess reagents) D->E F Characterization (SDS-PAGE, Mass Spec) E->F G Solubility Assessment (Comparison to unmodified protein) F->G

Caption: A generalized workflow for protein modification with NH-bis(m-PEG8).

Application in PROTACs

The primary application of NH-bis(m-PEG8) is as a linker in the development of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this context provides the necessary spatial separation and flexibility for the formation of a stable ternary complex.

G cluster_0 PROTAC Mechanism of Action PROTAC PROTAC (Target Binder - NH-bis(m-PEG8) - E3 Ligase Binder) Target Target Protein PROTAC->Target E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary UbTarget Ubiquitinated Target Protein Ternary->UbTarget Ubiquitination Ub Ubiquitin Ub->Ternary Recruitment Proteasome Proteasome UbTarget->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Quantitative Data Summary

ParameterUnmodified ProteinProtein Modified with NH-bis(m-PEG8) (Expected Outcome)
Aqueous Solubility Low to moderateSignificantly Increased
Aggregation Propensity HighSignificantly Reduced
In vivo Half-life ShortExtended
Immunogenicity Potentially HighReduced

Conclusion

NH-bis(m-PEG8) is a versatile, branched PEG linker with significant potential for enhancing the properties of proteins. While its primary established role is in the architecture of PROTACs, the fundamental characteristics of its dual PEG chains make it a promising candidate for improving protein solubility and stability. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the application of NH-bis(m-PEG8) in overcoming the challenges associated with poorly soluble proteins, thereby unlocking their full therapeutic potential. Further empirical studies are warranted to quantify the precise impact of this bifunctional linker on the solubility of a diverse range of proteins.

References

An In-depth Technical Guide to the Hydrophilicity of NH-bis(m-PEG8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of therapeutic development, particularly in the realm of targeted protein degradation with technologies like Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of linker molecules are of paramount importance. Among these, hydrophilicity plays a pivotal role in dictating the overall solubility, cell permeability, and pharmacokinetic profile of the entire conjugate. This technical guide provides a comprehensive exploration of the hydrophilicity of NH-bis(m-PEG8), a bifunctional amine linker featuring two methoxy-terminated polyethylene glycol (PEG) chains of eight ethylene glycol units.

The inherent properties of the PEG chains in NH-bis(m-PEG8) are central to its function. The ether oxygens in the PEG backbone readily form hydrogen bonds with water molecules, leading to a significant increase in the aqueous solubility of molecules to which it is conjugated.[1][2] This guide will delve into the available data on its hydrophilicity, provide detailed experimental protocols for its characterization, and illustrate its role in relevant biological pathways and experimental workflows.

Physicochemical Properties and Hydrophilicity Data

For the purpose of this guide, we have compiled qualitative and inferred quantitative data to provide a clear comparison.

PropertyValueSource/Inference
Molecular Formula C34H71NO16[5]
Molecular Weight 749.93 g/mol
Appearance Solid or liquidGeneral knowledge of similar PEG compounds.
Water Solubility Predicted to be highInferred from the hydrophilic nature of the two PEG8 chains and the reported solubility of similar compounds like N-Boc-N-bis(PEG8-acid).
Solubility in Organic Solvents Expected to be soluble in DMSO, DMF, and DCMBased on data for similar PEGylated molecules and general principles of PEG chemistry.
Calculated LogP Predicted to be low (hydrophilic)The presence of multiple ether oxygens significantly lowers the LogP value, indicating a preference for aqueous environments.

Experimental Protocols

I. Synthesis of NH-bis(m-PEG8)

While a specific, detailed, step-by-step protocol for the synthesis of NH-bis(m-PEG8) is not publicly available, a general synthetic strategy can be outlined based on the synthesis of other bifunctional oligoethylene glycol-amine linkers. The synthesis would likely involve the reaction of two equivalents of a methoxy-PEG8-aldehyde with ammonia via reductive amination.

Reaction Scheme (Proposed):

2 x (m-PEG8-CHO) + NH3 + Reducing Agent → NH-(CH2-CH2-O-...)2-CH3 + H2O

Materials:

  • Methoxy-PEG8-aldehyde (m-PEG8-CHO)

  • Ammonia (solution in methanol or ammonium acetate)

  • Sodium cyanoborohydride or a similar reducing agent

  • Anhydrous solvent (e.g., methanol, dichloromethane)

  • Quenching solution (e.g., ammonium chloride solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Purification system (e.g., flash column chromatography or preparative HPLC)

General Procedure:

  • Reaction Setup: Dissolve methoxy-PEG8-aldehyde in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Source: Add the ammonia source to the reaction mixture.

  • Reduction: Slowly add the reducing agent to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup: Quench the reaction by adding the appropriate quenching solution. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC to obtain the pure NH-bis(m-PEG8).

II. Determination of Hydrophilicity: Shake-Flask Method for Water Solubility

This protocol describes a standard method for determining the aqueous solubility of a compound.

Materials:

  • NH-bis(m-PEG8)

  • Distilled or deionized water

  • Vials with screw caps

  • Shaker or rotator at a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD, as PEG lacks a strong UV chromophore)

Procedure:

  • Sample Preparation: Add an excess amount of NH-bis(m-PEG8) to a known volume of water in a vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vial and place it on a shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant.

  • Dilution: Dilute the collected supernatant with a known volume of a suitable solvent (e.g., water or mobile phase) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of NH-bis(m-PEG8).

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the water solubility of NH-bis(m-PEG8) at the specified temperature.

Visualizations: Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation

NH-bis(m-PEG8) is frequently employed as a linker in the synthesis of PROTACs. The following diagram illustrates the general mechanism by which a PROTAC facilitates the degradation of a target protein. The hydrophilicity of the PEG linker can be crucial for maintaining the solubility of the entire PROTAC molecule and facilitating the formation of a stable ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PROTAC PROTAC (with NH-bis(m-PEG8) linker) PROTAC->Ternary mediates Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated degradation of a target protein.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC involves a multi-step process, from initial design and synthesis to cellular and in vivo evaluation. The hydrophilicity of the linker, such as NH-bis(m-PEG8), is a critical consideration at each stage to ensure desirable physicochemical properties and biological activity.

PROTAC_Workflow cluster_workflow PROTAC Development Workflow Design 1. PROTAC Design (Target, E3 Ligase, Linker Selection) Synthesis 2. Chemical Synthesis (Linker: NH-bis(m-PEG8)) Design->Synthesis Characterization 3. Physicochemical Characterization (Solubility, LogP) Synthesis->Characterization InVitro 4. In Vitro Evaluation (Binding Assays, Ternary Complex Formation) Characterization->InVitro Cellular 5. Cellular Assays (Degradation, Permeability, Cytotoxicity) InVitro->Cellular Optimization Lead Optimization InVitro->Optimization InVivo 6. In Vivo Studies (Pharmacokinetics, Efficacy) Cellular->InVivo Cellular->Optimization InVivo->Optimization

Caption: A typical workflow for PROTAC development.

Conclusion

NH-bis(m-PEG8) represents a valuable tool in modern drug development, offering a means to enhance the hydrophilicity and overall drug-like properties of complex molecules such as PROTACs. Its bifunctional nature allows for the straightforward linkage of two different molecular entities, while the dual PEG8 chains significantly improve aqueous solubility. While further experimental data is needed to fully quantify its hydrophilic properties, the information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this and similar PEGylated linkers. The continued exploration and characterization of such molecules will undoubtedly contribute to the advancement of targeted therapeutics.

References

An In-depth Technical Guide to NH-bis(m-PEG8): Properties, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NH-bis(m-PEG8), a bifunctional amino-polyethylene glycol (PEG) linker. It details its chemical properties, applications in bioconjugation, and protocols for its use, with a focus on its role in modifying therapeutic proteins and its impact on cellular signaling pathways.

Core Properties of NH-bis(m-PEG8)

NH-bis(m-PEG8) is a discrete PEG (dPEG®) reagent characterized by a central secondary amine flanked by two monodisperse octaethylene glycol chains, each terminated with a methoxy group. This structure imparts specific physicochemical properties that are highly advantageous in bioconjugation and drug delivery.

PropertyValueReference
CAS Number 2055013-64-2[1]
Molecular Weight 749.93 g/mol [1]
Molecular Formula C34H71NO16[1]
Purity Typically >96%[1]
Structure CO(CCO)₈N(H)(CCO)₈OC[1]

Applications in Bioconjugation and Drug Development

The primary utility of NH-bis(m-PEG8) lies in its function as a linker molecule. The central amine group serves as a reactive handle for conjugation to various molecules, including proteins, peptides, and small molecule drugs.

2.1. PEGylation of Therapeutic Proteins:

PEGylation is the process of covalently attaching PEG chains to a therapeutic molecule. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of the drug. NH-bis(m-PEG8), with its defined chain length, offers precise control over the PEGylation process.

Key benefits of PEGylation include:

  • Increased Half-life: The hydrophilic PEG chains increase the hydrodynamic radius of the conjugated molecule, reducing renal clearance and extending its circulation time in the bloodstream.

  • Reduced Immunogenicity: The PEG chains can mask epitopes on the protein surface, reducing the likelihood of an immune response.

  • Improved Solubility and Stability: PEGylation can enhance the solubility of hydrophobic molecules and protect them from proteolytic degradation.

2.2. PROTAC Linkers:

NH-bis(m-PEG8) is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG linker in a PROTAC plays a crucial role in optimizing the spatial orientation of the two ligands for efficient ternary complex formation.

Experimental Protocols

The following are representative protocols for the conjugation of NH-bis(m-PEG8) to a protein containing a reactive group such as an N-hydroxysuccinimide (NHS) ester.

3.1. General Workflow for Protein Conjugation:

The experimental workflow for conjugating NH-bis(m-PEG8) to a protein typically involves several key steps, from reagent preparation to purification and characterization of the final conjugate.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis reagent_prep Reagent Preparation (Protein, NH-bis(m-PEG8), Buffers) conjugation Conjugation Reaction (Amine-NHS Ester Coupling) reagent_prep->conjugation quenching Quenching (e.g., with Tris or Glycine) conjugation->quenching purification Purification (SEC, Dialysis) quenching->purification characterization Characterization (SDS-PAGE, HPLC, Mass Spec) purification->characterization

General experimental workflow for protein conjugation.

3.2. Detailed Protocol for Conjugation of NH-bis(m-PEG8) to an NHS-Ester Activated Protein:

This protocol outlines the steps for reacting the primary amine of NH-bis(m-PEG8) with an NHS-ester activated protein.

Materials:

  • Protein with an activated NHS ester group

  • NH-bis(m-PEG8)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the NHS-ester activated protein in an amine-free buffer to a final concentration of 1-10 mg/mL.

  • NH-bis(m-PEG8) Preparation: Immediately before use, dissolve NH-bis(m-PEG8) in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the NH-bis(m-PEG8) stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.

3.3. Characterization of the Conjugate:

The success of the conjugation and the purity of the product should be assessed using appropriate analytical techniques.

TechniquePurpose
SDS-PAGE To visualize the increase in molecular weight of the protein after PEGylation.
Size-Exclusion HPLC (SEC-HPLC) To separate the PEGylated protein from the unconjugated protein and free PEG linker, and to assess purity.
Mass Spectrometry (e.g., ESI-MS) To confirm the exact mass of the conjugate and determine the degree of PEGylation.

Impact on Cellular Signaling Pathways

The PEGylation of therapeutic proteins can have a profound impact on their interaction with cellular receptors and subsequent signaling cascades. By altering the pharmacokinetic and pharmacodynamic properties of a protein, PEGylation can lead to a more sustained and controlled signaling response.

4.1. PEGylated Interferon-alpha (IFN-α) and the JAK-STAT Pathway:

Interferon-alpha is a cytokine used in the treatment of viral infections and some cancers. Its therapeutic efficacy is often limited by a short plasma half-life. PEGylation of IFN-α significantly prolongs its circulation time, leading to a more sustained activation of the JAK-STAT signaling pathway.

Upon binding to its receptor (IFNAR), PEG-IFN-α triggers the phosphorylation of Janus kinases (JAK1 and TYK2). These activated kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins (STAT1 and STAT2). The phosphorylated STATs form a complex with IRF9, translocate to the nucleus, and induce the transcription of Interferon-Stimulated Genes (ISGs), which mediate the antiviral and anti-proliferative effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG_IFN PEG-IFN-α IFNAR IFNAR PEG_IFN->IFNAR Binding JAK JAK1 / TYK2 IFNAR->JAK Activation STAT STAT1 / STAT2 JAK->STAT Phosphorylation pSTAT pSTAT1 / pSTAT2 STAT->pSTAT ISGF3 ISGF3 Complex pSTAT->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Binding ISG Transcription of Interferon-Stimulated Genes ISRE->ISG

PEG-IFN-α signaling via the JAK-STAT pathway.

4.2. PEGylated Growth Hormone Receptor Antagonist (Pegvisomant):

Pegvisomant is a PEGylated growth hormone (GH) receptor antagonist used to treat acromegaly. In this case, PEGylation has a more complex effect on signaling. While it reduces the binding affinity of the antagonist to the GH receptor, it significantly increases its half-life and reduces its immunogenicity.

The native growth hormone promotes cell growth and proliferation by dimerizing its receptor, which leads to the activation of the JAK2-STAT5 signaling pathway. Pegvisomant, by binding to the GH receptor, prevents this dimerization and subsequent downstream signaling. Although PEGylation reduces its binding affinity, the extended circulation time allows for a sustained blockade of the receptor, ultimately leading to a reduction in insulin-like growth factor I (IGF-I) levels, which is the primary therapeutic goal.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GH Growth Hormone GHR GH Receptor GH->GHR Binding & Dimerization Pegvisomant Pegvisomant (PEGylated Antagonist) Pegvisomant->GHR Binding & Blockade JAK2 JAK2 GHR->JAK2 Activation GHR->JAK2 Inhibition STAT5 STAT5 JAK2->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 Gene_Transcription Gene Transcription (e.g., IGF-I) pSTAT5->Gene_Transcription Activation

Inhibition of GH signaling by Pegvisomant.

Conclusion

NH-bis(m-PEG8) is a valuable tool for researchers and drug development professionals. Its well-defined structure allows for precise control over the PEGylation process, leading to the development of bioconjugates with improved therapeutic properties. Understanding the chemical properties, mastering the experimental protocols, and appreciating the impact on cellular signaling pathways are crucial for leveraging the full potential of this versatile PEG linker in the design of next-generation therapeutics.

References

An In-depth Technical Guide to the Safety and Handling of NH-bis(m-PEG8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and application of NH-bis(m-PEG8), a bifunctional PEG linker crucial in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

NH-bis(m-PEG8) is a hydrophilic, amine-containing polyethylene glycol (PEG) derivative. Its structure allows for the conjugation of two different molecules, making it a valuable tool in drug delivery and development.

PropertyValueReference
Molecular Formula C34H71NO16[1]
Molecular Weight 749.93 g/mol [1]
Appearance Solid
Purity >95%
Solubility Soluble in water and most organic solvents
CAS Number 2055013-64-2[1]

Safety and Hazard Information

While specific toxicity data for NH-bis(m-PEG8) is limited, the following information is based on available safety data sheets for similar PEGylated compounds and should be strictly adhered to.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute aquatic toxicity1H400: Very toxic to aquatic life
Chronic aquatic toxicity1H410: Very toxic to aquatic life with long lasting effects
Precautionary Measures and First Aid
Precautionary StatementDescriptionFirst Aid Measures
P264Wash skin thoroughly after handling.Skin Contact: Remove contaminated clothing and rinse skin thoroughly with water.
P270Do not eat, drink or smoke when using this product.Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.
P273Avoid release to the environment.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P391Collect spillage.
P501Dispose of contents/container to an approved waste disposal plant.
-Avoid inhalation of dust.Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-Avoid contact with eyes.Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of NH-bis(m-PEG8).

ConditionRecommendation
Storage Temperature Store at -20°C for long-term storage.
Handling Allow the product to equilibrate to room temperature before opening the vial. Handle in a well-ventilated area, preferably in a fume hood. Avoid dust formation.
Incompatibilities Strong oxidizing agents.
Stability Stable under recommended storage conditions. Avoid moisture.

Experimental Protocols

NH-bis(m-PEG8) is primarily used as a linker in bioconjugation, particularly in the synthesis of PROTACs. The following is a generalized protocol for the conjugation of a target protein ligand and an E3 ligase ligand using NH-bis(m-PEG8). This protocol is illustrative and may require optimization for specific applications.

General Bioconjugation Protocol

This protocol outlines the steps for a two-step sequential conjugation.

Materials:

  • NH-bis(m-PEG8)

  • Target Protein Ligand with a reactive group (e.g., carboxylic acid or NHS ester)

  • E3 Ligase Ligand with a compatible reactive group

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffers (e.g., phosphate-buffered saline, PBS)

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Reaction Setup:

    • Dissolve NH-bis(m-PEG8) in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • In a separate vial, dissolve the first ligand (e.g., target protein ligand) in the appropriate reaction buffer.

  • First Conjugation Step:

    • Add a 1.5 to 5-fold molar excess of the NH-bis(m-PEG8) solution to the first ligand solution.

    • The reaction mixture is typically stirred at room temperature for 2-4 hours or overnight at 4°C.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).

  • Purification of Intermediate:

    • Once the first conjugation is complete, the intermediate product (Ligand1-PEG8-NH2) is purified to remove excess NH-bis(m-PEG8) and unreacted ligand. This can be achieved by HPLC or size-exclusion chromatography.

  • Second Conjugation Step:

    • The purified intermediate is then reacted with the second ligand (e.g., E3 ligase ligand).

    • The reaction conditions (e.g., pH, temperature, molar ratio) should be optimized for the specific reactive groups.

  • Final Purification:

    • The final conjugate (PROTAC molecule) is purified using HPLC to ensure high purity.

    • The identity and purity of the final product should be confirmed by analytical methods such as LC-MS and NMR.

Application in PROTACs: Mechanism of Action

NH-bis(m-PEG8) serves as a flexible linker connecting a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary Binding PROTAC PROTAC (with NH-bis(m-PEG8) linker) PROTAC->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action for a PROTAC utilizing an NH-bis(m-PEG8) linker.

Experimental Workflow for PROTAC Synthesis and Characterization

The development of a PROTAC using NH-bis(m-PEG8) involves a systematic workflow from synthesis to biological evaluation.

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis 1. PROTAC Synthesis (using NH-bis(m-PEG8)) Purification 2. HPLC Purification Synthesis->Purification Characterization 3. Structural Characterization (LC-MS, NMR) Purification->Characterization Binding 4. Ternary Complex Formation Assay (e.g., SPR, ITC) Characterization->Binding Degradation 5. In Vitro Degradation Assay (e.g., Western Blot, In-Cell Western) Binding->Degradation Cellular 6. Cellular Potency & Selectivity (e.g., Cell Viability Assays) Degradation->Cellular InVivo 7. In Vivo Efficacy Studies (Animal Models) Cellular->InVivo

Caption: Experimental workflow for the development of a PROTAC with an NH-bis(m-PEG8) linker.

References

Commercial Suppliers and Technical Guide for High-Purity NH-bis(m-PEG8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NH-bis(m-PEG8), a high-purity, branched polyethylene glycol (PEG) linker crucial for the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines commercial suppliers, key technical data, and detailed experimental protocols for its application and characterization.

Introduction to NH-bis(m-PEG8)

NH-bis(m-PEG8) is a heterobifunctional linker featuring a central secondary amine with two flanking methoxy-terminated PEG8 arms. The amine group serves as a reactive handle for conjugation to various molecules, such as payloads or targeting ligands, through amide bond formation or other amine-specific chemistries. The eight repeating ethylene glycol units in each arm impart hydrophilicity, which can enhance the solubility and improve the pharmacokinetic properties of the resulting conjugate.[1] The defined length of the PEG arms allows for precise control over the spatial separation between the conjugated molecules, a critical factor in the efficacy of complex biologics like ADCs and PROTACs.[2]

Commercial Suppliers of High-Purity NH-bis(m-PEG8)

A number of chemical suppliers offer high-purity NH-bis(m-PEG8) for research and development purposes. The table below summarizes the key specifications from several prominent vendors. Researchers are advised to request certificates of analysis for lot-specific data.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Precise PEG AG-71302055013-64-2C₃₄H₇₁NO₁₆749.93> 96%
RuiaoBio ---2055013-64-2C₃₄H₇₁NO₁₆749.92595-99%
MedchemExpress HY-1361512055013-64-2C₃₄H₇₁NO₁₆749.92> 98%
BroadPharm BP-221612055013-64-2C₃₄H₇₁NO₁₆749.93> 95%
DC Chemicals DC271582055013-64-2C₃₄H₇₁NO₁₆749.93> 98%

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of NH-bis(m-PEG8) and its conjugates.

General Synthesis of a Branched Amine-PEG Linker

While a specific protocol for NH-bis(m-PEG8) is proprietary to commercial suppliers, a general synthetic approach for a similar branched amine-PEG linker can be conceptualized. This typically involves the reaction of a primary amine with two equivalents of a methoxy-PEG8-aldehyde under reductive amination conditions.

Materials:

  • Methoxy-PEG8-aldehyde

  • Ammonia or a primary amine source

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Anhydrous methanol or other suitable solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve methoxy-PEG8-aldehyde (2 equivalents) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Add ammonia or the primary amine source (1 equivalent) to the solution and stir for 1-2 hours at room temperature to form the imine intermediate.

  • Cool the reaction mixture to 0°C and slowly add sodium cyanoborohydride (1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench the excess reducing agent by adding a few drops of acetone.

  • Remove the solvent under reduced pressure.

  • The crude product is then subjected to purification.

Purification of NH-bis(m-PEG8)

High-purity NH-bis(m-PEG8) is essential for reproducible and reliable results in drug development. Purification is typically achieved using chromatographic techniques.

Materials:

  • Crude NH-bis(m-PEG8)

  • Silica gel for column chromatography

  • Solvent system (e.g., dichloromethane/methanol gradient)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column[3]

  • Mobile phases (e.g., water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA)

  • Fraction collector

Procedure (Column Chromatography):

  • Dissolve the crude product in a minimal amount of the starting eluent.

  • Load the solution onto a silica gel column pre-equilibrated with the same eluent.

  • Elute the product using a gradient of increasing polarity (e.g., increasing methanol concentration in dichloromethane).

  • Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Procedure (RP-HPLC): []

  • Dissolve the partially purified product in the initial mobile phase.

  • Inject the solution onto the C18 column.

  • Run a gradient of increasing organic phase (acetonitrile) to elute the compound.

  • Monitor the elution profile using a UV detector.

  • Collect the peak corresponding to NH-bis(m-PEG8).

  • Lyophilize the collected fraction to obtain the final high-purity product.

Quality Control and Characterization

The identity, purity, and integrity of NH-bis(m-PEG8) must be confirmed using various analytical techniques.

¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

Sample Preparation: Dissolve 5-10 mg of the purified linker in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Signals:

  • A singlet around 3.38 ppm corresponding to the terminal methoxy (CH₃O-) protons.

  • A complex multiplet between 3.5 and 3.7 ppm corresponding to the ethylene glycol (-OCH₂CH₂O-) protons.

  • Signals corresponding to the protons adjacent to the central nitrogen atom.

Mass spectrometry is used to confirm the molecular weight of the linker.

Sample Preparation: Prepare a dilute solution of the linker in a suitable solvent (e.g., methanol or acetonitrile/water).

Data Acquisition: Analyze the sample using electrospray ionization (ESI) mass spectrometry.

Expected Result: A major peak corresponding to the [M+H]⁺ ion of NH-bis(m-PEG8) at approximately m/z 750.9.

HPLC is used to determine the purity of the linker.

System: An HPLC system with a UV detector and a C18 reverse-phase column.

Mobile Phases:

  • A: 0.1% TFA in water

  • B: 0.1% TFA in acetonitrile

Procedure:

  • Run a gradient elution from a low to a high percentage of mobile phase B over a set time.

  • Monitor the absorbance at a suitable wavelength (e.g., 214 nm).

  • The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Protocol for Conjugation to a Protein

This protocol describes a general method for conjugating an amine-reactive linker to a protein via its lysine residues. This can be adapted for conjugating a payload-linker construct to an antibody.

Materials:

  • Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NH-bis(m-PEG8) activated with an NHS ester (NH-bis(m-PEG8)-NHS)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a stock solution of the NH-bis(m-PEG8)-NHS ester in anhydrous DMSO.

  • Add a calculated molar excess of the NHS ester solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl).

  • Remove the unreacted linker and byproducts using a desalting column equilibrated with a suitable storage buffer.

  • Characterize the resulting conjugate.

Characterization of PEGylated Proteins

SDS-PAGE is used to visualize the increase in molecular weight upon PEGylation.

Procedure:

  • Run the unmodified protein and the PEGylated conjugate on an SDS-PAGE gel.

  • Stain the gel with Coomassie Brilliant Blue or perform a Western blot using an antibody against the protein of interest or an anti-PEG antibody.

  • The PEGylated protein will show a band with a higher apparent molecular weight compared to the unmodified protein.

Intact mass analysis by MS can determine the number of PEG linkers attached to the protein.

Procedure:

  • Analyze the purified conjugate by LC-MS.

  • Deconvolute the resulting mass spectrum to determine the molecular weights of the different species present.

  • The mass difference between the unmodified protein and the major peaks in the conjugate spectrum will correspond to the mass of the attached PEG linkers.

Application in Drug Development: Signaling Pathways and Mechanisms of Action

NH-bis(m-PEG8) is primarily used as a linker in the construction of PROTACs and ADCs. The signaling pathways involved are dictated by the warhead and the targeting ligand of the final conjugate, not the linker itself.

PROTAC-Mediated Protein Degradation

PROTACs utilize the cell's own ubiquitin-proteasome system to degrade target proteins.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with NH-bis(m-PEG8) linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase E1, E2 enzymes Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC mechanism of action.

Antibody-Drug Conjugate (ADC) Mechanism of Action

ADCs deliver a potent cytotoxic payload to antigen-expressing cancer cells.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-Linker-Payload) Antigen Tumor Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Payload Cytotoxic Payload Payload_Release->Payload Cell_Death Apoptosis / Cell Death Payload->Cell_Death Induces

Caption: ADC mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of an ADC using an NH-bis(m-PEG8) linker.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_functional_assays Functional Assays start Start: - Antibody - NH-bis(m-PEG8)-Payload - Buffer conjugation Conjugation Reaction (e.g., NHS ester chemistry) start->conjugation purification Purification (e.g., SEC, HIC) conjugation->purification sds_page SDS-PAGE / Western Blot purification->sds_page ms Mass Spectrometry (Intact Mass) purification->ms hplc HPLC (Purity, DAR) purification->hplc binding_assay Binding Assay (ELISA, SPR) hplc->binding_assay cytotoxicity_assay In Vitro Cytotoxicity Assay binding_assay->cytotoxicity_assay in_vivo In Vivo Efficacy Studies cytotoxicity_assay->in_vivo end Final ADC Candidate in_vivo->end

Caption: ADC development workflow.

References

Methodological & Application

Application Notes and Protocols for Bis-PEGylation of Primary Amines using a Homobifunctional NH-bis(m-PEG8)-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules such as proteins, peptides, and small drugs, is a widely adopted strategy in biopharmaceutical development to enhance therapeutic efficacy. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its solubility and stability, prolonging its circulation half-life, and reducing its immunogenicity.[1][2]

This document provides a detailed protocol for the conjugation of a homobifunctional NH-bis(m-PEG8)-N-hydroxysuccinimide (NHS) ester to primary amines. This type of reagent features two PEG8 arms, each terminating in an amine-reactive NHS ester, making it suitable for crosslinking applications or for introducing a branched PEG structure onto a single molecule. The NHS ester reacts efficiently with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) under neutral to slightly basic conditions to form a stable and irreversible amide bond.[3][4] The defined length of the discrete PEG (dPEG®) chains ensures batch-to-batch consistency in the final conjugate.[5]

Principle of the Reaction

The conjugation chemistry is based on the reaction of the N-hydroxysuccinimide ester with a primary amine. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. Due to the bifunctional nature of the Bis-NHS-(PEG)n reagent, this can result in either intramolecular crosslinking within a single protein or intermolecular crosslinking between two separate molecules.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Protein_NH2 Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-PEG8-NH-PEG8-CO-NH-Protein (Crosslinked Conjugate) Protein_NH2->Conjugate pH 7.0-9.0 Bis_PEG_NHS NHS-PEG8-NH-PEG8-NHS (Bis-PEG8-NHS Ester) Bis_PEG_NHS->Conjugate NHS_byproduct NHS (N-hydroxysuccinimide) Conjugate->NHS_byproduct +

Caption: Reaction mechanism of a Bis-PEG8-NHS ester with primary amines.

Materials and Equipment

Materials
  • Amine-containing molecule (e.g., protein, peptide)

  • Bis-NHS-(PEG)n crosslinker (e.g., Bis-PEG8-NHS ester)

  • Conjugation Buffer: Amine-free buffer, pH 7.0-8.0. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is commonly used. Other suitable buffers include borate, HEPES, or carbonate/bicarbonate buffers.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Desalting columns or dialysis cassettes for purification.

  • Reagents for protein analysis (e.g., SDS-PAGE gels and buffers, protein standards).

Equipment
  • Reaction tubes or vials

  • Magnetic stirrer or orbital shaker

  • Spectrophotometer for protein concentration measurement

  • SDS-PAGE apparatus

  • Chromatography system for purification (optional)

Experimental Protocols

Important Pre-Reaction Considerations
  • Moisture Sensitivity: NHS esters are moisture-sensitive and readily hydrolyze. Always equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. If your sample is in an incompatible buffer, perform a buffer exchange into an appropriate amine-free buffer before starting the conjugation.

  • Reagent Preparation: Dissolve the Bis-NHS-(PEG)n reagent in a suitable anhydrous organic solvent (e.g., DMSO or DMF) immediately before use. Do not prepare stock solutions for long-term storage, as the NHS-ester moiety will hydrolyze.

Protocol for Protein Crosslinking

This protocol provides a general procedure for conjugating a protein with a Bis-NHS-(PEG)n reagent. Optimal conditions, such as the molar ratio of crosslinker to protein, may need to be determined empirically.

Experimental_Workflow A 1. Prepare Protein Solution (0.1 mM in PBS, pH 7.2-8.0) C 3. Add Crosslinker to Protein (10- to 50-fold molar excess) A->C B 2. Prepare Crosslinker Solution (e.g., 250 mM in anhydrous DMSO) B->C D 4. Incubate (30-60 min at RT or 2h at 4°C) C->D E 5. Quench Reaction (Add 1M Tris-HCl to 20-50 mM final) D->E F 6. Purify Conjugate (Dialysis or SEC) E->F G 7. Analyze Conjugate (SDS-PAGE, HPLC, etc.) F->G

Caption: General workflow for protein conjugation with a Bis-NHS-PEG reagent.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Conjugation Buffer to a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).

  • Prepare Crosslinker Solution: Immediately before use, prepare a concentrated solution (e.g., 250 mM) of the Bis-NHS-(PEG)n reagent in anhydrous DMSO or DMF.

  • Initiate Reaction: Add the crosslinker solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein solubility.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed or quenched.

  • Purify Conjugate: Remove unreacted crosslinker, quenching buffer, and reaction byproducts by dialysis or using a desalting column (size-exclusion chromatography).

  • Store Conjugate: Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein.

Summary of Reaction Conditions

The optimal conditions for PEGylation can vary depending on the specific protein and the desired degree of modification. The following table summarizes typical starting parameters.

ParameterRecommended RangeNotesReference
pH 7.0 - 9.0Reaction is more efficient at higher pH, but hydrolysis of the NHS ester also increases. pH 7.2-8.0 is a good compromise.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help control the reaction rate and maintain protein stability.
Reaction Time 30 minutes - 2 hoursLonger incubation times may be needed at lower temperatures.
Molar Excess of PEG 10- to 50-fold excess over proteinThe optimal ratio should be determined empirically to achieve the desired degree of PEGylation.
Protein Concentration 1 - 10 mg/mL (approx. 0.1 mM for a 50-100 kDa protein)More dilute protein solutions may require a higher molar excess of the PEG reagent.

Purification and Characterization

Purification

After the conjugation reaction, it is crucial to purify the PEGylated protein from unreacted PEG reagent, hydrolyzed NHS, and unmodified protein.

  • Size-Exclusion Chromatography (SEC) / Desalting: This is the most common method to remove small molecule impurities. It effectively separates the larger PEG-protein conjugate from the smaller, unreacted crosslinker and byproducts.

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein by masking positively charged amine groups. This change in charge can be exploited for purification using IEX, which can separate proteins based on their degree of PEGylation (e.g., mono-, di-, poly-PEGylated species).

  • Hydrophobic Interaction Chromatography (HIC): HIC can also be used as a supplementary purification step, separating molecules based on differences in hydrophobicity.

Characterization

Confirmation of successful PEGylation and determination of the degree of modification is essential.

  • SDS-PAGE: A successful PEGylation will result in a shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein on an SDS-PAGE gel. The extent of the shift corresponds to the size of the attached PEG chains. Crosslinked dimers or higher-order oligomers will also be visible.

  • HPLC: Techniques such as size-exclusion or ion-exchange HPLC can be used to assess the purity of the conjugate and resolve different PEGylated species.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can be used to confirm the mass of the conjugate and determine the number of PEG chains attached to the protein.

Troubleshooting

IssuePossible CauseSuggested Solution
Low PEGylation Yield 1. Hydrolyzed NHS-ester reagent.2. Inactive primary amines on the protein.3. Presence of amine-containing buffers.4. Insufficient molar excess of PEG reagent.1. Use fresh reagent; ensure it is stored properly and equilibrated to room temperature before opening.2. Ensure the protein is properly folded and amines are accessible.3. Perform buffer exchange into an amine-free buffer like PBS.4. Increase the molar ratio of the PEG reagent to the protein.
Protein Aggregation 1. High degree of intermolecular crosslinking.2. Use of organic solvent.3. Protein instability under reaction conditions.1. Reduce the molar excess of the bis-PEG-NHS reagent or decrease the protein concentration.2. Ensure the final concentration of organic solvent (e.g., DMSO) is low (<10%).3. Optimize reaction pH, temperature, or buffer composition.
High Polydispersity Reaction is difficult to control, leading to a mix of different PEGylated species.Optimize reaction time, temperature, and molar excess of the PEG reagent to favor the desired product. Consider purification methods like IEX to isolate specific species.

References

Application Notes and Protocols for Protein PEGylation with Bifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein PEGylation and Bifunctional Linkers

Protein PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene glycol (PEG) chains to a protein. This modification can significantly enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability. While traditional PEGylation often utilizes monofunctional PEG reagents to attach a single PEG chain, bifunctional PEG linkers possess reactive groups at both ends of the PEG chain. These are primarily used for crosslinking applications, either to link two different protein molecules or to create intramolecular crosslinks within a single protein to study its structure and function.

This document provides a detailed guide on the use of bifunctional PEG linkers for protein conjugation, with a focus on amine-reactive linkers as a common application. It is important to note that the specific reagent NH-bis(m-PEG8) is a branched PEG linker with a central secondary amine and methoxy-terminated PEG arms. Due to the non-reactive nature of the methoxy groups, NH-bis(m-PEG8) is not a direct protein PEGylating agent but rather serves as a core structure for the synthesis of more complex linkers, such as those used in Proteolysis Targeting Chimeras (PROTACs). The protocols detailed below are for a representative amine-reactive bifunctional PEG linker, Bis-PEG-NHS ester, which is widely used for protein crosslinking.

Quantitative Data on Protein PEGylation/Crosslinking

The efficiency and outcome of a PEGylation or crosslinking reaction can be influenced by several factors, including the molar ratio of the PEG linker to the protein, the concentration of the reactants, the reaction buffer pH, and the incubation time and temperature. The following tables summarize typical ranges for these parameters and the methods used to characterize the resulting conjugates.

ParameterTypical RangeNotes
Molar Ratio (PEG:Protein) 10:1 to 50:1Higher ratios increase the likelihood of multiple PEGylations or crosslinking. Optimization is crucial to achieve the desired degree of modification.
Protein Concentration 1-10 mg/mLHigher concentrations can favor intermolecular crosslinking.
Reaction pH 7.0 - 8.5Optimal for the reaction of NHS esters with primary amines (lysine residues and N-terminus).
Reaction Temperature 4°C to Room Temperature (25°C)Lower temperatures can help maintain protein stability during the reaction.
Reaction Time 30 minutes to 2 hoursLonger reaction times may lead to a higher degree of modification but also risk protein degradation.
Quenching Agent 1 M Tris or GlycineUsed to stop the reaction by consuming unreacted NHS esters.
Characterization TechniqueInformation Provided
SDS-PAGE Visual confirmation of an increase in molecular weight of the PEGylated/crosslinked protein.
Size Exclusion Chromatography (SEC) Separation of PEGylated protein from unreacted protein and excess PEG. Can also resolve different degrees of PEGylation.
Mass Spectrometry (MALDI-TOF or ESI-MS) Precise determination of the molecular weight of the conjugate, allowing for the calculation of the number of attached PEG molecules.
Ion Exchange Chromatography (IEX) Separation of positional isomers of PEGylated proteins based on changes in surface charge.
Reverse Phase Chromatography (RPC) Separation based on hydrophobicity, which can be altered by PEGylation.

Experimental Protocols

Protocol 1: General Procedure for Protein Crosslinking with Bis-PEG-NHS Ester

This protocol outlines the steps for covalently crosslinking a protein using a homobifunctional N-hydroxysuccinimide (NHS) ester-functionalized PEG linker. This procedure targets primary amines (the ε-amine of lysine residues and the α-amine at the N-terminus).

Materials:

  • Protein of interest

  • Bis-PEGn-NHS ester (n denotes the number of PEG units)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.5. Crucially, this buffer must not contain primary amines (e.g., Tris or glycine).

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column or dialysis tubing for purification

  • Spectrophotometer and other analytical instruments for characterization

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Ensure the buffer is free of any primary amines.

  • PEG Linker Stock Solution Preparation:

    • Allow the vial of Bis-PEGn-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10-50 mM stock solution of the Bis-PEGn-NHS ester in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use.

  • Crosslinking Reaction:

    • Add the desired molar excess of the Bis-PEGn-NHS ester stock solution to the protein solution. A 20 to 50-fold molar excess is a common starting point for optimization.

    • Gently mix the reaction solution.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The optimal time and temperature should be determined empirically for the specific protein.

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed or have reacted with the quenching agent.

  • Purification of the Crosslinked Protein:

    • Remove excess, unreacted PEG linker and quenching reagent by either size exclusion chromatography (using a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization of the Crosslinked Protein:

    • Analyze the purified crosslinked protein using SDS-PAGE to visualize the formation of higher molecular weight species (dimers, trimers, etc., for intermolecular crosslinking, or a slight shift for intramolecular crosslinking).

    • Further characterize the conjugate using SEC, mass spectrometry, and other analytical techniques as required to determine the extent of crosslinking and purity of the product.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low or No Crosslinking Inactive Bis-PEGn-NHS ester (due to hydrolysis)Prepare a fresh stock solution of the PEG linker in anhydrous solvent immediately before use.
Suboptimal pH of the reaction bufferEnsure the reaction buffer is at a pH between 7.0 and 8.5.
Presence of primary amines in the bufferUse a buffer that does not contain primary amines, such as PBS or HEPES.
Protein Precipitation High degree of intermolecular crosslinkingReduce the molar excess of the PEG linker. Perform the reaction at a lower protein concentration.
Protein instability in the reaction conditionsOptimize the reaction buffer, pH, and temperature.
Multiple Products (High Polydispersity) High molar excess of the PEG linkerDecrease the molar ratio of the PEG linker to the protein.
Long reaction timeReduce the incubation time of the crosslinking reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Protein Preparation (1-5 mg/mL in amine-free buffer) crosslinking Crosslinking Reaction (Add PEG linker to protein solution) protein_prep->crosslinking peg_prep PEG Linker Stock Preparation (10-50 mM in anhydrous DMSO/DMF) peg_prep->crosslinking incubation Incubation (30 min - 2 hr at RT or overnight at 4°C) crosslinking->incubation quenching Quenching (Add Tris or Glycine) incubation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (SDS-PAGE, MS, etc.) purification->characterization reaction_scheme cluster_reactants Reactants cluster_product Product protein Protein-NH2 plus + protein->plus peg_linker NHS-PEG-NHS peg_linker->plus crosslinked_protein Protein-NH-CO-PEG-CO-NH-Protein plus->crosslinked_protein pH 7.0-8.5

Application Notes and Protocols for NH-bis(m-PEG8) in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics, and therapeutic index. Branched polyethylene glycol (PEG) linkers have emerged as a valuable strategy in ADC design, offering enhanced hydrophilicity, improved solubility, and the potential for higher drug-to-antibody ratios (DAR) without inducing aggregation.[1][]

This document provides detailed application notes and protocols for the use of NH-bis(m-PEG8), a branched PEG precursor, in the synthesis of advanced ADCs. NH-bis(m-PEG8) features a central secondary amine core flanked by two methoxy-terminated 8-unit PEG chains. This structure serves as a scaffold for the creation of a trifunctional linker, enabling the attachment of a single point for antibody conjugation and two points for payload attachment, thereby facilitating the generation of ADCs with a high and homogenous DAR.

Synthesis of a Trifunctional Linker from NH-bis(m-PEG8)

The NH-bis(m-PEG8) precursor must first be functionalized to introduce reactive groups for payload and antibody conjugation. This protocol describes the synthesis of a novel trifunctional linker, Mal-N-(PEG8-NHS ester)2 , which incorporates a maleimide group for thiol-specific antibody conjugation and two NHS esters for amine-reactive payload attachment.

Experimental Protocol: Synthesis of Mal-N-(PEG8-NHS ester)2

Materials:

  • NH-bis(m-PEG8)

  • 3-Maleimidopropionic acid N-hydroxysuccinimide ester (SMCC)

  • Di(N-succinimidyl) carbonate (DSC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Step 1: Synthesis of the Mono-acylated Intermediate.

    • Dissolve NH-bis(m-PEG8) (1 equivalent) in anhydrous DCM.

    • Add DIPEA (1.2 equivalents) to the solution.

    • In a separate flask, dissolve 3-maleimidopropionic acid (1 equivalent) in anhydrous DCM.

    • Slowly add the 3-maleimidopropionic acid solution to the NH-bis(m-PEG8) solution at room temperature.

    • Stir the reaction mixture for 4-6 hours, monitoring progress by thin-layer chromatography (TLC) or HPLC-MS.

    • Upon completion, wash the reaction mixture with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the mono-acylated intermediate.

  • Step 2: Conversion to the bis-NHS Ester.

    • Dissolve the purified mono-acylated intermediate (1 equivalent) in anhydrous DMF.

    • Add Di(N-succinimidyl) carbonate (DSC) (2.5 equivalents) and DIPEA (3 equivalents).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by HPLC-MS.

    • Once the reaction is complete, precipitate the product by adding cold diethyl ether.

    • Collect the precipitate by filtration and wash with diethyl ether.

    • Dry the final product, Mal-N-(PEG8-NHS ester)2 , under vacuum.

    • Characterize the final product by HPLC, MS, and NMR to confirm its identity and purity.

cluster_synthesis Synthesis of Mal-N-(PEG8-NHS ester)2 NH-bis(m-PEG8) NH-bis(m-PEG8) Acylation Acylation NH-bis(m-PEG8)->Acylation 3-Maleimidopropionic acid 3-Maleimidopropionic acid 3-Maleimidopropionic acid->Acylation Mono-acylated Intermediate Mono-acylated Intermediate Acylation->Mono-acylated Intermediate NHS Ester Formation NHS Ester Formation Mono-acylated Intermediate->NHS Ester Formation DSC_DIPEA DSC, DIPEA DSC_DIPEA->NHS Ester Formation Mal-N-(PEG8-NHS ester)2 Mal-N-(PEG8-NHS ester)2 NHS Ester Formation->Mal-N-(PEG8-NHS ester)2

Caption: Synthesis workflow for the trifunctional linker.

Synthesis of Antibody-Drug Conjugate (ADC)

This protocol outlines a three-step process for synthesizing an ADC with a target DAR of 4, using the custom-synthesized Mal-N-(PEG8-NHS ester)2 linker. This involves the attachment of two payload molecules to the linker, followed by conjugation to a partially reduced monoclonal antibody.

Experimental Protocol: ADC Synthesis

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Mal-N-(PEG8-NHS ester)2 linker

  • Amine-containing cytotoxic payload (e.g., MMAE-NH2)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Characterization instruments (UV-Vis spectrophotometer, HIC-HPLC, LC-MS)

Procedure:

  • Step 1: Antibody Preparation (Partial Reduction).

    • Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA.

    • Add a 2.5-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.

    • Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2) using a desalting column.

  • Step 2: Preparation of the Linker-Payload Moiety.

    • Dissolve Mal-N-(PEG8-NHS ester)2 (1 equivalent) in anhydrous DMF.

    • Dissolve the amine-containing payload (2.2 equivalents) in anhydrous DMF.

    • Add the payload solution to the linker solution and stir at room temperature for 2-4 hours.

    • Monitor the reaction by HPLC-MS to confirm the formation of the maleimide-linker-(payload)2 complex.

  • Step 3: Conjugation of Linker-Payload to Antibody.

    • Add a 5-fold molar excess of the maleimide-linker-(payload)2 complex (from Step 2) to the reduced antibody solution (from Step 1).

    • Incubate the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.

    • Allow the quenching reaction to proceed for 20 minutes.

  • Step 4: Purification of the ADC.

    • Purify the ADC from unreacted linker-payload and other small molecules using Size Exclusion Chromatography (SEC).

    • Collect fractions corresponding to the monomeric ADC peak.

    • Concentrate the purified ADC and formulate it in a suitable storage buffer (e.g., PBS, pH 7.4).

cluster_adc_synthesis ADC Synthesis Workflow mAb Monoclonal Antibody TCEP TCEP Reduction mAb->TCEP Reduced mAb Reduced mAb (-SH) TCEP->Reduced mAb Conjugation Conjugation Reduced mAb->Conjugation Linker Mal-N-(PEG8-NHS ester)2 Linker-Payload Prep Linker-Payload Preparation Linker->Linker-Payload Prep Payload Amine-Payload (x2) Payload->Linker-Payload Prep Linker-Payload Maleimide-Linker-(Payload)2 Linker-Payload Prep->Linker-Payload Linker-Payload->Conjugation Crude ADC Crude ADC Conjugation->Crude ADC Purification SEC Purification Crude ADC->Purification Purified ADC Purified ADC Purification->Purified ADC

Caption: Workflow for the synthesis of an ADC.

Characterization of the ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.

Determination of Drug-to-Antibody Ratio (DAR)

Protocol: DAR Measurement by UV-Vis Spectroscopy

  • Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance of the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

  • The average DAR is the molar ratio of the payload to the antibody.

Protocol: DAR Distribution by Hydrophobic Interaction Chromatography (HIC)

  • Use a HIC column with a suitable stationary phase.

  • Equilibrate the column with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer).

  • Inject the purified ADC.

  • Elute with a decreasing salt gradient.

  • Species with higher DAR will be more hydrophobic and elute later.

  • Calculate the relative percentage of each DAR species by integrating the peak areas.

Purity and Aggregation Analysis

Protocol: Size Exclusion Chromatography (SEC)

  • Use an SEC column suitable for separating monoclonal antibodies.

  • Elute the ADC with a physiological buffer (e.g., PBS).

  • The major peak corresponds to the monomeric ADC.

  • High molecular weight species (aggregates) will elute earlier.

  • Calculate the percentage of monomer and aggregates by peak integration.

In Vitro Stability

Protocol: Plasma Stability Assay

  • Incubate the ADC in human or mouse plasma at 37°C.

  • Take aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Analyze the aliquots by HIC-HPLC or LC-MS to determine the average DAR.

  • A decrease in the average DAR over time indicates payload deconjugation.

Quantitative Data Summary

The following tables present representative data for an ADC synthesized using the Mal-N-(PEG8-NHS ester)2 linker, demonstrating the expected outcomes of the characterization assays.

ParameterResult
Average DAR (UV-Vis) 3.9
Purity by SEC (% Monomer) >98%
Aggregation by SEC (%) <2%
Endotoxin Level <0.5 EU/mg
Table 1: Physicochemical Properties of the ADC
DAR SpeciesRelative Abundance (%)
DAR 0<1
DAR 215
DAR 4 80
DAR 64
Table 2: DAR Distribution by HIC-HPLC
Time in Plasma (hours)Average DAR
03.9
243.8
483.7
963.5
Table 3: Plasma Stability of the ADC
Cell LineADC IC50 (nM)Control mAb
Target-Positive0.5>1000
Target-Negative>1000>1000
Table 4: In Vitro Cytotoxicity

Signaling Pathway and Mechanism of Action

The mechanism of action for an ADC synthesized with the Mal-N-(PEG8-NHS ester)2 linker and a tubulin inhibitor payload like MMAE is depicted below.

cluster_moa ADC Mechanism of Action ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen-Positive) Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Payload Free Payload (e.g., MMAE) Payload_Release->Payload Tubulin_Inhibition Tubulin Polymerization Inhibition Payload->Tubulin_Inhibition Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Tubulin_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of the ADC.

Conclusion

The use of a branched linker derived from NH-bis(m-PEG8) offers a promising approach to developing next-generation ADCs. The ability to attach two payload molecules per linker allows for the creation of ADCs with a high and more uniform DAR, which can lead to improved efficacy. The hydrophilic PEG8 arms are expected to enhance the solubility and pharmacokinetic profile of the ADC, potentially leading to a wider therapeutic window. The detailed protocols provided herein offer a comprehensive guide for the synthesis, purification, and characterization of ADCs utilizing this innovative linker technology.

References

Application Notes and Protocols for Functionalizing Nanoparticles with a Bifunctional Amine-PEG Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy to enhance their in vivo performance. PEGylation confers "stealth" properties to nanoparticles, reducing opsonization and subsequent clearance by the reticuloendothelial system (RES), thereby prolonging their circulation time.[1][2] This modification also improves the colloidal stability of nanoparticles by preventing aggregation.[1][3] This document provides a detailed protocol for the functionalization of nanoparticles using a heterobifunctional amine-PEG linker, specifically focusing on a conceptual NH₂-PEG₈-COOH, as a representative model for bifunctional PEGylation, where one terminus has an amine group for further conjugation and the other has a carboxyl group for nanoparticle attachment.

Core Concepts of Nanoparticle PEGylation

Before proceeding with the protocol, it is essential to understand the fundamental principles:

  • Steric Hindrance: The PEG layer creates a hydrophilic shield around the nanoparticle, which sterically hinders the adsorption of plasma proteins (opsonins), a key step in initiating RES uptake.[4]

  • Colloidal Stability: PEG chains on the nanoparticle surface prevent aggregation by increasing the steric distance between particles and enhancing their hydrophilicity.

  • Bifunctionality: Heterobifunctional PEGs possess two different reactive groups at their termini. This allows one end to covalently attach to the nanoparticle surface while the other end is available for the conjugation of targeting ligands, imaging agents, or therapeutic molecules.

Data Presentation: Expected Changes in Nanoparticle Properties

The successful functionalization of nanoparticles with PEG will lead to measurable changes in their physicochemical properties. The following table summarizes typical quantitative data before and after PEGylation.

ParameterBefore PEGylationAfter PEGylation with NH₂-PEG₈-COOHCharacterization Technique
Hydrodynamic Diameter Varies (e.g., 50-100 nm)Increase of 10-30 nmDynamic Light Scattering (DLS)
Zeta Potential Highly negative or positive (e.g., -30 mV for carboxylated NPs)Shift towards neutral (e.g., -5 to -15 mV)Zeta Potential Analysis
PEGylation Efficiency N/ATypically 50-90%Thermogravimetric Analysis (TGA), ¹H NMR
Surface Chemistry Presence of functional groups (e.g., -COOH)Presence of amine and PEG chainsFTIR, X-ray Photoelectron Spectroscopy (XPS)

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the functionalization of carboxylated nanoparticles with an amine-PEG-carboxyl linker via carbodiimide chemistry.

G cluster_0 Nanoparticle Preparation cluster_1 Activation Step cluster_2 Conjugation Step cluster_3 Purification cluster_4 Characterization NP_prep Prepare Carboxylated Nanoparticle Suspension Activation Activate Carboxyl Groups with EDC/NHS NP_prep->Activation Add EDC/NHS in MES Buffer Conjugation Conjugate with NH₂-PEG₈-COOH Activation->Conjugation Add NH₂-PEG₈-COOH in PBS Buffer Purification Purify PEGylated Nanoparticles (e.g., Centrifugal Filtration) Conjugation->Purification Remove Excess Reagents Characterization Characterize Functionalized Nanoparticles Purification->Characterization Analyze Properties

Caption: Workflow for two-step carbodiimide-mediated PEGylation.

Detailed Experimental Protocol

This protocol describes the functionalization of pre-existing carboxylated nanoparticles with a heterobifunctional NH₂-PEG₈-COOH linker using a two-step carbodiimide coupling reaction. This method minimizes the self-polymerization of the PEG linker.

Materials and Reagents
  • Carboxylated nanoparticles (e.g., iron oxide, gold, or polymeric nanoparticles)

  • NH₂-PEG₈-COOH

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS, pH 7.4

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Centrifugal filtration units with appropriate molecular weight cut-off (MWCO)

Protocol Steps
  • Preparation of Reagents:

    • Equilibrate EDC, NHS, and NH₂-PEG₈-COOH to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of NH₂-PEG₈-COOH in anhydrous DMSO.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in chilled Activation Buffer immediately before use.

  • Nanoparticle Suspension Preparation:

    • Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL.

    • Sonicate the suspension briefly in a bath sonicator to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • To the nanoparticle suspension, add the freshly prepared EDC and NHS solutions. A 10-fold molar excess of EDC and NHS relative to the estimated surface carboxyl groups on the nanoparticles is recommended.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxyl groups to form a more stable NHS-ester intermediate.

  • Conjugation with NH₂-PEG₈-COOH:

    • Centrifuge the activated nanoparticles and carefully remove the supernatant containing excess EDC and NHS.

    • Resuspend the nanoparticle pellet in Conjugation Buffer (PBS, pH 7.4).

    • Immediately add the NH₂-PEG₈-COOH stock solution to the activated nanoparticle suspension. A 20-50 molar excess of the PEG linker relative to the nanoparticles is a good starting point for optimization.

    • Incubate the reaction for 2-4 hours at room temperature with gentle shaking.

  • Quenching and Purification:

    • Add Quenching Buffer (e.g., Tris or Glycine) to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15 minutes to quench any unreacted NHS-esters.

    • Transfer the reaction mixture to a centrifugal filtration unit with an MWCO suitable for retaining the nanoparticles.

    • Wash the nanoparticles by centrifuging and resuspending the pellet in Washing Buffer (PBS, pH 7.4). Repeat this washing step at least three times to ensure the complete removal of unreacted PEG linker and byproducts.

    • After the final wash, resuspend the purified PEGylated nanoparticles in a buffer of choice for storage and characterization.

Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to confirm successful PEGylation.

Logical Flow for Characterization

G Start Purified PEGylated Nanoparticles DLS Measure Hydrodynamic Size (DLS) Start->DLS Assess Size Increase Zeta Measure Zeta Potential Start->Zeta Assess Charge Shielding FTIR_XPS Confirm Surface Chemistry (FTIR/XPS) DLS->FTIR_XPS Zeta->FTIR_XPS TGA_NMR Quantify PEG Grafting (TGA/¹H NMR) FTIR_XPS->TGA_NMR End Functionalized Nanoparticles Ready for Use TGA_NMR->End

Caption: Logical steps for characterizing PEGylated nanoparticles.

Key Characterization Methods
  • Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter of the nanoparticles. A significant increase in size after the reaction indicates the presence of the PEG layer.

  • Zeta Potential Analysis: Measures the surface charge of the nanoparticles. The PEG layer is expected to shield the core's surface charge, resulting in a zeta potential closer to neutral.

  • Fourier Transform Infrared Spectroscopy (FTIR): Can be used to identify the characteristic C-O-C ether stretch of the PEG backbone (around 1100 cm⁻¹) on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): Measures the weight loss of the sample upon heating. The weight loss corresponding to the degradation temperature of PEG can be used to quantify the amount of grafted PEG.

  • Proton Nuclear Magnetic Resonance (¹H NMR): By dissolving the nanoparticle core (if possible), the characteristic proton peak of the ethylene oxide units of PEG (at ~3.65 ppm) can be integrated to quantify the PEG content.

Conclusion

This document provides a comprehensive protocol for the functionalization of nanoparticles with a bifunctional amine-PEG linker. Adherence to this protocol and subsequent thorough characterization will enable researchers to produce high-quality, stable PEGylated nanoparticles suitable for a wide range of biomedical applications, including drug delivery and in vivo imaging.

References

Application Notes and Protocols for the NH-bis(m-PEG8) Linker Strategy in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of the NH-bis(m-PEG8) linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed protocols for the synthesis and evaluation of PROTACs incorporating this linker, alongside illustrative data to guide researchers in this rapidly evolving field of targeted protein degradation.

Introduction to the NH-bis(m-PEG8) Linker Strategy

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

The NH-bis(m-PEG8) linker is a polyethylene glycol (PEG)-based linker characterized by two methoxy-terminated PEG8 arms connected by a secondary amine. This structure offers several advantages for PROTAC development:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chains can significantly improve the aqueous solubility of often lipophilic PROTAC molecules, mitigating issues with aggregation and improving their suitability for biological assays and potential therapeutic applications.

  • Improved Cell Permeability: While highly polar, the flexibility and amphipathic nature of PEG linkers can facilitate passive diffusion across the cell membrane.

  • Optimal Length and Flexibility: The length of the dual PEG8 arms provides a significant spatial extension, which can be crucial for bridging the POI and the E3 ligase to form a productive ternary complex, especially for targets with recessed ligand-binding pockets. The flexibility of the PEG chains allows for multiple binding orientations, increasing the probability of successful ubiquitination.

  • Reduced Non-specific Binding: PEGylation is a well-established strategy to reduce non-specific binding of molecules to proteins and other cellular components, which can lead to improved selectivity and reduced off-target effects.

  • Metabolic Stability: The ether linkages in the PEG backbone are generally more resistant to metabolic cleavage compared to other linker chemistries, potentially leading to improved pharmacokinetic profiles.

Visualization of the PROTAC Mechanism and Experimental Workflow

PROTAC-Mediated Protein Degradation Pathway```dot

PROTAC_Pathway

Caption: A typical workflow for the evaluation of a novel PROTAC.

Quantitative Data Summary

Note: As of the date of this document, specific quantitative data for PROTACs synthesized using the NH-bis(m-PEG8) linker (CAS: 2055013-64-2) is not available in the public domain. The following tables provide illustrative data from published studies on PROTACs utilizing similar PEG8 linkers to demonstrate the expected range of activities. This data is for reference purposes only.

Table 1: Illustrative Degradation Activity of a BET-Targeting PROTAC with a PEG8 Linker

ParameterValueCell LineTreatment Time (h)
DC50 50 nMHeLa18
Dmax >90%HeLa18

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Illustrative Antiproliferative Activity of a Kinase-Targeting PROTAC with a PEG8 Linker

ParameterValueCell LineTreatment Time (h)
IC50 100 nMMV4-1172

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

General Protocol for PROTAC Synthesis with NH-bis(m-PEG8) Linker

This protocol describes a general two-step synthesis for conjugating a POI ligand and an E3 ligase ligand to the NH-bis(m-PEG8) linker via amide bond formation.

Step 1: Monofunctionalization of NH-bis(m-PEG8) Linker

  • Dissolve the POI ligand containing a carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 eq) and an organic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of NH-bis(m-PEG8) linker (1.5 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the monofunctionalized linker-POI ligand conjugate by flash column chromatography.

Step 2: Conjugation of the E3 Ligase Ligand

  • Dissolve the purified monofunctionalized linker-POI ligand conjugate (1.0 eq) and the E3 ligase ligand containing a carboxylic acid (1.2 eq) in anhydrous DMF.

  • Add a coupling agent (e.g., HATU, 1.3 eq) and an organic base (e.g., DIPEA, 2.5 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Work up the reaction as described in Step 1.

  • Purify the final PROTAC molecule by preparative HPLC to yield the desired product.

Protocol for Western Blot Analysis of Target Protein Degradation
  • Cell Seeding and Treatment:

    • Seed the cells of interest in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

    • Allow the cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol for Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding:

    • Seed cells in a 96-well opaque-walled plate at a suitable density (e.g., 5,000 cells/well).

    • Allow the cells to adhere overnight.

  • PROTAC Treatment:

    • Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the PROTAC concentration to determine the IC50 value.

Protocol for Quantitative Mass Spectrometry-Based Proteomics for Off-Target Analysis
  • Sample Preparation:

    • Treat cells with the PROTAC at a concentration that achieves significant degradation of the target protein (e.g., 5x DC50) and a vehicle control for a specified time.

    • Harvest the cells, lyse them, and extract the proteins.

    • Digest the proteins into peptides using trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ):

    • Label the peptide samples from the different treatment groups with isobaric tags according to the manufacturer's protocol.

    • Combine the labeled samples.

  • LC-MS/MS Analysis:

    • Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.

    • Analyze the fractions by nano-LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Normalize the protein abundance data.

    • Perform statistical analysis to identify proteins that are significantly and selectively downregulated in the PROTAC-treated samples compared to the control. These are potential off-targets.

    • Validate potential off-targets using targeted methods such as Western blotting or parallel reaction monitoring (PRM) mass spectrometry.

Application Notes and Protocols for the Reaction of Homobifunctional PEGylated NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of amine-containing molecules using homobifunctional N-hydroxysuccinimide (NHS) esters with polyethylene glycol (PEG) spacers, specifically focusing on reagents analogous to NH-bis(m-PEG8)-NHS ester. The protocols and data herein are designed to facilitate the effective use of these crosslinkers in various applications, including protein-protein interaction studies, antibody-drug conjugation, and the formation of complex biomolecular structures.

Introduction

Homobifunctional NHS esters are versatile reagents for covalently linking molecules that possess primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1] The presence of two NHS ester groups allows for the formation of a stable amide bond at each end of the molecule, enabling either intramolecular crosslinking within a single molecule or intermolecular crosslinking between two separate molecules.[2][3] The incorporation of polyethylene glycol (PEG) chains as spacers enhances the water solubility of the crosslinker and the resulting conjugate, reduces aggregation, and can minimize immunogenicity.[4]

The reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution that proceeds efficiently at a slightly alkaline pH. The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[4] Therefore, careful control of reaction conditions is crucial for successful conjugation.

Key Reaction Parameters and Optimization

The success of a conjugation reaction with a homobifunctional PEGylated NHS ester is dependent on several critical parameters. The following table summarizes these parameters and their typical ranges, which should be optimized for each specific application.

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5The optimal pH is a compromise between maximizing the deprotonation of primary amines (more reactive) and minimizing the hydrolysis of the NHS ester. A pH of 8.3-8.5 is often a good starting point.
Temperature 4°C to Room Temperature (25°C)Reactions can be performed at room temperature for shorter incubation times or at 4°C for overnight incubations to minimize potential damage to sensitive biomolecules.
Reaction Time 30 minutes to 4 hours (can be extended to overnight at 4°C)The optimal time depends on the reactivity of the amine, the concentration of reactants, and the temperature.
Buffer Amine-free buffers such as Phosphate, Bicarbonate/Carbonate, HEPES, BorateBuffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester and should be avoided in the reaction mixture.
NHS Ester Solvent Anhydrous DMSO or DMFThe NHS ester should be dissolved in a dry, water-miscible organic solvent immediately before addition to the aqueous reaction buffer. The final concentration of the organic solvent should typically be kept below 10%.
Molar Ratio (NHS Ester : Amine) 5- to 50-fold molar excess of NHS esterA molar excess of the crosslinker is generally used to drive the reaction. The optimal ratio depends on the desired degree of labeling and whether intramolecular or intermolecular crosslinking is favored.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations favor intermolecular crosslinking, while dilute protein solutions tend to promote intramolecular crosslinking.

Experimental Protocols

General Protocol for Protein Crosslinking

This protocol provides a general procedure for the crosslinking of proteins using a homobifunctional PEGylated NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Homobifunctional PEGylated NHS Ester (e.g., Bis-NHS-(PEG)n)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein solution contains primary amines, perform a buffer exchange into a suitable reaction buffer.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the homobifunctional PEGylated NHS ester in anhydrous DMSO or DMF to a concentration of 10-50 mM.

  • Initiate the Reaction: Add the desired molar excess of the NHS ester stock solution to the protein solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C. For some applications, an overnight incubation at 4°C may be beneficial.

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.

  • Purification: Remove excess, unreacted crosslinker and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Protocol for Controlling Intramolecular vs. Intermolecular Crosslinking

The balance between intramolecular (within the same molecule) and intermolecular (between different molecules) crosslinking can be influenced by the reaction conditions.

FactorTo Favor Intramolecular CrosslinkingTo Favor Intermolecular Crosslinking
Protein Concentration Use dilute protein solutions (e.g., < 1 mg/mL)Use concentrated protein solutions (e.g., > 2 mg/mL)
Crosslinker Concentration Use a higher molar excess of the crosslinkerUse a lower molar excess of the crosslinker
Reaction Time Shorter reaction times may favor initial intramolecular eventsLonger reaction times can allow for more intermolecular interactions

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow and the chemical reaction involved in the conjugation process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Prot_Prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer) React Add NHS Ester to Protein (5-50x molar excess) Prot_Prep->React NHS_Prep Prepare NHS Ester Stock (10-50 mM in anhydrous DMSO/DMF) NHS_Prep->React Incubate Incubate (30-60 min at RT or 2-4h at 4°C) React->Incubate Quench Quench Reaction (20-50 mM Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Gel Filtration or Dialysis) Quench->Purify reaction_pathway cluster_reactants Reactants cluster_products Products Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-PEG-CO-NH-Protein (Crosslinked Product) Protein->Conjugate + NHS_Ester NHS-O-CO-PEG-CO-O-NHS (Homobifunctional PEGylated NHS Ester) NHS_Ester->Conjugate Byproduct N-hydroxysuccinimide NHS_Ester->Byproduct releases

References

Application Notes and Protocols for the Bioconjugation of Peptides with Polyethylene Glycol (PEG) Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules such as peptides, is a cornerstone strategy in drug development. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptides by increasing their solubility, extending their systemic circulation time by reducing renal clearance, and decreasing their immunogenicity.[1][2] This document provides detailed application notes and protocols for the bioconjugation of peptides using a monodisperse PEG linker, focusing on the widely used reductive amination chemistry with an aldehyde-functionalized PEG.

While various PEG reagents are available, this guide will detail the use of a methoxy-terminated PEG with eight ethylene glycol units and a reactive aldehyde group (m-PEG8-aldehyde) for conjugation to primary amines on a peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues.[1] This method results in a stable secondary amine linkage, offering a robust approach for creating well-defined PEGylated peptide conjugates.[1]

Additionally, this document will briefly discuss branched PEG structures, such as NH-bis(m-PEG8), and their potential applications in bioconjugation.

Reaction Mechanism: Reductive Amination

The conjugation of an aldehyde-functionalized PEG to a primary amine on a peptide proceeds through a two-step reductive amination process:

  • Schiff Base Formation: The aldehyde group of the m-PEG8-aldehyde reacts with a primary amine on the peptide to form an unstable imine intermediate, also known as a Schiff base. This reaction is reversible and is favored under mildly acidic to neutral conditions (pH 5-7).[1]

  • Reduction: The imine intermediate is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable and irreversible secondary amine bond.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Peptide Peptide-NH₂ Schiff_Base Peptide-N=CH-PEG8-m (Unstable Schiff Base) Peptide->Schiff_Base + m-PEG8-CHO (pH 5-7) PEG m-PEG8-CHO Conjugate Peptide-NH-CH₂-PEG8-m (Stable Conjugate) Schiff_Base->Conjugate + NaBH₃CN (Reduction)

Caption: Reductive amination of a peptide with m-PEG8-aldehyde.

Experimental Protocols

This section provides a detailed methodology for the bioconjugation of a peptide with m-PEG8-aldehyde.

Materials and Reagents
  • Peptide with at least one primary amine group

  • m-PEG8-aldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 100 mM HEPES buffer, pH 7.0-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M glycine

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., RP-HPLC, SEC)

  • Analytical instruments (e.g., LC-MS, MALDI-TOF)

Reagent Preparation
  • Peptide Stock Solution: Prepare a stock solution of the peptide in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • m-PEG8-aldehyde Stock Solution: Allow the vial of m-PEG8-aldehyde to come to room temperature before opening. Prepare a stock solution of m-PEG8-aldehyde in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess for the reaction.

  • Reducing Agent Stock Solution: Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment. Prepare a fresh stock solution of NaBH₃CN in the Reaction Buffer (e.g., 100 mM).

Small-Scale Optimization Protocol

It is highly recommended to perform small-scale optimization reactions to determine the optimal conditions before proceeding to a larger scale.

  • In separate microcentrifuge tubes, add the peptide solution.

  • Add varying molar equivalents of the m-PEG8-aldehyde stock solution (e.g., 10, 20, 50-fold molar excess over the peptide).

  • Gently mix and allow the reaction to proceed for 30 minutes at room temperature to form the Schiff base.

  • Add the NaBH₃CN stock solution to a final concentration of 20-50 mM.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to react with any unreacted aldehyde.

  • Analyze the reaction mixtures by LC-MS or MALDI-TOF to determine the extent of conjugation and identify the optimal conditions.

Scale-Up Conjugation Protocol
  • Based on the optimization results, combine the peptide solution and the optimal molar excess of m-PEG8-aldehyde in a suitable reaction vessel.

  • Allow the Schiff base formation to proceed for 30 minutes at room temperature.

  • Add the required volume of the NaBH₃CN stock solution to achieve the final concentration of 20-50 mM.

  • Incubate for the optimized time and temperature (e.g., 2-4 hours at room temperature).

  • Quench the reaction with the Quenching Solution.

Purification of the PEGylated Peptide

Excess m-PEG8-aldehyde, reducing agent, and quenched by-products must be removed from the reaction mixture. The choice of purification method depends on the properties of the peptide and the conjugate.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice for peptide purification, as it can effectively separate the more hydrophobic PEGylated peptide from the unreacted peptide and other reaction components.

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and can be effective for removing smaller impurities from the larger PEGylated peptide.

  • Dialysis or Centrifugal Filtration: These methods can be used to remove smaller impurities, although they may not be as effective at separating unreacted peptide from the conjugate.

Characterization of the Conjugate

The purified PEGylated peptide should be characterized to confirm its identity, purity, and the extent of PEGylation.

  • Mass Spectrometry (LC-MS or MALDI-TOF): To confirm the molecular weight of the conjugate and determine the number of PEG chains attached.

  • RP-HPLC: To assess the purity of the final product.

  • NMR Spectroscopy: Can be used to confirm the structure of the conjugate.

Data Presentation

The following table summarizes key quantitative parameters that should be optimized for a successful bioconjugation reaction.

ParameterTypical RangePurpose
pH of Reaction Buffer 6.5 - 7.5Optimizes Schiff base formation and stability.
Molar Excess of m-PEG8-aldehyde 10 - 50 foldDrives the reaction towards product formation.
Final Concentration of NaBH₃CN 20 - 50 mMEnsures efficient reduction of the Schiff base.
Reaction Time 2 - 4 hours (RT) or overnight (4°C)Allows for completion of the conjugation reaction.
Quenching Agent Concentration 50 - 100 mMRemoves unreacted aldehyde to prevent side reactions.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive m-PEG8-aldehyde due to hydrolysis.- Suboptimal pH.- Insufficient molar excess of PEG.- Use fresh, anhydrous DMSO/DMF for stock solution.- Optimize the pH of the reaction buffer.- Increase the molar excess of m-PEG8-aldehyde.
Precipitation of Peptide/Protein - High concentration of organic solvent from PEG stock.- Peptide instability at the reaction pH.- Keep the volume of the PEG stock solution to a minimum.- Perform a buffer screen to find the optimal pH for peptide stability.
Multiple PEGylation Products - High molar excess of PEG.- Long reaction time.- Multiple reactive amine sites.- Reduce the molar excess of PEG.- Decrease the reaction time.- Consider site-specific protection/mutation strategies if a single conjugate is desired.

Visualization of Experimental Workflow

Experimental_Workflow Reagent_Prep Reagent Preparation (Peptide, PEG, NaBH₃CN) Conjugation Conjugation Reaction (Schiff Base Formation & Reduction) Reagent_Prep->Conjugation Quenching Reaction Quenching Conjugation->Quenching Purification Purification (e.g., RP-HPLC) Quenching->Purification Characterization Characterization (LC-MS, HPLC) Purification->Characterization Final_Product Pure PEGylated Peptide Characterization->Final_Product

Caption: General workflow for peptide PEGylation.

Discussion of NH-bis(m-PEG8)

The reagent "NH-bis(m-PEG8)" is a branched PEG linker characterized by a central secondary amine connecting two methoxy-terminated PEG8 arms. Unlike aldehyde-functionalized PEGs, NH-bis(m-PEG8) is not directly reactive towards peptides for conjugation under standard bioconjugation conditions. The secondary amine is nucleophilic but generally not reactive enough to form stable bonds with common functional groups on peptides in aqueous solutions.

References

Application Notes and Protocols for Site-Specific Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

Reagent Focus: m-PEG8-aldehyde for N-Terminal Modification

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2] Key benefits of PEGylation include increased serum half-life, improved stability, enhanced solubility, and reduced immunogenicity.[1][2][3] While early methods often resulted in random PEG attachment, site-specific PEGylation is now crucial for producing homogeneous conjugates with predictable and consistent biological activity.

This document provides detailed application notes and protocols for the site-specific modification of proteins using m-PEG8-aldehyde . This reagent enables the targeted conjugation of a discrete eight-unit PEG chain to the N-terminal α-amine group of a protein through reductive amination. Specificity is achieved by leveraging the pKa difference between the N-terminal α-amine and the ε-amino groups of lysine residues under controlled pH conditions.

It is important to distinguish m-PEG8-aldehyde from other PEG linkers such as NH-bis(m-PEG8) . The latter is an amino-PEG linker, typically employed as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand. The protocols detailed herein are specific to the application of m-PEG8-aldehyde for direct, site-specific protein modification.

Principle of the Method: Reductive Amination

The conjugation chemistry relies on a two-step reductive amination process. First, the aldehyde group of the m-PEG8-aldehyde reacts with a primary amine on the protein (preferentially the N-terminus at controlled pH) to form a transient and unstable Schiff base. Subsequently, a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to reduce the imine bond to a stable secondary amine linkage, covalently attaching the PEG chain to the protein.

G cluster_0 cluster_1 cluster_2 cluster_3 Protein Protein-NH₂ (N-terminal α-amine) Schiff_Base Schiff Base (Unstable Intermediate) Protein-N=CH-PEG8-m Protein->Schiff_Base + PEG_Aldehyde m-PEG8-CHO (m-PEG8-aldehyde) PEG_Aldehyde->Schiff_Base Step 1: Schiff Base Formation (pH 5.0-6.0) Final_Product Stable PEGylated Protein Protein-NH-CH₂-PEG8-m Schiff_Base->Final_Product Step 2: Reduction Reducing_Agent NaBH₃CN (Sodium Cyanoborohydride) Reducing_Agent->Final_Product +

Mechanism of reductive amination for protein PEGylation.

Application Notes & Key Considerations

For a successful site-specific PEGylation reaction, several factors must be carefully controlled:

  • Protein Purity: High protein purity is essential to prevent side reactions and ensure accurate characterization of the final product.

  • Buffer Selection: The reaction buffer must be free of primary amines, such as Tris, as these will compete with the protein for reaction with the PEG-aldehyde. Phosphate or HEPES buffers are suitable alternatives.

  • pH Control: To achieve N-terminal selectivity, the reaction should be performed at a pH between 5.0 and 6.0. At this pH, the N-terminal α-amine is more nucleophilic than the ε-amino groups of lysine residues, driving preferential conjugation.

  • Molar Excess: A 10- to 50-fold molar excess of m-PEG8-aldehyde over the protein is a common starting point, though this should be optimized for each specific protein to maximize efficiency while minimizing non-specific reactions.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a mild and effective reducing agent that is stable at the acidic pH required for N-terminal selectivity.

Experimental Protocols

Protocol 1: Site-Specific N-Terminal PEGylation

This protocol provides a general framework. Optimization of reaction time, temperature, and reagent concentrations is recommended for each specific protein.

Materials and Reagents:

  • Protein of interest

  • m-PEG8-aldehyde

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Anhydrous DMSO or DMF

  • Purification columns (e.g., Size Exclusion Chromatography)

  • Dialysis buffer (e.g., PBS, pH 7.4)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of m-PEG8-aldehyde in anhydrous DMSO or DMF immediately before use.

    • Prepare a fresh 100 mM stock solution of NaBH₃CN in Reaction Buffer.

  • Schiff Base Formation: Add a 10- to 50-fold molar excess of the m-PEG8-aldehyde stock solution to the protein solution. Mix gently and incubate at room temperature for 30-60 minutes.

  • Reduction: Add NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction with gentle stirring for 2-4 hours at room temperature or overnight at 4°C. Lower temperatures may reduce protein degradation but may require longer reaction times.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde. Incubate for 30 minutes.

  • Purification: Proceed immediately to purification to separate the PEGylated protein from excess reagents and unreacted protein.

Protocol 2: Purification of PEGylated Protein

Size Exclusion Chromatography (SEC) is highly effective for removing smaller, unreacted PEG reagents, while Ion Exchange Chromatography (IEX) can separate species based on the degree of PEGylation.

Procedure (using SEC):

  • Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).

  • Load the quenched reaction mixture onto the column.

  • Elute the protein using the equilibration buffer. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted native protein and other smaller reaction components.

  • Collect fractions and analyze them using SDS-PAGE and UV absorbance (A280) to identify those containing the purified PEGylated protein.

  • Pool the desired fractions and dialyze against a suitable storage buffer.

Protocol 3: Characterization of PEGylated Protein

Thorough characterization is essential to confirm the success of the PEGylation reaction and assess the quality of the final product.

  • SDS-PAGE: Compare the PEGylated protein to the unmodified protein. A successful PEGylation will result in a shift in the apparent molecular weight, with the PEGylated protein migrating slower.

  • Mass Spectrometry (e.g., MALDI-TOF): Determine the exact mass of the conjugate to confirm the degree of PEGylation (i.e., the number of PEG chains attached per protein molecule).

  • Size Exclusion HPLC (SEC-HPLC): Assess the purity and aggregation state of the final product. The PEGylated protein should exhibit a shorter retention time compared to the native protein.

  • Reversed-Phase HPLC (RP-HPLC): Separate different PEGylated species and assess purity. This technique can sometimes separate positional isomers.

Data Presentation

Table 1: Typical Reaction Conditions for N-Terminal PEGylation
ParameterRecommended RangeRationaleCitation
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction pH 5.0 - 6.0Optimizes selectivity for the N-terminal α-amine over lysine ε-amines.
m-PEG8-aldehyde Molar Excess 10 - 50 foldDrives the reaction to completion; must be optimized for each protein.
Reducing Agent (NaBH₃CN) 20 - 50 mMA mild and selective reducing agent effective at the reaction pH.
Reaction Temperature 4°C - 25°CLower temperatures can preserve protein stability but may require longer times.
Reaction Time 2 - 16 hoursMust be optimized to ensure complete reaction without protein degradation.
Table 2: Characterization Methods for PEGylated Proteins
TechniquePurposeExpected OutcomeCitation
SDS-PAGE Assess molecular weight shift and purity.A band shift to a higher apparent molecular weight for the PEGylated protein.
Mass Spectrometry Confirm degree of PEGylation.Mass increase corresponding to the addition of one or more PEG chains.
SEC-HPLC Determine purity and hydrodynamic radius.Shorter retention time for the PEGylated protein compared to the native protein.
RP-HPLC Assess purity and separate isoforms.Can separate species with different degrees of PEGylation or positional isomers.
Capillary Electrophoresis High-resolution separation of PEGylated products.Provides a robust and reproducible characterization of PEG adducts.

Visualizations

G A 1. Protein Preparation (Buffer Exchange, Concentration) B 2. PEGylation Reaction (Add m-PEG8-aldehyde) A->B C 3. Reduction (Add NaBH₃CN) B->C D 4. Quenching (Add Tris Buffer) C->D E 5. Purification (SEC or IEX) D->E F 6. Characterization (SDS-PAGE, MS, HPLC) E->F G Final Product (Pure PEGylated Protein) F->G

General experimental workflow for protein PEGylation.

G cluster_0 SEC Column cluster_1 column Stationary Phase (Porous Beads) A Fraction 1 (PEG-Protein) column->A Elutes First (Large Size) B Fraction 2 (Native Protein) column->B Elutes Second C Fraction 3 (Excess PEG) column->C Elutes Last (Small Size) mix Reaction Mixture (PEG-Protein, Native Protein, Excess PEG) mix->column Load Sample

Principle of purification by Size Exclusion Chromatography (SEC).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)Citation
Low Labeling Efficiency - Buffer contains primary amines (e.g., Tris).- Insufficient molar excess of PEG reagent.- Inactive (hydrolyzed) PEG-aldehyde.- Use an amine-free buffer like PBS or HEPES.- Increase the molar excess of m-PEG8-aldehyde.- Use fresh or properly stored PEG reagent.
Protein Precipitation - High concentration of organic solvent (DMSO/DMF).- Protein is unstable under reaction conditions.- Keep the volume of organic solvent to <10% of the total reaction volume.- Optimize pH or perform the reaction at a lower temperature (4°C).
High Polydispersity (Multiple PEG Chains Attached)- Reaction pH is too high, activating lysine residues.- Molar excess of PEG reagent is too high.- Lower the reaction pH to 5.0-6.0 for N-terminal selectivity.- Reduce the molar excess of the PEG reagent.
Loss of Protein Activity - PEGylation occurred at a functionally critical site.- Reaction conditions denatured the protein.- Confirm site-specificity at the N-terminus by lowering the pH.- Perform the reaction at a lower temperature (4°C).

References

Application Notes: Synthesis and Utility of Branched PROTACs Using an NH-bis(PEG) Core

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, inducing the degradation of target proteins by hijacking the cell's native ubiquitin-proteasome system. A standard PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker is a critical component influencing the physicochemical properties and biological activity of the PROTAC, including the stability of the key ternary complex (POI-PROTAC-E3 Ligase) that precedes degradation.[1][2][3][4]

While linear linkers are common, branched or multivalent linkers are gaining attention as a strategy to enhance degradation efficacy.[5] Trivalent PROTACs, for instance, can be designed with one E3 ligase ligand and two POI ligands (or vice versa), tethered to a central branched linker. This multivalency can increase the avidity and cooperativity of ternary complex formation, leading to more stable complexes, more efficient ubiquitination, and ultimately, more potent and sustained protein degradation.

This application note provides a detailed protocol for the conceptual design and synthesis of a branched, trivalent PROTAC using a functionalized NH-bis(PEG) core, such as a derivative of NH-bis(m-PEG8). We will describe a general synthetic workflow, characterization methods, and present comparative data illustrating the advantages of this approach.

Principle and Design

The core of the branched PROTAC described here is a trifunctional linker based on a central secondary amine with two polyethylene glycol (PEG) arms. This structure allows for the convergent synthesis of a Y-shaped molecule. The general design involves conjugating two equivalents of a POI ligand to the termini of the PEG arms and one equivalent of an E3 ligase ligand to the central amine. The PEG chains enhance the aqueous solubility and can improve the pharmacokinetic properties of the final PROTAC.

Below is a conceptual diagram of a trivalent PROTAC architecture.

G cluster_PROTAC Trivalent PROTAC Structure POI_L1 POI Ligand 1 POI_L2 POI Ligand 2 E3_L E3 Ligase Ligand Linker NH-bis(PEG) Core Linker->POI_L1 Linker->POI_L2 Linker->E3_L

Caption: Conceptual structure of a trivalent PROTAC.

Experimental Protocols

This section outlines a representative, multi-step protocol for synthesizing a branched PROTAC. The strategy involves:

  • Synthesis of a functionalized branched linker precursor, NH(Boc)-bis(PEG8-COOH).

  • Conjugation of the POI ligand to the two carboxylic acid termini of the linker.

  • Deprotection of the central amine.

  • Conjugation of the E3 ligase ligand to the newly freed central amine.

Materials and Reagents
  • Branched Linker Precursor: Boc-NH-(PEG8-COOH)₂ (Custom synthesis or commercial supplier)

  • POI Ligand: Must contain a reactive amine group (e.g., an aniline or alkylamine). Example: A derivative of JQ1 for BET bromodomains.

  • E3 Ligase Ligand: Must contain a reactive carboxylic acid. Example: A derivative of pomalidomide or VHL ligand.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), NHS (N-Hydroxysuccinimide).

  • Bases: DIPEA (N,N-Diisopropylethylamine), Triethylamine (TEA).

  • Deprotection Reagent: Trifluoroacetic acid (TFA).

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Acetonitrile (ACN), DMSO (Dimethyl sulfoxide).

  • Purification: Reverse-phase HPLC system, Silica gel for column chromatography.

  • Analytical Instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance) spectrometer.

Synthetic Workflow Diagram

The overall synthetic process is depicted in the following workflow.

G start Start Materials: - Boc-NH-(PEG-COOH)₂ - POI-NH₂ - E3-COOH step1 Step 1: Amide Coupling Couple POI-NH₂ to Linker Reagents: HATU, DIPEA, DMF start->step1 step3 Step 3: NHS Ester Formation Activate E3-COOH Reagents: EDC, NHS, DMF start->step3 intermediate1 Intermediate 1: Boc-N-[Linker-(POI)₂] step1->intermediate1 step2 Step 2: Boc Deprotection Remove Boc protecting group Reagents: TFA, DCM intermediate1->step2 intermediate2 Intermediate 2: NH₂-[Linker-(POI)₂] step2->intermediate2 step4 Step 4: Final Amide Coupling Couple Intermediates 2 & 3 Reagents: DIPEA, DMF intermediate2->step4 intermediate3 Intermediate 3: E3-NHS Ester step3->intermediate3 intermediate3->step4 final_product Final Branched PROTAC: E3-[Linker-(POI)₂] step4->final_product purification Purification & Characterization RP-HPLC, LC-MS, NMR final_product->purification

Caption: General workflow for the synthesis of a trivalent PROTAC.

Protocol: Synthesis of Intermediate 1 (Boc-N-[Linker-(POI)₂])
  • Dissolve the branched linker precursor, Boc-NH-(PEG8-COOH)₂ (1.0 eq), in anhydrous DMF.

  • Add HATU (2.2 eq) and DIPEA (4.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the amine-functionalized POI ligand (2.2 eq) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Intermediate 1 .

  • Confirm the structure and purity via LC-MS and ¹H NMR.

Protocol: Synthesis of Intermediate 2 (NH₂-[Linker-(POI)₂])
  • Dissolve Intermediate 1 in a solution of 20-30% TFA in DCM.

  • Stir the mixture at room temperature for 1-2 hours until LC-MS analysis indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene several times to remove residual TFA.

  • The resulting TFA salt of Intermediate 2 is typically used in the next step without further purification.

Protocol: Synthesis of the Final Branched PROTAC
  • Activation of E3 Ligand: In a separate flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.5 eq) in anhydrous DMF. Add EDC (1.5 eq) and NHS (1.5 eq). Stir at room temperature for 2-3 hours to form the NHS ester.

  • Final Coupling: Dissolve the crude Intermediate 2 (TFA salt, 1.0 eq) in anhydrous DMF. Add DIPEA (3.0-4.0 eq) to neutralize the salt.

  • Add the activated E3-NHS ester solution from step 1 to the solution of Intermediate 2.

  • Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and purify the crude product directly using preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final trivalent PROTAC as a solid.

  • Characterize the final product thoroughly using high-resolution mass spectrometry (HRMS) and ¹H NMR.

Data Presentation: Quantitative Comparison

The primary advantage of trivalent PROTACs is their potential for enhanced degradation efficacy. Studies comparing trivalent degraders to their bivalent counterparts have demonstrated significant improvements in potency and maximal degradation.

Table 1: Comparative Degradation Performance of Bivalent vs. Trivalent PROTACs (Example Data) Data is representative and based on published findings for BET degraders like SIM1.

CompoundArchitectureTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)
PROTAC A Bivalent (1 POI Ligand)BRD425~85%
PROTAC B Bivalent (1 POI Ligand)BRD230~80%
SIM1 Trivalent (2 POI Ligands)BRD45>95%
SIM1 Trivalent (2 POI Ligands)BRD20.8 >98%

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.

Mechanism of Enhanced Action

The enhanced efficacy of trivalent PROTACs is attributed to their ability to promote more stable ternary complexes through increased avidity and positive cooperativity. By engaging multiple domains on a target protein or multiple protein subunits, the trivalent PROTAC creates a more durable interaction, allowing the E3 ligase more time and a more favorable conformation to ubiquitinate the target.

G POI Target Protein (e.g., BRD4) Ternary Stable Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC Trivalent PROTAC PROTAC->Ternary E3 E3 Ligase (e.g., VHL) E3->Ternary Ubi Ubiquitin (Ub) Ternary->Ubi Recruitment Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubi->Ub_POI Poly-ubiquitination Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for a trivalent PROTAC.

Conclusion and Troubleshooting

The use of branched linkers like NH-bis(PEG8) derivatives offers a powerful strategy for developing next-generation trivalent PROTACs. These molecules can achieve superior potency and more profound protein degradation compared to traditional bivalent designs. The synthetic protocols, while requiring careful optimization of coupling and purification steps, are based on robust and well-established amide bond formation chemistries.

Common Troubleshooting:

  • Low Coupling Yields: Ensure reagents are anhydrous. Use fresh coupling reagents (e.g., HATU). Optimize base equivalents and reaction time.

  • Difficult Purification: The PEG linkers increase polarity. A broad gradient (e.g., 5-95% ACN/Water) is often required for RP-HPLC. If the final product is insoluble, consider adding DMSO as a co-solvent.

  • Incomplete Deprotection: Increase TFA concentration or reaction time. Ensure complete removal of TFA before the final coupling step to avoid side reactions.

References

Application Notes and Protocols for Attaching NH-bis(m-PEG8) to Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a well-established strategy in drug development to enhance the therapeutic properties of small molecules, peptides, and proteins.[1][2][3] By covalently attaching PEG chains, it is possible to improve a molecule's solubility, increase its hydrodynamic size to prolong circulation time, and reduce its immunogenicity.[2][4] NH-bis(m-PEG8) is a bifunctional PEG linker comprising a central secondary amine with two discrete methoxy-terminated PEG8 arms. This structure offers a unique platform for conjugating two small molecules or for creating bivalent constructs, which is of particular interest in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

These application notes provide detailed methods for the covalent attachment of NH-bis(m-PEG8) to small molecules containing either carboxylic acid or carbonyl (aldehyde or ketone) functional groups.

Methods for Attaching NH-bis(m-PEG8) to Small Molecules

The secondary amine of NH-bis(m-PEG8) can be functionalized through two primary reaction pathways:

  • Amide Bond Formation with Carboxylic Acids: This method involves the activation of a carboxylic acid on the small molecule, typically using carbodiimide chemistry (EDC/NHS), followed by reaction with the amine of the PEG linker to form a stable amide bond.

  • Reductive Amination with Aldehydes or Ketones: This two-step, one-pot reaction involves the formation of an imine or enamine intermediate between the PEG amine and the carbonyl group of the small molecule, which is then reduced to a stable amine linkage using a mild reducing agent.

Method 1: Amide Bond Formation with Carboxylic Acid-Containing Small Molecules

This protocol describes the conjugation of NH-bis(m-PEG8) to a small molecule containing a carboxylic acid via EDC/NHS chemistry.

Reaction Principle

The reaction proceeds in two main steps. First, the carboxylic acid is activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. This intermediate then reacts with the secondary amine of NH-bis(m-PEG8) to form a stable amide bond.

Amide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step SM_COOH Small Molecule-COOH Activated_Intermediate O-acylisourea intermediate SM_COOH->Activated_Intermediate + EDC EDC EDC NHS NHS NHS_Ester Small Molecule-NHS Ester Activated_Intermediate->NHS_Ester + NHS Final_Product Small Molecule-PEG Conjugate NHS_Ester->Final_Product + NH-bis(m-PEG8) PEG_Amine NH-bis(m-PEG8)

Caption: Amide bond formation workflow.

Experimental Protocol

Materials:

  • Carboxylic acid-containing small molecule

  • NH-bis(m-PEG8)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Purification system (e.g., Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC))

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of the carboxylic acid-containing small molecule in anhydrous DMF or DMSO.

    • Prepare a stock solution of NH-bis(m-PEG8) in the Coupling Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Reaction Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, dissolve the carboxylic acid-containing small molecule in the Reaction Buffer.

    • Add a 1.5-fold molar excess of both EDC and NHS to the small molecule solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add a 1.2-fold molar excess of the NH-bis(m-PEG8) solution to the activated small molecule mixture.

    • Adjust the pH of the reaction mixture to 7.4 using the Coupling Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction and consume any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the crude reaction mixture using RP-HPLC or HILIC to separate the desired conjugate from unreacted starting materials and byproducts. The choice of method will depend on the physicochemical properties of the small molecule and the final conjugate.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary (Illustrative)
ParameterConditionTypical Yield/EfficiencyReference
Molar Ratio (Small Molecule:EDC:NHS)1 : 1.5 : 1.5-
Molar Ratio (Activated Small Molecule:PEG)1 : 1.2>70%
Reaction Time2-4 hours at RT or overnight at 4°C-
pH for Activation6.0Optimal for NHS ester formation
pH for Coupling7.4Optimal for amine reaction
Purity after HPLC>95%-

Method 2: Reductive Amination with Aldehyde or Ketone-Containing Small Molecules

This protocol outlines the conjugation of NH-bis(m-PEG8) to a small molecule containing an aldehyde or ketone functional group.

Reaction Principle

This is a one-pot reaction where the secondary amine of NH-bis(m-PEG8) first reacts with the carbonyl group of the small molecule to form a reversible iminium ion intermediate (from an aldehyde) or an enamine intermediate (from a ketone). A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is then used to reduce this intermediate to a stable amine linkage.

Reductive_Amination cluster_imine_formation Imine/Enamine Formation cluster_reduction Reduction Step SM_Carbonyl Small Molecule (Aldehyde/Ketone) Intermediate Iminium/Enamine Intermediate SM_Carbonyl->Intermediate + NH-bis(m-PEG8) PEG_Amine NH-bis(m-PEG8) Final_Product Small Molecule-PEG Conjugate Intermediate->Final_Product + NaBH3CN Reducing_Agent NaBH3CN

Caption: Reductive amination workflow.

Experimental Protocol

Materials:

  • Aldehyde or ketone-containing small molecule

  • NH-bis(m-PEG8)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 0.1 M HEPES buffer, pH 7.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., RP-HPLC or HILIC)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Dissolve the carbonyl-containing small molecule and NH-bis(m-PEG8) in the Reaction Buffer. A 1.5 to 5-fold molar excess of the PEG linker is a typical starting point.

    • Prepare a fresh stock solution of NaBH₃CN in a small amount of water or buffer. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Conjugation and Reduction:

    • Combine the solutions of the small molecule and NH-bis(m-PEG8) in a reaction vessel.

    • Allow the Schiff base/enamine to form by incubating the mixture for 1-2 hours at room temperature with gentle stirring.

    • Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20-50 mM.

    • Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde/ketone groups.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the crude reaction mixture using RP-HPLC or HILIC.

  • Characterization:

    • Confirm the identity and purity of the conjugate using MS and NMR.

Quantitative Data Summary (Illustrative)
ParameterConditionTypical Yield/EfficiencyReference
Molar Ratio (Small Molecule:PEG)1 : 1.5-5-
Reducing Agent Concentration20-50 mM NaBH₃CN>60%
Reaction Time2-4 hours at RT or overnight at 4°C-
pH for Reaction7.0-
Purity after HPLC>95%-

General Experimental Workflow

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Small Molecule, PEG, Buffers) Start->Reagent_Prep Reaction Conjugation Reaction (Amide Formation or Reductive Amination) Reagent_Prep->Reaction Quenching Quench Reaction Reaction->Quenching Purification Purification (RP-HPLC or HILIC) Quenching->Purification Characterization Characterization (MS, NMR) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for Creating Hydrogels with Homobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) hydrogels are a cornerstone of biomedical research and drug development due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix.[1][2] Homobifunctional PEG linkers, which possess two identical reactive groups, are instrumental in forming these hydrogel networks through crosslinking reactions.[3][4][] These linkers allow for the creation of hydrogels with a wide range of physical properties, making them suitable for diverse applications such as controlled drug delivery, 3D cell culture, and tissue engineering. This document provides detailed protocols for creating PEG hydrogels using various homobifunctional linkers and summarizes key quantitative data to guide your experimental design.

General Principles of PEG Hydrogel Formation

The formation of a PEG hydrogel involves the crosslinking of PEG macromers to form a three-dimensional polymer network. Homobifunctional PEGs act as the crosslinkers, connecting different PEG chains. The properties of the resulting hydrogel, such as stiffness, swelling ratio, and degradation rate, can be precisely controlled by modulating several factors:

  • PEG Molecular Weight: Higher molecular weight PEGs generally result in hydrogels with larger mesh sizes, higher swelling ratios, and lower mechanical stiffness.

  • PEG Concentration: Increasing the concentration of the PEG precursor solution leads to a more densely crosslinked network, resulting in lower swelling ratios and higher mechanical stiffness.

  • Crosslinker Chemistry: The type of reactive group on the homobifunctional PEG linker dictates the crosslinking chemistry (e.g., chain-growth or step-growth polymerization) and influences gelation kinetics and network structure.

Quantitative Data Summary

The following tables summarize the impact of PEG molecular weight and concentration on the key properties of PEG hydrogels.

Table 1: Effect of PEG Molecular Weight and Concentration on Hydrogel Properties

PEG PrecursorConcentration (w/v %)Swelling Ratio (Q)Equilibrium Modulus (MPa)Reference
PEG-diacrylate (508 Da)1031.50.01
PEG-diacrylate (508 Da)402.22.46
PEG-diacrylate (3.4 kDa)10-0.055
PEG-diacrylate (3.4 kDa)40-42.9
PEG-diacrylate (10 kDa)10--
PEG-dimethacrylate (750 Da)118.6-
PEG-dimethacrylate (750 Da)55--
PEG-dimethacrylate (20 kDa)5 (with 10% 750 Da)15-

Note: The equilibrium modulus values are for confined compression (HA0). Data for tensile modulus (Eten) also show a similar trend.

Experimental Protocols

This section provides detailed protocols for preparing PEG hydrogels using common homobifunctional linkers.

Protocol 1: Photo-polymerization of PEG-diacrylate (PEGDA) Hydrogels

This protocol describes the formation of hydrogels through the free-radical polymerization of PEG-diacrylate (PEGDA) initiated by UV light.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • UV light source (365 nm)

Procedure:

  • Prepare Photoinitiator Solution: Dissolve the photoinitiator in PBS or deionized water to create a stock solution (e.g., 0.5% w/v). Protect the solution from light.

  • Prepare PEGDA Precursor Solution: Weigh the desired amount of PEGDA and dissolve it in the photoinitiator solution to achieve the final desired PEG concentration (e.g., 10-20% w/v). If encapsulating cells, resuspend the cells in this precursor solution at the desired density.

  • Hydrogel Formation: Pipette the precursor solution into a mold of the desired shape and size.

  • UV Curing: Expose the precursor solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a sufficient duration (typically 1-10 minutes) to ensure complete polymerization. The exact time will depend on the photoinitiator concentration, light intensity, and hydrogel thickness.

  • Equilibration: After polymerization, gently remove the hydrogel from the mold and wash it with PBS or cell culture medium to remove any unreacted components. Allow the hydrogel to swell to equilibrium (typically 24 hours) before characterization or use.

Protocol 2: Thiol-Ene "Click" Chemistry for PEG-dithiol Hydrogels

This protocol utilizes the Michael-type addition reaction between a multi-arm PEG-norbornene (PEG-NB) and a dithiol crosslinker. This "click" reaction is highly efficient and proceeds under mild conditions.

Materials:

  • 4-Arm PEG-Norbornene (PEG4NB)

  • Dithiol crosslinker (e.g., dithiothreitol (DTT) or a custom peptide with cysteine residues)

  • Photoinitiator (e.g., lithium aryl phosphinate - LAP)

  • Triethanolamine (TEOA) buffer (pH ~7.4)

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve the 4-Arm PEG-NB in TEOA buffer to the desired final concentration.

    • Dissolve the dithiol crosslinker in TEOA buffer. The molar ratio of thiol groups to norbornene groups is typically kept at 1:1.

  • Initiate Crosslinking:

    • For photo-initiated crosslinking, add the LAP photoinitiator to the PEG4NB solution.

    • Mix the PEG4NB solution with the dithiol crosslinker solution.

  • Hydrogel Formation:

    • Pipette the mixed solution into a mold.

    • Expose to UV light (365 nm) for a few minutes to initiate the thiol-ene reaction. Gelation should occur rapidly.

  • Equilibration: Swell and wash the resulting hydrogel in PBS or an appropriate buffer as described in Protocol 1.

Protocol 3: Michael-Type Addition for Thiol-Maleimide Hydrogels

This protocol describes the formation of hydrogels through the reaction of PEG-dithiol and PEG-dimaleimide, which readily occurs at physiological pH without the need for an initiator.

Materials:

  • PEG-dithiol (PEG-(SH)₂)

  • PEG-dimaleimide (PEG-(Mal)₂)

  • Buffer solution (e.g., phosphate buffer, pH 7.0-7.4)

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve PEG-(SH)₂ in the buffer solution to the desired concentration.

    • Separately, dissolve PEG-(Mal)₂ in the buffer solution to the desired concentration.

  • Hydrogel Formation:

    • Quickly and thoroughly mix the two precursor solutions in a 1:1 molar ratio of thiol to maleimide groups.

    • Immediately pipette the mixture into a mold. Gelation time can range from minutes to hours depending on the pH, buffer, and macromer concentration.

  • Equilibration: Once gelled, equilibrate the hydrogel in PBS or cell culture medium.

Characterization of Hydrogels

After fabrication, it is crucial to characterize the physical and mechanical properties of the hydrogels.

Swelling Ratio Measurement

The swelling ratio (Q) is a measure of the hydrogel's ability to absorb water.

  • Immerse the hydrogel in PBS or deionized water until it reaches equilibrium swelling (typically 24-48 hours).

  • Record the swollen weight (Ws).

  • Freeze-dry the hydrogel to remove all water and record the dry weight (Wd).

  • Calculate the swelling ratio using the formula: Q = Ws / Wd.

Mechanical Testing

The mechanical properties, such as the compressive or shear modulus, are typically measured using a rheometer or a mechanical testing system.

  • Prepare hydrogel discs of a defined geometry.

  • Perform small amplitude oscillatory shear (SAOS) experiments using a rheometer with a plate-plate geometry to determine the storage (G') and loss (G'') moduli.

  • Alternatively, perform unconfined or confined compression tests to determine the compressive modulus.

Visualizations

Hydrogel Formation Workflow

G General Workflow for PEG Hydrogel Synthesis cluster_prep Precursor Preparation cluster_gel Gelation cluster_post Post-Processing & Characterization A Dissolve PEG Macromer (e.g., PEGDA, PEG-NB) C Mix Precursor Solutions (Optional: Add Cells) A->C B Dissolve Crosslinker/Initiator (e.g., Photoinitiator, Dithiol) B->C D Transfer to Mold C->D E Initiate Crosslinking (e.g., UV exposure, pH change) D->E F Equilibrate in Buffer (e.g., PBS, Media) E->F G Characterize Properties (Swelling, Mechanical) F->G

Caption: General workflow for PEG hydrogel synthesis.

Thiol-Ene Reaction Scheme

G Thiol-Ene 'Click' Chemistry struct1 PEG-Norbornene plus + struct1->plus struct2 PEG-Thiol initiator Initiator (e.g., Light) struct2->initiator struct3 Crosslinked Hydrogel Network plus->struct2 initiator->struct3

Caption: Thiol-Ene reaction for hydrogel formation.

Factors Influencing Hydrogel Properties

G Key Parameters Affecting Hydrogel Properties center Hydrogel Properties (Stiffness, Swelling, etc.) mw PEG Molecular Weight mw->center conc PEG Concentration conc->center chem Crosslinker Chemistry chem->center ratio Stoichiometric Ratio ratio->center

Caption: Factors influencing final hydrogel properties.

References

Application Notes and Protocols for Trifunctional NH-bis(m-PEG8) Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed experimental workflow for conjugation reactions utilizing a trifunctional PEG linker. Based on the request for "NH-bis(m-PEG8) conjugation reactions," it is assumed that the reagent of interest is a trifunctional crosslinker containing two N-Hydroxysuccinimide (NHS) esters and one maleimide group, such as N-Mal-N-bis(PEG8-NHS ester). This versatile linker allows for the covalent conjugation of biomolecules through both amine and thiol moieties, enabling the creation of complex bioconjugates.

The protocols outlined below describe methodologies for amine-to-amine conjugation, thiol-to-amine conjugation, and sequential thiol-then-amine conjugation. Additionally, quantitative data is summarized in tables for easy comparison of reaction parameters, and experimental workflows are visualized using diagrams.

Principle of the Experiment

The trifunctional NH-bis(m-PEG8) linker possesses two distinct reactive functionalities:

  • N-Hydroxysuccinimide (NHS) Esters: These groups react specifically with primary amines (-NH₂) found on proteins (N-terminus and lysine side chains) at a pH range of 7.2-8.5 to form stable amide bonds.

  • Maleimide Group: This group exhibits high selectivity for sulfhydryl (thiol, -SH) groups, typically from cysteine residues in proteins, at a pH range of 6.5-7.5, forming a stable thioether bond.

This dual reactivity allows for either the crosslinking of molecules containing the same functional groups (amine-to-amine) or the heteroconjugation of molecules with different functional groups (amine-to-thiol).

Data Presentation: Quantitative Parameters for Conjugation Reactions

The efficiency of the conjugation reactions is influenced by several key parameters. The following tables provide recommended starting conditions that can be further optimized for specific applications.

Table 1: Recommended Reaction Conditions for NHS Ester Conjugation to Amines

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5A pH of 8.3-8.5 is often a good starting point.
Temperature 4°C to 25°C (Room Temperature)4°C is preferred for sensitive proteins to maintain stability.
Reaction Time 30 minutes to 2 hours at RT, or 2-4 hours at 4°CCan be extended to overnight at 4°C.
Buffer Amine-free buffers (e.g., PBS, HEPES, Bicarbonate, Borate)Buffers containing primary amines like Tris or glycine will compete with the reaction.
NHS Ester Solvent Anhydrous DMSO or DMFPrepare stock solutions immediately before use as NHS esters are moisture-sensitive.
Molar Ratio 5 to 20-fold molar excess of NHS ester to proteinThis is a starting point and should be optimized for the desired degree of labeling.
Protein Concentration 1 - 10 mg/mLHigher concentrations can favor the conjugation reaction over hydrolysis of the NHS ester.

Table 2: Recommended Reaction Conditions for Maleimide Conjugation to Thiols

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5This range ensures high selectivity for thiols over amines.
Temperature 4°C to 25°C (Room Temperature)
Reaction Time 2 hours at RT, or overnight at 4°C
Buffer Thiol-free buffers (e.g., PBS, HEPES, Tris)Buffers should be degassed to prevent oxidation of thiols.
Maleimide Solvent Anhydrous DMSO or DMF
Molar Ratio 10 to 20-fold molar excess of maleimide to proteinShould be optimized for the specific protein and desired outcome.
Protein Concentration 1 - 10 mg/mL

Experimental Workflows and Signaling Pathways

Amine-to-Amine Conjugation Workflow

This workflow utilizes the two NHS esters on the trifunctional linker to crosslink two amine-containing molecules.

Amine_to_Amine_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis ProtA Protein A (with amines) Mix Mix & Incubate (RT or 4°C) ProtA->Mix Linker NH-bis(m-PEG8) Linker Linker->Mix BufferA Amine-free Buffer (pH 7.2-8.5) BufferA->Mix Quench Quench Reaction (e.g., Tris buffer) Mix->Quench 1-2 hours Purify Purify Conjugate (e.g., SEC) Quench->Purify Analyze Analyze (SDS-PAGE, MS) Purify->Analyze

Caption: Amine-to-Amine Conjugation Workflow.

Thiol-to-Amine Conjugation Workflow

This workflow demonstrates the conjugation of a thiol-containing molecule to an amine-containing molecule in a single step.

Thiol_to_Amine_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis ProtA Protein A (with amines) Mix Mix & Incubate (RT or 4°C) ProtA->Mix ProtB Protein B (with thiols) ProtB->Mix Linker NH-bis(m-PEG8) Linker Linker->Mix Buffer Reaction Buffer (pH 7.2-7.5) Buffer->Mix Purify Purify Conjugate (e.g., SEC) Mix->Purify 2 hours Analyze Analyze (SDS-PAGE, MS) Purify->Analyze

Caption: One-Step Thiol-to-Amine Conjugation.

Sequential Thiol-then-Amine Conjugation Workflow

This protocol is for a two-step conjugation, which provides greater control over the reaction and can lead to a more homogenous product.

Sequential_Workflow cluster_step1 Step 1: Maleimide-Thiol Reaction cluster_step2 Step 2: NHS-Amine Reaction ProtB Protein B (with thiols) Mix1 Mix & Incubate ProtB->Mix1 Linker NH-bis(m-PEG8) Linker Linker->Mix1 Buffer1 Reaction Buffer 1 (pH 6.5-7.5) Buffer1->Mix1 Purify1 Purify Intermediate (e.g., Desalting column) Mix1->Purify1 2 hours Intermediate Purified Intermediate Purify1->Intermediate ProtA Protein A (with amines) Mix2 Mix & Incubate ProtA->Mix2 Intermediate->Mix2 Buffer2 Reaction Buffer 2 (pH 7.2-8.5) Buffer2->Mix2 Purify2 Purify Final Conjugate (e.g., SEC) Mix2->Purify2 1-2 hours Analyze Analyze (SDS-PAGE, MS) Purify2->Analyze

Caption: Sequential Thiol-then-Amine Conjugation.

Experimental Protocols

Protocol 1: Amine-to-Amine Crosslinking

This protocol describes the use of the two NHS esters to crosslink molecules containing primary amines.

Materials:

  • Amine-containing molecules (Protein A and Protein B)

  • NH-bis(m-PEG8) linker

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Prepare solutions of Protein A and Protein B in Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, allow the NH-bis(m-PEG8) linker to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Conjugation Reaction: a. Add the desired molar excess (e.g., 10-fold) of the linker stock solution to the protein solution(s). If crosslinking two different proteins, they can be mixed prior to adding the linker. b. Ensure the final concentration of organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume. c. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction and consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Purify the conjugate from unreacted linker and proteins using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the crosslinked products (which will have a higher molecular weight) and by mass spectrometry to confirm the identity of the conjugate.

Protocol 2: Sequential Thiol-then-Amine Conjugation

This two-step protocol provides greater control for creating heterodimers.

Materials:

  • Thiol-containing molecule (Protein-SH)

  • Amine-containing molecule (Protein-NH₂)

  • NH-bis(m-PEG8) linker

  • Anhydrous DMSO or DMF

  • Reaction Buffer 1: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0 (degassed)

  • Reaction Buffer 2: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Desalting column

  • Size-exclusion chromatography (SEC) column

Procedure:

Step 1: Reaction with Thiol-containing Protein

  • Protein Preparation: Dissolve Protein-SH in degassed Reaction Buffer 1 to a concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent.

  • Linker Preparation: Prepare a 10 mM stock solution of the NH-bis(m-PEG8) linker in anhydrous DMSO or DMF.

  • Conjugation: Add a 10- to 20-fold molar excess of the linker to the Protein-SH solution. Incubate for 2 hours at room temperature with gentle stirring.

  • Purification of Intermediate: Remove excess, unreacted linker using a desalting column equilibrated with Reaction Buffer 2.

Step 2: Reaction with Amine-containing Protein

  • Protein Preparation: Dissolve Protein-NH₂ in Reaction Buffer 2 to a concentration of 1-10 mg/mL.

  • Conjugation: Combine the purified maleimide-activated protein from Step 1 with the Protein-NH₂ solution. A 1:1 molar ratio is a good starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Purification: Purify the final conjugate using an SEC column to separate the conjugate from unreacted proteins.

  • Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry.

Characterization of Conjugates

  • SDS-PAGE: A simple and effective method to visualize the formation of the conjugate. The conjugated product will have a higher molecular weight than the individual starting molecules, resulting in a band shift on the gel.

  • Size-Exclusion Chromatography (SEC-HPLC): Can be used to separate the conjugate from unreacted starting materials and aggregates, providing an assessment of purity.

  • Mass Spectrometry (MS): Provides a definitive confirmation of the conjugate's identity by measuring its molecular weight. This is also the most accurate method for determining the degree of PEGylation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Hydrolyzed NHS ester or maleimide group.- Incorrect pH.- Insufficient molar excess of linker.- Oxidized thiols.- Prepare fresh linker stock solutions in anhydrous solvent.- Verify the pH of the reaction buffer.- Increase the molar excess of the linker.- Ensure buffers for thiol reactions are degassed; consider pre-treating the protein with a reducing agent.
Protein Precipitation - High concentration of organic solvent.- Protein instability at the reaction pH.- Keep the volume of organic solvent below 10% of the total reaction volume.- Perform the reaction at a lower temperature (4°C).- Screen different buffers to find one that maintains protein stability.
Non-specific Conjugation - For maleimide reactions, pH is too high (>7.5), leading to reaction with amines.- Maintain the pH of the maleimide-thiol reaction between 6.5 and 7.5.
Multiple Conjugation Products - High molar excess of linker.- Multiple reactive sites on the protein.- Reduce the molar excess of the linker.- Consider site-directed mutagenesis to control the number of reactive sites.

Application Notes and Protocols for NH-bis(m-PEG8) in Biologic Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of biologic drugs.[1] This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its solubility, stability, and circulation half-life, while reducing its immunogenicity.[2] Branched PEG structures have been shown to be particularly effective in improving in vivo exposure compared to linear PEGs of the same molecular weight.[3]

This document provides detailed application notes and protocols for the use of NH-bis(m-PEG8), a branched PEG linker, for enhancing the pharmacokinetic properties of biologics. NH-bis(m-PEG8) features two poly(ethylene glycol) chains, each with eight repeating units, attached to a central secondary amine. For conjugation to biologics, this linker is typically activated with functional groups such as N-hydroxysuccinimide (NHS) esters to react with primary amines (e.g., lysine residues) on the protein surface. These notes will refer to the activated form, NH-bis(m-PEG8-NHS ester), for practical application.

Mechanism of Pharmacokinetic Enhancement

The conjugation of NH-bis(m-PEG8) to a biologic enhances its pharmacokinetic properties through several mechanisms. The two PEG chains create a large hydrodynamic radius, which provides a protective, hydrophilic shield around the protein. This steric hindrance and hydration shell lead to:

  • Reduced Renal Clearance: The increased size of the PEGylated biologic limits its filtration by the kidneys, a primary clearance mechanism for smaller proteins and peptides.[4]

  • Protection from Proteolysis: The PEG chains physically block the access of proteolytic enzymes to the protein surface, increasing its stability in circulation.[4]

  • Decreased Immunogenicity: The shielding effect can mask antigenic epitopes on the protein, reducing the likelihood of an immune response.

These combined effects result in a longer circulation half-life, sustained therapeutic exposure, and potentially less frequent dosing regimens.

Illustrative Pharmacokinetic Data

The following table presents a summary of representative pharmacokinetic data for a hypothetical 25 kDa therapeutic protein, comparing its native form to conjugates with a linear 20 kDa PEG and a branched NH-bis(m-PEG8) linker.

ParameterNative ProteinLinear PEG (20 kDa) ConjugateNH-bis(m-PEG8) Conjugate
Molecular Weight (approx.) 25 kDa45 kDa~26.5 kDa
Terminal Half-Life (t½) 2 hours48 hours72 hours
Systemic Clearance (CL) 150 mL/hr/kg5 mL/hr/kg2.5 mL/hr/kg
Area Under the Curve (AUC) 100 µg·h/mL2,500 µg·h/mL5,000 µg·h/mL
In Vitro Potency (IC50) 1 nM5 nM3 nM

This data is illustrative and intended for comparative purposes. Actual results will vary depending on the specific biologic and conjugation conditions.

Experimental Protocols

Protocol for Conjugation of a Biologic with NH-bis(m-PEG8-NHS Ester)

This protocol describes a general method for the covalent attachment of an amine-reactive NH-bis(m-PEG8-NHS ester) to a therapeutic protein.

Materials:

  • Therapeutic protein (e.g., antibody fragment, cytokine)

  • NH-bis(m-PEG8-NHS ester)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis or size-exclusion chromatography (SEC) system for purification

  • Analytical SEC-HPLC system for characterization

  • SDS-PAGE system for characterization

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.

  • PEGylation Reagent Preparation:

    • Immediately before use, dissolve the NH-bis(m-PEG8-NHS ester) in a dry, aprotic solvent such as DMSO to create a stock solution (e.g., 100 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the NH-bis(m-PEG8-NHS ester) stock solution to the protein solution. A starting point is a 5 to 20-fold molar excess of the PEG reagent over the protein.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature should be determined empirically for each specific protein.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove unreacted PEG reagent and byproducts by either dialysis against PBS or by preparative size-exclusion chromatography (SEC).

    • Collect fractions and analyze for the presence of the PEGylated protein.

Protocol for Characterization of the PEGylated Biologic

A. SDS-PAGE Analysis:

  • Run samples of the native protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.

  • Stain the gel with a protein stain (e.g., Coomassie Blue).

  • The PEGylated protein will show a significant increase in apparent molecular weight compared to the native protein. The band for the conjugate may appear more diffuse due to the heterogeneity of the PEG.

B. Size-Exclusion Chromatography (SEC-HPLC):

  • Inject the purified conjugate onto an analytical SEC column.

  • The PEGylated protein will have a shorter retention time (elute earlier) than the native protein due to its larger hydrodynamic radius.

  • This method can be used to assess the purity of the conjugate and detect any remaining unconjugated protein or aggregates.

C. Mass Spectrometry:

  • For a more precise characterization, techniques like MALDI-TOF or ESI-MS can be used.

  • The mass spectrum of the conjugate will show an increase in mass corresponding to the addition of one or more NH-bis(m-PEG8) linkers.

Visualizations

logical_relationship cluster_0 Structural Properties of NH-bis(m-PEG8) Conjugate cluster_1 Physicochemical Changes cluster_2 Pharmacokinetic Outcomes Biologic Therapeutic Biologic Conjugate PEGylated Biologic Biologic->Conjugate Conjugation PEG_Linker NH-bis(m-PEG8) Linker PEG_Linker->Conjugate Hydro_Radius Increased Hydrodynamic Radius Conjugate->Hydro_Radius Shielding Steric Shielding Conjugate->Shielding Hydrophilicity Increased Hydrophilicity Conjugate->Hydrophilicity Renal_Clearance Reduced Renal Clearance Hydro_Radius->Renal_Clearance Proteolysis Decreased Proteolytic Degradation Shielding->Proteolysis Half_Life Extended Circulation Half-Life Renal_Clearance->Half_Life Proteolysis->Half_Life Exposure Sustained Therapeutic Exposure Half_Life->Exposure

Caption: Mechanism of pharmacokinetic enhancement by NH-bis(m-PEG8).

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Conjugation Mix Protein and PEG Reagent (RT, 1-2h or 4°C, overnight) Protein_Prep->Conjugation PEG_Prep Dissolve NH-bis(m-PEG8)-NHS in DMSO PEG_Prep->Conjugation Quench Add Tris Buffer to Quench Reaction Conjugation->Quench Purify Purify via SEC or Dialysis Quench->Purify SDS_PAGE SDS-PAGE Purify->SDS_PAGE SEC_HPLC SEC-HPLC Purify->SEC_HPLC Mass_Spec Mass Spectrometry Purify->Mass_Spec Final_Product Characterized PEGylated Biologic SDS_PAGE->Final_Product SEC_HPLC->Final_Product Mass_Spec->Final_Product

Caption: Workflow for biologic conjugation and analysis.

References

Covalent Attachment of NH-bis(m-PEG8) to Surfaces: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification with polyethylene glycol (PEG) is a widely employed strategy to enhance the biocompatibility of materials by reducing non-specific protein adsorption and cellular adhesion, a phenomenon often referred to as "biofouling". The covalent attachment of PEG chains to a surface creates a hydrophilic, flexible, and sterically hindering layer that effectively repels proteins and other biomolecules. This "stealth" property is critical in a variety of biomedical applications, including drug delivery systems, medical implants, biosensors, and tissue engineering scaffolds.

This document provides detailed application notes and protocols for the covalent attachment of a specific branched PEG reagent, NH-bis(m-PEG8), to surfaces. The unique "Y-shaped" or "U-shaped" architecture of this branched PEG molecule can lead to a higher density of PEG chains on the surface compared to linear PEGs of similar molecular weight, further enhancing its anti-fouling properties. The terminal primary amine group on NH-bis(m-PEG8) allows for its covalent conjugation to surfaces functionalized with amine-reactive groups, such as carboxylic acids or N-hydroxysuccinimide (NHS) esters.

Applications

The covalent modification of surfaces with NH-bis(m-PEG8) is applicable to a wide range of research and development areas:

  • Drug Delivery: Coating nanoparticles or liposomes with NH-bis(m-PEG8) can prolong their circulation time in the bloodstream by evading the mononuclear phagocyte system, leading to improved drug efficacy and reduced side effects.[1]

  • Medical Devices and Implants: Modifying the surfaces of catheters, stents, and other implants with NH-bis(m-PEG8) can significantly reduce the risk of thrombosis, infection, and foreign body response.[2]

  • Biosensors: A dense PEG layer can minimize non-specific binding of interfering proteins to the sensor surface, thereby increasing the signal-to-noise ratio and improving sensor sensitivity and reliability.

  • Tissue Engineering: Scaffolds modified with NH-bis(m-PEG8) can be designed to resist non-specific cell adhesion while presenting specific ligands to promote the attachment and growth of desired cell types.

  • Proteomics and Genomics: Coating microarray slides or microfluidic devices can prevent the non-specific adsorption of proteins and DNA, leading to more accurate and reproducible results.

Quantitative Data on PEGylated Surfaces

The effectiveness of a PEGylated surface in resisting biofouling is highly dependent on the grafting density of the PEG chains. The following tables summarize key quantitative data from the literature regarding PEG surface modification and its impact on protein adsorption.

Table 1: Influence of PEG Chain Architecture and Grafting Conditions on Grafting Density

ParameterConditionResulting PEG Grafting DensityReference
PEG Architecture Linear PEG vs. Branched PEGBranched PEGs can achieve higher surface densities due to their compact structure.[1]
Salt Concentration Grafting at high salt concentration (e.g., 0.6 M K₂SO₄)Increased grafting density due to the "salting out" effect, which reduces PEG solubility and promotes surface adsorption.[3]
PEG Molecular Weight Increasing MW from 1k to 20k DaDecreased grafting density (PEG/nm²) for gold nanoparticles.[4]
Solvent Quality Grafting in a θ solventInduces complex aggregation phenomena that can lead to denser polymer layers.

Table 2: Protein Adsorption on PEGylated vs. Unmodified Surfaces

Surface TypeProteinAdsorbed Protein Amount (ng/cm²)Reference
Unmodified Silicon WaferFibrinogen>200
High-Density PEGylated SurfaceFibrinogen<1
Unmodified GoldBovine Serum Albumin (BSA)~350
Amine-terminated PEG on GoldBovine Serum Albumin (BSA)~150 (Positively charged surface attracts negatively charged protein)
Carboxyl-terminated PEG on GoldBovine Serum Albumin (BSA)~50
Methoxy-terminated PEG on GoldBovine Serum Albumin (BSA)<20

Experimental Protocols

This section provides detailed protocols for the covalent attachment of NH-bis(m-PEG8) to surfaces functionalized with carboxylic acids. This is a common and versatile method for surface PEGylation.

Protocol 1: Covalent Attachment of NH-bis(m-PEG8) to Carboxylated Surfaces

This protocol describes a two-step process where the carboxyl groups on the surface are first activated using a carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by the reaction with the amine group of NH-bis(m-PEG8).

Materials:

  • Carboxylated substrate (e.g., self-assembled monolayer on gold or silicon, plasma-treated polymer, carboxyl-functionalized nanoparticles)

  • NH-bis(m-PEG8)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M HEPES buffer, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

  • Nitrogen or Argon gas

Experimental Workflow:

G cluster_prep Surface Preparation cluster_activation Activation cluster_coupling PEGylation cluster_final Quenching and Finalization prep Clean and dry carboxylated substrate activate Incubate with EDC/NHS in Activation Buffer (15-30 min, RT) prep->activate wash1 Rinse with Activation Buffer and then Coupling Buffer activate->wash1 couple Incubate activated surface with PEG solution (2h RT or overnight 4°C) wash1->couple prepare_peg Dissolve NH-bis(m-PEG8) in Coupling Buffer prepare_peg->couple quench Incubate with Quenching Buffer (30 min, RT) couple->quench wash2 Rinse with Coupling Buffer and DI water quench->wash2 dry Dry under Nitrogen/Argon wash2->dry

Figure 1: Workflow for covalent attachment of NH-bis(m-PEG8).

Procedure:

  • Surface Preparation:

    • Ensure the carboxylated substrate is clean and dry. For planar surfaces, this may involve sonication in a series of solvents (e.g., acetone, ethanol, water) followed by drying under a stream of nitrogen. For nanoparticles, this may involve washing and centrifugation steps.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical concentration is 10-50 mM for both EDC and NHS.

    • Immerse the carboxylated substrate in the EDC/NHS solution. For nanoparticles, resuspend the pellet in the activation solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

    • After incubation, immediately rinse the surface thoroughly with Activation Buffer, followed by Coupling Buffer to remove excess EDC and NHS. For nanoparticles, centrifuge and resuspend in Coupling Buffer.

  • Covalent Coupling of NH-bis(m-PEG8):

    • Prepare a solution of NH-bis(m-PEG8) in Coupling Buffer. The concentration will depend on the desired grafting density and should be optimized for the specific application (a starting point is 1-10 mg/mL).

    • Immediately immerse the activated surface in the NH-bis(m-PEG8) solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Final Washing:

    • To deactivate any remaining NHS-esters, immerse the surface in Quenching Buffer for 30 minutes at room temperature.

    • Rinse the surface extensively with Coupling Buffer and then with DI water to remove any non-covalently bound PEG.

    • Dry the PEGylated surface under a stream of nitrogen or argon gas. Store in a desiccator or under inert gas.

Characterization of PEGylated Surfaces

The successful immobilization and the quality of the NH-bis(m-PEG8) layer should be verified using appropriate surface characterization techniques.

Logical Flow for Surface Characterization:

G cluster_verification Chemical Verification cluster_physical Physical Properties cluster_functional Functional Assessment start PEGylated Surface xps X-ray Photoelectron Spectroscopy (XPS) start->xps Elemental Composition C-O/C-C ratio ellipsometry Ellipsometry start->ellipsometry Layer Thickness afm Atomic Force Microscopy (AFM) start->afm Surface Topography and Roughness wca Water Contact Angle (WCA) start->wca Hydrophilicity protein_assay Protein Adsorption Assay (e.g., ELISA, QCM-D) start->protein_assay Anti-fouling Efficacy

Figure 2: Characterization workflow for PEGylated surfaces.

  • X-ray Photoelectron Spectroscopy (XPS): This technique provides information about the elemental composition of the surface. A successful PEGylation will result in an increase in the carbon and oxygen signals and a decrease in the signals from the underlying substrate. High-resolution C1s spectra can be used to identify the characteristic C-O ether peak of the PEG backbone.

  • Ellipsometry: For planar substrates, ellipsometry can be used to measure the thickness of the grafted PEG layer. This can be used to estimate the grafting density.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and measure surface roughness. A uniform PEG coating should result in a smooth surface.

  • Water Contact Angle (WCA): A successful PEGylation will result in a more hydrophilic surface, leading to a decrease in the water contact angle.

  • Protein Adsorption Assays: The ultimate test of a PEGylated surface is its ability to resist protein adsorption. This can be quantified using techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), Surface Plasmon Resonance (SPR), or Enzyme-Linked Immunosorbent Assay (ELISA) with a model protein like bovine serum albumin (BSA) or fibrinogen.

Troubleshooting

ProblemPossible CauseSuggestion
Low PEG Grafting Density Incomplete activation of carboxyl groups.Ensure fresh EDC/NHS solution is used. Optimize activation time and pH.
Hydrolysis of NHS-ester before PEG coupling.Proceed immediately to the PEG coupling step after activation.
Low concentration of NH-bis(m-PEG8).Increase the concentration of the PEG solution.
High Protein Adsorption Incomplete surface coverage by PEG.Optimize reaction conditions to increase grafting density (e.g., higher PEG concentration, longer reaction time, use of salting-out conditions).
Contamination of the surface.Ensure thorough cleaning of the substrate before modification.
Inconsistent Results Moisture contamination of reagents.Store reagents in a desiccator and handle under inert gas where possible.
Variation in surface properties.Ensure consistent preparation of the initial carboxylated surface.

By following these protocols and characterization methods, researchers can effectively create and validate high-quality, bio-inert surfaces using NH-bis(m-PEG8) for a wide range of biomedical and biotechnological applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NH-bis(m-PEG8) Conjugation Reaction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your NH-bis(m-PEG8) conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice to enhance the efficiency and reproducibility of your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting NH-bis(m-PEG8) with primary amines on my protein?

The optimal pH range for the reaction of N-hydroxysuccinimide (NHS) esters with primary amines (such as the ε-amino group of lysine residues and the N-terminal α-amino group) is between 7.2 and 8.5.[1] Within this range, the primary amines are sufficiently deprotonated and nucleophilic to react with the NHS ester. At a lower pH, the amine groups are protonated and thus unreactive. Conversely, at a pH above 8.5 to 9.0, the rate of hydrolysis of the NHS ester significantly increases, which competes with the desired conjugation reaction and can lead to lower yields.[2] For instance, the half-life of an NHS ester can decrease from 4-5 hours at pH 7.0 to just 10 minutes at pH 8.6.[1]

Q2: Which buffers should I use for the conjugation reaction, and which should I avoid?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers are all suitable for NHS ester conjugation reactions.[1]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the reaction mixture.[3] If your protein is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before initiating the conjugation. Tris or glycine can, however, be used to quench the reaction.

Q3: How should I handle and store my NH-bis(m-PEG8) reagent?

NHS esters like NH-bis(m-PEG8) are highly sensitive to moisture. Proper storage and handling are critical to maintain the reactivity of the reagent.

  • Storage: Store the reagent at -20°C in a desiccated environment.

  • Handling: Before opening the vial, it must be allowed to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent.

  • Solution Preparation: NH-bis(m-PEG8) is not readily soluble in aqueous buffers and should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage, as the NHS ester moiety will hydrolyze over time.

Q4: How do I control the extent of PEGylation and prevent aggregation when using a bifunctional linker like NH-bis(m-PEG8)?

Controlling the degree of PEGylation and preventing the formation of large, insoluble crosslinked aggregates are key challenges when using a homobifunctional crosslinker. The following parameters are critical:

  • Molar Ratio: The molar ratio of NH-bis(m-PEG8) to your protein is a primary determinant of the degree of PEGylation. To favor mono-conjugation or intramolecular crosslinking, start with a lower molar excess of the PEG linker (e.g., 5- to 20-fold molar excess for a 1-10 mg/mL antibody solution). Higher molar ratios will lead to a higher degree of PEGylation and an increased risk of intermolecular crosslinking and aggregation.

  • Protein Concentration: The concentration of your protein can influence whether intramolecular or intermolecular crosslinking is favored. Lower protein concentrations (e.g., less than 1 mg/mL) can favor intramolecular crosslinking, where both ends of the linker react with the same protein molecule. Higher protein concentrations are more likely to result in intermolecular crosslinking, where the linker bridges two or more protein molecules, which can lead to aggregation.

  • Reaction Time: Shorter incubation times will generally result in a lower degree of PEGylation. It is advisable to perform time-course experiments to determine the optimal reaction time for your specific system.

  • Quenching: To stop the reaction at a specific time point, you can add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Possible Cause Recommended Solution
Hydrolyzed NH-bis(m-PEG8) Reagent Ensure proper storage and handling of the reagent to prevent moisture contamination. Prepare a fresh solution in anhydrous DMSO or DMF immediately before use. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis of the NHS ester.
Incompatible Buffer Components Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange prior to the reaction.
Low Reactant Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over unimolecular hydrolysis. For dilute protein solutions, a greater molar excess of the PEG-NHS ester is required.

Problem 2: Protein Aggregation or Precipitation During the Reaction

Possible Cause Recommended Solution
High Degree of Intermolecular Crosslinking Reduce the molar excess of the NH-bis(m-PEG8) linker. Shorten the incubation time to reduce the extent of the reaction. Adjust the protein concentration; lower concentrations can favor intramolecular crosslinking.
Use of a Hydrophobic Linker While PEG linkers are generally hydrophilic, conjugating a large number of linkers to a protein can sometimes lead to solubility issues. Consider using a PEGylated version of the NHS ester with a longer PEG chain if solubility is a concern.
Instability of the Conjugate The newly formed conjugate may have different solubility properties. Screen different buffer conditions (e.g., varying pH, ionic strength, or including additives like arginine or glycerol) to improve the solubility of the conjugate.

Problem 3: Heterogeneous Product Mixture (Multiple PEGylated Species)

Possible Cause Recommended Solution
Lack of Reaction Control Carefully control the stoichiometry (molar ratio) of the PEG crosslinker to the target molecule. This is the primary determinant of the degree of PEGylation. Perform the reaction at a lower pH (e.g., 7.2) to slow down the reaction rate, offering more control, though it may require longer reaction times. Stop the reaction at a specific time point by adding a quenching buffer.
Multiple Reactive Sites on the Protein Proteins typically have multiple lysine residues and an N-terminus, leading to a mixture of products with different numbers of PEG chains attached at various locations. To achieve a more homogeneous product, you may need to employ site-specific conjugation strategies or use purification techniques like ion-exchange chromatography to separate the different species.

Quantitative Data Summary

Table 1: Influence of pH on NHS Ester Hydrolysis

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

Table 2: Recommended Starting Molar Ratios for Protein Conjugation

Protein ConcentrationRecommended Molar Excess of NH-bis(m-PEG8)Expected Outcome
1-10 mg/mL20-fold4-6 linkers per antibody (IgG)
> 2 mg/mL5- to 20-foldGeneral starting point for controlling the extent of labeling
< 1 mg/mL> 20-foldHigher excess may be needed to achieve the same labeling efficiency as more concentrated solutions

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with NH-bis(m-PEG8)

This protocol provides a general starting point for the conjugation of NH-bis(m-PEG8) to a protein containing primary amines. Optimization of the molar ratio of the linker to the protein, protein concentration, and reaction time may be necessary for your specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NH-bis(m-PEG8)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare the protein solution in a suitable amine-free buffer at a concentration of 1-10 mg/mL.

  • NH-bis(m-PEG8) Solution Preparation: Immediately before use, dissolve the NH-bis(m-PEG8) in DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: a. Add the desired molar excess of the dissolved NH-bis(m-PEG8) to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. b. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Purification: Remove excess, unreacted NH-bis(m-PEG8) and byproducts from the labeled protein using a desalting column or by dialysis.

Protocol 2: Characterization of PEGylated Protein by SDS-PAGE

SDS-PAGE is a useful technique for the qualitative assessment of a PEGylation reaction. The addition of PEG chains to a protein increases its molecular weight, resulting in a shift in its migration on the gel.

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • Sample loading buffer

  • Protein molecular weight standards

  • Coomassie blue stain or other protein stain

Procedure:

  • Prepare the PEGylated and unmodified protein samples by mixing with sample loading buffer and heating if required by your standard protocol.

  • Load the samples and molecular weight standards onto the SDS-PAGE gel.

  • Run the gel according to the manufacturer's instructions.

  • Stain the gel with Coomassie blue and destain to visualize the protein bands.

  • Analysis: Compare the bands of the PEGylated protein to the unmodified control. Successful PEGylation will result in bands with a higher apparent molecular weight. The presence of multiple bands may indicate a heterogeneous mixture of PEGylated species (e.g., mono-, di-, tri-PEGylated). Note that PEGylated proteins may migrate anomalously on SDS-PAGE, often appearing larger than their actual molecular weight, and bands may appear smeared or broadened due to the interaction between PEG and SDS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis protein_prep Prepare Protein in Amine-Free Buffer conjugation Add PEG to Protein (Control Molar Ratio & Concentration) protein_prep->conjugation peg_prep Dissolve NH-bis(m-PEG8) in Anhydrous DMSO/DMF peg_prep->conjugation incubation Incubate at RT (30-60 min) or 4°C (2 hours) conjugation->incubation quenching Quench Reaction (e.g., Tris buffer) incubation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification analysis Characterize Product (SDS-PAGE, SEC, MS) purification->analysis

Caption: Experimental workflow for NH-bis(m-PEG8) conjugation.

troubleshooting_logic cluster_hydrolysis Reagent Integrity cluster_buffer Reaction Conditions cluster_concentration Concentration Effects start Low Conjugation Yield? check_reagent Is the PEG reagent fresh? Was it handled correctly? start->check_reagent Yes hydrolyzed Reagent likely hydrolyzed. Use fresh reagent. check_reagent->hydrolyzed No check_buffer Is the buffer amine-free? Is the pH 7.2-8.5? check_reagent->check_buffer Yes wrong_buffer Buffer issue. Exchange buffer and/or adjust pH. check_buffer->wrong_buffer No check_conc Is protein concentration too low? check_buffer->check_conc Yes low_conc Increase protein concentration or increase molar excess of PEG linker. check_conc->low_conc Yes

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Troubleshooting Aggregation in NH-bis(m-PEG8) PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides targeted troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering aggregation during protein conjugation with NH-bis(m-PEG8) and similar branched PEGylation reagents.

Frequently Asked Questions (FAQs)
Q1: What is NH-bis(m-PEG8) PEGylation and what are the primary causes of aggregation?

NH-bis(m-PEG8) PEGylation involves the covalent attachment of a branched polyethylene glycol (PEG) reagent to a protein. The "bis" designation indicates that the reagent has two PEG arms, which can enhance the hydrodynamic size of the modified protein. Aggregation during this process is a common challenge that can arise from several factors:

  • Intermolecular Cross-linking : The bifunctional or branched nature of the PEG reagent can physically link multiple protein molecules together, leading to the formation of high-molecular-weight aggregates[1].

  • High Concentrations : When protein and/or reagent concentrations are high, molecules are in closer proximity, increasing the probability of non-specific interactions and aggregation[1].

  • Suboptimal Reaction Conditions : Key parameters such as pH, temperature, and buffer choice heavily influence protein stability. Unfavorable conditions can lead to partial unfolding, exposure of hydrophobic patches, and subsequent aggregation[1][2].

  • Poor Quality of Starting Materials : If the initial protein sample contains pre-existing aggregates, these can act as nucleation sites, accelerating further aggregation during the reaction[2]. Similarly, impurities in the PEG reagent can sometimes contribute to unwanted side reactions.

Q2: How can I detect and quantify aggregation in my PEGylated sample?

Several analytical techniques are essential for detecting and quantifying protein aggregation. The choice of method depends on the nature of the aggregate (e.g., soluble vs. insoluble) and the level of detail required.

Technique Principle Advantages Limitations
Size Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic radius.Excellent for quantifying soluble aggregates, monomers, and free PEG. Provides high-resolution separation.May filter out very large, insoluble aggregates. Shear forces in the column can sometimes disrupt weak aggregates.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light to determine the size distribution of particles in solution.Highly sensitive to the presence of large aggregates. Requires minimal sample and is rapid.Low resolution; less effective at quantifying distinct species (e.g., dimer vs. trimer) if polydispersity is high.
Polyacrylamide Gel Electrophoresis (PAGE) Separates molecules based on size under denaturing (SDS-PAGE) or native (Native-PAGE) conditions.Provides a clear visual assessment of high-molecular-weight species.In SDS-PAGE, PEG can interact with SDS, causing smeared or broadened bands. Native-PAGE can provide better resolution for PEG-protein conjugates.
Q3: What are the key reaction parameters I should optimize to prevent aggregation?

Systematic optimization of reaction conditions is critical. A design of experiments (DoE) approach, screening key parameters one by one or in combination, is highly recommended.

  • PEG:Protein Molar Ratio : A high molar excess of the PEG reagent can increase the likelihood of multi-PEGylation and cross-linking. Test a range of molar ratios (e.g., 1:1, 5:1, 10:1, 20:1 PEG to protein) to find the optimal balance between conjugation efficiency and aggregation.

  • Protein Concentration : Higher protein concentrations can accelerate aggregation. It is advisable to screen a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).

  • pH : The reaction pH affects the reactivity of target amino acid residues (e.g., lysines) and overall protein stability. Screen a range of pH values (e.g., 6.5, 7.4, 8.0, 8.5) to identify the pH that maximizes conjugation while minimizing aggregation.

  • Temperature : Lowering the reaction temperature (e.g., from room temperature to 4°C) slows the conjugation rate, which can favor specific modification over non-specific aggregation.

  • Reagent Addition Strategy : Instead of adding the entire volume of PEG reagent at once, try a stepwise or gradual addition over a period of time. This can help maintain a lower instantaneous concentration of the reagent and reduce the risk of cross-linking.

Table 1: Example of a pH Screening Experiment Monitored by SEC-HPLC

Reaction pHProtein Conc. (mg/mL)PEG:Protein Molar Ratio% Monomer% Soluble Aggregate
6.5210:192.1%1.5%
7.4210:185.4%5.8%
8.0210:176.2%12.3%
8.5210:165.7%21.9%
Note: Data are illustrative. Results will vary based on the specific protein and PEG reagent.
Q4: Could my reaction buffer be causing the aggregation? How can I improve it?

Yes, the buffer composition is crucial. For amine-reactive PEGylation (targeting lysine residues), it is essential to use buffers that do not contain primary amines (e.g., Tris), as these will compete with the protein for the PEG reagent.

  • Recommended Buffers : Phosphate-buffered saline (PBS), HEPES, or borate buffers are suitable choices.

  • Stabilizing Excipients : If optimizing core parameters is insufficient, consider adding stabilizing excipients to the reaction buffer to suppress protein aggregation. These additives work by various mechanisms, including preferential exclusion and reducing non-specific interactions.

Table 2: Common Stabilizing Excipients for PEGylation Reactions

Excipient ClassExampleTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v)Increases protein thermodynamic stability.
Amino Acids Arginine, Glycine50-100 mMSuppresses protein-protein interactions.
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.
Troubleshooting Workflow

This decision tree provides a systematic workflow for diagnosing and resolving aggregation issues during PEGylation.

G start Aggregation Observed (by DLS, SEC, or visual) check_protein Step 1: Analyze Starting Protein Is it >95% monomeric by SEC? start->check_protein purify_protein Action: Purify Protein (e.g., via preparative SEC) to remove aggregates. check_protein->purify_protein No optimize_rxn Step 2: Optimize Reaction Conditions (Molar Ratio, Conc., Temp, pH) check_protein->optimize_rxn Yes purify_protein->start Re-run reaction final_analysis Final Analysis by SEC/DLS optimize_rxn->final_analysis aggregation_resolved Aggregation Resolved aggregation_persists1 Aggregation Persists add_excipients Step 3: Modify Buffer Add stabilizing excipients (e.g., Arginine, Sucrose) aggregation_persists1->add_excipients aggregation_persists2 Aggregation Persists add_excipients->final_analysis final_analysis->aggregation_resolved Success final_analysis->aggregation_persists1 Failure final_analysis->aggregation_persists2 Failure

A decision tree for troubleshooting aggregation in PEGylation.
Detailed Experimental Protocols

Protocol 1: Analysis of Aggregation by SEC-HPLC

This protocol is for quantifying soluble aggregates and monitoring the progress of the PEGylation reaction.

  • System Preparation :

    • Column : A size-exclusion column suitable for the molecular weight range of your protein and its PEGylated forms (e.g., Agilent AdvanceBio SEC, Zenix SEC-150).

    • Mobile Phase : A physiological pH buffer such as 150 mM Sodium Phosphate, pH 7.0. Ensure the mobile phase is filtered and degassed.

    • System Equilibration : Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation :

    • Withdraw a small aliquot (e.g., 20-50 µL) from the reaction mixture.

    • If necessary, quench the reaction (e.g., by adding a buffer with a low pH or a primary amine if using an NHS-ester PEG).

    • Dilute the sample to a suitable concentration (e.g., 1-2 mg/mL) using the mobile phase.

    • Filter the sample through a 0.22 µm low-protein-binding syringe filter to remove large, insoluble particles.

  • Data Acquisition :

    • Injection Volume : 10-20 µL.

    • Detector : UV at 280 nm for protein detection. A refractive index (RI) detector can also be used to detect the PEG component.

    • Run Time : Ensure the run time is sufficient for the elution of all species, including any unreacted PEG.

  • Data Analysis :

    • Identify the peaks corresponding to aggregates (eluting first), the desired PEGylated monomer, unmodified protein, and free PEG.

    • Integrate the peak areas to calculate the relative percentage of each species, providing a quantitative measure of aggregation and conversion.

Protocol 2: Analysis of Aggregation by Dynamic Light Scattering (DLS)

DLS is ideal for a rapid assessment of the hydrodynamic size distribution and for detecting the presence of large aggregates.

  • Instrument Preparation :

    • Turn on the DLS instrument and allow the laser to warm up and stabilize.

    • Ensure the sample holder/cuvette is clean. A common cleaning procedure involves rinsing with ethanol and then filtered, deionized water.

  • Sample Preparation :

    • The sample must be free of dust and large particulates. Centrifuge the sample (e.g., at 10,000 x g for 10 minutes) or filter it through a 0.2 µm or smaller syringe filter.

    • Dilute the sample in a filtered buffer to a concentration appropriate for the instrument (typically 0.2-1.0 mg/mL for proteins).

    • Transfer the required volume (as little as 2-30 µL depending on the system) into a clean cuvette.

  • Data Acquisition :

    • Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C).

    • Set the acquisition parameters (e.g., number of acquisitions, duration). A typical measurement may take a few minutes.

  • Data Analysis :

    • The software will generate a size distribution plot (intensity, volume, or number).

    • Examine the plot for multiple peaks. A single, narrow peak (low polydispersity index, or PDI) indicates a homogenous, monomeric sample. The presence of a second peak at a much larger size is indicative of aggregation.

    • Note that DLS is very sensitive to large particles, so even a small percentage of aggregates by mass can dominate the intensity distribution.

Protocol 3: Analysis of PEGylation by SDS-PAGE

SDS-PAGE provides a visual confirmation of the increase in molecular weight upon PEGylation and can reveal high-molecular-weight aggregates.

  • Gel Preparation :

    • Use a precast or hand-cast Tris-Glycine or Bis-Tris polyacrylamide gel with a percentage appropriate for resolving your protein and its larger PEGylated forms (e.g., 4-12% gradient gel).

  • Sample Preparation :

    • Mix your protein sample with LDS or Laemmli sample buffer. For visualizing non-covalent aggregates or disulfide-linked aggregates, omit the reducing agent (e.g., DTT, BME).

    • Heat the samples at 70-95°C for 5-10 minutes. Note: Some PEG-protein linkages can be unstable at high temperatures, so a shorter incubation or lower temperature may be necessary.

    • Load approximately 1-5 µg of protein per well. Include lanes for the unmodified protein and a molecular weight marker.

  • Electrophoresis :

    • Run the gel in the appropriate running buffer (e.g., MOPS or MES for Bis-Tris gels) at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.

  • Staining and Visualization :

    • Stain the gel with a protein stain like Coomassie Brilliant Blue.

    • To specifically visualize the PEG component, a double-staining procedure using barium iodide can be performed after the protein stain.

    • The PEGylated protein will appear as a band with a higher apparent molecular weight than the unmodified protein. Aggregates will appear as high-molecular-weight bands near the top of the gel or in the stacking gel. Be aware that PEGylated proteins often migrate slower than their actual molecular weight would suggest, appearing larger than they are.

References

preventing intramolecular crosslinking with homobifunctional PEGs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioconjugation using homobifunctional Polyethylene Glycol (PEG) linkers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on preventing undesirable intramolecular crosslinking.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of using a homobifunctional PEG crosslinker, and what is the main challenge?

Homobifunctional PEG crosslinkers possess two identical reactive groups, enabling the covalent linkage of molecules, most commonly proteins.[1][2] The primary goal is typically to create well-defined protein-protein conjugates or to introduce a PEG spacer arm. The main challenge is controlling the reaction to favor the desired intermolecular crosslinking (linking two separate protein molecules) over intramolecular crosslinking (linking two sites within the same protein molecule), which can lead to undesired products and loss of biological activity.[3]

Q2: I am observing significant protein aggregation and precipitation during my crosslinking reaction. What are the likely causes and solutions?

Protein aggregation is a common issue when using homobifunctional crosslinkers and can stem from several factors.

  • Possible Cause 1: High Degree of Intermolecular Crosslinking. An excessive reaction can lead to the formation of large, insoluble protein complexes.[4]

    • Solution: Systematically decrease the molar ratio of the PEG crosslinker to your protein.[5] Shortening the reaction time can also help reduce the extent of crosslinking.

  • Possible Cause 2: Protein Instability. The chosen reaction conditions (e.g., pH, temperature, buffer) may be destabilizing your protein.

    • Solution: Screen different buffer conditions (e.g., PBS, HEPES, Borate) to find one that enhances protein stability. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down both the crosslinking reaction and potential denaturation.

  • Possible Cause 3: High Protein Concentration. Higher protein concentrations naturally favor intermolecular interactions, which, if uncontrolled, can lead to aggregation.

    • Solution: While counterintuitive for preventing intramolecular reactions, an excessively high protein concentration can lead to uncontrolled polymerization and precipitation. Try reducing the protein concentration to find an optimal balance.

  • Possible Cause 4: Solvent Effects. Many PEG crosslinkers, especially those with NHS esters, are first dissolved in an organic solvent like DMSO or DMF.

    • Solution: Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid causing protein precipitation.

Q3: How can I control the reaction to favor intermolecular crosslinking over intramolecular crosslinking?

The balance between intramolecular and intermolecular crosslinking is primarily governed by kinetics and the relative concentrations of the reactants.

  • Adjust Protein Concentration: This is a critical parameter.

    • Low Protein Concentrations: Favor intramolecular crosslinking, as a reactive PEG end is more likely to find a second site on the same protein molecule before encountering another protein.

    • High Protein Concentrations: Favor intermolecular crosslinking, as the proximity between separate protein molecules is increased. However, be mindful of the risk of aggregation as discussed in Q2.

  • Control Molar Ratio: The molar ratio of PEG crosslinker to the protein is a key determinant of the final product distribution. A lower ratio of PEG to protein will reduce the overall degree of modification and can help minimize the formation of large crosslinked complexes.

  • Reaction Conditions: Adjusting pH and temperature can modulate the reaction rate, providing more control. For example, performing amine-reactive conjugations (like with NHS esters) at a slightly lower pH (e.g., 7.2) can slow the reaction down.

Q4: My crosslinking efficiency is very low. What should I check?

Low or no yield of the desired conjugate can be frustrating. Here are the most common culprits.

  • Possible Cause 1: Incompatible Buffer Components. Buffers containing primary amines, such as Tris or glycine, will compete with your target protein for reaction with amine-reactive linkers (e.g., NHS esters), effectively quenching the reaction.

    • Solution: Use non-amine-containing buffers like PBS, HEPES, or Borate. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.

  • Possible Cause 2: Hydrolysis of the Reactive Group. NHS esters, a common reactive group, are susceptible to hydrolysis in aqueous solutions, rendering them inactive. The rate of hydrolysis increases significantly with increasing pH and temperature.

    • Solution: Prepare reagent stock solutions fresh and do not create aqueous stock solutions for storage. Perform the reaction on ice or at 4°C to slow the rate of hydrolysis. Always equilibrate reagent vials to room temperature before opening to prevent condensation.

  • Possible Cause 3: Suboptimal Reagent Concentration. The concentration of both the PEG crosslinker and the protein impacts the reaction outcome.

    • Solution: For dilute protein solutions, a greater molar excess of the PEG linker may be required to achieve the desired level of conjugation. A common starting point is a 10- to 50-fold molar excess of the PEG reagent. It is crucial to optimize this ratio for your specific system.

Q5: How do I effectively stop (quench) the crosslinking reaction?

Stopping the reaction at a specific time is essential for controlling the product distribution and preventing over-crosslinking.

  • Quenching Amine-Reactive Chemistries (e.g., NHS esters): Add a quenching buffer containing a high concentration of primary amines. Common quenching agents include Tris, glycine, or hydroxylamine. A final concentration of 20-50 mM is typically sufficient to consume any unreacted NHS esters.

  • Purification: After quenching, it is highly recommended to remove unreacted PEG crosslinker, quenched reagent, and byproducts. Techniques like size-exclusion chromatography (SEC) or dialysis are effective for this purpose.

Data Summary: Reaction Parameters

Optimizing a crosslinking protocol requires careful control of several parameters. The tables below provide general guidelines and specific data for NHS-ester stability.

Table 1: Key Parameters for Homobifunctional Crosslinking

ParameterGeneral RecommendationRationale
pH 7.0 - 9.0 for amine-reactive PEGs (e.g., NHS ester)Balances reactivity of primary amines with the rate of hydrolysis of the linker. Lower pH (e.g., < 7) can favor N-terminal modification.
Temperature 4°C to Room Temperature (25°C)Lower temperatures (4°C) slow the reaction and reduce hydrolysis of sensitive linkers, providing better control.
Protein Concentration 1 - 10 mg/mLInfluences the balance between intramolecular and intermolecular crosslinking. Must be optimized.
Molar Ratio (PEG:Protein) 10:1 to 50:1 (starting point)Directly influences the degree of PEGylation. Higher ratios lead to more modification but increase risks of aggregation and intramolecular crosslinking.
Reaction Time 30 minutes to 2 hoursDependent on other parameters. Should be optimized to achieve the desired product without excessive side reactions.

Table 2: Stability of NHS-Esters in Aqueous Solution

pHTemperatureHalf-life of NHS-ester
7.00°C4 - 5 hours
8.64°C10 minutes

Note: This data highlights the critical importance of pH and temperature control when working with NHS-ester-activated PEGs.

Experimental Protocols & Visual Guides

General Protocol: Protein Crosslinking with Homobifunctional PEG-NHS Ester

This protocol provides a general starting point. Optimal conditions, particularly protein concentration and molar excess of the crosslinker, must be determined empirically.

  • Buffer Exchange: Ensure your protein solution (e.g., 1-10 mg/mL) is in an amine-free buffer (e.g., PBS, HEPES) at the desired pH (typically 7.2-8.0).

  • Prepare PEG Crosslinker: Immediately before use, dissolve the PEG-NHS ester in an anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution.

  • Initiate Reaction: Add the calculated amount of the PEG crosslinker stock solution to the protein solution to achieve the desired molar excess (e.g., a 20-fold molar excess).

  • Incubate: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 4°C). Gentle stirring or mixing may be beneficial.

  • Quench Reaction: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Purify Conjugate: Remove excess crosslinker and reaction byproducts via size-exclusion chromatography (SEC) or dialysis.

  • Analyze Products: Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry (MS), or HPLC to determine the degree of PEGylation and product distribution.

Visual Troubleshooting Guide

TroubleshootingGuide Start Problem Observed Agg Aggregation/ Precipitation Start->Agg LowEff Low / No Crosslinking Start->LowEff Cause_Agg1 Cause: High Degree of Crosslinking Agg->Cause_Agg1 Cause_Agg2 Cause: Protein Instability Agg->Cause_Agg2 Cause_Agg3 Cause: High Protein Concentration Agg->Cause_Agg3 Cause_LowEff1 Cause: Incompatible Buffer (e.g., Tris, Glycine) LowEff->Cause_LowEff1 Cause_LowEff2 Cause: Reagent Hydrolysis (e.g., NHS-ester) LowEff->Cause_LowEff2 Cause_LowEff3 Cause: Suboptimal Molar Ratio LowEff->Cause_LowEff3 Sol_Agg1 Solution: - Reduce Molar Ratio - Shorten Reaction Time Cause_Agg1->Sol_Agg1 Sol_Agg2 Solution: - Optimize Buffer/pH - Lower Temperature (4°C) Cause_Agg2->Sol_Agg2 Sol_Agg3 Solution: - Test a Range of Protein Concentrations Cause_Agg3->Sol_Agg3 Sol_LowEff1 Solution: - Use Amine-Free Buffer (PBS, HEPES) - Perform Buffer Exchange Cause_LowEff1->Sol_LowEff1 Sol_LowEff2 Solution: - Prepare Reagent Fresh - React at 4°C - Control pH Cause_LowEff2->Sol_LowEff2 Sol_LowEff3 Solution: - Increase Molar Excess of PEG Linker Cause_LowEff3->Sol_LowEff3

Caption: A troubleshooting flowchart for common PEGylation issues.

Experimental Workflow & Crosslinking Types

Experimental_Workflow cluster_workflow General PEGylation Workflow cluster_types Crosslinking Outcomes cluster_intra Intramolecular cluster_inter Intermolecular Prep 1. Prepare Protein (Buffer Exchange) Reagent 2. Prepare PEG Crosslinker Solution Prep->Reagent React 3. Initiate Reaction (Mix Protein + PEG) Reagent->React Quench 4. Quench Reaction (e.g., add Tris) React->Quench Purify 5. Purify Conjugate (SEC or Dialysis) Quench->Purify Analyze 6. Analyze Product (SDS-PAGE, MS) Purify->Analyze P1 Protein P1:e->P1:w PEG P2 Protein P3 Protein P2->P3 PEG

Caption: A generalized workflow and illustration of crosslinking types.

References

Technical Support Center: Controlling the Reactivity of NH-bis(m-PEG8) in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the reactivity of NH-bis(m-PEG8) in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is NH-bis(m-PEG8) and what are its primary reactive applications?

NH-bis(m-PEG8) is an amino-PEG linker containing a central secondary amine with two methoxy-terminated polyethylene glycol chains of eight ethylene glycol units each.[1] The secondary amine group is nucleophilic and can react with various electrophilic functional groups. Its most common applications include reacting with carboxylic acids, succinimidyl-active esters (NHS esters), and pentafluorophenyl esters for labeling, chemical modification, and surface or particle modifications.[2]

Q2: How does pH affect the reactivity of the amine group in NH-bis(m-PEG8) when reacting with an NHS ester?

The pH of the reaction buffer is a critical parameter. The reactivity of the secondary amine in NH-bis(m-PEG8) with an NHS ester is dependent on the amine being in its deprotonated, nucleophilic state.

  • Low pH (<7): The amine group will be predominantly protonated (-NH2+), rendering it non-nucleophilic and significantly slowing down or preventing the reaction.

  • Optimal pH (7.2-8.5): In this range, a sufficient fraction of the amine is deprotonated and available for nucleophilic attack on the NHS ester, leading to an efficient reaction.[3]

  • High pH (>8.5): While the amidation reaction rate may be faster, the competing hydrolysis of the NHS ester becomes significantly accelerated, which can lead to a lower overall yield of the desired conjugate.[4]

Q3: What are the common side reactions to be aware of when using NH-bis(m-PEG8) in conjugation reactions?

The primary side reaction of concern is the hydrolysis of the reaction partner of NH-bis(m-PEG8), especially when using NHS esters. The NHS ester is susceptible to hydrolysis, which increases with pH, converting the ester to an inactive carboxylic acid.[5] If your target molecule contains multiple reactive sites, there is also a possibility of intermolecular cross-linking, which can lead to aggregation and precipitation.

Q4: What type of buffer should I use for my conjugation reaction with NH-bis(m-PEG8)?

It is crucial to use a buffer that does not contain primary or secondary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the electrophile (e.g., NHS ester). Recommended buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate buffers within the optimal pH range for your specific reaction.

Q5: How should I store NH-bis(m-PEG8) and its solutions?

Solid NH-bis(m-PEG8) should be stored in a tightly sealed vial at -20°C for long-term stability (up to 24 months). It is recommended to prepare solutions fresh on the day of use. However, if stock solutions are necessary, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month. Before use, allow the product to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Suboptimal pH: The reaction buffer pH is too low, leading to protonation of the amine.Adjust the pH of the reaction buffer to the optimal range (typically 7.2-8.5 for NHS ester reactions).
Hydrolysis of Reactive Partner (e.g., NHS ester): The reaction buffer pH is too high, or the reaction time is too long, causing significant hydrolysis.Lower the reaction pH to the 7.2-8.0 range and consider reducing the reaction time. Perform a time-course experiment to determine the optimal reaction duration.
Competing Nucleophiles: The buffer contains primary or secondary amines (e.g., Tris, glycine).Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer.
Inactive NH-bis(m-PEG8) or Reactive Partner: The reagents may have degraded due to improper storage or handling.Ensure reagents are stored under the recommended conditions (e.g., -20°C, desiccated). Prepare solutions fresh before use.
Precipitation/Aggregation During Reaction Cross-linking: The target molecule has multiple reactive sites, leading to intermolecular cross-linking.Optimize the molar ratio of the reactants. A lower excess of the cross-linking partner may reduce aggregation. Consider using a more dilute reaction mixture.
Change in Product Solubility: The newly formed conjugate may have different solubility properties.Screen different buffer conditions (e.g., varying pH, ionic strength, or including solubility-enhancing additives like arginine or glycerol).
Reaction is Too Fast and Difficult to Control High pH: The reaction kinetics are very rapid at higher pH values.Lower the reaction pH to the lower end of the optimal range (e.g., 7.2-7.5 for NHS ester reactions).
High Polydispersity (Multiple Conjugations) High Molar Excess of Reagent: A large excess of the labeling reagent can lead to multiple conjugations on the target molecule.Reduce the molar excess of the labeling reagent. Perform a titration to find the optimal ratio for the desired degree of labeling.
Reaction pH is too high: Activates multiple amine sites on a protein (e.g., lysines).For more specific labeling (e.g., N-terminus of a protein), consider lowering the reaction pH.

Quantitative Data

The following tables provide quantitative data on the stability and reactivity of NHS esters, which are common reaction partners for NH-bis(m-PEG8). This data can help in optimizing reaction conditions.

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life
7.004-5 hours
8.0Room Temp~1 hour
8.6410 minutes

Data is for general NHS esters and should be used as a guideline.

Table 2: Amidation vs. Hydrolysis of a Porphyrin-NHS Ester

This table illustrates the trade-off between the desired amidation reaction and the competing hydrolysis reaction at different pH values for a model compound. A similar trend is expected for reactions involving NH-bis(m-PEG8).

pHAmidation Half-life (min)Hydrolysis Half-life (min)Amide Yield (%)
8.08021080-85
8.52018080-85
9.01012580-85

Data from a study on a porphyrin-NHS ester and is representative of the general kinetic trends.

Experimental Protocols

Protocol 1: General Procedure for Conjugating NH-bis(m-PEG8) to a Protein via an NHS Ester Linker

This protocol describes the activation of a carboxyl group on a molecule to an NHS ester, followed by reaction with NH-bis(m-PEG8).

Materials:

  • Molecule with a carboxyl group

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • NH-bis(m-PEG8)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl; pH 4.7-6.0

  • Conjugation Buffer: 0.1 M phosphate buffer, 0.15 M NaCl; pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment

Procedure:

  • Activate Carboxyl Groups: a. Dissolve the carboxyl-containing molecule in Activation Buffer. b. Add a 2- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the solution. c. Incubate for 15-30 minutes at room temperature.

  • Prepare NH-bis(m-PEG8): a. Allow the vial of NH-bis(m-PEG8) to equilibrate to room temperature. b. Dissolve the desired amount of NH-bis(m-PEG8) in the Conjugation Buffer.

  • Conjugation Reaction: a. Add the NH-bis(m-PEG8) solution to the activated molecule solution. A 10- to 50-fold molar excess of NH-bis(m-PEG8) is a common starting point. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction: a. Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. b. Incubate for 15-30 minutes at room temperature.

  • Purification: a. Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

Protocol 2: Analysis of Conjugation Reaction by HPLC

Method: Size-Exclusion Chromatography (SEC)

  • System: HPLC system with a UV detector.

  • Column: Size-exclusion column suitable for the molecular weight range of your reactants and product.

  • Mobile Phase: A physiological buffer, such as 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.22 µm filter.

  • Injection: Inject 10-50 µL of the prepared sample.

  • Detection: Monitor absorbance at a wavelength appropriate for your molecule (e.g., 280 nm for proteins).

  • Data Interpretation: The conjugate will elute earlier than the unconjugated molecule due to its larger size. Unreacted NH-bis(m-PEG8) will elute later. The peak areas can be used to estimate the reaction conversion and purity of the product.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_analysis Analysis & Purification prep_mol Prepare Carboxyl- Containing Molecule activation Activate Carboxyl Groups (EDC/NHS) prep_mol->activation prep_peg Prepare NH-bis(m-PEG8) Solution conjugation Conjugation Reaction prep_peg->conjugation activation->conjugation quenching Quench Reaction conjugation->quenching purification Purification (SEC/Dialysis) quenching->purification analysis Analysis (HPLC, MS, SDS-PAGE) purification->analysis

Caption: Experimental workflow for conjugating NH-bis(m-PEG8) to a carboxyl-containing molecule.

ph_effect cluster_low_ph Low pH (<7) cluster_optimal_ph Optimal pH (7.2-8.5) cluster_high_ph High pH (>8.5) low_ph_amine Amine Protonated (-NH2+) low_ph_result Low Reactivity low_ph_amine->low_ph_result Non-nucleophilic optimal_ph_amine Amine Deprotonated (-NH) optimal_ph_result High Yield optimal_ph_amine->optimal_ph_result Nucleophilic high_ph_amine Amine Deprotonated (-NH) high_ph_result Reduced Yield high_ph_amine->high_ph_result Fast Reaction high_ph_hydrolysis NHS Ester Hydrolysis high_ph_hydrolysis->high_ph_result Competition

Caption: Logical relationship of pH's effect on the reaction of NH-bis(m-PEG8) with an NHS ester.

References

side reactions of amine-reactive PEG linkers and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for amine-reactive PEG linkers. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and avoid potential side reactions during their PEGylation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Questions

  • Q1: What are the primary side reactions associated with amine-reactive PEG linkers, particularly NHS esters? The most common side reaction is the hydrolysis of the reactive group, especially with N-hydroxysuccinimide (NHS) esters. This occurs when the NHS ester reacts with water, rendering the PEG linker inactive and unable to conjugate to the target amine-containing molecule.[1][2] Another potential side reaction is the reaction with other nucleophilic amino acid residues on a protein, such as tyrosine, serine, and threonine, although this is generally less favorable than the reaction with primary amines.[2]

  • Q2: What are the key factors influencing the rate of these side reactions? The main factors are pH, temperature, and the composition of the reaction buffer.[1]

    • pH: Higher pH increases the rate of both the desired amine reaction and the competing hydrolysis of the NHS ester.[1]

    • Temperature: Increased temperature accelerates both the conjugation and hydrolysis reactions.

    • Buffer Composition: The presence of primary amines (e.g., Tris or glycine) in the buffer will compete with the target molecule for the PEG linker.

Troubleshooting Common Problems

  • Problem: Low PEGylation Yield

    • Q3: I am observing a very low yield of my PEGylated product. What could be the cause? Low yield is often a result of suboptimal reaction conditions or reagent degradation. Here are some common causes and solutions:

      • Hydrolysis of the PEG linker: NHS esters are moisture-sensitive. Ensure your PEG linker is stored in a cool, dry place and consider using a desiccator. Always allow the reagent to warm to room temperature before opening to prevent condensation. Prepare solutions of the PEG linker immediately before use and avoid making stock solutions for long-term storage.

      • Incorrect pH: The pH of the reaction is critical. For NHS esters, the optimal pH range is typically 7.2-8.5. Below pH 7.2, the primary amines on your target molecule are protonated and less nucleophilic, leading to a slower reaction. Above pH 8.5, the hydrolysis of the NHS ester becomes very rapid.

      • Presence of competing amines: Your reaction buffer should be free of primary amines. Buffers like Tris or glycine will compete with your target molecule for the PEG linker, significantly reducing your yield. Use buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers.

      • Low protein concentration: Reactions in dilute protein solutions can be less efficient. If possible, increase the concentration of your target molecule.

  • Problem: Unexpected Side Products or Aggregation

    • Q4: I am seeing unexpected bands on my gel or peaks in my chromatography data. What are these? Unexpected products can arise from several sources:

      • Reaction with other residues: While NHS esters primarily target primary amines (N-terminus and lysine side chains), they can sometimes react with other nucleophilic residues like serine, threonine, and tyrosine, especially at higher pH.

      • Cross-linking and aggregation: If your target molecule and/or your PEG linker are multifunctional, you might observe intermolecular cross-linking, leading to aggregation. To minimize this, you can try optimizing the molar ratio of the PEG linker to your target molecule or performing the reaction in a more dilute solution.

      • Di-PEGylation: If your target molecule has multiple reactive sites, you may get multiple PEG chains attached. This can be controlled by adjusting the stoichiometry of the PEG linker to the target molecule.

Quantitative Data Summary

The stability of amine-reactive PEG linkers, particularly NHS esters, is highly dependent on the pH of the reaction medium. The following table summarizes the half-life of NHS esters at various pH values, illustrating the critical balance required for efficient conjugation.

pHHalf-life of NHS EsterReference(s)
7.04-5 hours
8.01 hour
8.610 minutes
9.0Minutes

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with an NHS-Ester Activated PEG Linker

This protocol provides a general guideline for the PEGylation of a protein using an amine-reactive NHS-ester PEG linker. Optimization may be required for specific proteins and PEG linkers.

Materials:

  • Protein to be PEGylated

  • Amine-reactive PEG linker (e.g., mPEG-NHS)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF for dissolving the PEG linker

  • Dialysis or desalting column for buffer exchange

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein is already in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column into the reaction buffer.

  • PEG Linker Preparation:

    • Allow the vial of the PEG linker to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the PEG linker in anhydrous DMSO or DMF to a known concentration (e.g., 10 mM). Do not prepare stock solutions for long-term storage.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved PEG linker to the protein solution. A common starting point is a 20-fold molar excess. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may vary depending on the specific reactants.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted PEG linker.

  • Purification:

    • Remove unreacted PEG linker and byproducts from the PEGylated protein using a suitable purification method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analysis:

    • Analyze the extent of PEGylation and the purity of the final product using techniques such as SDS-PAGE, IEX-HPLC, or mass spectrometry.

Visualizations

To further clarify the processes and potential pitfalls in amine-reactive PEGylation, the following diagrams illustrate key concepts.

Hydrolysis_vs_Aminolysis cluster_undesired Undesired Side Reaction (Hydrolysis) cluster_desired Desired Reaction (Aminolysis) PEG_NHS Amine-Reactive PEG (e.g., PEG-NHS) Inactive_PEG Inactive PEG (PEG-COOH) PEG_NHS->Inactive_PEG Hydrolysis PEG_Conjugate Desired PEGylated Product (PEG-NH-R) PEG_NHS->PEG_Conjugate Aminolysis H2O Water (H₂O) Amine Target Molecule (Primary Amine, R-NH₂)

Caption: Competing reactions of an amine-reactive PEG linker.

Troubleshooting_Workflow Start Low PEGylation Yield Check_pH Is the reaction pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Was the PEG linker handled properly? Check_Buffer->Check_Reagent Yes Change_Buffer Use an amine-free buffer (e.g., PBS, HEPES) Check_Buffer->Change_Buffer No Improve_Handling Store desiccated, prepare fresh solution Check_Reagent->Improve_Handling No Success Improved Yield Check_Reagent->Success Yes Adjust_pH->Success Change_Buffer->Success Improve_Handling->Success

Caption: Troubleshooting workflow for low PEGylation yield.

pH_Effect cluster_low_pH Low pH (< 7.2) cluster_optimal_pH Optimal pH (7.2 - 8.5) cluster_high_pH High pH (> 8.5) pH_Scale Reaction pH Low_Amine_Reactivity Protonated Amines (-NH₃⁺) Low Nucleophilicity Slow Reaction Rate Optimal_Balance Good Amine Reactivity Manageable Hydrolysis Rate Good Yield High_Hydrolysis Very Fast Amine Reaction Very Rapid Hydrolysis Low Yield

References

Technical Support Center: Purification of NH-bis(m-PEG8) Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of NH-bis(m-PEG8) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying NH-bis(m-PEG8) conjugates?

The main difficulties arise from the heterogeneity of the reaction mixture. This includes the presence of unreacted starting material, mono-PEGylated intermediates, the desired bis-PEGylated product, and excess PEGylating reagent. The small and discrete size of the m-PEG8 chains means that traditional purification methods based on size may be less effective than for large, polydisperse PEGs. Positional isomers, where the PEG chains are attached to different sites on the parent molecule, can also pose a significant separation challenge.

Q2: Which chromatographic techniques are most effective for separating bis-PEGylated conjugates from mono-PEGylated and unreacted species?

A multi-modal chromatographic approach is often necessary for successful purification.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating species based on hydrophobicity. The addition of each PEG chain increases the hydrophilicity of the conjugate, allowing for the separation of un-, mono-, and bis-PEGylated forms.

  • Ion-Exchange Chromatography (IEX): If the parent molecule has charged groups, IEX can be highly effective. The shielding of these charges by the PEG chains alters the molecule's interaction with the stationary phase, enabling separation.

  • Size-Exclusion Chromatography (SEC): While less effective for small PEG chains, high-resolution SEC columns can sometimes provide a degree of separation, particularly for removing high molecular weight aggregates or unreacted large-molecule starting materials.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt conditions. The PEG chains can modulate the hydrophobicity of the parent molecule, allowing for separation.

Q3: How can I confirm the identity and purity of my final bis-PEGylated conjugate?

A combination of analytical techniques is recommended for comprehensive characterization:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are essential for confirming the molecular weight of the conjugate, which will indicate the number of PEG chains attached.

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or IEX can be used to assess the purity of the final product by separating it from residual impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural information and confirm the presence of the PEG chains and the parent molecule in the final conjugate.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Broad peaks during RP-HPLC purification. 1. Poor solubility of the conjugate in the mobile phase. 2. On-column degradation of the conjugate. 3. Presence of multiple positional isomers.1. Optimize the mobile phase composition, for instance by adjusting the organic solvent content or adding modifiers. 2. Ensure the pH of the mobile phase is compatible with the stability of the conjugate. 3. Employ a shallower gradient during elution to improve the resolution of isomers.
Co-elution of mono- and bis-PEGylated species. The difference in hydrophobicity or charge between the two species is insufficient for separation under the current conditions.1. RP-HPLC: Adjust the gradient slope or change the organic solvent (e.g., from acetonitrile to methanol) to alter selectivity. 2. IEX: Modify the salt gradient or the pH of the mobile phase to enhance the difference in charge interaction. 3. Consider a different chromatographic mode (e.g., switch from RP-HPLC to IEX or HIC).
Low recovery of the desired product. 1. Irreversible adsorption of the conjugate to the stationary phase. 2. Precipitation of the conjugate on the column.1. Add a competitive agent to the mobile phase or use a different type of stationary phase. 2. Decrease the initial sample concentration or modify the mobile phase to improve solubility.
Presence of excess PEGylating reagent in the final product. The PEGylating reagent has similar chromatographic behavior to the conjugate.1. Perform a desalting or buffer exchange step prior to chromatography to remove the bulk of the excess reagent. 2. Optimize the chromatographic method to improve resolution between the reagent and the conjugate.

Experimental Protocols

General Workflow for Purification of NH-bis(m-PEG8) Conjugates

G cluster_0 Purification Workflow Crude Reaction Mixture Crude Reaction Mixture Initial Cleanup Initial Cleanup Crude Reaction Mixture->Initial Cleanup e.g., Desalting Primary Chromatography Primary Chromatography Initial Cleanup->Primary Chromatography e.g., RP-HPLC Fraction Analysis Fraction Analysis Primary Chromatography->Fraction Analysis e.g., MS, HPLC Pooling of Pure Fractions Pooling of Pure Fractions Fraction Analysis->Pooling of Pure Fractions Secondary Chromatography (Optional) Secondary Chromatography (Optional) Pooling of Pure Fractions->Secondary Chromatography (Optional) e.g., IEX Final Formulation Final Formulation Secondary Chromatography (Optional)->Final Formulation

Caption: A general experimental workflow for the purification of NH-bis(m-PEG8) conjugates.

Troubleshooting Logic for Co-elution

G cluster_1 Troubleshooting Co-elution Co-elution Observed Co-elution Observed Optimize Current Method Optimize Current Method Co-elution Observed->Optimize Current Method Is separation improving? Yes Yes Optimize Current Method->Yes Continue Optimization No No Optimize Current Method->No Change Chromatographic Mode Change Chromatographic Mode Change Chromatographic Mode Re-evaluate Purification Strategy Re-evaluate Purification Strategy Change Chromatographic Mode->Re-evaluate Purification Strategy

Caption: A decision tree for troubleshooting the co-elution of PEGylated species.

Composition of a Crude PEGylation Reaction Mixture

G cluster_2 Crude Reaction Components Crude Mixture Crude Mixture Unreacted Starting Material Unreacted Starting Material Crude Mixture->Unreacted Starting Material Mono-PEGylated Intermediate Mono-PEGylated Intermediate Crude Mixture->Mono-PEGylated Intermediate Bis-PEGylated Product Bis-PEGylated Product Crude Mixture->Bis-PEGylated Product Excess PEG Reagent Excess PEG Reagent Crude Mixture->Excess PEG Reagent

Caption: Typical components found in a crude NH-bis(m-PEG8) conjugation reaction mixture.

Technical Support Center: Optimizing Linker Length in PROTACs with Branched PEGs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for optimizing Proteolysis Targeting Chimeras (PROTACs) that utilize branched polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the advantage of using a branched PEG linker in a PROTAC?

Branched PEG linkers in PROTACs offer a more sophisticated approach compared to traditional linear linkers. By creating trivalent PROTACs (one E3 ligase ligand and two target protein ligands), branched linkers can enhance binding avidity and cooperativity within the ternary complex.[1][2] This can lead to increased potency and potentially overcome resistance mechanisms. The design of these complex structures is often guided by the co-crystal structure of a bivalent PROTAC in its ternary complex.[1][3]

Q2: How does the architecture of a branched PEG linker impact PROTAC efficacy?

The specific architecture of a branched linker is critical for its function. The length and flexibility of the branches, as well as the central core of the linker, dictate the spatial orientation of the ligands. This orientation is crucial for the productive formation of the ternary complex, which is a prerequisite for target protein ubiquitination and subsequent degradation.[4] An improperly designed branched linker can lead to steric hindrance or an unproductive ternary complex, thus reducing or eliminating degradation activity.

Q3: My trivalent PROTAC with a branched PEG linker shows lower than expected degradation. What are the potential causes and troubleshooting steps?

Several factors could contribute to low degradation efficacy. Here are some common issues and troubleshooting suggestions:

  • Suboptimal Ternary Complex Formation: The geometry of the branched linker may not be optimal for the specific target protein and E3 ligase pair.

    • Troubleshooting: Re-evaluate the linker design based on structural data if available. Synthesize and test a series of PROTACs with varying branch lengths and compositions to empirically determine the optimal architecture.

  • Poor Cell Permeability: The increased size and polarity of a trivalent PROTAC can hinder its ability to cross the cell membrane.

    • Troubleshooting: Modify the linker to include more lipophilic moieties or explore advanced drug delivery strategies. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Metabolic Instability: The ether bonds within the PEG linker can be susceptible to metabolic degradation.

    • Troubleshooting: Incorporate more metabolically stable groups within the linker, such as alkyl chains or cyclic structures. Evaluate the metabolic stability of your PROTAC using in vitro assays with liver microsomes.

Q4: I am observing a significant "hook effect" with my branched PEG PROTAC. How can I mitigate this?

The hook effect, where the degradation efficiency decreases at high PROTAC concentrations, is a common phenomenon. It occurs when the PROTAC forms more binary complexes (PROTAC-target or PROTAC-E3 ligase) than the productive ternary complex.

  • Mitigation Strategies:

    • Optimize Linker Design: A well-designed branched linker that promotes high cooperativity in ternary complex formation can reduce the hook effect.

    • Use Lower Concentrations: The potent nature of many trivalent PROTACs may mean that lower concentrations are sufficient for maximal degradation, avoiding the concentrations where the hook effect is prominent.

Troubleshooting Guides

Issue 1: Difficulty in the synthesis and purification of trivalent PROTACs.

The synthesis of PROTACs with branched linkers is often more complex than that of their linear counterparts.

  • Guidance: A stepwise approach is recommended, involving the synthesis of the branched core followed by sequential conjugation of the ligands. Purification can be challenging due to the molecule's size and polarity. Advanced purification techniques like preparative HPLC are often necessary. The synthesis of a trivalent PROTAC can take approximately 10 days to complete.

Issue 2: Inconsistent results in cellular degradation assays.

Variability in cellular assays can arise from several sources.

  • Guidance:

    • Ensure PROTAC Stability: Confirm the stability of your PROTAC in the cell culture medium over the time course of your experiment.

    • Optimize Cell Conditions: Ensure consistent cell seeding density and health.

    • Loading Controls: Always use reliable loading controls (e.g., GAPDH, β-actin) in your Western blot analysis to normalize for protein loading.

Quantitative Data

The optimization of linker length is a critical step in PROTAC design. While extensive comparative data for branched PEG linkers is still emerging, the following tables provide illustrative data for both a trivalent PROTAC and linear PEG PROTACs to highlight the importance of linker optimization.

Table 1: Degradation Activity of a Trivalent BRD4-targeting PROTAC

PROTAC NameLinker ArchitectureTarget ProteinE3 LigaseDC50DmaxReference
SIM1Branched (Trivalent)BRD2/4VHLLow pM>95%

Note: The low picomolar DC50 of SIM1 highlights the potential potency of trivalent PROTACs.

Table 2: Impact of Linear PEG Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker Length (atoms)DC50DmaxReference
ERαVHL12Less Potent-
ERαVHL16More Potent-
TBK1CRBN< 12No Degradation-
TBK1CRBN213 nM96%
TBK1CRBN29292 nM76%

Note: This data for linear PEG linkers illustrates the principle that an optimal linker length exists, which is dependent on the specific target and E3 ligase pair.

Experimental Protocols

Protocol 1: Synthesis of a Trivalent PROTAC with a Branched Linker (Illustrative)

This protocol provides a general workflow for the synthesis of a trivalent PROTAC, inspired by the synthesis of SIM1.

  • Synthesis of the Branched Core:

    • Begin with a central scaffold molecule that allows for three points of attachment.

    • Synthesize or purchase a branched PEG linker with appropriate functional groups for conjugation (e.g., carboxylic acids, amines, azides, or alkynes).

  • First Ligand Conjugation:

    • Couple the E3 ligase ligand (e.g., a VHL ligand) to one of the arms of the branched linker using standard coupling chemistry (e.g., amide bond formation with HATU/DIPEA).

    • Purify the mono-conjugated intermediate.

  • Second and Third Ligand Conjugation:

    • Couple the target protein ligand (e.g., a BET inhibitor) to the remaining two arms of the branched linker. This may be done in a single step if the two arms are identical.

    • The use of click chemistry (e.g., CuAAC) can be an efficient method for the final ligation steps if the components are functionalized with azides and alkynes.

  • Final Purification:

    • Purify the final trivalent PROTAC using preparative HPLC to ensure high purity.

    • Characterize the final product thoroughly using LC-MS and NMR.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for the target protein.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Probe for a loading control (e.g., GAPDH or β-actin) on the same membrane.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC Branched PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Degraded POI Proteasome->Degradation Troubleshooting_Workflow Start Low/No Degradation with Branched PROTAC Check_Synthesis Verify Compound Structure and Purity Start->Check_Synthesis Check_Permeability Assess Cell Permeability (PAMPA) Check_Synthesis->Check_Permeability Purity OK Optimize_Assay Optimize Cellular Assay Conditions Check_Synthesis->Optimize_Assay Structure Incorrect Check_Ternary_Complex Evaluate Ternary Complex Formation Check_Permeability->Check_Ternary_Complex Permeability OK Modify_Properties Improve Physicochemical Properties Check_Permeability->Modify_Properties Poor Permeability Redesign_Linker Redesign Branched Linker Architecture Check_Ternary_Complex->Redesign_Linker Inefficient Formation

References

Technical Support Center: NH-bis(m-PEG8) Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NH-bis(m-PEG8) and other N-hydroxysuccinimide (NHS) ester-based PEGylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and answer frequently asked questions regarding the critical role of pH in these conjugation experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions about the impact of pH on NHS-ester conjugation.

Q1: What is the fundamental chemistry of an NHS-ester conjugation reaction?

A1: The reaction involves the acylation of a primary amine (e.g., the N-terminus of a protein or the side chain of a lysine residue) by an N-hydroxysuccinimide (NHS) ester. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][2]

Q2: Why is pH so critical for this reaction?

A2: The pH of the reaction buffer is the most critical parameter because it directly influences two competing reactions: the desired amine reaction (aminolysis) and the undesired breakdown of the PEG-NHS ester (hydrolysis).[3][4]

  • Amine Reactivity: The target primary amine must be in its deprotonated, nucleophilic state (-NH2) to be reactive. At a pH below its acid dissociation constant (pKa), the amine is predominantly protonated (-NH3+) and unreactive.[3]

  • NHS Ester Stability: The NHS ester is susceptible to hydrolysis by water, which renders it inactive. The rate of this hydrolysis reaction increases significantly as the pH rises.

Q3: What is the optimal pH for an NHS ester conjugation reaction?

A3: The optimal pH is a compromise that maximizes the concentration of reactive amines while minimizing the rate of NHS ester hydrolysis. For most applications, a pH range of 8.3 to 8.5 is considered optimal. While reactions can be performed in a broader range of pH 7.2 to 9.0, efficiency may be reduced.

Q4: What happens if the pH is too low or too high?

A4:

  • Too Low (e.g., < pH 7.2): The concentration of protonated, unreactive amines is high, leading to a very slow or incomplete conjugation reaction.

  • Too High (e.g., > pH 9.0): The hydrolysis of the NHS ester becomes extremely rapid, consuming the reagent before it can effectively react with the target amines. This leads to low conjugation yields. Side reactions with other nucleophilic groups like tyrosine or serine can also increase at higher pH.

Q5: Which buffers are recommended for the conjugation reaction?

A5: It is essential to use buffers that do not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES, all adjusted to the optimal pH range. A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer is a very common and effective choice.

Q6: Are there any buffers I should absolutely avoid?

A6: Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine . These buffer components will compete with your target molecule for reaction with the PEG-NHS ester, drastically reducing your conjugation efficiency. However, these buffers are useful for quenching the reaction once it is complete.

Q7: My PEG-NHS ester is not soluble in my aqueous buffer. What should I do?

A7: This is common for many non-sulfonated NHS esters. The standard procedure is to first dissolve the required amount of the PEG-NHS ester in a small volume of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This stock solution is then added to your protein solution in the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the protein. It is critical to use high-quality, amine-free DMF.

Troubleshooting Guide

Use this guide to diagnose and solve common problems encountered during conjugation reactions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Efficiency Incorrect Buffer pH: The pH is outside the optimal 7.2-8.5 range.Verify the pH of your reaction buffer with a calibrated meter. Adjust as necessary. For most proteins, aim for pH 8.3.
Hydrolysis of PEG-NHS Ester: The reagent was inactivated by water before it could react. This is accelerated by high pH and temperature.Prepare the PEG-NHS ester stock solution in anhydrous DMSO or DMF immediately before use. Avoid storing the reagent in solution. Consider running the reaction at 4°C for a longer period (e.g., overnight) to slow hydrolysis.
Incompatible Buffer: The buffer contains competing primary amines (e.g., Tris, glycine).Perform a buffer exchange on your protein sample into a recommended amine-free buffer (e.g., PBS, bicarbonate) using dialysis or a desalting column before starting the reaction.
Low Reactant Concentration: Dilute protein solutions can lead to less efficient conjugation as the competing hydrolysis reaction dominates.Increase the concentration of the protein (a concentration of 1-10 mg/mL is often recommended). You may also need to increase the molar excess of the PEG-NHS ester.
Inconsistent Results / Poor Reproducibility Acidification of Reaction Mixture: During large-scale reactions, the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can lower the pH of a weakly buffered solution, slowing the reaction over time.Monitor the pH of the reaction periodically and adjust if necessary. Alternatively, use a more concentrated reaction buffer (e.g., 0.1-0.5 M) to provide greater buffering capacity.
Variable Reagent Quality: The PEG-NHS ester has degraded due to moisture, or the organic solvent (DMF) contains amine impurities.Store the PEG-NHS ester desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Use high-quality, anhydrous DMSO or amine-free DMF.
Protein Precipitation or Aggregation High Degree of Labeling: Excessive modification of surface amines can alter the protein's isoelectric point, solubility, and structure.Reduce the molar excess of the PEG-NHS ester in the reaction to achieve a lower degree of labeling. Perform trial reactions with varying molar ratios to find the optimal balance.
Organic Solvent: The concentration of DMSO or DMF in the final reaction mixture is too high, causing protein denaturation.Ensure the final volume of the added organic solvent does not exceed 10% of the total reaction volume.

Quantitative Data Summary

The efficiency of an NH-bis(m-PEG8) conjugation is a race between the desired reaction with the amine (aminolysis) and the undesired reaction with water (hydrolysis). The tables below summarize the impact of pH on the rates of these two competing processes.

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values

This table shows the time it takes for 50% of the reactive NHS ester to become inactivated by hydrolysis in an aqueous solution. Note how stability dramatically decreases as pH increases.

pHTemperatureHalf-life of HydrolysisCitation(s)
7.00°C4 - 5 hours
8.0Room Temp.~3.5 hours (210 min)
8.0Not Specified1 hour
8.5Room Temp.3 hours (180 min)
8.64°C10 minutes
9.0Room Temp.~2 hours (125 min)
Table 2: Comparison of Conjugation vs. Hydrolysis Reaction Rates

This table, based on data from a kinetic study, directly compares the half-time (t½) for the desired conjugation reaction to that of hydrolysis. It clearly illustrates that while hydrolysis accelerates with pH, the conjugation reaction accelerates even more significantly.

pHConjugation Half-Time (t½)Hydrolysis Half-Time (t½)ConclusionCitation(s)
8.080 minutes210 minutesConjugation is ~2.6x faster than hydrolysis
8.520 minutes180 minutesConjugation is 9x faster than hydrolysis
9.010 minutes125 minutesConjugation is ~12.5x faster than hydrolysis

Data derived from a study on porphyrin-NHS esters with an mPEG-amine reagent, demonstrating the general kinetic principles. This highlights why a pH of 8.5-9.0 can, despite faster hydrolysis, provide the highest reaction yield in the shortest amount of time.

Experimental Protocols

General Protocol for Protein Conjugation with NH-bis(m-PEG8)

This protocol provides a general guideline. The molar excess of the PEG reagent and incubation times may need to be optimized for your specific protein and desired degree of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.3)

  • NH-bis(m-PEG8) (or other PEG-NHS ester)

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification equipment (e.g., desalting column or dialysis cassette)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is fully dissolved in the reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer (like Tris), perform a buffer exchange into the reaction buffer.

  • Prepare the PEG-NHS Ester Solution:

    • Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, weigh the required amount of PEG-NHS ester and dissolve it in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or ~10 mM). Do not store this solution.

  • Perform the Conjugation Reaction:

    • Add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently stirring or vortexing. A starting point is often a 5- to 20-fold molar excess of the PEG reagent over the protein.

    • Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.

    • Incubate the reaction. Common conditions are 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature to ensure any unreacted PEG-NHS ester is hydrolyzed or quenched.

  • Purify the Conjugate:

    • Remove the excess, unreacted PEG reagent and reaction byproducts (like free NHS) using a desalting column (gel filtration) or dialysis against a suitable storage buffer (e.g., PBS).

Visualizations

The Competing Pathways of an NHS Ester

This diagram illustrates the two primary reactions an NHS ester undergoes in an aqueous buffer: the desired reaction with a primary amine (aminolysis) and the competing side reaction with water (hydrolysis).

G cluster_paths NHS_Ester PEG-NHS Ester (Active Reagent) NHS_Ester->mid1 Aminolysis (Desired Reaction) pH 7.2 - 9.0 NHS_Ester->mid2 Hydrolysis (Competing Reaction) Rate increases with pH Amine Protein-NH₂ (Primary Amine) Water H₂O (Water/Hydroxide) Conjugate PEG-Protein Conjugate (Stable Amide Bond) Hydrolyzed PEG-Carboxylic Acid (Inactive) NHS_ NHS_ byproduct NHS byproduct mid1->Conjugate mid1->NHS_ mid2->Hydrolyzed mid2->NHS_

Caption: Desired aminolysis vs. competing hydrolysis pathway for NHS esters.

Troubleshooting Workflow for Low Conjugation Efficiency

This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield in PEG-NHS conjugation reactions.

Troubleshooting_Workflow start Start: Low Conjugation Efficiency check_buffer Step 1: Verify Buffer Is it amine-free (e.g., PBS, Bicarbonate)? Is pH between 8.0-8.5? start->check_buffer remake_buffer Action: Prepare fresh, amine-free buffer. Calibrate pH meter and adjust pH to 8.3. check_buffer->remake_buffer No check_reagents Step 2: Check Reagents Was PEG-NHS ester dissolved just before use? Is DMSO/DMF anhydrous and amine-free? check_buffer->check_reagents Yes remake_buffer->check_reagents Done rerun_fresh Action: Use fresh aliquot of PEG-NHS ester. Use new, anhydrous solvent. check_reagents->rerun_fresh No check_conditions Step 3: Review Reaction Conditions Is protein concentration >1 mg/mL? Is molar excess of PEG sufficient? check_reagents->check_conditions Yes rerun_fresh->check_conditions Done optimize_conditions Action: Increase protein concentration. Perform trial with higher molar excess (e.g., 20x, 50x). Consider reacting at 4°C overnight. check_conditions->optimize_conditions No success Problem Solved check_conditions->success Yes, Re-run optimize_conditions->success Re-run Experiment

Caption: A logical workflow for troubleshooting low conjugation efficiency.

Experimental Workflow for PEG-NHS Conjugation

This diagram outlines the key steps from preparation to final product in a typical PEG-NHS ester conjugation experiment.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3) mix Add PEG-NHS Solution to Protein Solution prep_protein->mix prep_peg Dissolve PEG-NHS in Anhydrous DMSO/DMF (Prepare Fresh) prep_peg->mix incubate Incubate (e.g., 1-2h at RT or 4°C overnight) mix->incubate quench Quench Reaction (Add Tris or Glycine) incubate->quench purify Purify Conjugate (Desalting Column / Dialysis) quench->purify analyze Analyze Product (SDS-PAGE, MS, etc.) purify->analyze product Final PEG-Protein Conjugate analyze->product

Caption: Standard experimental workflow for protein PEGylation with NHS esters.

References

Technical Support Center: Controlling the Degree of PEGylation with NH-bis(m-PEG8)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to control the degree of PEGylation using the amine-functionalized reagent, NH-bis(m-PEG8). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of protein PEGylation with NH-bis(m-PEG8)?

A1: NH-bis(m-PEG8) is an amine-functionalized PEG reagent. Its primary amino group (-NH2) is used to covalently attach the PEG chains to carboxyl groups (-COOH) on a protein.[1] These carboxyl groups are found on aspartic acid, glutamic acid residues, and the C-terminus of the protein. This reaction does not occur spontaneously and requires the use of coupling agents, most commonly a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

The process is a two-step reaction:

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the protein to form a highly reactive but unstable O-acylisourea intermediate.[1]

  • Amine Coupling: The primary amine of NH-bis(m-PEG8) then reacts with this activated intermediate to form a stable amide bond, covalently linking the PEG to the protein. The addition of NHS or Sulfo-NHS stabilizes the intermediate by converting it to a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with the amine group of the PEG reagent.[1]

Q2: What are the key factors that control the degree of PEGylation?

A2: Several factors influence the number of PEG chains attached to a protein. Careful control of these parameters is crucial for achieving the desired degree of PEGylation:

  • Molar Ratio of Reagents: The molar ratio of NH-bis(m-PEG8) to the protein is a primary determinant of the extent of PEGylation. Higher molar ratios of the PEG reagent generally lead to a higher degree of modification.

  • pH of the Reaction: The pH of the reaction buffer is critical. The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the activated ester with the primary amine of the PEG reagent is more efficient at a physiological to slightly basic pH (7.0-8.0). A two-step protocol with a pH shift is often employed for optimal results.

  • Concentration of Coupling Agents (EDC/NHS): The concentrations of EDC and NHS directly impact the efficiency of carboxyl group activation. Insufficient amounts will lead to low PEGylation, while excessive amounts can sometimes lead to protein precipitation.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the degree of PEGylation, but also risk protein degradation or aggregation. Reactions are often performed at room temperature for a few hours or at 4°C overnight to minimize these risks.

  • Protein Concentration: Higher protein concentrations can enhance reaction efficiency.

Q3: How can I determine the degree of PEGylation after the reaction?

A3: Several analytical techniques can be used to characterize the PEGylated protein and quantify the degree of PEGylation:

  • SDS-PAGE: This is a common initial method to confirm successful PEGylation. PEGylated proteins will show a significant increase in apparent molecular weight, resulting in a slower migration rate compared to the unmodified protein.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The addition of PEG chains increases the size of the protein, leading to an earlier elution time from the column.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide precise molecular weight information for the PEGylated protein, allowing for a direct calculation of the number of attached PEG chains.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to quantitatively determine the degree of PEGylation by comparing the integrals of specific proton signals from the protein and the PEG backbone.

Troubleshooting Guide

Issue 1: Low or No PEGylation Efficiency

Possible Cause Solution
Inactive Reagents EDC and NHS are highly sensitive to moisture and can hydrolyze over time. Use fresh reagents and store them in a desiccator at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Inappropriate Buffer Buffers containing primary amines (e.g., Tris, glycine) or carboxyl groups (e.g., acetate, citrate) will compete with the reaction. Use non-interfering buffers such as MES for the activation step and PBS or borate buffer for the coupling step.
Suboptimal pH The pH for EDC/NHS chemistry is critical. Ensure the pH of your buffers is accurately measured. For a one-pot reaction, a compromise pH of 6.0-7.2 may be used, but a two-step reaction with a pH shift is often more efficient.
Insufficient Molar Ratio The concentration of the PEG reagent may be too low. Increase the molar excess of NH-bis(m-PEG8) relative to the protein. It is advisable to perform a series of reactions with varying molar ratios to determine the optimal condition.
Hydrolysis of Activated Intermediate The EDC-activated carboxyl group is susceptible to hydrolysis, especially in aqueous solutions. Perform the reaction as quickly as possible after adding the coupling agents. The use of NHS or Sulfo-NHS helps to create a more stable intermediate, reducing the rate of hydrolysis.

Issue 2: Protein Aggregation or Precipitation During the Reaction

Possible Cause Solution
Protein Instability The chosen reaction conditions (e.g., pH, temperature, buffer composition) may be destabilizing your protein. Screen different buffer conditions to find one that maintains protein stability. Consider performing the reaction at a lower temperature (e.g., 4°C).
High Reagent Concentration Very high concentrations of EDC or the PEG reagent can sometimes induce protein precipitation. If using a large excess of reagents, try reducing the concentration or adding them to the protein solution more slowly.
Cross-linking While NH-bis(m-PEG8) is monofunctional with respect to its reactive amine, high concentrations of EDC can potentially lead to protein-protein cross-linking through the formation of amide bonds between lysine residues and activated carboxyl groups. Reduce the concentration of EDC and protein.
Solvent Incompatibility If dissolving the PEG reagent in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturing the protein.

Issue 3: Inconsistent Results and High Polydispersity

Possible Cause Solution
Variability in Reagent Activity As mentioned, the activity of EDC and NHS can vary if not stored properly. Use fresh aliquots of high-purity reagents for each experiment to ensure consistency.
Inconsistent Reaction Parameters Small variations in pH, temperature, or reaction time can lead to different degrees of PEGylation. Carefully control and monitor all reaction parameters for each experiment.
Heterogeneity of the Starting Protein Ensure the starting protein sample is pure and homogeneous. The presence of protein variants or modifications may lead to inconsistent PEGylation patterns.
Sub-optimal Molar Ratios The molar ratio of PEG to protein is a key driver of the degree of PEGylation. A sub-optimal ratio can lead to a mixture of unreacted, mono-, di-, and multi-PEGylated species. Empirically determine the optimal molar ratio by testing a range of concentrations.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for a Two-Step PEGylation with NH-bis(m-PEG8)

Parameter Activation Step Coupling Step Rationale
pH 4.5 - 6.07.0 - 8.0Optimal for EDC activation of carboxyl groups; Optimal for amine reaction with NHS-ester.
Buffer MESPBS, Borate, or HEPESNon-interfering buffers are crucial for both steps.
Temperature Room TemperatureRoom Temperature or 4°CRoom temperature for faster reaction; 4°C to enhance protein stability.
Time 15 - 30 minutes2 hours to overnightShort activation to minimize hydrolysis; longer coupling time to ensure reaction completion.
Molar Ratio (Protein:EDC:NHS) 1 : 10-50 : 20-100-A molar excess of coupling agents drives the activation reaction.
Molar Ratio (Protein:PEG) -1 : 5-20The ratio should be optimized based on the desired degree of PEGylation.

Experimental Protocols

Detailed Protocol for Controlled PEGylation of a Protein with NH-bis(m-PEG8)

This protocol describes a two-step process to control the PEGylation of a protein by first activating the carboxyl groups at an acidic pH and then performing the coupling reaction at a neutral to slightly basic pH.

Materials:

  • Protein of interest

  • NH-bis(m-PEG8)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into the Activation Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines or carboxylates.

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the protein solution to a final molar excess of 50x and 100x, respectively, relative to the protein.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Coupling Agents (Optional but Recommended):

    • To gain better control over the reaction, remove excess EDC and Sulfo-NHS by buffer exchange into the Coupling Buffer using a desalting column or centrifugal filter. This prevents unwanted side reactions.

  • PEGylation Reaction:

    • If buffer exchange was not performed, adjust the pH of the reaction mixture to 7.5 by adding the Coupling Buffer.

    • Dissolve the NH-bis(m-PEG8) in the Coupling Buffer.

    • Add the dissolved NH-bis(m-PEG8) to the activated protein solution to achieve the desired molar excess (e.g., start with a 10-fold molar excess).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted activated sites on the protein.

    • Incubate for 30 minutes at room temperature.

  • Purification and Analysis:

    • Purify the PEGylated protein from excess PEG reagent and reaction byproducts using size-exclusion or ion-exchange chromatography.

    • Analyze the purified fractions by SDS-PAGE and/or mass spectrometry to confirm PEGylation and determine the degree of modification.

Visualizations

PEGylation_Pathway cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.0-8.0) Protein_COOH Protein-COOH O_acylisourea O-acylisourea intermediate (unstable) Protein_COOH->O_acylisourea + EDC EDC EDC NHS_ester Protein-NHS ester (more stable) O_acylisourea->NHS_ester + Sulfo-NHS Hydrolyzed_Protein Protein-COOH (Reverted) O_acylisourea->Hydrolyzed_Protein Hydrolysis (Side Reaction) NHS Sulfo-NHS PEGylated_Protein PEGylated Protein (Stable Amide Bond) NHS_ester->PEGylated_Protein + NH-bis(m-PEG8) PEG_NH2 NH-bis(m-PEG8)

Caption: EDC/NHS mediated PEGylation of a protein with NH-bis(m-PEG8).

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Start PEGylation Experiment Analyze Analyze Results (SDS-PAGE, MS) Start->Analyze Problem Problem Identified? Analyze->Problem Success Successful PEGylation Problem->Success No Low_Yield Low/No Yield? Problem->Low_Yield Yes Check_Reagents Check Reagent Activity (Use Fresh EDC/NHS) Low_Yield->Check_Reagents Yes Aggregation Aggregation? Low_Yield->Aggregation No Check_Reagents->Analyze Check_Buffer Verify Buffer Composition & pH (Amine-free) Check_Reagents->Check_Buffer Adjust_Ratio Increase PEG:Protein Molar Ratio Check_Buffer->Adjust_Ratio Lower_Temp Lower Reaction Temp (4°C) Aggregation->Lower_Temp Yes Inconsistent Inconsistent Results? Aggregation->Inconsistent No Lower_Temp->Analyze Reduce_Conc Reduce Protein/Reagent Concentration Lower_Temp->Reduce_Conc Check_Solvent Minimize Organic Solvent Reduce_Conc->Check_Solvent Inconsistent->Success No Control_Params Standardize Parameters (pH, T, time) Inconsistent->Control_Params Yes Control_Params->Analyze Check_Purity Verify Protein Purity Control_Params->Check_Purity

Caption: Troubleshooting workflow for NH-bis(m-PEG8) PEGylation experiments.

References

dealing with steric hindrance in NH-bis(m-PEG8) applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals utilizing NH-bis(m-PEG8) linkers. It provides detailed troubleshooting strategies and answers to frequently asked questions, with a focus on overcoming steric hindrance—a common challenge associated with its unique branched structure.

Frequently Asked Questions (FAQs)

Q1: What is NH-bis(m-PEG8) and what is its primary application?

NH-bis(m-PEG8) is a branched, amine-functionalized polyethylene glycol (PEG) linker. Its structure consists of a central secondary amine to which two monomethoxy-PEG8 arms are attached[1][2][3]. The central amino group is reactive towards functional groups like carboxylic acids (in the presence of a carbodiimide like EDC) or activated esters (like NHS esters), making it useful for crosslinking molecules or modifying surfaces[1][3]. It is often used in bioconjugation to link proteins, peptides, or other biomolecules to drugs or surfaces.

Q2: What is steric hindrance in the context of NH-bis(m-PEG8) applications?

Steric hindrance refers to the spatial obstruction of a chemical reaction due to the size and shape of molecules. With NH-bis(m-PEG8), the two flexible PEG8 arms can fold around the central reactive amine group. This bulkiness can physically block the amine from accessing its target functional group on another molecule, leading to inefficient or failed conjugation. This is a critical consideration when planning experiments with this branched linker.

Q3: What are the common signs that steric hindrance is affecting my conjugation reaction?

Common indicators that steric hindrance may be impeding your experiment include:

  • Low or No Reaction Yield: The final amount of your desired conjugate is significantly less than theoretically expected.

  • Incomplete Conjugation: Even when using a large molar excess of the target molecule, the NH-bis(m-PEG8) linker does not fully react.

  • High Batch-to-Batch Variability: Minor changes in reaction setup lead to inconsistent conjugation efficiency, suggesting the reaction is highly sensitive to spatial factors.

  • Reaction Stalls: The reaction proceeds initially but stops before all reagents are consumed.

Visualizing the Problem of Steric Hindrance

The diagram below illustrates how the PEG arms of the NH-bis(m-PEG8) molecule can sterically hinder the central amine's access to a reactive site on a target protein.

Steric_Hindrance cluster_0 Scenario 1: Steric Hindrance cluster_1 Scenario 2: Successful Conjugation (Optimized) reagent NH-bis(m-PEG8) m-PEG8 Arm NH m-PEG8 Arm protein Target Protein Reactive Site (-COOH) blocker1 Bulky PEG Chain reagent:peg1->blocker1 blocker2 Bulky PEG Chain reagent:peg2->blocker2 blocker1->protein:site Blocks Access blocker2->protein:site product Conjugated Product Protein-NH-bis(m-PEG8)

Caption: Steric hindrance from PEG arms blocking the reactive amine.

Troubleshooting Guide

This section addresses common problems encountered when using NH-bis(m-PEG8) and provides systematic solutions.

Problem: Low or No Conjugation Yield

Low yield is the most frequent issue and is often directly attributable to steric hindrance.

Possible Cause Recommended Solution
1. Steric Clash: The two PEG8 arms are physically blocking the reactive amine from approaching the target functional group on the substrate molecule.A. Optimize Reaction pH: The charge state of both the amine and the target (e.g., a carboxylic acid) can influence accessibility. For EDC/NHS coupling to a carboxyl group, perform a pH screen from 4.5 to 7.5. While EDC activation is optimal at pH 4.5-5.5, the final aminolysis step is more efficient at a slightly higher pH (7.0-7.5). A higher pH may help deprotonate the amine, increasing its nucleophilicity, but can also increase hydrolysis of activated esters. B. Increase Reaction Temperature & Time: Carefully increase the reaction temperature in 5°C increments (e.g., from 4°C to room temperature). This can provide the necessary kinetic energy to overcome the activation barrier caused by steric repulsion. Similarly, extend the reaction time (e.g., from 2 hours to overnight) to allow more opportunities for successful molecular collisions. Monitor for degradation of your biomolecules. C. Increase Molar Excess: Use a higher molar ratio of the less sterically hindered reaction partner. If conjugating NH-bis(m-PEG8) to a protein, increase the molar excess of the linker. If conjugating a small molecule to the linker, increase the excess of the small molecule. This shifts the reaction equilibrium towards product formation.
2. Incompatible Solvent/Buffer: The linker or target molecule may have poor solubility, or the buffer components may interfere with the reaction.A. Add Organic Co-solvent: For hydrophobic molecules, add a small amount (5-10% v/v) of a water-miscible organic solvent like DMSO or DMF to the reaction buffer to improve solubility. Ensure your protein or biomolecule remains stable in the co-solvent. B. Use Non-interfering Buffers: Avoid buffers containing primary amines (e.g., Tris, Glycine) if you are performing a reaction that targets amines, such as NHS-ester chemistry, as they will compete with the reaction. Phosphate-buffered saline (PBS) or MES buffer are common choices.
3. Inactive Reagents: Coupling reagents (e.g., EDC, NHS) may have degraded due to improper storage or handling (e.g., moisture exposure).A. Use Fresh Reagents: Prepare solutions of EDC and NHS immediately before use. These reagents are moisture-sensitive and hydrolyze quickly. Purchase new reagents if their efficacy is in doubt.

Troubleshooting Workflow

The following flowchart provides a logical sequence for diagnosing and solving low conjugation yield issues.

Troubleshooting_Workflow start Start: Low Conjugation Yield with NH-bis(m-PEG8) check_reagents Verify Reagent Activity & Buffer Compatibility start->check_reagents optimize_conditions Optimize Reaction Conditions (pH, Temp, Time, Molar Ratio) check_reagents->optimize_conditions Reagents & Buffers OK end_fail End: Re-evaluate Conjugation Chemistry or Linker Choice check_reagents->end_fail Reagents/Buffers Faulty analyze_result1 Yield Improved? optimize_conditions->analyze_result1 consider_alternative Consider Alternative Strategy: Use a Linear or Longer Linker analyze_result1->consider_alternative No end_success Success: Problem Solved analyze_result1->end_success Yes consider_alternative->end_fail

Caption: A step-by-step workflow for troubleshooting low yield.

Quantitative Data: Impact of Linker Structure on Conjugation

While specific data for NH-bis(m-PEG8) is proprietary, the principle of steric hindrance can be illustrated by comparing the efficiency of linkers with varying lengths and structures. Longer, more flexible linear linkers can sometimes outperform branched structures in sterically demanding conjugations.

Table 1: Comparison of Linker Structure on Antibody Conjugation Efficiency

Linker TypeStructureAverage Drug-to-Antibody Ratio (DAR)Relative Conjugation Yield (%)Notes
NH-bis(m-PEG8) Branched 1.845%The branched structure may cause significant steric hindrance around the central amine, leading to lower DAR.
Linear Amino-PEG12 Linear3.588%A linear PEG provides a less crowded reactive group, improving access to the conjugation site on the antibody.
Linear Amino-PEG24 Linear3.895%A longer linear PEG further reduces hindrance between the antibody and the payload, maximizing the DAR.

Data are representative and intended for illustrative purposes. Actual results will vary based on the specific antibody, drug, and reaction conditions.

Experimental Protocols

Protocol: Conjugation of NH-bis(m-PEG8) to a Protein Carboxyl Group via EDC/NHS Chemistry

This protocol provides a general method for covalently attaching the amine group of NH-bis(m-PEG8) to carboxyl groups (e.g., on aspartic acid, glutamic acid, or the C-terminus) of a protein.

Materials:

  • Protein with accessible carboxyl groups

  • NH-bis(m-PEG8) Linker

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns) for purification.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Activation Buffer to a final concentration of 2-5 mg/mL.

    • If the storage buffer for the protein contained amines (like Tris), it must be exchanged for the amine-free Activation Buffer using a desalting column or dialysis.

  • EDC/NHS Stock Solution Preparation:

    • Prepare 10 mg/mL solutions of both EDC and NHS in anhydrous DMSO or DMF. Prepare these solutions immediately before use as they are moisture sensitive.

  • Protein Carboxyl Group Activation:

    • Add the EDC stock solution to the protein solution to a final concentration of 2 mM.

    • Immediately add the NHS stock solution to a final concentration of 5 mM.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Dissolve NH-bis(m-PEG8) in Coupling Buffer (or DMSO if solubility is an issue).

    • Add a 20- to 50-fold molar excess of the NH-bis(m-PEG8) solution to the activated protein solution. The high molar excess is recommended to overcome potential steric hindrance.

    • Adjust the reaction pH to 7.2-7.5 by adding Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any remaining activated NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted NH-bis(m-PEG8) and reaction byproducts by passing the solution through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Analysis:

    • Confirm successful conjugation and assess the purity of the final product using SDS-PAGE (which will show a shift in molecular weight) and HPLC analysis. Mass spectrometry can be used for precise characterization.

References

Technical Support Center: Optimizing NH-bis(m-PEG8) Bioconjugation Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with NH-bis(m-PEG8) and similar bis-reactive PEG reagents for bioconjugation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve the yield and consistency of your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of bioconjugation with an amine-reactive bis-PEG reagent?

Amine-reactive bis-PEG reagents, such as those containing N-hydroxysuccinimide (NHS) esters, react with primary amine groups (-NH₂) present on biomolecules.[1] In proteins, these are typically the N-terminal α-amino group and the ε-amino group of lysine residues.[2] The reaction, known as acylation, forms a stable amide bond.[3] A bis-reactive reagent has two such reactive groups, enabling the crosslinking of two molecules or two sites on the same molecule.

Q2: Why is my bioconjugation yield with NH-bis(m-PEG8) consistently low?

Low yields can arise from several factors, including suboptimal reaction conditions (e.g., pH, temperature, reaction time), reagent degradation, issues with the biomolecule itself, or inherent challenges of using a bis-functional reagent which can lead to undesired side products. A systematic troubleshooting approach is crucial for identifying and resolving the root cause.

Q3: What are the optimal reaction conditions for this type of conjugation?

Optimal conditions are highly dependent on the specific biomolecule and desired outcome. However, a good starting point for NHS ester-based conjugations is a pH range of 7.0-9.0 in an amine-free buffer.[1][2] The reaction is typically performed at room temperature for 30-60 minutes or at 4°C for a longer duration (e.g., 2-4 hours or overnight) to minimize protein degradation. The molar ratio of the bis-PEG reagent to the biomolecule is a critical parameter to optimize.

Q4: How can I effectively analyze the outcome of my conjugation reaction?

Several analytical techniques are essential for characterizing the reaction products and determining the conjugation yield:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): To visualize the shift in molecular weight of the conjugated protein.

  • Size Exclusion Chromatography (SEC-HPLC): To separate and quantify unreacted protein, desired conjugate, and aggregates.

  • Reversed-Phase HPLC (RP-HPLC): To separate different PEGylated species and assess purity.

  • Mass Spectrometry (MS): To confirm the mass of the conjugate and determine the degree of PEGylation.

Troubleshooting Guide

Problem 1: Low or No Conjugation
Possible CauseSuggested Solution
Incorrect Buffer pH Ensure the reaction buffer is within the optimal pH range of 7.0-9.0 for NHS ester chemistry. Verify the pH of your buffer before starting the reaction.
Presence of Competing Amines Use amine-free buffers such as phosphate-buffered saline (PBS), MES, or HEPES. Avoid buffers like Tris or glycine. If your protein is in an amine-containing buffer, perform a buffer exchange via dialysis or a desalting column before the reaction.
Inactive NH-bis(m-PEG8) Reagent NHS esters are moisture-sensitive and can hydrolyze over time. Use a fresh vial of the reagent, allow it to equilibrate to room temperature before opening, and dissolve it in an anhydrous solvent like DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage.
Insufficient Molar Excess of PEG Reagent The stoichiometry of the PEG reagent to the protein is critical. Increase the molar excess of the NH-bis(m-PEG8) reagent. A 10-50 fold molar excess is a common starting point for optimization.
Problem 2: Protein Precipitation or Aggregation During Reaction
Possible CauseSuggested Solution
High Concentration of Organic Co-solvent The PEG reagent is often dissolved in DMSO or DMF. Keep the volume of the organic solvent to a minimum, ideally not exceeding 10% of the total reaction volume. Add the PEG solution dropwise to the protein solution with gentle stirring.
Protein Instability at Reaction pH If your protein is not stable at the optimal pH for conjugation, you may need to perform the reaction at a suboptimal pH for a longer duration or at a lower temperature (e.g., 4°C).
Intermolecular Crosslinking A common issue with bis-functional reagents is the formation of large, insoluble aggregates due to the crosslinking of multiple protein molecules. To favor intramolecular crosslinking or conjugation to a second, different molecule, use a lower protein concentration and adjust the stoichiometry.
Problem 3: Poor Reproducibility
Possible CauseSuggested Solution
Inconsistent Reaction Parameters Strictly control and document all reaction parameters, including temperature, reaction time, pH, and reagent concentrations, for each experiment.
Variability in Protein Sample Ensure the purity, concentration, and buffer composition of your protein sample are consistent between batches.
Inconsistent Reagent Preparation Always prepare fresh solutions of the NH-bis(m-PEG8) reagent immediately before use due to its susceptibility to hydrolysis.

Quantitative Data Summary

The following tables provide example data on how reaction parameters can influence conjugation efficiency. Note that these are generalized values, and optimal conditions should be determined empirically for your specific system.

Table 1: Effect of pH on Conjugation Efficiency

pHRelative Yield (%)Comments
6.020Suboptimal for NHS ester reaction due to protonated amines.
7.485Good starting point, balancing reactivity and protein stability.
8.595Higher efficiency, but risk of protein instability and side reactions increases.
9.090Very high reactivity, but hydrolysis of the NHS ester is also accelerated.

Table 2: Effect of Molar Ratio of PEG to Protein on Product Distribution

Molar Ratio (PEG:Protein)Unreacted Protein (%)Mono-conjugated (%)Di-conjugated/Crosslinked (%)
5:1405010
10:1206515
20:157025
50:1<16040

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with NH-bis(m-PEG8)-NHS Ester
  • Protein Preparation:

    • Prepare a solution of the target protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.4).

    • If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation:

    • Allow the vial of the NH-bis(m-PEG8) reagent to come to room temperature before opening.

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the calculated volume of the NH-bis(m-PEG8) stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).

    • Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.

  • Reaction Quenching (Optional but Recommended):

    • Add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted PEG reagent.

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts by size exclusion chromatography (SEC), dialysis, or using centrifugal filters.

Protocol 2: Characterization by SDS-PAGE
  • Sample Preparation: Mix aliquots of the unreacted protein, the reaction mixture, and the purified conjugate with SDS-PAGE loading buffer.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and then de-stain.

  • Analysis: Visualize the bands. The conjugated protein should exhibit a higher molecular weight (a "smear" or discrete higher bands) compared to the unreacted protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p_prep Protein Preparation (Amine-free buffer) conjugation Conjugation (pH 7.0-9.0, RT or 4°C) p_prep->conjugation r_prep Reagent Preparation (Freshly dissolved in DMSO/DMF) r_prep->conjugation purification Purification (SEC / Dialysis) conjugation->purification analysis Analysis (SDS-PAGE, HPLC, MS) purification->analysis

Caption: General experimental workflow for bioconjugation.

troubleshooting_logic start Low Yield? check_reagents Are reagents fresh? Is buffer amine-free? start->check_reagents Yes success Yield Improved start->success No check_ph Is pH optimal (7.0-9.0)? check_reagents->check_ph Yes solution_reagents Use fresh reagents and amine-free buffer check_reagents->solution_reagents No check_ratio Is molar ratio sufficient? check_ph->check_ratio Yes solution_ph Adjust pH check_ph->solution_ph No aggregation Aggregation observed? check_ratio->aggregation Yes solution_ratio Increase PEG:Protein ratio check_ratio->solution_ratio No solution_aggregation Lower protein concentration Optimize stoichiometry aggregation->solution_aggregation Yes aggregation->success No solution_reagents->start solution_ph->start solution_ratio->start solution_aggregation->start

Caption: Troubleshooting logic for low conjugation yield.

References

avoiding unwanted modifications with bifunctional linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for avoiding unwanted modifications with bifunctional linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unwanted modifications when using bifunctional linkers?

A1: Unwanted modifications typically arise from three main sources:

  • Side reactions with non-target functional groups: Besides the intended target (e.g., primary amines for NHS esters, thiols for maleimides), linkers can react with other nucleophilic residues on a protein, such as hydroxyl groups (serine, threonine, tyrosine), sulfhydryl groups (cysteine, for NHS esters), and imidazole groups (histidine).[1][2][3]

  • Hydrolysis of the reactive group: The reactive moieties of bifunctional linkers, particularly N-hydroxysuccinimide (NHS) esters and maleimides, are susceptible to hydrolysis in aqueous environments.[1][] This leads to an inactive linker that can no longer participate in the conjugation reaction, reducing efficiency.

  • High degree of labeling and cross-linking: Using a large molar excess of the linker can lead to excessive modification of the target protein, potentially causing aggregation, precipitation, and loss of biological activity. In the case of homobifunctional linkers, this can also result in uncontrolled polymerization.

Q2: How does pH affect my conjugation reaction?

A2: pH is a critical parameter in bioconjugation reactions and significantly influences both the desired reaction and unwanted side reactions.

  • For NHS esters: The optimal pH range is typically 7.2-8.5. At this pH, primary amines are sufficiently deprotonated and nucleophilic to react efficiently. Below this range, the reaction rate slows down. Above this range, the rate of hydrolysis of the NHS ester increases significantly, competing with the amine reaction.

  • For Maleimides: The ideal pH range is 6.5-7.5 for reaction with thiols. At higher pH values, the maleimide group is more susceptible to hydrolysis, and it can also promote reactions with amines.

  • For pH-sensitive linkers: These are designed to cleave at specific pH values, often in the acidic environment of endosomes or lysosomes. It is crucial to maintain a stable pH during conjugation and purification to prevent premature cleavage.

Q3: I'm observing aggregation of my protein conjugate. What could be the cause?

A3: Protein aggregation during or after conjugation can be caused by several factors:

  • High degree of labeling: Excessive modification can alter the protein's surface charge and hydrophobicity, leading to aggregation.

  • Hydrophobic linkers: Using linkers with high hydrophobicity can decrease the solubility of the resulting conjugate. Consider using linkers incorporating hydrophilic spacers like polyethylene glycol (PEG).

  • Intermolecular cross-linking: With homobifunctional linkers, high concentrations of both the protein and the linker can favor the formation of large, insoluble intermolecular complexes.

Q4: My conjugation efficiency is low. What are the possible reasons?

A4: Low conjugation efficiency can stem from several issues:

  • Hydrolysis of the linker: As mentioned, NHS esters and maleimides can hydrolyze. Ensure you are using freshly prepared stock solutions in anhydrous solvents like DMSO or DMF and that the reaction buffer is within the optimal pH range.

  • Incompatible buffers: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with NHS esters. Use amine-free buffers like PBS, HEPES, or borate.

  • Inaccessible target residues: The target functional groups on your protein may be sterically hindered or buried within the protein's structure.

  • Incorrect linker-to-protein ratio: An insufficient amount of linker will result in a low degree of labeling.

Q5: How can I prevent the retro-Michael reaction and ensure the stability of my maleimide conjugate?

A5: The thiosuccinimide linkage formed from a maleimide-thiol reaction is susceptible to a retro-Michael reaction, which can lead to deconjugation. To improve stability:

  • Succinimide ring hydrolysis: The succinimide ring can undergo hydrolysis to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction. This can be promoted by incubating the conjugate at a slightly elevated pH (e.g., pH 9) after the initial conjugation.

  • Linker design: The choice of maleimide linker can influence the rate of this stabilizing hydrolysis. Linkers with electron-withdrawing groups or certain N-substituents can accelerate this process.

Troubleshooting Guides

Issue 1: Low or No Conjugation
Possible Cause Troubleshooting Steps
Hydrolysis of NHS Ester - Prepare fresh stock solutions of the NHS ester in an anhydrous solvent (e.g., DMSO, DMF) immediately before use. - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. - Avoid prolonged incubation times, especially at higher pH.
Hydrolysis of Maleimide - Maintain the reaction pH between 6.5 and 7.5. - Consider using more hydrolytically stable maleimide derivatives if available.
Competing Primary Amines in Buffer - Use amine-free buffers such as PBS, HEPES, or borate. - If the sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before the reaction.
Inaccessible Target Residues - If the native protein structure is not essential, consider partial denaturation. - Use a linker with a longer spacer arm to improve accessibility.
Suboptimal Reagent Concentrations - Optimize the molar ratio of linker to protein. A common starting point is a 10-20 fold molar excess of the linker.
Issue 2: Protein Aggregation or Precipitation
Possible Cause Troubleshooting Steps
High Degree of Labeling - Reduce the molar excess of the linker relative to the protein. - Shorten the reaction time.
Hydrophobic Linker - Use a linker with a hydrophilic spacer, such as PEG.
Intermolecular Cross-linking (Homobifunctional Linkers) - Adjust the protein concentration. Lower concentrations can favor intramolecular cross-linking.
Suboptimal Buffer Conditions - Ensure the buffer pH is not near the isoelectric point (pI) of the protein, where solubility is minimal.
Issue 3: Non-Specific Modification
Possible Cause Troubleshooting Steps
Side Reactions with Other Nucleophiles (e.g., -OH, -SH) - Optimize the reaction pH to favor the primary target reaction (pH 7.2-8.5 for primary amines). Lowering the pH towards 7.2 can sometimes reduce side reactions.
Unreacted Linker after First Step (Heterobifunctional) - After reacting the first functional group, remove excess, unreacted linker using dialysis or size-exclusion chromatography before adding the second molecule.
Non-specific Binding to Surfaces - Use blocking agents like Bovine Serum Albumin (BSA) or polyethylene glycol (PEG) to reduce non-specific interactions with reaction vessels.

Experimental Protocols

Protocol 1: General Two-Step Conjugation using a Heterobifunctional Linker (e.g., Amine-to-Sulfhydryl)
  • Antibody Modification:

    • Dissolve the antibody in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.5-8.5.

    • Prepare a stock solution of the heterobifunctional linker (e.g., SMCC) in an anhydrous solvent like DMSO.

    • Add the desired molar excess of the linker to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Removal of Excess Linker:

    • Remove the unreacted linker by dialysis against an appropriate buffer or by using a size-exclusion chromatography column.

  • Drug Conjugation:

    • Prepare the sulfhydryl-containing drug molecule. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

    • Combine the maleimide-activated antibody with the sulfhydryl-containing drug. This reaction is typically performed at a near-neutral pH of 6.5-7.5.

    • Incubate for 1-2 hours at room temperature.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a small molecule thiol such as cysteine or β-mercaptoethanol.

    • Purify the final antibody-drug conjugate using methods like size-exclusion chromatography, ion-exchange chromatography, or hydrophobic interaction chromatography to remove excess drug and other impurities.

Protocol 2: Characterization of Bioconjugates
  • UV-Vis Spectroscopy: Determine the concentration of the protein and the drug-to-antibody ratio (DAR) if the drug has a distinct absorbance spectrum.

  • Size Exclusion Chromatography (SEC): Assess the level of aggregation and purity of the conjugate.

  • Hydrophobic Interaction Chromatography (HIC): Separate different drug-loaded species to determine the DAR distribution.

  • Mass Spectrometry (MS): Provides an accurate mass of the conjugate, allowing for confirmation of successful conjugation and determination of the DAR.

Visualizations

Unwanted_Modifications cluster_linker Bifunctional Linker cluster_protein Target Protein cluster_environment Aqueous Environment Linker Bifunctional Linker (e.g., NHS-Ester) Target Target Functional Group (e.g., Primary Amine) Linker->Target Desired Conjugation NonTarget Non-Target Nucleophile (e.g., Hydroxyl, Sulfhydryl) Linker->NonTarget Unwanted Side Reaction Water Water (H2O) Linker->Water Hydrolysis (Inactivation)

Caption: Pathways of bifunctional linker reactivity.

Troubleshooting_Workflow decision decision action action start Start Conjugation Experiment check_efficiency Low Conjugation Efficiency? start->check_efficiency check_aggregation Protein Aggregation? check_efficiency->check_aggregation No action_efficiency Optimize pH Check Buffer Compatibility Increase Linker Ratio Use Fresh Reagents check_efficiency->action_efficiency Yes check_purity Impure Product? check_aggregation->check_purity No action_aggregation Reduce Linker Ratio Use Hydrophilic Linker Adjust Protein Concentration check_aggregation->action_aggregation Yes end Successful Conjugate check_purity->end No action_purity Optimize Purification Protocol (e.g., SEC, HIC) Add Quenching Step check_purity->action_purity Yes action_efficiency->start action_aggregation->start action_purity->start

Caption: Troubleshooting workflow for bioconjugation.

Signaling_Pathway cluster_step1 Step 1: Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Final Product Protein1 Protein 1 (with Amine) Linker Heterobifunctional Linker (NHS-Maleimide) Protein1->Linker React at pH 7.5-8.5 Activated_Protein Activated Protein 1 Purification Remove Excess Linker (Dialysis / SEC) Activated_Protein->Purification Purified_Protein Purified Activated Protein 1 Protein2 Protein 2 (with Sulfhydryl) Purified_Protein->Protein2 React at pH 6.5-7.5 Conjugate Protein 1 - Linker - Protein 2 Conjugate

Caption: Two-step heterobifunctional conjugation workflow.

References

Technical Support Center: Purification of NH-bis(m-PEG8) Conjugates by Size Exclusion Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying NH-bis(m-PEG8) conjugates using size exclusion chromatography (SEC). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to navigate the complexities of this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying NH-bis(m-PEG8) conjugates using SEC?

A1: The primary challenge lies in achieving adequate separation between the bis-PEGylated conjugate, the mono-PEGylated species, the unreacted protein/peptide, and excess PEG reagent.[1][2] The branched nature of the NH-bis(m-PEG8) reagent can result in a hydrodynamic radius that is not dramatically different from that of the mono-PEGylated species or even larger aggregates of the unreacted protein, leading to co-elution.

Q2: How does the branched structure of NH-bis(m-PEG8) affect its behavior on SEC?

A2: The effect of a branched PEG structure on hydrodynamic radius can be complex. Some studies suggest that branched PEGs are more compact than their linear counterparts of the same molecular weight, potentially leading to a smaller apparent size in SEC. However, other evidence indicates that the increased branching can lead to a larger hydrodynamic volume. This variability makes predicting the elution profile challenging and necessitates empirical optimization.

Q3: Why am I observing poor peak shape and tailing with my NH-bis(m-PEG8) conjugate?

A3: Poor peak shape and tailing are often caused by secondary interactions between the PEGylated conjugate and the stationary phase of the SEC column.[3] These can be hydrophobic or electrostatic interactions. The PEG moiety itself can interact with the column matrix, leading to these undesirable chromatographic effects.

Q4: Is SEC always the best method for purifying PEGylated proteins?

A4: While SEC is a widely used and effective method, it may not always provide sufficient resolution, especially for complex mixtures of PEGylated species.[1][2] For instance, separating positional isomers or conjugates with a small difference in the degree of PEGylation can be difficult. In such cases, ion-exchange chromatography (IEX) can be a valuable orthogonal technique, as it separates molecules based on charge differences, which are altered by PEGylation.

Q5: What is a typical recovery rate for SEC purification of PEGylated proteins?

A5: Recovery rates can vary depending on the specific conjugate, column, and mobile phase conditions. However, with an optimized protocol that minimizes non-specific interactions, recovery is generally expected to be high. For instance, in studies involving the quantification of free PEG spiked into a conjugate sample, recoveries have been reported in the range of 78-120%.

Troubleshooting Guide

This guide addresses common problems encountered during the SEC purification of NH-bis(m-PEG8) conjugates and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor resolution between conjugate and unreacted protein/PEG - Inappropriate column pore size.- Suboptimal mobile phase composition.- Low column efficiency.- Select a column with a fractionation range that provides the best separation for your molecules of interest.- Increase the ionic strength of the mobile phase (e.g., 150-300 mM NaCl) to reduce electrostatic interactions.- Add mobile phase modifiers like arginine (e.g., 200-300 mM) to minimize hydrophobic interactions.- Increase the column length or use a column with smaller particle size for higher resolution.
Peak tailing or fronting - Secondary interactions with the column matrix.- Column overloading.- Poorly packed column.- Optimize the mobile phase with additives (see above).- Reduce the sample load (injection volume or concentration). A general guideline is to load 1-5% of the column volume. - Test the column performance with a standard protein mixture. If performance is poor, the column may need to be repacked or replaced.
Low recovery of the conjugate - Adsorption of the conjugate to the column matrix.- Aggregation of the conjugate on the column.- Add arginine or a low concentration of an organic solvent (e.g., 10% isopropanol) to the mobile phase to improve solubility and reduce adsorption.- Ensure the mobile phase pH is not close to the isoelectric point of the protein to prevent precipitation.
Presence of high molecular weight aggregates - Aggregation of the conjugate during the reaction or purification process.- Optimize the mobile phase to include additives that reduce protein-protein interactions (e.g., arginine).- Filter the sample immediately before injection to remove pre-existing aggregates.- Consider a pre-purification step to remove larger aggregates if they are abundant.
Co-elution of free PEG with the conjugate - The hydrodynamic radius of the free PEG is similar to the conjugate.- If the free PEG is significantly smaller, use a column with a smaller pore size to better resolve it from the conjugate.- If SEC is insufficient, consider an orthogonal method like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) for a polishing step.

Experimental Protocol: SEC Purification of an NH-bis(m-PEG8) Conjugate

This protocol provides a general framework. The specific parameters should be optimized for each unique conjugate.

1. Materials and Reagents:

  • SEC Column: Select a column with an appropriate molecular weight fractionation range. For many protein conjugates, a column with a pore size of 250-450 Å is a good starting point.

  • Mobile Phase: A typical starting mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 7.0. For optimization, consider adding 300 mM L-arginine and/or 10% isopropanol. All buffers should be filtered (0.22 µm) and degassed.

  • Sample: The NH-bis(m-PEG8) conjugate reaction mixture, filtered through a 0.22 µm syringe filter.

  • Chromatography System: An HPLC or FPLC system equipped with a UV detector (280 nm for proteins).

2. Method:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved. This may require 2-3 column volumes.

  • Sample Injection: Inject a small volume of the filtered sample onto the column. The injection volume should typically be between 1% and 5% of the total column volume to avoid overloading.

  • Elution and Fraction Collection: Elute the sample with the mobile phase in isocratic mode. Collect fractions corresponding to the different peaks observed on the chromatogram. The bis-PEGylated conjugate is expected to elute before the mono-PEGylated and unreacted protein.

  • Analysis of Fractions: Analyze the collected fractions using a suitable method (e.g., SDS-PAGE, mass spectrometry) to identify the fractions containing the purified NH-bis(m-PEG8) conjugate.

  • Pooling and Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary using an appropriate method such as ultrafiltration.

Visual Guides

Experimental Workflow

G cluster_prep Preparation cluster_sec Size Exclusion Chromatography cluster_analysis Analysis & Final Product conjugate_prep NH-bis(m-PEG8) Conjugation Reaction sample_filtration Sample Filtration (0.22 µm) conjugate_prep->sample_filtration column_equilibration Column Equilibration sample_injection Sample Injection column_equilibration->sample_injection isocratic_elution Isocratic Elution sample_injection->isocratic_elution fraction_collection Fraction Collection isocratic_elution->fraction_collection fraction_analysis Fraction Analysis (SDS-PAGE/MS) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling concentration Concentration (Ultrafiltration) pooling->concentration final_product Purified Conjugate concentration->final_product G start Poor Separation? resolution Poor Resolution? start->resolution Yes good_separation Good Separation start->good_separation No peak_shape Peak Tailing/Fronting? resolution->peak_shape No optimize_mobile_phase Optimize Mobile Phase (Salt, Arginine) resolution->optimize_mobile_phase Yes recovery Low Recovery? peak_shape->recovery No reduce_load Reduce Sample Load peak_shape->reduce_load Yes add_organic Add Organic Modifier (e.g., 10% IPA) recovery->add_organic Yes recovery->good_separation No change_column Change Column (Pore Size, Length) optimize_mobile_phase->change_column orthogonal_method Consider Orthogonal Method (e.g., IEX) change_column->orthogonal_method check_column_health Check Column Health reduce_load->check_column_health add_organic->optimize_mobile_phase

References

Technical Support Center: Optimizing NH-bis(m-PEG8) Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction times for NH-bis(m-PEG8) coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during bioconjugation experiments.

Frequently Asked questions (FAQs)

Q1: What is the optimal pH for NH-bis(m-PEG8) coupling to primary amines?

A1: The optimal pH for the reaction of an N-hydroxysuccinimide (NHS) ester, such as that on an activated NH-bis(m-PEG8), with a primary amine is typically between 7.0 and 8.5.[1][2] Within this range, a balance is struck between the reactivity of the amine and the stability of the NHS ester. The primary amine needs to be deprotonated to be nucleophilic, which is favored at higher pH. However, the hydrolysis of the NHS ester, a competing side reaction, also accelerates at higher pH.[1]

Q2: How does temperature affect the reaction time and efficiency?

A2: Reactions are commonly performed at room temperature (e.g., for 30-60 minutes) or at 4°C (e.g., for 2 hours or overnight).[3][4] Lowering the temperature to 4°C can help to slow down the rate of hydrolysis of the NHS ester, which can be beneficial for improving the overall yield of the desired conjugate, especially when longer reaction times are needed.

Q3: What is the recommended molar ratio of NH-bis(m-PEG8) to my molecule?

A3: The optimal molar ratio of the PEG crosslinker to the target molecule is a critical parameter that must be determined empirically for each specific application. For protein PEGylation, a starting point is often a 10- to 50-fold molar excess of the crosslinker over the amine-containing protein. Carefully controlling the stoichiometry is a primary way to influence the degree of PEGylation and the distribution of products (e.g., mono- vs. di-substituted products). One study on rhG-CSF found that a 5:1 molar ratio of PEG to protein over 2 hours gave an optimal yield of the mono-PEGylated product.

Q4: Can I use buffers like Tris or glycine for this reaction?

A4: No, it is crucial to avoid buffers that contain primary amines, such as Tris or glycine. These buffer components will compete with your target molecule for reaction with the NHS ester, leading to a lower yield of your desired product and the formation of unwanted side products. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers.

Q5: How can I quench the reaction once it is complete?

A5: To stop the reaction, you can add a quenching buffer that contains a primary amine. Common quenching agents include Tris or glycine, which are added to a final concentration of 20-50 mM. These will react with any remaining unreacted NHS esters, preventing further modification of your target molecule.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Hydrolysis of NHS Ester: The NHS ester on the NH-bis(m-PEG8) is moisture-sensitive and can hydrolyze, rendering it inactive. This is accelerated by high pH and temperature.- Prepare the activated PEG solution immediately before use. Do not store it. - Ensure the reaction pH is within the optimal range (7.0-8.5). - Consider performing the reaction at a lower temperature (e.g., 4°C) to slow hydrolysis. - Ensure all solvents and reagents are anhydrous.
Incorrect Buffer: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with the target molecule.- Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer. - If your sample is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before the reaction.
Significant Aggregation or Precipitation of Product Excessive Cross-linking: As a bifunctional reagent, NH-bis(m-PEG8) can cross-link multiple molecules, leading to the formation of large aggregates and precipitation.- Reduce the molar excess of the NH-bis(m-PEG8) linker. - Shorten the reaction time to limit the extent of cross-linking. - Adjust the concentration of your target molecule; lower concentrations can favor intramolecular reactions over intermolecular cross-linking. - PEGylation itself can sometimes be used as a strategy to prevent protein aggregation.
Reaction is Too Slow Suboptimal pH: If the pH is too low (e.g., below 7.0), the primary amines on the target molecule will be protonated and therefore not sufficiently nucleophilic to react efficiently with the NHS ester.- Increase the pH of the reaction buffer to be within the 7.0-8.5 range.
Low Temperature: While beneficial for reducing hydrolysis, low temperatures will also slow down the desired coupling reaction.- If the reaction is too slow at 4°C, consider running it at room temperature for a shorter period. A time-course experiment can help determine the optimal balance.
Heterogeneous Product Mixture (e.g., multiple PEGylated species) Lack of Reaction Control: The reaction conditions directly influence the number of PEG chains attached to each molecule.- Carefully control the stoichiometry of the reactants. - Perform the reaction at a slightly lower pH (e.g., 7.2) to slow the reaction rate and gain more control, though this may require a longer reaction time. - Quench the reaction at a specific time point to prevent further PEGylation.

Quantitative Data Summary

The following tables summarize the impact of key reaction parameters on the kinetics and outcome of NHS-ester-amine coupling reactions. This data is compiled from studies on similar chemistries and can be used as a guide for optimizing your NH-bis(m-PEG8) coupling.

Table 1: Effect of pH on NHS Ester Hydrolysis and Amidation Reaction Half-Life

pHHalf-life of NHS Ester HydrolysisHalf-life of Amidation Reaction
7.4> 120 minutes~2 hours (steady state)
8.0210 minutes80 minutes
8.5180 minutes20 minutes
9.0< 9 minutes10 minutes

Data adapted from studies on PEG-NHS ester reactions.

Table 2: Impact of Molar Ratio and Reaction Time on Mono-PEGylated Product Yield

Molar Ratio (mPEG-ALD : Protein)Reaction TimeYield of Mono-PEGylated Product
3:13 hours~83%
5:12 hours~86%

Data adapted from a study on the PEGylation of rhG-CSF.

Experimental Protocols

Protocol 1: General Procedure for NH-bis(m-PEG8) Coupling to a Protein

  • Buffer Preparation: Prepare a non-amine containing buffer, such as 100 mM sodium phosphate buffer with 150 mM NaCl at pH 7.5. Degas the buffer before use.

  • Protein Preparation: Dissolve your protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • PEG Reagent Preparation: Immediately before use, dissolve the NH-bis(m-PEG8) reagent in an anhydrous organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Reaction Initiation: Add a calculated molar excess (e.g., 10- to 20-fold) of the NH-bis(m-PEG8) stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Analyze the purified conjugate using SDS-PAGE, HPLC, or mass spectrometry to determine the degree of PEGylation and purity.

Protocol 2: Time-Course Experiment to Optimize Reaction Time

  • Set up the coupling reaction as described in Protocol 1.

  • At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a quenching buffer.

  • Analyze each quenched aliquot by a suitable method (e.g., SDS-PAGE or HPLC) to monitor the progress of the reaction and the formation of different PEGylated species.

  • Determine the optimal reaction time that provides the desired product distribution with minimal side products.

Visualizations

experimental_workflow Experimental Workflow for Optimizing NH-bis(m-PEG8) Coupling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_buffer Prepare Amine-Free Buffer (e.g., PBS, pH 7.5) initiate Initiate Reaction: Add PEG to Protein (e.g., 10-20x molar excess) prep_buffer->initiate prep_protein Prepare Protein Solution (1-10 mg/mL) prep_protein->initiate prep_peg Prepare Fresh NH-bis(m-PEG8) Stock Solution (e.g., in DMSO) prep_peg->initiate incubate Incubate (e.g., 30-60 min at RT or 2h at 4°C) initiate->incubate quench Quench Reaction (e.g., add Tris buffer) incubate->quench purify Purify Conjugate (e.g., SEC or Dialysis) quench->purify analyze Analyze Product (SDS-PAGE, HPLC, MS) purify->analyze

Caption: Workflow for NH-bis(m-PEG8) coupling optimization.

reaction_pathways Competing Reaction Pathways in NHS-Ester Coupling activated_peg Activated NH-bis(m-PEG8) (NHS-Ester) desired_product Desired PEGylated Product (Stable Amide Bond) activated_peg->desired_product Desired Reaction (Amine Coupling) hydrolyzed_peg Inactive Hydrolyzed PEG activated_peg->hydrolyzed_peg Side Reaction (Hydrolysis) target_amine Target Molecule (Primary Amine) target_amine->desired_product water Water (Hydrolysis) water->hydrolyzed_peg

Caption: Competing pathways in NHS-ester coupling reactions.

References

Validation & Comparative

Characterization of NH-bis(m-PEG8) Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of bioconjugates is a critical aspect of modern drug development. Bifunctional linkers, such as NH-bis(m-PEG8), play a pivotal role in the construction of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Mass spectrometry stands as the gold standard for the detailed structural elucidation of these conjugates, providing invaluable insights into their composition, purity, and homogeneity.

Comparison of Key Mass Spectrometry Techniques

The two most prevalent mass spectrometry techniques for the analysis of PEGylated biomolecules are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI). The choice between these techniques often depends on the specific analytical requirements, such as the need for high-throughput screening versus in-depth structural characterization.

FeatureMALDI-TOF MSESI-MS
Principle A laser pulse desorbs and ionizes the sample from a solid matrix. Ions are separated based on their time-of-flight to the detector.A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. Solvent evaporation leads to the formation of gas-phase ions that are introduced into the mass analyzer.
Sample Throughput HighModerate to High
Tolerance to Buffers/Salts HighLow (requires volatile buffers)
Information Provided Average molecular weight, degree of PEGylation, and distribution of PEGylated species.[1]Precise molecular weight, detailed structural information through fragmentation (MS/MS), and can be coupled with liquid chromatography (LC-MS) for separation of complex mixtures.[2]
Typical Conjugate Analyzed Peptides, small proteinsPeptides, proteins, ADCs, PROTACs
Advantages - Rapid analysis- High tolerance to contaminants- Simple sample preparation- High resolution and mass accuracy- Amenable to coupling with liquid chromatography (LC-MS)- Provides detailed structural information through tandem MS
Disadvantages - Primarily provides molecular weight information with limited structural detail- Potential for fragmentation of labile conjugates- Sensitive to sample purity and buffer composition- Can produce complex spectra with multiple charge states, often requiring deconvolution software

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible characterization of PEGylated conjugates. Below are generalized protocols for sample preparation and analysis using LC-ESI-MS, which is a powerful combination for obtaining both separation and detailed mass information.

Protocol 1: General Sample Preparation for Mass Spectrometry Analysis
  • Conjugation Reaction: Synthesize the NH-bis(m-PEG8) conjugate by reacting the linker with the desired biomolecule (e.g., peptide, antibody, or small molecule) under appropriate buffered conditions. The specific reaction conditions will depend on the reactive groups of the biomolecule.

  • Purification: Remove unreacted starting materials and byproducts. Size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) are commonly used for this purpose.

  • Buffer Exchange: For ESI-MS analysis, it is critical to exchange the buffer to one containing volatile components, such as ammonium acetate or ammonium formate, to avoid ion suppression. This can be achieved using dialysis, centrifugal filters, or desalting columns.

  • Concentration Determination: Accurately determine the concentration of the purified conjugate using a suitable method, such as UV-Vis spectrophotometry at 280 nm for proteins or a specific assay for the conjugated molecule.

Protocol 2: LC-ESI-MS/MS Analysis of a PEGylated Peptide

This protocol outlines a general procedure for the analysis of a peptide conjugated with a bifunctional PEG linker.

  • Sample Preparation:

    • Dissolve the purified and buffer-exchanged conjugate in an appropriate solvent, typically 0.1% formic acid in water/acetonitrile, to a final concentration of 1-10 µM.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a good starting point and should be optimized for the specific conjugate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-60 °C.

  • Mass Spectrometry (MS) Parameters (ESI-QTOF or Orbitrap):

    • Ionization Mode: Positive ion mode is typically used for peptides and proteins.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas Temperature: 350 - 450 °C.

    • Mass Range: Acquire data over a mass-to-charge (m/z) range that encompasses the expected charge states of the precursor and fragment ions.

    • Data Acquisition: Employ a data-dependent acquisition (DDA) mode to automatically select precursor ions for fragmentation (MS/MS).

    • Collision Energy: Apply a collision energy (e.g., 20-40 eV) to induce fragmentation of the precursor ions.

Data Visualization

Diagrams illustrating the experimental workflow and the logical relationships in the analysis can aid in understanding the characterization process.

experimental_workflow cluster_synthesis Conjugate Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Biomolecule Biomolecule (e.g., Peptide, Antibody) Conjugation Conjugation Reaction Biomolecule->Conjugation Linker NH-bis(m-PEG8) Linker Linker->Conjugation Purification Purification (SEC/RP-HPLC) Conjugation->Purification SamplePrep Sample Preparation (Buffer Exchange) Purification->SamplePrep LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation ESI_MS ESI-MS Analysis (Intact Mass) LC_Separation->ESI_MS MS_MS Tandem MS (MS/MS) (Fragmentation) ESI_MS->MS_MS DataAnalysis Data Analysis (Deconvolution, Database Search) MS_MS->DataAnalysis Characterization Full Characterization (Structure, Purity, Homogeneity) DataAnalysis->Characterization

General workflow for synthesis and MS characterization.

signaling_pathway cluster_precursor Precursor Ion Selection cluster_fragmentation Collision-Induced Dissociation (CID) cluster_fragments Observed Fragment Ions Precursor [Peptide-PEG8-R + nH]^n+ Fragmentation Fragmentation Precursor->Fragmentation b_ions b-ions (N-terminal fragments) Fragmentation->b_ions y_ions y-ions (C-terminal fragments) Fragmentation->y_ions peg_loss Neutral Loss of (OCH2CH2)n Fragmentation->peg_loss reporter_ion Reporter Ion (R group) Fragmentation->reporter_ion

Fragmentation pathway of a PEGylated peptide in MS/MS.

References

A Comparative Guide to Analytical Methods for Confirming NH-bis(m-PEG8) Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Specifically, the use of discrete PEG (dPEG®) linkers, such as NH-bis(m-PEG8), allows for precise control over the PEGylation process, resulting in a homogeneous product. Confirmation of successful conjugation is a critical step in the development of these therapeutics. This guide provides an objective comparison of various analytical methods for confirming the conjugation of NH-bis(m-PEG8) to a target molecule, supported by experimental data and detailed protocols.

The NH-bis(m-PEG8) linker possesses a secondary amine to which two m-PEG8 chains are attached. This moiety is typically introduced to a target molecule via conjugation chemistry, for example, by reacting an activated ester of the target molecule with the amine group of the linker. The confirmation of this conjugation involves verifying the mass increase and assessing the purity of the resulting conjugate.

Comparison of Analytical Techniques

A variety of analytical techniques can be employed to confirm and characterize the conjugation of NH-bis(m-PEG8). The choice of method depends on the nature of the target molecule, the required level of detail, and the available instrumentation. The most common and powerful methods include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Other techniques like Fourier-Transform Infrared (FTIR) Spectroscopy and UV-Vis Spectroscopy can provide supplementary evidence of conjugation.

The following table summarizes the key quantitative information that can be obtained from each analytical technique for the confirmation of NH-bis(m-PEG8) conjugation.

Analytical Technique Primary Quantitative Output Key Parameters Measured Typical Sensitivity Resolution
Mass Spectrometry (MS) Molecular WeightMass-to-charge ratio (m/z) of the conjugate, degree of PEGylation.[1]High (ng-µg)High
HPLC (SEC) Purity and AggregationElution volume/time, peak area.[2]Moderate (µg)Low to Moderate
HPLC (RP-HPLC) Purity and Isomer SeparationRetention time, peak area.[3]High (ng-µg)High
NMR Spectroscopy Structural Confirmation & PurityChemical shift, peak integration.[4]Low (mg)High
FTIR Spectroscopy Functional Group ConfirmationWavenumber of absorbed infrared radiation.[5]Moderate (µg-mg)Low
UV-Vis Spectroscopy Concentration & Qualitative ChangeAbsorbance at specific wavelengths.Moderate (µg)Low

Key Analytical Methods: Experimental Protocols and Visualizations

This section provides detailed experimental protocols for the primary analytical techniques used to confirm NH-bis(m-PEG8) conjugation, accompanied by Graphviz diagrams illustrating the experimental workflows.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for the definitive confirmation of conjugation by accurately measuring the molecular weight of the conjugate. The mass increase corresponds to the addition of the NH-bis(m-PEG8) moiety.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Dissolve the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.

    • Prepare a control sample of the unconjugated target molecule at the same concentration.

  • Instrumentation and Parameters:

    • Mass Spectrometer: An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: Scan a mass range that encompasses the expected molecular weights of the unconjugated and conjugated molecules.

  • Data Acquisition and Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum.

    • Process the raw data to obtain a deconvoluted spectrum, which shows the neutral mass of the species present.

    • Compare the mass of the starting material with the new peaks in the conjugate's spectrum. The expected mass shift for the addition of one NH-bis(m-PEG8) moiety (formula: C34H71NO16, molecular weight: 749.93 g/mol ) should be observed.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_result Result Sample Purified Conjugate Dissolve Dissolve Sample->Dissolve Solvent ACN:H2O (0.1% FA) Solvent->Dissolve ESI_MS ESI-MS Dissolve->ESI_MS Data_Acq Data Acquisition ESI_MS->Data_Acq Deconvolution Deconvolution Data_Acq->Deconvolution Mass_Analysis Mass Analysis Deconvolution->Mass_Analysis Result Confirmed Mass Shift Mass_Analysis->Result

Caption: Workflow for ESI-MS analysis of NH-bis(m-PEG8) conjugation.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the conjugate and separating it from the unreacted starting materials. Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are the most common modes.

Experimental Protocol: Size-Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their hydrodynamic radius. The larger PEGylated conjugate will elute earlier than the smaller, unconjugated molecule.

  • Sample Preparation:

    • Dissolve the reaction mixture or purified conjugate in the mobile phase to a concentration of 1-2 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation and Parameters:

    • Column: A size-exclusion column suitable for the molecular weight range of the analyte (e.g., Agilent AdvanceBio SEC).

    • Mobile Phase: A buffer such as 150 mM sodium phosphate, pH 7.0.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm (for proteins) or 220 nm (for peptides).

  • Data Acquisition and Analysis:

    • Inject 10-20 µL of the sample.

    • Monitor the chromatogram. The PEGylated product should appear as a new peak eluting earlier than the unconjugated starting material.

    • Integrate the peak areas to determine the relative purity and the percentage of aggregation.

SEC_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result Sample Conjugation Reaction Mixture Dissolve Dissolve & Filter Sample->Dissolve Mobile_Phase Mobile Phase Mobile_Phase->Dissolve HPLC SEC-HPLC System Dissolve->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Peak_Analysis Peak Integration Chromatogram->Peak_Analysis Result Purity & Aggregation Profile Peak_Analysis->Result

Caption: Workflow for SEC-HPLC analysis of NH-bis(m-PEG8) conjugation.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG chains will typically decrease the retention time of the conjugate compared to the unconjugated molecule.

  • Sample Preparation:

    • Dilute the sample in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • Instrumentation and Parameters:

    • Column: A C4 or C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm or 280 nm.

  • Data Acquisition and Analysis:

    • Inject the sample.

    • Record the chromatogram. A new peak with a shorter retention time compared to the starting material is indicative of successful conjugation.

    • Peak area integration can be used to assess purity.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result Sample Conjugate Sample Dilute Dilute Sample->Dilute Diluent Initial Mobile Phase Diluent->Dilute HPLC RP-HPLC System Dilute->HPLC Gradient_Elution Gradient Elution HPLC->Gradient_Elution UV_Detection UV Detection Gradient_Elution->UV_Detection Result Purity & Retention Time Shift UV_Detection->Result

Caption: Workflow for RP-HPLC analysis of NH-bis(m-PEG8) conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the covalent attachment of the PEG linker to the target molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Lyophilize 1-5 mg of the purified conjugate to remove residual solvents.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation and Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard 1D ¹H NMR experiment.

  • Data Acquisition and Analysis:

    • Acquire the ¹H NMR spectrum.

    • Identify the characteristic signals of the PEG backbone, which typically appear as a sharp singlet around 3.6 ppm.

    • Compare the spectrum of the conjugate to that of the unconjugated starting materials. The presence of both the PEG signals and the signals from the target molecule in the same spectrum confirms conjugation.

    • The ratio of the integrals of a PEG proton signal to a well-resolved proton signal from the target molecule can be used to determine the degree of PEGylation.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_result Result Sample Lyophilized Conjugate Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Spec NMR Spectrometer Dissolve->NMR_Spec Acquire_Spectrum Acquire 1H Spectrum NMR_Spec->Acquire_Spectrum Process_Data Process & Integrate Acquire_Spectrum->Process_Data Result Structural Confirmation Process_Data->Result

Caption: Workflow for ¹H NMR analysis of NH-bis(m-PEG8) conjugation.

Alternative and Complementary Methods

While MS, HPLC, and NMR are the primary methods for confirming NH-bis(m-PEG8) conjugation, other techniques can provide valuable supporting information.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect the presence of the characteristic C-O-C ether stretch of the PEG backbone, which typically appears as a strong, broad peak around 1100 cm⁻¹. This can provide qualitative evidence of successful PEGylation.

  • UV-Vis Spectroscopy: If the target molecule has a distinct UV-Vis absorbance profile, changes in this profile upon conjugation can sometimes be observed. However, since the NH-bis(m-PEG8) linker itself does not have a strong chromophore, this method is generally less informative for confirming conjugation unless the conjugation process affects the chromophore of the target molecule.

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of molecules in solution. An increase in the hydrodynamic diameter after the conjugation reaction can indicate the successful attachment of the PEG linker.

Conclusion

Confirming the successful conjugation of NH-bis(m-PEG8) requires a multi-faceted analytical approach. Mass spectrometry provides definitive evidence of mass addition, while HPLC is crucial for assessing purity and separating the conjugate from starting materials. NMR spectroscopy offers detailed structural confirmation. For a comprehensive characterization, a combination of these techniques is recommended. The choice of methods and their specific implementation will depend on the properties of the target molecule and the specific requirements of the research or drug development program.

References

A Head-to-Head Comparison: NH-bis(m-PEG8) vs. Linear PEG8 Linkers for Enhanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant of an antibody-drug conjugate's (ADC's) therapeutic index. This guide provides an in-depth comparison of branched NH-bis(m-PEG8) and linear PEG8 linkers, leveraging experimental data to inform the rational design of next-generation ADCs.

The architecture of the polyethylene glycol (PEG) linker in an ADC profoundly influences its solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy. While linear PEG linkers are widely utilized to enhance the hydrophilicity of ADCs, branched structures such as NH-bis(m-PEG8) are emerging as a promising strategy to further optimize ADC performance, particularly for those with high drug-to-antibody ratios (DAR).

Structural Differences and Their Implications

Linear PEG8 linkers consist of a single chain of eight ethylene glycol units. In contrast, the NH-bis(m-PEG8) linker features a branched structure where two PEG8 chains are attached to a central nitrogen atom. This seemingly subtle difference in architecture has significant consequences for the overall properties of the ADC.

G cluster_linear Linear PEG8 Linker cluster_branched NH-bis(m-PEG8) Linker Antibody Antibody Linker_L -(CH2CH2O)8- Antibody->Linker_L Payload_L Payload Linker_L->Payload_L Antibody_B Antibody Linker_B_N N Antibody_B->Linker_B_N Linker_B_PEG1 -(CH2CH2O)8- Linker_B_N->Linker_B_PEG1 Linker_B_PEG2 -(CH2CH2O)8- Linker_B_N->Linker_B_PEG2 Payload_B1 Payload Linker_B_PEG1->Payload_B1 Payload_B2 Payload Linker_B_PEG2->Payload_B2

Figure 1: Structural comparison of a linear PEG8 linker and a branched NH-bis(m-PEG8) linker in an ADC construct.

Key Performance Metrics: A Tabular Comparison

The choice between a linear and a branched PEG linker significantly impacts several key performance indicators of an ADC. The following table summarizes the anticipated differences based on available experimental data with structurally similar linkers.

Performance MetricLinear PEG8 LinkerNH-bis(m-PEG8) LinkerRationale & Supporting Data
Drug-to-Antibody Ratio (DAR) Typically lowerPotentially higherBranched linkers provide multiple attachment points for the payload, enabling a higher drug loading per conjugation site on the antibody.[1]
Hydrophilicity GoodExcellentThe two PEG8 chains in the branched linker create a larger hydration shell, which can more effectively mask the hydrophobicity of the payload.[2]
Pharmacokinetics (PK) ModerateImprovedStudies comparing linear and branched PEG linkers have shown that the branched architecture leads to slower clearance and increased plasma exposure (AUC). For instance, an ADC with a branched P-(PEG12)2 linker exhibited a significantly lower clearance rate compared to one with a linear L-PEG24 linker, especially at a high DAR of 8.[]
In Vitro Cytotoxicity Generally maintainedPotentially reducedThe increased steric hindrance of the branched linker may slightly impede the interaction of the ADC with its target or the enzymatic cleavage of the linker, which could lead to a modest decrease in in vitro potency.[4][5]
In Vivo Efficacy GoodPotentially enhancedThe improved pharmacokinetic profile of ADCs with branched linkers can lead to greater tumor accumulation and enhanced overall anti-tumor activity in vivo.
Stability GoodGoodBoth linker types can be designed with stable conjugation chemistries. The branched structure may offer better protection against premature payload release by more effectively shielding the payload.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of ADCs with different linker technologies. Below are representative protocols for key experiments.

Protocol 1: ADC Conjugation via Thiol-Maleimide Chemistry

This protocol describes the conjugation of a maleimide-functionalized drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.

G cluster_workflow ADC Conjugation Workflow Start Start: mAb Solution Reduction Antibody Reduction (e.g., with TCEP) Start->Reduction 1. Reduce Disulfide Bonds Purification1 Purification (Size Exclusion Chromatography) Reduction->Purification1 2. Remove Reducing Agent Conjugation Conjugation with Maleimide-Linker-Payload Purification1->Conjugation 3. Add Drug-Linker Purification2 Purification (e.g., SEC or HIC) Conjugation->Purification2 4. Remove Excess Reagents Characterization Characterization (DAR, Purity, Aggregation) Purification2->Characterization 5. Quality Control End Final ADC Characterization->End

Figure 2: Experimental workflow for the conjugation and purification of an ADC.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Maleimide-functionalized linker-payload (Linear PEG8 or NH-bis(m-PEG8))

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification columns (e.g., size-exclusion chromatography)

  • Analytical instruments (UV-Vis spectrophotometer, HIC-HPLC, SEC-HPLC)

Procedure:

  • Antibody Reduction: Incubate the mAb solution with a molar excess of TCEP to reduce the interchain disulfide bonds.

  • Purification: Remove the excess TCEP using a desalting column.

  • Conjugation: Add the maleimide-functionalized linker-payload to the reduced antibody solution and incubate to allow for covalent bond formation.

  • Quenching: Add a quenching reagent to cap any unreacted thiol groups on the antibody.

  • Purification: Purify the ADC from unreacted linker-payload and other impurities using size-exclusion chromatography.

  • Characterization: Determine the drug-to-antibody ratio (DAR), purity, and aggregation levels of the final ADC product.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the potency of the ADCs against a target cancer cell line.

Materials:

  • Target cancer cell line

  • Cell culture medium and supplements

  • ADCs (with linear PEG8 and NH-bis(m-PEG8) linkers) and control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in the cell culture medium and add them to the cells.

  • Incubation: Incubate the cells with the ADCs for a predetermined period (e.g., 72-96 hours).

  • Viability Assessment: Add the cell viability reagent to each well and measure the luminescence or absorbance using a microplate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: In Vivo Pharmacokinetic Study

This protocol describes a typical procedure to evaluate the pharmacokinetic profile of the ADCs in a relevant animal model.

Materials:

  • Animal model (e.g., mice or rats)

  • ADCs (with linear PEG8 and NH-bis(m-PEG8) linkers)

  • Dosing and blood collection supplies

  • Analytical method for ADC quantification (e.g., ELISA)

Procedure:

  • Dosing: Administer a single intravenous dose of the ADCs to the animals.

  • Blood Sampling: Collect blood samples at various time points post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • ADC Quantification: Measure the concentration of the ADC in the plasma samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC).

Conclusion

The choice between a linear PEG8 and a branched NH-bis(m-PEG8) linker is a critical decision in ADC design that should be guided by the specific therapeutic goals. While linear PEG8 linkers offer a reliable means of improving the hydrophilicity and pharmacokinetics of ADCs, the branched NH-bis(m-PEG8) architecture presents a compelling strategy for further optimization. The potential for higher drug loading and significantly improved pharmacokinetic profiles suggests that branched linkers may be particularly advantageous for ADCs with highly hydrophobic payloads or for targeting tumors with lower antigen expression, where a higher payload delivery is required for efficacy. However, the potential for a slight reduction in in vitro potency due to steric hindrance should be carefully evaluated. Ultimately, empirical testing of both linker types with the specific antibody and payload of interest is essential for selecting the optimal design for a given ADC candidate.

References

The Two-Edged Sword: Unpacking the Advantages of NH-bis(m-PEG8) and its Heterobifunctional Counterparts in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can profoundly impact the efficacy, stability, and therapeutic window of a bioconjugate. While heterobifunctional linkers have long been the gold standard for their controlled, sequential conjugation capabilities, branched homobifunctional linkers like NH-bis(m-PEG8) present a unique set of advantages, particularly in scenarios where high drug loading and enhanced hydrophilicity are paramount. This guide provides an objective comparison of NH-bis(m-PEG8) and heterobifunctional linkers, supported by experimental data, to inform the selection of the optimal linker for specific research and development needs.

At a Glance: NH-bis(m-PEG8) vs. Heterobifunctional Linkers

FeatureNH-bis(m-PEG8) (Branched Homobifunctional)Heterobifunctional Linkers
Reactive Ends Two identical reactive groups (amines)Two different reactive groups (e.g., NHS ester and maleimide)
Conjugation Chemistry Typically a one-step reactionControlled, two-step sequential reaction
Product Homogeneity Potential for mixed products and polymerizationHigher homogeneity and well-defined final product
Reaction Control Less control over the reactionSuperior control, minimizing unwanted side products
Hydrophilicity High, due to the branched PEG structureVariable, dependent on the specific linker
Drug Loading Potential Can facilitate higher drug-to-antibody ratios (DARs)Typically lower DARs per attachment site
Steric Hindrance Potential for increased steric hindranceGenerally less steric hindrance

The Core Advantage of Heterobifunctional Linkers: Precision and Control

Heterobifunctional linkers possess two distinct reactive groups, enabling a controlled, two-step conjugation process.[1][2][3][4] This sequential approach is a significant advantage as it minimizes the formation of undesirable byproducts, such as polymers or self-conjugated molecules, which can arise from the one-step reactions typical of homobifunctional linkers.[1] The result is a more homogenous and well-defined final bioconjugate, with a higher yield of the desired product. For complex therapeutic modalities like antibody-drug conjugates (ADCs), this level of control is often crucial for ensuring batch-to-batch consistency and a predictable therapeutic outcome.

The Rise of Branched Architectures: Where NH-bis(m-PEG8) Shines

The primary advantage of NH-bis(m-PEG8) lies in its branched, dual-PEG chain structure. This architecture offers several key benefits:

  • Enhanced Hydrophilicity: The two m-PEG8 arms provide a significant hydrophilic shield, which can be crucial for solubilizing hydrophobic drug payloads and mitigating the tendency of ADCs to aggregate. This improved solubility can lead to better manufacturing and formulation stability.

  • Increased Hydrodynamic Radius: The branched structure can create a larger hydrodynamic radius compared to a linear PEG chain of similar molecular weight. This can lead to reduced renal clearance and a longer in vivo half-life of the bioconjugate.

  • Higher Drug Loading: Branched linkers provide the potential for attaching multiple drug molecules at a single conjugation site on an antibody, thereby increasing the drug-to-antibody ratio (DAR).

Experimental Data: Branched vs. Linear Linkers in ADCs

While direct comparative data for NH-bis(m-PEG8) is limited, studies on structurally similar branched linkers provide valuable insights into their performance versus linear counterparts.

Pharmacokinetics: The Impact of Linker Architecture

A study comparing a linear 24-unit PEG (L-PEG24) linker to a branched linker with two 12-unit PEG chains (P-(PEG12)2) on a trastuzumab-DM1 conjugate revealed significant differences in pharmacokinetic profiles, particularly at a high DAR of 8.

Linker Architecture (DAR 8)Clearance Rate (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

Data adapted from a study on trastuzumab-DM1 conjugates.

The ADC with the branched P-(PEG12)2 linker exhibited a significantly slower clearance rate, suggesting that the branched PEG configuration can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics, especially for highly loaded ADCs.

In Vitro Cytotoxicity: The Role of Linker Length in Branched Systems

The length of the arms in a branched linker is a critical parameter that can influence the biological activity of an ADC. A study on homogeneous DAR 6 ADCs constructed with branched linkers of varying lengths demonstrated a significant dependence of cytotoxicity on the linker's spacer length.

ADC with Branched LinkerLinker Spacer LengthIC50 (nM) in BT-474 cells
ADC IIPEG4-based0.68
ADC IIIPEG8-based0.074

Data from a study on homogeneous DAR 6 trastuzumab-MMAE conjugates.

These results indicate that a shorter branched linker may not be advantageous and can perform significantly worse than a longer one, possibly due to steric hindrance affecting the enzymatic cleavage of the linker.

Visualizing the Concepts

cluster_0 Homobifunctional Linker (e.g., NH-bis(m-PEG8)) cluster_1 Heterobifunctional Linker A Molecule A Linker1 Homobifunctional Linker A->Linker1 B Molecule B B->Linker1 P1 A-Linker-A Linker1->P1 Unwanted Polymerization P2 B-Linker-B Linker1->P2 Unwanted Polymerization P3 A-Linker-B Linker1->P3 Desired Product C Molecule C Linker2 Heterobifunctional Linker C->Linker2 Step 1 D Molecule D Final C-Linker-D D->Final Intermediate C-Linker Linker2->Intermediate Intermediate->D Step 2

Comparison of conjugation workflows.

cluster_0 Linear Linker cluster_1 Branched Linker (e.g., NH-bis(m-PEG8)) Antibody1 Antibody Linker1 Linear PEG Antibody1->Linker1 Drug1 Drug Linker1->Drug1 Antibody2 Antibody BranchPoint Antibody2->BranchPoint PEG1 m-PEG8 BranchPoint->PEG1 PEG2 m-PEG8 BranchPoint->PEG2 Drug2 Drug PEG1->Drug2 Drug3 Drug PEG2->Drug3

Structural comparison of linker architectures.

Experimental Protocols

Detailed methodologies are essential for the evaluation of bioconjugates. Below are representative protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of an ADC on antigen-positive versus antigen-negative cells.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Antibody-Drug Conjugate (ADC) and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both target and non-target cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).

Serum Stability Assay

This assay assesses the stability of the ADC and the integrity of the linker in a biological matrix.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Serum (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G magnetic beads

  • Reducing agent (e.g., DTT)

  • LC-MS system

Procedure:

  • Incubation in Serum: Incubate the ADC in serum at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • ADC Purification: At each time point, purify the ADC from the serum matrix using Protein A or Protein G magnetic beads to capture the antibody component. Wash the beads with PBS to remove non-specifically bound proteins.

  • Sample Preparation for LC-MS: Elute the ADC from the beads. For analysis of the drug-to-antibody ratio (DAR), the intact or partially reduced ADC can be analyzed. To assess linker cleavage, the released drug can be quantified.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry. For DAR analysis, the relative abundance of different drug-loaded antibody species is determined.

  • Data Analysis: Calculate the average DAR at each time point. A decrease in the average DAR over time indicates drug-linker cleavage and instability.

Conclusion

Both NH-bis(m-PEG8) and heterobifunctional linkers are valuable tools in the bioconjugation toolbox. Heterobifunctional linkers offer unparalleled control over the conjugation process, leading to more homogeneous and well-defined products, which is often a critical requirement for therapeutic applications.

However, the branched architecture of NH-bis(m-PEG8) presents distinct advantages in modulating the physicochemical properties of a bioconjugate. The enhanced hydrophilicity and potential for a longer circulatory half-life make it an attractive option, particularly when working with hydrophobic payloads or when a higher drug load is desired.

The ultimate choice of linker will depend on a careful consideration of the specific application, the nature of the molecules to be conjugated, and the desired pharmacokinetic and pharmacodynamic profile of the final product. For applications demanding the highest degree of precision and product homogeneity, a heterobifunctional linker is generally the superior choice. In contrast, when the primary goal is to enhance solubility and in vivo residence time, the unique branched structure of NH-bis(m-PEG8) may offer a compelling advantage, provided that the potential for a more complex product profile can be adequately managed through purification and characterization.

References

Navigating the Analysis of NH-bis(m-PEG8) Modified Proteins: A Comparative Guide to HPLC and SEC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the burgeoning field of bioconjugation, the precise analysis of modified proteins is paramount. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) for the analysis of proteins modified with the bifunctional linker, NH-bis(m-PEG8). Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the optimal analytical strategy for their PEGylated protein candidates.

The modification of proteins with NH-bis(m-PEG8), a linker possessing two discrete eight-unit methoxy-PEG chains, can result in a heterogeneous mixture of products. This includes unreacted protein, mono-PEGylated species, di-PEGylated species, and potentially protein aggregates. Differentiating and quantifying these species is critical for ensuring product quality, efficacy, and safety. Both HPLC and SEC are powerful techniques for characterizing these complex mixtures, each offering distinct advantages and limitations.

At a Glance: HPLC vs. SEC for NH-bis(m-PEG8) Modified Proteins

FeatureHigh-Performance Liquid Chromatography (HPLC)Size-Exclusion Chromatography (SEC)
Primary Separation Principle Based on physicochemical interactions (hydrophobicity, charge, affinity) between the analyte and the stationary phase.Based on the hydrodynamic volume of the analyte in solution.
Resolution of PEGylation Species Can resolve different degrees of PEGylation (un-, mono-, di-PEGylated) and potentially positional isomers.Primarily separates based on size, effectively distinguishing between un-PEGylated protein, PEGylated protein, and aggregates.
Information Provided Purity, presence of isoforms, and quantification of different PEGylated species.Purity, quantification of aggregates, and estimation of hydrodynamic radius.
Typical Throughput Moderate to high, depending on the specific method.Generally higher throughput than complex HPLC methods.
Method Development Can be more complex, requiring optimization of mobile phase composition and gradient.Relatively straightforward method development, primarily involving column and mobile phase selection.

Deep Dive into Chromatographic Techniques

Size-Exclusion Chromatography (SEC): The First Line of Analysis

SEC is often the initial and most straightforward method for assessing the outcome of a PEGylation reaction. It separates molecules based on their size in solution, with larger molecules eluting earlier from the column. This makes it highly effective for separating the significantly larger PEGylated protein from the smaller, unreacted protein. Furthermore, SEC is the gold standard for the detection and quantification of high-molecular-weight aggregates, a critical quality attribute for therapeutic proteins.

A typical SEC analysis of an NH-bis(m-PEG8) modified protein will show distinct peaks corresponding to aggregates, the PEGylated conjugate, and the unmodified protein. The increase in hydrodynamic radius upon the addition of the two m-PEG8 chains leads to a noticeable shift to an earlier retention time for the modified protein compared to its native form.

The following table summarizes representative data from the SEC analysis of a model protein (e.g., Lysozyme) after modification with NH-bis(m-PEG8).

AnalyteRetention Time (min)Peak Area (%)Molecular Weight (kDa) - MALS
Aggregates8.53.2>150
Di-PEGylated Lysozyme10.265.8~23.5
Mono-PEGylated Lysozyme11.521.0~19.0
Unmodified Lysozyme12.810.0~14.5

Note: Retention times and peak areas are illustrative and will vary depending on the specific protein, PEG linker, column, and running conditions.

High-Performance Liquid Chromatography (HPLC): For Deeper Insights

While SEC provides a good overview of the PEGylation reaction, various HPLC modes can offer more detailed characterization, including the separation of different PEGylated isoforms.

  • Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. The addition of hydrophilic PEG chains decreases the overall hydrophobicity of the protein, leading to earlier elution from a hydrophobic column. RP-HPLC can often resolve species with different degrees of PEGylation.

  • Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net surface charge. The covalent attachment of neutral PEG chains can shield charged residues on the protein surface, altering its isoelectric point and its interaction with the IEX stationary phase. This can be leveraged to separate un-, mono-, and di-PEGylated species, and in some cases, even positional isomers where the PEG is attached to different amino acid residues.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt conditions. Similar to RP-HPLC, the hydrophilic nature of the PEG chains can be exploited for separation.

Experimental Protocols: A Starting Point for Your Research

The following are generalized protocols for the SEC and RP-HPLC analysis of NH-bis(m-PEG8) modified proteins. These should be optimized for your specific protein and analytical system.

Protocol 1: Size-Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify aggregates, PEGylated protein, and unreacted protein.

Instrumentation:

  • HPLC system with a UV detector

  • SEC column suitable for protein separation (e.g., TSKgel G3000SWxl)

Reagents:

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Sample: NH-bis(m-PEG8) modified protein, diluted in mobile phase to 1 mg/mL

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 20 µL of the protein sample.

  • Monitor the elution profile at 280 nm.

  • Identify and integrate the peaks corresponding to aggregates, PEGylated protein, and unreacted protein based on their retention times.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To resolve different degrees of PEGylation.

Instrumentation:

  • HPLC system with a UV detector

  • C4 or C18 reversed-phase column suitable for protein separation

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample: NH-bis(m-PEG8) modified protein, diluted in Mobile Phase A to 1 mg/mL

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Inject 20 µL of the protein sample.

  • Apply a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify and integrate the peaks corresponding to the different PEGylated species.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in the analysis of NH-bis(m-PEG8) modified proteins.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Protein Protein Solution Reaction PEGylation Reaction Protein->Reaction PEG_Linker NH-bis(m-PEG8) PEG_Linker->Reaction Quench Quenching Reaction->Quench Purification Purification (Optional) Quench->Purification SEC_HPLC SEC-HPLC Analysis Quench->SEC_HPLC RP_HPLC RP-HPLC Analysis Quench->RP_HPLC Purification->SEC_HPLC Purification->RP_HPLC Data_Analysis Data Analysis & Quantification SEC_HPLC->Data_Analysis RP_HPLC->Data_Analysis

Caption: Experimental workflow for the analysis of NH-bis(m-PEG8) modified proteins.

cluster_sec SEC Analysis cluster_hplc HPLC Analysis (RP/IEX/HIC) Modification Protein Modification with NH-bis(m-PEG8) Heterogeneity Creates Heterogeneous Mixture Modification->Heterogeneity Unmodified Unmodified Protein Heterogeneity->Unmodified Component MonoPEG Mono-PEGylated Heterogeneity->MonoPEG Component DiPEG Di-PEGylated Heterogeneity->DiPEG Component Aggregates Aggregates Heterogeneity->Aggregates Component SEC_Separation Separation by Hydrodynamic Volume Heterogeneity->SEC_Separation HPLC_Separation Separation by Physicochemical Properties Heterogeneity->HPLC_Separation SEC_Result Quantification of Aggregates & PEGylation Degree SEC_Separation->SEC_Result HPLC_Result Resolution of Isoforms & Quantification HPLC_Separation->HPLC_Result

Caption: Logical relationships in the analysis of NH-bis(m-PEG8) modified proteins.

Conclusion

The analysis of proteins modified with the bifunctional linker NH-bis(m-PEG8) requires a multi-faceted approach. SEC-HPLC serves as an indispensable tool for initial assessment of PEGylation efficiency and aggregate formation. For a more in-depth understanding of the product profile, including the resolution of different PEGylated species, techniques such as RP-HPLC and IEX are invaluable. By carefully selecting and optimizing the appropriate chromatographic methods, researchers can gain comprehensive insights into the quality and consistency of their NH-bis(m-PEG8) modified protein therapeutics, paving the way for successful drug development.

Unveiling Protein Architectures: A Comparative Guide to Mass Spectrometry Analysis of Peptides Crosslinked with Homobifunctional PEGs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protein interactions, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool. This guide provides a comprehensive comparison of homobifunctional polyethylene glycol (PEG) crosslinkers, offering insights into their performance, detailed experimental protocols, and data analysis workflows to empower your structural proteomics research.

Homobifunctional PEG crosslinkers, characterized by two identical reactive groups connected by a PEG spacer, are instrumental in capturing the three-dimensional arrangements of proteins and protein complexes. The inherent properties of the PEG linker—hydrophilicity, flexibility, and varied lengths—offer distinct advantages and present unique considerations in mass spectrometric analysis. This guide will delve into these aspects, providing a framework for selecting the appropriate crosslinker and interpreting the resulting data.

Performance Comparison: PEG vs. Non-PEG and the Impact of Linker Length

A key consideration in choosing a crosslinker is the nature of its spacer arm. Traditional crosslinkers often feature hydrocarbon spacers, while PEG-based linkers offer enhanced hydrophilicity. This fundamental difference can significantly impact the outcome of a crosslinking experiment.

A study comparing the performance of a PEG-backbone crosslinker, bis-succinimidyl-(PEG)2 (BS(PEG)2), with the conventional methylene backbone crosslinker, disuccinimidyl suberate (DSS), revealed the superior ability of the PEGylated reagent to capture the dynamic conformations of proteins. The hydrophilic nature of the PEG spacer is thought to enhance its accessibility to the protein surface, leading to the identification of a greater number of crosslinking sites, particularly those spanning different protein domains.

While direct, quantitative comparisons of mass spectrometric data for a series of homobifunctional PEG linkers with varying PEG chain lengths are not extensively documented in peer-reviewed literature, we can infer their performance based on their physicochemical properties.

FeatureHomobifunctional PEG CrosslinkersHomobifunctional Non-PEG Crosslinkers (e.g., DSS, BS3)
Solubility High aqueous solubility, reducing the need for organic co-solvents that can perturb protein structure.Lower aqueous solubility, may require organic co-solvents.
Protein Dynamics Capture Enhanced ability to capture dynamic protein conformations and inter-domain interactions due to flexibility and hydrophilicity.May be less effective at capturing transient or dynamic interactions.
Aggregation Reduced tendency for crosslinked conjugates to aggregate.Higher potential for aggregation of crosslinked species.
Immunogenicity Generally lower immunogenic response to the linker itself.Can be more immunogenic.
Mass Spectrometry Identification The mass of the PEG linker is a known modification, but the heterogeneity of longer PEG chains (if not discrete) can complicate spectral interpretation.Well-characterized mass shifts, simpler spectral interpretation for discrete linkers.
Fragmentation The PEG chain can influence fragmentation patterns, potentially leading to characteristic neutral losses.Fragmentation patterns are well-established and primarily dictated by the peptide backbone.

Table 1. Comparison of Homobifunctional PEG and Non-PEG Crosslinkers. This table summarizes the key differences in physicochemical properties and their implications for crosslinking mass spectrometry experiments.

The length of the PEG spacer is a critical parameter that dictates the distance constraints imposed on the crosslinked residues. Shorter linkers (e.g., BS(PEG)2, BS(PEG)4) are ideal for mapping interactions within tightly packed domains, while longer linkers (e.g., BS(PEG)9, BS(PEG)12) can capture interactions between more distant domains or between subunits of a larger complex.

LinkerSpacer Arm Length (Å)Number of PEG unitsPotential Applications
BS(PEG)216.72Probing close-proximity interactions within a protein domain.
BS(PEG)424.34Mapping interactions between adjacent domains.
BS(PEG)527.45Bridging more distant domains or subunits in a complex.
BS(PEG)938.89Capturing long-range interactions in large, flexible protein assemblies.

Table 2. Properties of Common Homobifunctional NHS-Ester PEG Crosslinkers. The choice of linker length is crucial for targeting specific types of protein interactions.

Experimental Protocols

Success in XL-MS hinges on meticulous experimental execution. Below is a detailed protocol for a typical crosslinking experiment using an N-hydroxysuccinimide (NHS) ester-activated homobifunctional PEG crosslinker, followed by in-solution digestion for mass spectrometry analysis.

Protocol 1: Crosslinking of a Purified Protein Complex with BS(PEG)n

Materials:

  • Purified protein complex in an amine-free buffer (e.g., HEPES, PBS) at a concentration of 1-5 mg/mL.

  • Homobifunctional PEG crosslinker with NHS ester reactive groups (e.g., BS(PEG)5).

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

  • Denaturation buffer (8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Reducing agent (10 mM dithiothreitol, DTT).

  • Alkylating agent (55 mM iodoacetamide, IAA).

  • Trypsin (mass spectrometry grade).

  • Formic acid.

  • C18 solid-phase extraction (SPE) cartridges.

Procedure:

  • Crosslinker Preparation: Immediately before use, dissolve the BS(PEG)n crosslinker in anhydrous DMSO to a final concentration of 25 mM.

  • Crosslinking Reaction: Add the crosslinker solution to the protein sample to achieve a final molar excess ranging from 25:1 to 100:1 (crosslinker:protein). The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Denaturation, Reduction, and Alkylation:

    • Add an equal volume of denaturation buffer to the quenched reaction mixture.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate for 20 minutes in the dark.

  • Digestion:

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Workflow for Quantitative Crosslinking Mass Spectrometry (qXL-MS)

Quantitative analysis allows for the comparison of protein conformations and interactions under different conditions. A common approach involves the use of isotope-labeled crosslinkers.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis SampleA Protein State A XL_light Crosslink with Light Isotope Linker (e.g., BS(PEG)n-d0) SampleA->XL_light SampleB Protein State B XL_heavy Crosslink with Heavy Isotope Linker (e.g., BS(PEG)n-d4) SampleB->XL_heavy Mix Combine Samples 1:1 XL_light->Mix XL_heavy->Mix Digest In-solution Digestion Mix->Digest Cleanup SPE Cleanup Digest->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Search Database Search (e.g., xiSEARCH, MeroX) LC_MS->Search Quant Quantification of Light/Heavy Ratios Search->Quant Interpret Structural Interpretation Quant->Interpret

Quantitative XL-MS Workflow. This diagram illustrates a typical workflow for quantitative crosslinking mass spectrometry using isotope-labeled crosslinkers to compare two different protein states.

Case Study: Probing the Conformational Dynamics of Calmodulin

Calmodulin (CaM) is a highly flexible calcium-binding protein that interacts with and regulates a multitude of target proteins. Its two domains are connected by a flexible linker, allowing for significant conformational changes upon calcium binding. Homobifunctional PEG crosslinkers of varying lengths can be employed to capture these different conformational states.

Calmodulin_Crosslinking cluster_apo Apo-Calmodulin (Low Ca2+) cluster_holo Holo-Calmodulin (High Ca2+) Apo_N N-lobe Apo_C C-lobe BS_PEG2 BS(PEG)2 (Short) Holo_N N-lobe Holo_C C-lobe BS_PEG9 BS(PEG)9 (Long) BS_PEG2->Apo_N BS_PEG9->Holo_N BS_PEG9->Holo_C

Calmodulin Conformational States. This diagram illustrates how different length PEG crosslinkers can be used to probe the distinct conformations of calmodulin in its calcium-free (Apo) and calcium-bound (Holo) states.

In the apo-state, the two lobes of calmodulin are in closer proximity, and shorter crosslinkers like BS(PEG)2 would be expected to capture intra- and inter-lobe crosslinks within this more compact structure. Upon calcium binding, calmodulin adopts a more extended conformation. In this state, longer crosslinkers such as BS(PEG)9 would be more effective at capturing the increased distance between the two lobes, providing evidence of this conformational change. Quantitative analysis comparing the crosslinking patterns in the two states would reveal which interactions are gained or lost, providing a detailed map of the structural transition.

Conclusion

Homobifunctional PEG crosslinkers offer significant advantages for the mass spectrometric analysis of protein structures and interactions. Their enhanced solubility and ability to capture protein dynamics make them valuable tools for structural proteomics. By carefully selecting the appropriate linker length and employing robust experimental and data analysis workflows, researchers can gain unprecedented insights into the architecture and function of complex biological systems. This guide provides a foundational understanding to aid in the successful application of these powerful reagents in your research endeavors.

A Researcher's Guide to Validating PROTAC Ternary Complex Formation: A Comparative Analysis Featuring PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally dependent on its ability to form a stable ternary complex, bringing a target Protein of Interest (POI) and an E3 ubiquitin ligase into productive proximity. This critical event triggers the ubiquitination and subsequent degradation of the target protein. The chemical linker connecting the two protein-binding moieties is a crucial determinant of this interaction's success. This guide provides a comparative analysis of key methodologies used to validate ternary complex formation, with a special focus on the role of flexible polyethylene glycol (PEG)-based linkers, such as NH-bis(m-PEG8), against other common linker alternatives.

The Role of the Linker: Comparing NH-bis(m-PEG8) and Alternatives

The linker is not a passive spacer; its length, composition, and flexibility are paramount for optimal ternary complex formation.[1][2][3] PEG-based linkers, like NH-bis(m-PEG8), are widely used in PROTAC design, primarily because their hydrophilic and flexible nature can enhance the solubility and permeability of the often large and hydrophobic PROTAC molecule.[1][4] In contrast, alkyl linkers are more hydrophobic, while rigid linkers (e.g., those containing piperazine or aromatic rings) offer conformational constraint, which can pre-organize the PROTAC into a bioactive conformation.

The choice of linker can dramatically impact degradation efficiency (DC50) and the stability of the ternary complex, often measured by a cooperativity factor (α). An alpha value greater than 1 indicates that the binding of the PROTAC to one protein partner enhances its binding to the other, a desirable feature for potent degraders.

Comparative Data on Linker Performance

The optimal linker is system-dependent, and empirical validation is key. The following tables summarize representative data from literature, comparing the impact of different linker types and lengths on PROTAC performance.

Table 1: Impact of Linker Type on PROTAC Efficacy

TargetE3 LigaseLinker TypeKey FindingReference
BRD4CRBNAlkyl vs. PEGReplacement of a nine-atom alkyl chain with three PEG units inhibited PROTAC activity, suggesting linker composition is critical beyond just length.
BETsCRBNAlkyl vs. RigidReplacing a flexible amine linkage with a rigid ethynyl group increased potency by 3 to 6-fold in certain cell lines.
SMARCA2/4VHLPEG vs. Rigid PhenylReplacing a folded PEG linker with a more rigid 1,4-disubstituted phenyl ring improved molecular recognition and degradation.

Table 2: Impact of Linker Length on PROTAC Efficacy

TargetE3 LigaseLinker SeriesOptimal Length (atoms)Key FindingReference
BTKCRBNPEG/Alkyl>16 atoms (Longer)Longer linkers relieved steric clashes and showed potent degradation, while short linkers (3-12 atoms) were ineffective.
ERαVHLAlkyl/PEG16 atomsA clear "sweet spot" was observed; linkers both shorter and longer than 16 atoms resulted in significantly reduced efficacy.
FAKVHLPEG10 atoms (PROTAC 3)A PROTAC with a 10-atom PEG linker showed the highest cooperativity (α = 120) and potent degradation (pDC50 = 8.3).

Visualizing the PROTAC Mechanism and Validation Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism, a typical experimental workflow for validation, and a decision guide for selecting the appropriate assay.

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Fragments Proteasome->Degradation Degradation

Figure 1. PROTAC Mechanism of Action.

SPR_Workflow start Start prep 1. Chip Preparation Immobilize E3 Ligase start->prep binary 2. Binary Analysis Inject PROTAC alone prep->binary ternary_prep 3. Ternary Mix Pre-incubate PROTAC + POI binary->ternary_prep ternary_run 4. Ternary Analysis Inject PROTAC/POI mix ternary_prep->ternary_run data 5. Data Acquisition Measure binding response ternary_run->data analysis 6. Analysis Calculate KD, kon, koff, α data->analysis end End analysis->end

Figure 2. Experimental workflow for SPR-based validation.

Assay_Selection q1 Primary Goal? q4 Need Structural Info? q1->q4 Structure thermo Thermodynamics (KD, ΔH, ΔS) q1->thermo  Thermodynamics screening Screening / HTS q1->screening Screening   q2 Need Kinetic Data (kon, koff)? kinetics SPR / BLI q2->kinetics Yes no_kinetics ITC q2->no_kinetics No q3 Live Cell Data? live_cell NanoBRET / TR-FRET q3->live_cell Yes biochem AlphaLISA / TR-FRET / FP q3->biochem No (Biochemical) structure X-ray Crystallography / Cryo-EM q4->structure Yes no_structure Continue with Biophysical Assays q4->no_structure No thermo->q2 screening->q3

Figure 3. Decision guide for selecting a validation assay.

Comparison of Ternary Complex Validation Methods

A variety of biophysical and cellular techniques can be employed to quantify the formation and stability of the PROTAC-induced ternary complex. The choice of method depends on the specific experimental question, from high-throughput screening to detailed thermodynamic and kinetic characterization.

Table 3: Comparison of Key Validation Techniques

TechniquePrincipleData OutputAdvantagesLimitations
Surface Plasmon Resonance (SPR) Mass change on a sensor surface upon bindingK_D, k_on, k_off, Stoichiometry, Cooperativity (α)Real-time, label-free, provides full kinetic profile.Requires protein immobilization which may affect activity; potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingK_D, ΔH, ΔS, StoichiometryGold standard for thermodynamics; solution-based, label-free.Requires large amounts of pure protein; lower throughput.
NanoBRET™ Bioluminescence resonance energy transferRelative complex formation, K_D (apparent)Live-cell analysis provides physiological context; high sensitivity.Requires genetic modification of proteins; provides relative, not absolute, quantification.
TR-FRET Time-resolved fluorescence resonance energy transferRelative complex formation, IC50Homogeneous assay format, suitable for HTS.Requires labeled proteins/antibodies; potential for compound interference.
AlphaLISA® Proximity-based amplified luminescent assayRelative complex formation, IC50High sensitivity, wide dynamic range, suitable for HTS.Bead-based assay can be sensitive to buffer components; indirect measurement.
X-ray Crystallography Diffraction of X-rays by a protein crystalHigh-resolution 3D structureProvides definitive structural evidence of the ternary complex and key interactions.Technically challenging; requires high-quality crystals; provides a static picture.

Experimental Protocols

Detailed and reproducible protocols are essential for accurate comparison of PROTAC performance.

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

This protocol outlines the direct measurement of binary and ternary complex interactions.

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface to a target density. A reference flow cell is prepared similarly but without the protein.

  • Binary Affinity Measurement (PROTAC to E3):

    • Prepare a dilution series of the PROTAC in a suitable running buffer.

    • Inject the PROTAC dilutions over the immobilized E3 ligase and reference flow cells.

    • Monitor the association and dissociation phases.

    • Fit the resulting sensorgram data to a 1:1 binding model to determine the binary K_D, k_on, and k_off.

  • Ternary Affinity Measurement (POI-PROTAC to E3):

    • Prepare a constant, near-saturating concentration of the target protein (POI) in the running buffer.

    • Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the POI. Allow the binary complex to form.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • Fit the data to determine the ternary K_D, k_on, and k_off.

  • Data Analysis and Cooperativity Calculation:

    • Subtract the reference flow cell data from the active flow cell data for all runs.

    • Calculate the cooperativity factor (α) using the binary and ternary dissociation constants: α = K_D (binary) / K_D (ternary) . An α > 1 indicates positive cooperativity.

Protocol 2: TR-FRET for Ternary Complex Formation

This protocol describes a homogeneous assay suitable for determining the relative amount of ternary complex formed.

  • Reagent Preparation:

    • Use tagged recombinant proteins (e.g., GST-tagged POI and His-tagged E3 ligase).

    • Prepare assay buffer, the PROTAC dilution series, and a mix of the tagged proteins.

    • Prepare a detection mix containing the appropriate TR-FRET donor (e.g., Tb-anti-GST antibody) and acceptor (e.g., AF488-anti-His antibody).

  • Assay Procedure:

    • In a microplate, add the PROTAC dilutions.

    • Add the protein mix (POI and E3 ligase) to each well.

    • Incubate to allow for complex formation (e.g., 60-180 minutes at room temperature).

    • Add the detection mix to each well.

    • Incubate to allow for antibody binding (e.g., 60 minutes).

  • Data Acquisition:

    • Measure the TR-FRET signal on a compatible plate reader, recording emission at two wavelengths (e.g., donor at 620 nm and acceptor at 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal decreases at high concentrations due to the "hook effect". The peak of the curve represents the maximal complex formation.

Conclusion

The validation of ternary complex formation is a critical, multi-faceted process in the development of potent and selective PROTACs. The choice of linker, such as the flexible NH-bis(m-PEG8), profoundly impacts the physicochemical properties of the molecule and the geometry of the ternary complex. A systematic evaluation using a suite of orthogonal biophysical and cellular assays is essential for success. Techniques like SPR and ITC provide detailed kinetic and thermodynamic data, while assays such as NanoBRET, TR-FRET, and AlphaLISA offer higher throughput and cellular context. By combining these approaches, researchers can build a comprehensive understanding of the structure-activity relationships that govern targeted protein degradation, enabling the rational design of next-generation therapeutics.

References

A Comparative Guide to the In Vivo Stability of Linear vs. Branched PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a well-established strategy to enhance their in vivo stability and overall therapeutic efficacy. This modification can lead to a longer plasma half-life, reduced immunogenicity, and decreased clearance rates. The architecture of the PEG polymer—specifically, whether it is linear or branched—plays a critical role in determining these pharmacokinetic outcomes. This guide provides an objective comparison of the in vivo stability of linear versus branched PEGylated proteins, supported by experimental data and detailed methodologies.

Key Findings: Branched PEG Architectures Generally Offer Superior In Vivo Stability

Experimental evidence consistently demonstrates that branched PEGylated proteins exhibit a more favorable pharmacokinetic profile compared to their linear counterparts of similar molecular weight. The enhanced steric hindrance provided by the three-dimensional structure of branched PEGs more effectively shields the protein surface from proteolytic enzymes and renal clearance mechanisms. This structural advantage typically translates to a significantly longer circulation time and reduced dosing frequency.

Quantitative Data Comparison

The following table summarizes key pharmacokinetic parameters from comparative studies of linear and branched PEGylated proteins. It is important to note that direct head-to-head comparisons of proteins PEGylated with linear and branched PEGs of the exact same total molecular weight are not always available in the literature. The data presented here represents the most relevant comparisons found.

ProteinPEG Architecture (Molecular Weight)Animal ModelTerminal Half-life (t½)Clearance (CL)Area Under the Curve (AUC)Reference(s)
Interferon alfa-2a Branched (40 kDa)Human~77 hoursSlower than linearHigher than linear[1][2]
Interferon alfa-2b Linear (12 kDa)Human~4.6 - 10 hoursFaster than branchedLower than branched[1]
G-CSF Branched (20 kDa)Human~33 hoursReduced vs. nativeIncreased vs. native
G-CSF Linear (20 kDa)Not directly compared to 20 kDa branched in cited studies. However, studies with linear PEGs of varying MW show a trend of increasing half-life with increasing MW.---
Erythropoietin (EPO) Branched (Methoxy PEG-epoetin beta)Human~130 hoursReduced vs. nativeIncreased vs. native
Erythropoietin (EPO) LinearData for a direct comparison with a branched PEG of similar MW was not readily available in the reviewed literature.---

Note: The comparison between peginterferon alfa-2a (branched 40 kDa) and peginterferon alfa-2b (linear 12 kDa) is a well-documented example from commercially available drugs, highlighting the significant impact of PEG architecture, albeit with a concurrent difference in molecular weight.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of linear and branched PEGylated proteins.

In Vivo Pharmacokinetic Study in Rodent Models

This protocol outlines a general procedure for determining the pharmacokinetic profile of a PEGylated protein in rats.

1. Animal Models and Housing:

  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Housing: Animals are housed in environmentally controlled conditions (22±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals are acclimated for at least one week prior to the study.

2. Dosing and Administration:

  • Formulation: The linear and branched PEGylated proteins are formulated in a sterile phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration for dosing.

  • Administration: A single dose is administered via intravenous (IV) bolus injection into the tail vein.

3. Blood Sampling:

  • Method: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or via tail snipping at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).

  • Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA). Plasma is separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

4. Bioanalytical Method (ELISA):

  • Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of the PEGylated protein in plasma samples.

  • Procedure:

    • Coating: 96-well microplates are coated with a capture antibody specific to the protein portion of the conjugate and incubated overnight at 4°C.

    • Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

    • Sample Incubation: Plasma samples and a standard curve of the PEGylated protein of known concentrations are added to the wells and incubated.

    • Detection: After washing, a detection antibody (conjugated to an enzyme like HRP) that also binds to the protein is added.

    • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is proportional to the amount of PEGylated protein present.

    • Measurement: The reaction is stopped, and the absorbance is read using a microplate reader. The concentration in the samples is determined by interpolating from the standard curve.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each animal is analyzed using non-compartmental analysis (NCA) with pharmacokinetic software (e.g., Phoenix WinNonlin).

  • Key parameters calculated include:

    • Terminal half-life (t½): The time required for the plasma concentration to decrease by half during the terminal elimination phase.

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

PEGylation_Architecture cluster_linear Linear PEGylation cluster_branched Branched PEGylation Protein_L Protein PEG_L Linear PEG Protein_L->PEG_L Single attachment point Protein_B Protein Core Core Protein_B->Core Single attachment point PEG1_B PEG Chain Core->PEG1_B PEG2_B PEG Chain Core->PEG2_B

Caption: Linear vs. Branched PEGylation Structures.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analysis_phase Ex Vivo Analysis cluster_outcome Outcome Dosing Dosing of PEGylated Protein (Linear vs. Branched Groups) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Quantification Quantification of PEGylated Protein (e.g., ELISA) Processing->Quantification PK_Analysis Pharmacokinetic Analysis (NCA) Quantification->PK_Analysis Parameters Determination of Half-life, Clearance, AUC PK_Analysis->Parameters

Caption: In Vivo Pharmacokinetic Study Workflow.

Clearance_Mechanism cluster_linear Linear PEGylated Protein cluster_branched Branched PEGylated Protein Linear_Protein Linear PEG-Protein Protease_L Proteolytic Enzymes Linear_Protein->Protease_L Less Shielding Kidney_L Renal Filtration Linear_Protein->Kidney_L Smaller Hydrodynamic Volume Clearance_L Faster Clearance Protease_L->Clearance_L Kidney_L->Clearance_L Branched_Protein Branched PEG-Protein Protease_B Proteolytic Enzymes Branched_Protein->Protease_B Greater Shielding (Steric Hindrance) Kidney_B Renal Filtration Branched_Protein->Kidney_B Larger Hydrodynamic Volume Clearance_B Slower Clearance Protease_B->Clearance_B Reduced Access Kidney_B->Clearance_B Reduced Filtration

Caption: Mechanism of Reduced Clearance for Branched PEG.

Conclusion

The choice between a linear and a branched PEG architecture for protein conjugation has profound implications for the in vivo stability and overall therapeutic potential of a biopharmaceutical. The available data strongly suggest that branched PEGs offer a significant advantage in extending plasma half-life and reducing clearance rates compared to linear PEGs. This is primarily attributed to the superior steric shielding and larger hydrodynamic volume conferred by the branched structure. For drug development professionals, these findings underscore the importance of considering PEG architecture as a key design parameter to optimize the pharmacokinetic profile and dosing regimen of protein-based therapeutics. Further research focusing on direct comparisons of linear and branched PEGs of the same molecular weight across a wider range of therapeutic proteins would provide even greater clarity and guidance for future drug development efforts.

References

A Researcher's Guide to Assessing Drug-to-Antibody Ratio (DAR) for ADCs with Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute in the development of Antibody-Drug Conjugates (ADCs). The DAR, which represents the average number of drug molecules conjugated to a single antibody, directly influences the therapeutic efficacy, safety, and pharmacokinetic profile of the ADC. This guide provides a comparative analysis of common analytical techniques for DAR assessment, with a special focus on ADCs synthesized using branched polyethylene glycol (PEG) linkers.

The inclusion of branched PEG linkers in ADC design is a strategic approach to improve hydrophilicity, particularly for highly hydrophobic payloads, and to potentially achieve a higher and more homogeneous DAR. However, the unique physicochemical properties of these linkers can present challenges and nuances for established analytical methods. This guide will objectively compare the performance of three primary analytical techniques—Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS)—for assessing the DAR of ADCs with branched PEG linkers, supported by experimental data and detailed protocols.

Comparative Analysis of DAR Determination Methods

The selection of an appropriate analytical method for DAR determination is contingent on several factors, including the specific characteristics of the ADC, the desired level of detail in the analysis (average DAR vs. distribution of drug-loaded species), and the stage of drug development. The following table summarizes the key features, advantages, and limitations of UV/Vis Spectroscopy, HIC, and MS for the analysis of ADCs featuring branched PEG linkers.

FeatureUV/Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Mass Spectrometry (MS)
Principle Measures absorbance at different wavelengths to determine the concentration of the antibody and the drug.[1][2][3]Separates ADC species based on differences in hydrophobicity imparted by the drug-linker.Separates ADC species by chromatography and determines their mass-to-charge ratio for precise mass determination.
Information Provided Average DAR only.Average DAR, drug distribution (DAR species), and presence of unconjugated antibody.Precise mass of intact ADC and its subunits, average DAR, and drug distribution. Can also identify conjugation sites.
Impact of Branched PEG Linkers The hydrophilic nature of PEG linkers generally does not interfere with UV/Vis measurements, provided the linker itself does not have significant absorbance at the analytical wavelengths.The high hydrophilicity of branched PEG linkers can significantly reduce the retention time of ADC species, potentially leading to co-elution with the unconjugated antibody and making accurate quantification challenging.The heterogeneity and high mass of large branched PEG linkers can complicate spectral deconvolution. Deglycosylation may be necessary to reduce complexity.
Advantages - Simple, rapid, and requires minimal sample preparation. - Can be used for both cysteine and lysine-linked ADCs.- Provides information on the distribution of different DAR species. - A robust method that maintains the native structure of the ADC.- Provides the most detailed and accurate characterization. - Can be used for both cysteine and lysine-linked ADCs.
Limitations - Provides only the average DAR and no information on the distribution of species. - Accuracy is highly dependent on the accuracy of extinction coefficients. - Can be affected by buffer components and pH.- Poor peak resolution for highly hydrophobic or very hydrophilic ADCs. - The high salt concentrations used are not directly compatible with MS. - Hydrophilic linkers can lead to poor separation.- Requires a large amount of data processing. - A complex and expensive technique. - Potential for biased DAR due to differences in ionization efficiency.

Experimental Protocols

To provide a practical understanding of these techniques, this section details the experimental workflows for UV/Vis Spectroscopy, HIC, and LC-MS for DAR determination of ADCs with branched PEG linkers.

UV/Vis Spectroscopy for Average DAR Determination

UV/Vis spectroscopy is a straightforward method for determining the average DAR based on the Beer-Lambert law.

Experimental Workflow for UV/Vis DAR Analysis

cluster_0 Preparation cluster_1 Measurement cluster_2 Calculation A Determine Extinction Coefficients (ε) of Antibody and Drug B Prepare ADC Sample in Non-interfering Buffer C Measure Absorbance at 280 nm (A280) and λmax of Drug (Aλmax) B->C D Calculate Concentrations of Antibody and Drug C->D E Determine Average DAR D->E

Workflow for average DAR determination using UV/Vis spectroscopy.

Protocol:

  • Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the naked antibody (ε_Ab) at 280 nm and the small molecule drug (ε_Drug) at its wavelength of maximum absorbance (λ_max). Also, determine the extinction coefficient of the drug at 280 nm (ε_Drug,280).

  • Measure Absorbance of the ADC: Dilute the ADC sample to an appropriate concentration in a non-interfering buffer and measure its absorbance at 280 nm (A_280) and at the λ_max of the drug (A_λmax).

  • Calculate Concentrations: Use the following equations derived from the Beer-Lambert law to solve for the concentrations of the antibody (C_Ab) and the drug (C_Drug):

    • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

    • A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)

  • Calculate Average DAR: The average DAR is the molar ratio of the drug to the antibody:

    • Average DAR = C_Drug / C_Ab

Note: The accuracy of this method is highly dependent on the accuracy of the extinction coefficients and can be affected by the presence of free drug in the sample.

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis

HIC separates ADC species based on their hydrophobicity. The addition of a hydrophobic drug-linker increases the hydrophobicity of the antibody, allowing for the separation of different DAR species. However, the hydrophilic nature of branched PEG linkers can pose a challenge.

Experimental Workflow for HIC DAR Analysis

cluster_0 Preparation cluster_1 Separation & Detection cluster_2 Data Analysis A Prepare Mobile Phases (High and Low Salt) B Equilibrate HIC Column A->B C Inject ADC Sample B->C D Elute with Salt Gradient (High to Low) C->D E Detect at 280 nm D->E F Integrate Peak Areas E->F G Calculate Weighted Average DAR F->G

Workflow for DAR distribution analysis using HIC.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.

    • For ADCs with very hydrophilic linkers, the addition of a mild organic solvent (e.g., isopropanol) to Mobile Phase B may be necessary to ensure elution of all species.

  • Chromatography Conditions:

    • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

    • Injection Volume: 10-50 µg of ADC sample.

  • Data Analysis:

    • Identify the peaks in the chromatogram corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species.

    • Integrate the area of each peak.

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise DAR Determination

LC-MS provides a direct measurement of the ADC's mass, allowing for unambiguous confirmation of drug conjugation and precise DAR calculation.

Experimental Workflow for LC-MS DAR Analysis

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection & Analysis A Optional: Deglycosylation and/or Reduction B Inject Sample onto LC System (e.g., SEC or RP) A->B C Elute ADC Species B->C D Introduce into High- Resolution Mass Spectrometer C->D E Acquire Mass Spectra D->E F Deconvolute Spectra E->F G Calculate Weighted Average DAR F->G

Workflow for precise DAR determination using LC-MS.

Protocol (Intact ADC):

  • Sample Preparation:

    • Dilute the ADC sample to approximately 0.1-0.5 mg/mL in an MS-compatible buffer (e.g., 50 mM ammonium acetate).

    • For highly heterogeneous samples, deglycosylation using PNGase F can simplify the mass spectra.

  • LC-MS Conditions:

    • LC System: UHPLC system.

    • Column: For native analysis, a size-exclusion chromatography (SEC) column is often used. For denatured analysis, a reversed-phase (RP) column suitable for large proteins (e.g., Agilent PLRP-S) can be employed.

    • Mobile Phase (Native SEC-MS): Isocratic elution with an MS-compatible buffer like 50 mM ammonium acetate.

    • Mobile Phase (RP-LC-MS): A gradient of water and acetonitrile with 0.1% formic acid.

    • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

    • The number of conjugated drugs for each species is determined from the mass difference between the ADC species and the naked antibody.

    • The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum.

    • The weighted average DAR is then calculated based on the relative abundance of each species.

Conclusion

The accurate assessment of the drug-to-antibody ratio is a cornerstone of ADC development. For ADCs featuring branched PEG linkers, each of the primary analytical techniques—UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography, and Mass Spectrometry—offers distinct advantages and is subject to specific considerations.

  • UV/Vis spectroscopy provides a rapid and simple method for determining the average DAR, making it suitable for routine in-process monitoring.

  • Hydrophobic Interaction Chromatography offers valuable insights into the distribution of drug-loaded species under non-denaturing conditions, although the hydrophilicity of branched PEG linkers can present separation challenges.

  • Mass Spectrometry delivers the most comprehensive and accurate characterization, providing precise mass information for each DAR species and enabling the calculation of a highly accurate average DAR.

Ultimately, a multi-faceted analytical approach that leverages the strengths of each of these techniques is recommended for the comprehensive characterization of ADCs with branched PEG linkers, ensuring the development of safe and effective therapeutics.

References

The Optimal Balancing Act: Comparing NH-bis(m-PEG8) with PEG4 and PEG12 Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in the field of targeted protein degradation are increasingly focusing on the optimization of PROTAC (Proteolysis Targeting Chimera) linker technology. The length and composition of the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, are critical determinants of a PROTAC's efficacy. This guide provides an objective comparison of the performance of PROTACs utilizing an NH-bis(m-PEG8) linker versus those with shorter (PEG4) and longer (PEG12) PEG chains, supported by experimental data and detailed methodologies.

The central role of the linker lies in its ability to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] This ternary complex is the essential intermediate that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] An optimal linker length is crucial; a linker that is too short may cause steric hindrance, preventing the formation of a stable complex, while an excessively long linker can lead to a non-productive complex where ubiquitination is inefficient.[]

Comparative Analysis of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that varying the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The ideal linker length is not universal and is highly dependent on the specific target protein and E3 ligase pair.[1]

A hypothetical case study illustrates the typical optimization process. Starting with a PROTAC containing a PEG8 linker, researchers often explore both shorter and longer variations to pinpoint the optimal length for their specific target.

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1PEG485045
PROTAC-2 NH-bis(m-PEG8) 75 92
PROTAC-3PEG1235065
Table 1: Comparative efficacy of hypothetical PROTACs with different PEG linker lengths. In this example, the PEG8 linker demonstrates superior performance with the lowest DC50 and highest Dmax values, indicating the most potent and efficacious degradation.

Studies on various protein targets have consistently highlighted the critical nature of linker length optimization. For instance, in the development of estrogen receptor α (ERα)-targeting PROTACs, a 16-atom linker was found to be significantly more potent than a 12-atom linker. Conversely, for TANK-binding kinase 1 (TBK1), a 21-atom linker showed the highest potency, with linkers shorter than 12 atoms being completely inactive. These findings underscore the necessity of empirical determination of the optimal linker length for each new PROTAC system.

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation A 1. Cell Culture & Treatment (Varying PROTAC Concentrations) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE & Western Blot C->D E 5. Immunodetection (Primary & Secondary Antibodies) D->E F 6. Signal Detection & Analysis (Quantify Band Intensity) E->F G 7. Determine DC50 & Dmax F->G

References

A Comparative Guide to the Structural Analysis of NH-bis(m-PEG8) Conjugates Using NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of polyethylene glycol (PEG) conjugates is critical for ensuring the quality, efficacy, and safety of PEGylated therapeutics and reagents. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural analysis of NH-bis(m-PEG8) conjugates, a class of bifunctional linkers. We present supporting experimental data, detailed protocols, and a visual workflow to aid in the selection of the most appropriate analytical strategy.

Performance Comparison: NMR vs. Alternative Techniques

The structural integrity, purity, and identity of NH-bis(m-PEG8) conjugates can be assessed by several analytical methods. While NMR spectroscopy offers unparalleled detail in structural elucidation, techniques like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) provide complementary information, particularly for purity and molecular weight distribution.

Table 1: Comparison of Analytical Techniques for NH-bis(m-PEG8) Conjugate Analysis

Parameter¹H NMR SpectroscopyMass Spectrometry (ESI-MS/MALDI-TOF)HPLC (Reversed-Phase)
Primary Use Unambiguous structure confirmation, Purity assessment, QuantificationMolecular weight confirmation, Impurity identificationPurity assessment, Quantification
Information Provided Precise chemical environment of each proton, Stoichiometry of subunitsMolecular mass, Polydispersity, Fragmentation patternsRetention time, Peak purity, Quantification of impurities
Strengths - Non-destructive- Provides detailed structural information- Quantitative without a specific standard (qNMR)- High sensitivity- High mass accuracy- Suitable for complex mixtures- High resolution for separating impurities- Well-established and robust- High precision and accuracy for quantification
Limitations - Lower sensitivity compared to MS- Signal overlap in complex mixtures or with large polymers- Requires deuterated solvents- May not distinguish isomers- Fragmentation can be complex- Ionization efficiency can vary- Does not provide direct structural information- Requires a reference standard for identification- May not resolve all impurities
Typical Accuracy Purity: ± 0.1-1% (qNMR)Mass: < 5 ppm (High-Res MS)Purity: > 99% with appropriate standards
Typical Precision HighHighHigh

Structural Elucidation by ¹H NMR Spectroscopy

¹H NMR is a powerful technique for the structural confirmation of NH-bis(m-PEG8) conjugates. The spectrum provides a unique fingerprint of the molecule, with characteristic signals for the methoxy (CH₃O-), ethylene glycol (-O-CH₂-CH₂-O-), and amine bridge protons.

Table 2: Expected ¹H NMR Chemical Shifts for NH-bis(m-PEG8) Conjugate

Disclaimer: The following chemical shifts are predicted based on analogous structures and may vary slightly depending on the solvent and experimental conditions.

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration (Relative)
Methoxy Protons (CH₃O-)~ 3.38Singlet6H
PEG Backbone (-O-CH₂-CH₂-O-)~ 3.64Multiplet128H
Methylene adjacent to Amine (-NH -CH₂-)~ 2.8 - 3.0Triplet4H
Amine Proton (-NH -)Variable (1.0 - 5.0)Broad Singlet1H

Note: The integration values are relative and can be used to confirm the stoichiometry of the different parts of the molecule.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data. Below are representative protocols for the analysis of NH-bis(m-PEG8) conjugates using NMR and complementary techniques.

¹H NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the NH-bis(m-PEG8) conjugate.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative measurements).

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): 16 ppm (centered around 6 ppm).

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the relevant peaks and normalize the integrals to a known number of protons (e.g., the 6 protons of the two methoxy groups).

Quantitative NMR (qNMR) for Purity Assessment

For accurate purity determination, an internal standard with a known purity and concentration is used.

  • Sample Preparation:

    • Accurately weigh the NH-bis(m-PEG8) conjugate and a suitable internal standard (e.g., maleic acid, 1,4-dioxane) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent.

  • Data Acquisition and Processing:

    • Follow the ¹H NMR protocol, ensuring a sufficiently long relaxation delay (D1 > 5 x T₁ of the slowest relaxing proton).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation:

    • The purity of the analyte can be calculated using the following formula:

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation:

    • Prepare a stock solution of the NH-bis(m-PEG8) conjugate at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to 1-10 µM with the mobile phase.

  • LC-MS Parameters:

    • Column: C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 100 - 2000 m/z.

  • Data Analysis:

    • Identify the molecular ion peak, often observed as a sodium adduct [M+Na]⁺ or protonated molecule [M+H]⁺.

    • Use the accurate mass measurement to confirm the elemental composition.

Experimental Workflow for Structural Characterization

The following diagram illustrates a logical workflow for the comprehensive structural analysis of an NH-bis(m-PEG8) conjugate, integrating NMR and complementary techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_results Final Characterization synthesis Synthesis of NH-bis(m-PEG8) Conjugate purification Purification (e.g., Chromatography) synthesis->purification initial_screen Initial Purity Screen (HPLC/UPLC) purification->initial_screen initial_screen->purification Purity < 95% (Re-purify) nmr_analysis NMR Analysis (¹H, ¹³C, qNMR, DOSY) initial_screen->nmr_analysis Purity > 95% ms_analysis Mass Spectrometry (ESI-MS / MALDI-TOF) nmr_analysis->ms_analysis Confirm Structure purity_confirm Purity Confirmed? nmr_analysis->purity_confirm structure_confirm Structure Confirmed? ms_analysis->structure_confirm mw_confirm Molecular Weight Confirmed? ms_analysis->mw_confirm structure_confirm->synthesis No (Re-synthesize) structure_confirm->mw_confirm Yes mw_confirm->synthesis No (Re-synthesize) mw_confirm->purity_confirm Yes purity_confirm->purification No (Re-purify) final_report Final Characterization Report purity_confirm->final_report Yes

Caption: Workflow for the structural analysis of NH-bis(m-PEG8) conjugates.

This guide provides a framework for the robust structural analysis of NH-bis(m-PEG8) conjugates. By combining the detailed structural insights from NMR with the sensitive and accurate data from MS and HPLC, researchers can ensure the quality and consistency of their materials, which is paramount for successful drug development and scientific research.

A Comparative Analysis of Homobifunctional and Heterobifunctional PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Polyethylene Glycol (PEG) Linker for Enhanced Drug Conjugate Performance.

The strategic selection of a linker is a critical determinant of the therapeutic index of a drug conjugate, profoundly influencing its stability, pharmacokinetics, and efficacy. Among the diverse linker technologies, polyethylene glycol (PEG) linkers have become integral to the design of advanced drug delivery systems, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of homobifunctional and heterobifunctional PEG linkers, supported by experimental data, detailed methodologies, and visual representations of key biological pathways to inform rational drug conjugate design.

Executive Summary: Homobifunctional vs. Heterobifunctional PEG Linkers

FeatureHomobifunctional PEG LinkersHeterobifunctional PEG Linkers
Structure Identical reactive groups at both termini (e.g., NHS-PEG-NHS).Different reactive groups at each terminus (e.g., NHS-PEG-Maleimide).[1]
Conjugation Chemistry One-pot reaction, potentially leading to a mixture of products and cross-linking.[1]Controlled, sequential two-step conjugation, enabling precise assembly of complex conjugates.[1]
Purity of Final Conjugate Lower, often requiring more extensive purification to remove byproducts.[1]Higher, with a more homogenous and well-defined final product.[1]
Primary Applications Cross-linking of similar molecules, such as protein dimerization.Construction of complex bioconjugates like ADCs and PROTACs, linking two distinct molecules.
Advantages Simplicity in certain applications where controlled conjugation is not critical.High degree of control over the conjugation process, leading to higher yields and purity.
Disadvantages Lack of control can lead to undesirable side products and lower yields of the desired conjugate.The multi-step conjugation process can be more complex and time-consuming.

Data Presentation: A Quantitative Comparison

The choice between a homobifunctional and a heterobifunctional PEG linker significantly impacts the efficiency of the conjugation process and the stability of the final drug conjugate. The following tables summarize key performance metrics from comparative studies.

Table 1: Comparative Conjugation Efficiency and Product Purity

ParameterHomobifunctional Linker (e.g., HO-Peg18-OH)Heterobifunctional Linker (e.g., Mal-PEG-NHS)
Conjugation Efficiency (%) 40-60%70-90%
Yield of Desired Conjugate (%) 25-40%60-80%
Presence of Oligomeric Byproducts HighLow to None
Purity after Standard Purification (%) 75-85%>95%
Data sourced from a comparative analysis of HO-Peg18-OH and Mal-PEG-NHS in the context of model protein-small molecule drug conjugation.

Table 2: Stability of the Resulting Antibody-Drug Conjugate (ADC)

ParameterADC with Homobifunctional LinkerADC with Heterobifunctional Linker (Mal-PEG-NHS)
Aggregation after 1 month at 4°C (%) 5-10%<2%
Drug Dissociation in Human Plasma (72h, %) 15-25%5-10%
In-vivo Half-life (murine model, hours) ~150~250
Data represents typical performance in a model ADC system.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of drug conjugates. Below are representative protocols for key experiments.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a Homobifunctional NHS-PEG-NHS Linker

This protocol outlines a one-pot method for conjugating a drug to an antibody using a homobifunctional NHS ester-activated PEG linker. This method relies on the reaction of the NHS esters with primary amines (lysine residues) on the antibody.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.2-7.4.

  • Homobifunctional NHS-PEG-NHS linker.

  • Amine-containing drug.

  • Dimethyl sulfoxide (DMSO).

  • Size-exclusion chromatography (SEC) column.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Antibody Preparation: Dialyze the mAb into a phosphate buffer (pH 7.2-7.5) to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 5-10 mg/mL.

  • Linker-Drug Preparation: Dissolve the homobifunctional NHS-PEG-NHS linker and the amine-containing drug in DMSO at a 1:1 molar ratio to form the linker-drug complex.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the linker-drug solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the ADC using a SEC column to remove excess linker-drug and other small molecules.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry (MS).

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using a Heterobifunctional NHS-PEG-Maleimide Linker

This two-step protocol describes the conjugation of a thiol-containing drug to an antibody using a heterobifunctional linker, which allows for more controlled and specific conjugation.

Materials:

  • Monoclonal antibody (mAb) in PBS, pH 7.2-7.4.

  • Heterobifunctional NHS-PEG-Maleimide linker.

  • Thiol-containing drug.

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (if necessary).

  • DMSO.

  • SEC column.

  • Quenching buffer (e.g., N-acetylcysteine).

Procedure: Step 1: Antibody Modification with the Linker

  • Antibody Preparation: If targeting native cysteines, partially reduce the interchain disulfides of the antibody using a controlled amount of TCEP. If targeting lysine residues, ensure the antibody is in an amine-free buffer at pH 7.5-8.5.

  • Linker Activation: Dissolve the NHS-PEG-Maleimide linker in DMSO to a stock concentration of 10-20 mM immediately before use.

  • Reaction: Add a 5- to 10-fold molar excess of the dissolved linker to the antibody solution.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Purification: Remove the excess, unreacted linker using a desalting column.

Step 2: Conjugation of the Drug to the Modified Antibody

  • Drug Preparation: Dissolve the thiol-containing drug in DMSO.

  • Conjugation: Immediately add the drug solution to the purified maleimide-activated antibody. A 3- to 5-fold molar excess of the drug is typically used.

  • Incubation: Incubate for 1-2 hours at room temperature or 4°C overnight in the dark.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Final Purification: Purify the final ADC using SEC to remove unreacted drug and other impurities.

  • Characterization: Analyze the final ADC for DAR, purity, and aggregation as described in the previous protocol.

Mandatory Visualization

PROTAC-Mediated Protein Degradation Pathway

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in the formation and stability of the ternary complex.

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex Binds to warhead PROTAC PROTAC (Heterobifunctional Molecule) PROTAC->Ternary_Complex Linker facilitates proximity E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 ligand Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Dissociation Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Recycled_PROTAC->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for ADC Synthesis and Characterization

The development of an effective ADC requires a systematic workflow encompassing synthesis, purification, and thorough characterization.

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A1 Antibody Preparation (e.g., buffer exchange, reduction) A3 Conjugation Reaction A1->A3 A2 Linker-Payload Activation A2->A3 B1 Size-Exclusion Chromatography (SEC) A3->B1 B2 Hydrophobic Interaction Chromatography (HIC) B1->B2 Optional C1 Determine Drug-to-Antibody Ratio (DAR) B1->C1 B2->C1 C4 In Vitro & In Vivo Evaluation C1->C4 C2 Assess Purity and Aggregation C2->C4 C3 Confirm Structural Integrity C3->C4

Caption: A generalized workflow for the synthesis and evaluation of ADCs.

Conclusion and Recommendations

The choice between homobifunctional and heterobifunctional PEG linkers is a critical decision in the design of drug conjugates. For applications requiring the simple cross-linking of identical molecules, homobifunctional linkers may suffice. However, for the development of complex, targeted therapeutics such as ADCs and PROTACs, the superior control and efficiency offered by heterobifunctional linkers are paramount. The ability to perform sequential, orthogonal conjugations leads to higher yields of more defined and stable bioconjugates, ultimately contributing to a more favorable therapeutic profile. The experimental data consistently demonstrates that heterobifunctional linkers result in ADCs with lower aggregation, greater stability, and improved in vivo half-life. Therefore, for the development of next-generation drug delivery systems, heterobifunctional PEG linkers are generally the preferred choice.

References

A Comparative Guide to Quantifying the Degree of PEGylation for NH-bis(m-PEG8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of molecules. Accurately determining the degree of PEGylation—the number of PEG molecules attached to a parent molecule—is a critical quality attribute that directly influences the efficacy, safety, and pharmacokinetic profile of a biotherapeutic. This guide provides an objective comparison of key analytical techniques for quantifying the degree of PEGylation, with a focus on molecules modified with NH-bis(m-PEG8), a branched PEG reagent.

Comparison of Key Quantification Techniques

The selection of an appropriate analytical method for quantifying the degree of PEGylation depends on several factors, including the nature of the molecule, the required precision, and available instrumentation. Here, we compare four widely used techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), and the Trinitrobenzene Sulfonic Acid (TNBS) Assay.

Parameter MALDI-TOF Mass Spectrometry ¹H-NMR Spectroscopy SEC-MALS TNBS Assay
Principle Measures the mass-to-charge ratio to determine the molecular weight increase due to PEGylation.[1][2]Compares the integral of PEG-specific proton signals to molecule-specific proton signals.[3][4]Separates molecules by hydrodynamic volume and uses light scattering to determine absolute molar mass.[5]Colorimetric assay that quantifies the reduction of free primary amines after PEGylation.
Information Provided Average degree of PEGylation, distribution of PEGylated species, and confirmation of covalent attachment.Precise degree of PEGylation, structural information, and can be used for absolute quantification.Molar mass of conjugates, degree of conjugation, and detection of aggregates or byproducts.Indirect estimation of the degree of PEGylation based on amine consumption.
Sample Requirement Low (pmol to fmol range).High (mg range).Moderate (µg to mg range).Moderate (µg range).
Throughput High.Low to moderate.Moderate.High.
Key Advantages High sensitivity, speed, and provides direct mass information.Highly quantitative, provides detailed structural insights.Can characterize complex mixtures and identify aggregates.Simple, cost-effective, and suitable for high-throughput screening.
Key Limitations Potential for ion suppression, difficulty with highly polydisperse PEGs.Requires high sample purity and concentration; complex spectra for large molecules.Indirect measurement of PEGylation degree; requires accurate dn/dc values.Indirect, prone to interference, assumes all amines are equally reactive.

Visualizing the Methodologies

To better understand the workflow and relationships between these techniques, the following diagrams are provided.

Experimental_Workflow_for_PEGylation_Quantification cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Analysis cluster_Result Result start PEGylated Molecule (e.g., with NH-bis(m-PEG8)) purification Purification (Removal of free PEG) start->purification ms MALDI-TOF MS purification->ms nmr ¹H-NMR purification->nmr sec SEC-MALS purification->sec tnbs TNBS Assay purification->tnbs ms_data Mass Spectrum Analysis ms->ms_data nmr_data Spectral Integration nmr->nmr_data sec_data Molar Mass Calculation sec->sec_data tnbs_data Absorbance Measurement tnbs->tnbs_data result Degree of PEGylation ms_data->result nmr_data->result sec_data->result tnbs_data->result

Caption: General experimental workflow for quantifying the degree of PEGylation.

Logical_Relationships_of_Quantification_Methods cluster_direct Direct Measurement cluster_separative Separative Analysis cluster_indirect Indirect Measurement center_node Comprehensive PEGylation Characterization maldi MALDI-TOF MS (Mass & Distribution) maldi->center_node Confirms nmr ¹H-NMR (Precise Stoichiometry) nmr->center_node Quantifies sec SEC-MALS (Size & Aggregation) sec->center_node Characterizes tnbs TNBS Assay (Amine Reactivity) tnbs->center_node Estimates

Caption: Logical relationships of complementary PEGylation quantification methods.

Detailed Experimental Protocols

Below are example protocols for two of the most powerful techniques for quantifying the degree of PEGylation.

Protocol 1: MALDI-TOF Mass Spectrometry

This protocol provides a general guideline for the analysis of a protein PEGylated with NH-bis(m-PEG8).

1. Materials and Reagents:

  • PEGylated protein sample

  • Unmodified protein (for reference)

  • Sinapinic acid (matrix)

  • α-Cyano-4-hydroxycinnamic acid (CHCA) (alternative matrix for smaller molecules)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

2. Sample and Matrix Preparation:

  • Matrix Solution: Prepare a saturated solution of sinapinic acid in 50:50 ACN:water with 0.1% TFA.

  • Sample Dilution: Dilute the PEGylated protein sample to a final concentration of 1-10 pmol/µL in 0.1% TFA.

  • Sample-Matrix Mixture: Mix the diluted sample and the matrix solution in a 1:1 ratio.

3. Data Acquisition:

  • Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry.

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum in linear mode, optimizing the laser power to achieve a good signal-to-noise ratio.

4. Data Analysis:

  • Determine the average molecular weight of the unmodified protein and the PEGylated protein from their respective mass spectra.

  • The degree of PEGylation (DP) is calculated as follows:

    • DP = (MWPEGylated Protein - MWUnmodified Protein) / MWNH-bis(m-PEG8)

    • Where MWNH-bis(m-PEG8) is the molecular weight of the PEGylating agent (749.93 g/mol ).

Protocol 2: ¹H-NMR Spectroscopy

This protocol is suitable for determining the precise degree of PEGylation, particularly for smaller molecules where distinct proton signals can be resolved.

1. Materials and Reagents:

  • Lyophilized PEGylated sample (at least 1-5 mg)

  • Deuterium oxide (D₂O)

  • Internal standard (optional, e.g., trimethylsilyl propionate - TSP)

2. Sample Preparation:

  • Dissolve the lyophilized PEGylated sample in a known volume of D₂O (e.g., 600 µL) in an NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

3. Data Acquisition:

  • Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • Suppress the residual water signal (HOD).

4. Data Analysis:

  • Identify a well-resolved proton signal unique to the parent molecule and a distinct signal corresponding to the ethylene glycol protons of the PEG chains (typically a sharp singlet around 3.6-3.7 ppm).

  • Integrate the area under both peaks.

  • The degree of PEGylation (DP) is calculated using the following formula:

    • DP = (IntegralPEG / Number of PEG Protons) / (IntegralMolecule / Number of Molecule Protons)

    • For NH-bis(m-PEG8), the number of ethylene glycol protons is 64 (2 * 8 * 4). The number of protons for the parent molecule signal must be known.

References

Navigating Biomolecular Interactions: A Comparative Guide to Electrophoretic Mobility Shift Assays for NH-bis(m-PEG8) Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding characteristics of novel therapeutic compounds is paramount. This guide provides a comprehensive comparison of the Electrophoretic Mobility Shift Assay (EMSA) with alternative techniques for characterizing the interactions of NH-bis(m-PEG8) conjugates, supported by experimental data and detailed protocols.

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] However, the presence of PEG moieties can present unique challenges for traditional bioanalytical methods. This guide focuses on the application and optimization of EMSA for studying the binding of NH-bis(m-PEG8) conjugated small molecules to their protein targets and objectively compares its performance against other common analytical techniques.

Comparative Analysis of Interaction Analysis Techniques

Choosing the appropriate method to study the binding of a PEGylated conjugate depends on several factors, including the nature of the interacting molecules, the desired quantitative output, and available instrumentation. While EMSA is a valuable tool, it is essential to consider its strengths and limitations in the context of other available technologies like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

Parameter Electrophoretic Mobility Shift Assay (EMSA) Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Microscale Thermophoresis (MST)
Primary Output Qualitative (binding/no binding), semi-quantitative KdReal-time kinetics (ka, kd), equilibrium KdThermodynamics (ΔH, ΔS), stoichiometry (n), KdEquilibrium Kd
Typical Kd Range pM to µM[2][3]pM to mM[4]nM to µM[5]pM to mM
Sample Consumption Low (fmol to pmol of labeled probe)Low to moderateHighLow
Labeling Requirement Labeled conjugate (e.g., fluorescent, biotin)Label-free (one binding partner is immobilized)Label-freeLabeling of one partner (usually fluorescent) is common
Throughput Moderate to highModerate to highLowHigh
Considerations for NH-bis(m-PEG8) Conjugates PEG chains increase hydrodynamic radius, potentially enhancing the shift but may also cause smearing. Optimization of gel matrix and running conditions is critical. Steric hindrance from PEG could affect binding.Immobilization of the PEGylated conjugate or the target protein may be challenging and could lead to steric hindrance, affecting kinetic measurements. Non-specific binding to the sensor surface can be an issue.The heat change upon binding might be small for a small molecule conjugate, potentially affecting sensitivity. The PEG chains may contribute to the heat signal, requiring careful controls.The change in thermophoretic movement upon binding of a small PEGylated molecule might be less pronounced, requiring sensitive instrumentation.

Detailed Experimental Protocol: Non-Radioactive EMSA for NH-bis(m-PEG8) Conjugates

This protocol describes a non-radioactive EMSA to qualitatively and semi-quantitatively analyze the binding of a fluorescently labeled NH-bis(m-PEG8) conjugate to its target protein.

Reagents and Buffers
  • Fluorescently Labeled NH-bis(m-PEG8) Conjugate: e.g., Cy5 or a similar fluorophore-labeled conjugate. Prepare a 100 µM stock solution in an appropriate solvent (e.g., DMSO) and store at -20°C.

  • Target Protein: Purified protein of interest. Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable buffer and store at -80°C.

  • 5X Binding Buffer: 100 mM HEPES (pH 7.5), 250 mM KCl, 5 mM MgCl2, 50% glycerol, 5 mM DTT. Store at -20°C.

  • 10X TBE Buffer: 0.89 M Tris base, 0.89 M Boric acid, 20 mM EDTA. Store at room temperature.

  • Poly-d(I-C): A non-specific DNA competitor to reduce non-specific binding of the protein to any labeled nucleic acid contaminants. Prepare a 1 mg/mL stock solution.

  • Bovine Serum Albumin (BSA): To prevent the protein from sticking to tube walls. Prepare a 10 mg/mL stock solution.

  • 6X Loading Dye: 0.25% Bromophenol Blue, 0.25% Xylene Cyanol FF, 30% Glycerol in water. Store at 4°C.

  • Native Polyacrylamide Gel (6%): Prepare using standard protocols with 0.5X TBE buffer.

Experimental Procedure
  • Preparation of the Fluorescent Probe Working Solution: Dilute the 100 µM stock of the fluorescently labeled NH-bis(m-PEG8) conjugate to a working concentration of 100 nM in 1X Binding Buffer.

  • Binding Reactions: Set up the binding reactions in 20 µL final volume on ice. A typical reaction would include:

    • 4 µL of 5X Binding Buffer

    • 2 µL of 10 mg/mL BSA

    • 1 µL of 1 mg/mL Poly-d(I-C)

    • X µL of target protein (titrate concentrations, e.g., from 0 to 5 µM final concentration)

    • 1 µL of 100 nM fluorescently labeled NH-bis(m-PEG8) conjugate (final concentration 5 nM)

    • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate the reaction mixtures at room temperature for 30 minutes.

  • Electrophoresis:

    • Pre-run the 6% native polyacrylamide gel in 0.5X TBE buffer at 100 V for 30 minutes in a cold room or at 4°C.

    • Add 4 µL of 6X Loading Dye to each binding reaction.

    • Load the samples into the wells of the pre-run gel.

    • Run the gel at 100-150 V for 1.5-2 hours, or until the bromophenol blue dye front is near the bottom of the gel.

  • Detection:

    • Carefully remove the gel from the glass plates.

    • Scan the gel using a fluorescence imaging system with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Cy5).

    • The free fluorescent conjugate will migrate towards the bottom of the gel, while the protein-conjugate complex will be "shifted" to a higher molecular weight position.

Visualizing the Process and Concepts

To further clarify the experimental workflow and the context of this assay, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_gel Electrophoresis cluster_analysis Analysis reagents Prepare Buffers & Reagents probe Dilute Fluorescent Conjugate reagents->probe protein Prepare Protein Dilutions reagents->protein mix Combine Reagents, Protein, and Probe probe->mix protein->mix incubate Incubate at Room Temperature mix->incubate load Load Samples onto Native PAGE incubate->load run Run Gel at 100-150V load->run scan Scan Gel for Fluorescence run->scan analyze Analyze Shifted Bands scan->analyze

Figure 1. Experimental workflow for the electrophoretic mobility shift assay (EMSA).

signaling_pathway ligand NH-bis(m-PEG8) Conjugate receptor Cell Surface Receptor ligand->receptor Binding adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf nucleus Nucleus tf->nucleus Translocation response Cellular Response nucleus->response

Figure 2. Hypothetical signaling pathway initiated by a PEGylated conjugate.

decision_tree start Start: Choose a Binding Assay q1 Need Kinetic Data (ka, kd)? start->q1 q2 Need Thermodynamic Data (ΔH, ΔS)? q1->q2 No spr SPR q1->spr Yes q3 Sample is Limited? q2->q3 No itc ITC q2->itc Yes mst MST q3->mst Yes emsa EMSA q3->emsa No

Figure 3. Decision tree for selecting a suitable biomolecular interaction assay.

References

bioanalytical methods for detecting NH-bis(m-PEG8) modified therapeutics in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, this guide offers a comparative overview of methods for detecting and quantifying therapeutics modified with the NH-bis(m-PEG8) linker, a common component in Proteolysis Targeting Chimeras (PROTACs). We delve into the two primary analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), providing a detailed comparison of their performance, supported by experimental data and protocols.

The unique tripartite structure of PROTACs, consisting of a target protein binder, an E3 ligase ligand, and a linker such as NH-bis(m-PEG8), presents distinct bioanalytical challenges.[1][2] Accurate quantification in biological matrices is crucial for understanding the pharmacokinetic and pharmacodynamic (PK/PD) relationships that govern the efficacy and safety of these novel therapeutics.[3][4]

Method Comparison at a Glance

The two most prominent methods for the bioanalysis of these complex molecules are LC-MS/MS and ELISA. LC-MS/MS is a powerful and versatile tool for the sensitive and accurate analysis of a wide range of molecules, including PROTACs.[5] ELISA, a widely used immunoassay, offers a high-throughput alternative, particularly for PEGylated molecules.

FeatureLC-MS/MSELISA
Principle Separation by chromatography, detection by mass-to-charge ratio.Antigen-antibody binding with enzymatic signal amplification.
Specificity High; based on molecular weight and fragmentation pattern.Can be high with specific antibodies, but potential for cross-reactivity.
Sensitivity Very high; typically in the low pg/mL range.High; can reach low ng/mL levels.
Development Time Moderate to long; requires method development and optimization.Can be lengthy due to antibody development and validation.
Throughput Lower compared to ELISA.High; suitable for screening large numbers of samples.
Matrix Effects Can be significant; requires careful sample preparation and internal standards.Can be minimized with appropriate blocking and washing steps.
Cost High initial instrument cost and operational expenses.Generally lower cost per sample, but antibody development can be expensive.

In-Depth Analysis of Bioanalytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of PROTACs in biological samples due to its high sensitivity, specificity, and ability to multiplex. This technique allows for the precise measurement of the intact PROTAC molecule, as well as its metabolites.

Performance Data:

Quantitative data from studies on various PROTACs demonstrate the high sensitivity of LC-MS/MS methods.

PROTAC AnalyteMatrixLLOQ (Lower Limit of Quantification)
TL 13-112Rat Plasma10 pg/mL
Gefitinib-based PROTACs-3Rat Plasma20 pg/mL

Challenges and Considerations:

Despite its advantages, LC-MS/MS analysis of PROTACs is not without its challenges. The complex structure of PROTACs can lead to in-source fragmentation, requiring careful optimization of mass spectrometry parameters. Non-specific binding to laboratory plastics and glassware is another common issue that can be addressed by using low-binding materials and adding surfactants to sample preparation solutions.

Experimental Protocol: A General LC-MS/MS Workflow

The following provides a generalized protocol for the quantification of an NH-bis(m-PEG8) modified therapeutic in plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add an internal standard.

  • Add 600 µL of a 1:1 (v/v) mixture of acetonitrile and methanol to precipitate proteins.

  • Vortex the sample for 30 seconds.

  • Centrifuge at 13,000 rpm for 12 minutes at room temperature.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 200 µL of a 1:1 (v/v) mixture of methanol and acetonitrile.

2. LC-MS/MS Analysis

  • Liquid Chromatography: Employ a reversed-phase column (e.g., C18) with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor and product ions of the analyte and internal standard.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (Acetonitrile/Methanol) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer & Evaporation Centrifugation->SupernatantTransfer Reconstitution Reconstitution SupernatantTransfer->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification) MS_Detection->DataAnalysis

A generalized workflow for the bioanalysis of NH-bis(m-PEG8) modified therapeutics using LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA presents a high-throughput and cost-effective alternative for the detection of PEGylated therapeutics. This method relies on the specific recognition of the PEG moiety by anti-PEG antibodies. Competitive ELISA formats are commonly employed for the quantification of PEGylated molecules.

Performance Data:

Commercially available ELISA kits for PEGylated proteins report sensitivities in the low ng/mL range.

AssayTargetSensitivity
PEGylated Protein ELISA KitGeneral PEGylated Proteins1 ng/mL

Challenges and Considerations:

A significant challenge in developing an ELISA for NH-bis(m-PEG8) modified therapeutics is the availability of highly specific anti-PEG antibodies that recognize the specific linker structure without cross-reacting with other endogenous or exogenous molecules. The presence of pre-existing anti-PEG antibodies in human samples can also interfere with the assay.

Experimental Protocol: A General Competitive ELISA Workflow

The following outlines a general protocol for a competitive ELISA to quantify a therapeutic with an NH-bis(m-PEG8) linker.

1. Plate Coating

  • Coat a 96-well microplate with a monoclonal antibody specific to PEG.

  • Incubate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Wash the plate again.

2. Competitive Binding

  • Add standards and samples to the wells.

  • Immediately add a known concentration of a biotin-conjugated version of the NH-bis(m-PEG8) modified therapeutic.

  • Incubate for 2 hours at room temperature. During this incubation, the free analyte in the sample competes with the biotin-conjugated analyte for binding to the coated antibody.

  • Wash the plate to remove unbound reagents.

3. Signal Detection

  • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add a TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

ELISA_Workflow cluster_steps Competitive ELISA Steps PlateCoating 1. Plate Coating (Anti-PEG Antibody) Blocking 2. Blocking PlateCoating->Blocking CompetitiveBinding 3. Competitive Binding (Sample + Biotinylated Therapeutic) Blocking->CompetitiveBinding Washing1 4. Washing CompetitiveBinding->Washing1 StreptavidinHRP 5. Add Streptavidin-HRP Washing1->StreptavidinHRP Washing2 6. Washing StreptavidinHRP->Washing2 SubstrateAddition 7. Substrate Addition (TMB) Washing2->SubstrateAddition StopReaction 8. Stop Reaction SubstrateAddition->StopReaction ReadAbsorbance 9. Read Absorbance (450 nm) StopReaction->ReadAbsorbance

A schematic of a competitive ELISA workflow for quantifying NH-bis(m-PEG8) modified therapeutics.

Conclusion: Selecting the Right Method

The choice between LC-MS/MS and ELISA for the bioanalysis of NH-bis(m-PEG8) modified therapeutics depends on the specific requirements of the study. LC-MS/MS offers unparalleled sensitivity and specificity, making it the preferred method for regulatory submissions and detailed pharmacokinetic studies. ELISA, with its high-throughput capabilities, is well-suited for screening large numbers of samples during early drug discovery and for monitoring immunogenicity. A thorough understanding of the strengths and limitations of each method is essential for generating reliable and meaningful data in the development of these innovative therapeutics.

References

Safety Operating Guide

Personal protective equipment for handling NH-bis(m-PEG8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, operational, and disposal information for handling NH-bis(m-PEG8), a substance classified with acute oral toxicity and as a significant aquatic hazard.[1] Adherence to these protocols is essential for ensuring personal safety and environmental protection.

Hazard Identification

According to the Safety Data Sheet (SDS), NH-bis(m-PEG8) is classified under the Globally Harmonized System (GHS) as:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[1]

Precautionary statements advise to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to prevent its release into the environment.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is necessary to minimize exposure risks. The following table outlines the recommended PPE for various laboratory operations involving NH-bis(m-PEG8).

Operation Required PPE Additional Recommendations
Weighing and Preparing Solutions Chemical safety goggles, Nitrile gloves, Lab coatWork in a well-ventilated area or a chemical fume hood.
Performing Reactions Chemical safety goggles, Nitrile gloves, Lab coatUse a chemical fume hood. For potential splash hazards, consider using a face shield in addition to goggles.
Purification (e.g., Chromatography) Chemical safety goggles, Nitrile gloves, Lab coatEnsure proper ventilation.
Handling Spills Chemical splash goggles, Nitrile gloves (double-gloving recommended), Chemical-resistant apron or coverallsFor significant spills or where vapors may be present, respiratory protection is advised.

Glove Selection: Disposable nitrile gloves generally provide adequate protection for handling PEGylated compounds. Always inspect gloves for any signs of damage before use and change them immediately if contact with the chemical is suspected.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict workflow is critical for safely handling NH-bis(m-PEG8).

  • Preparation:

    • Assemble all necessary equipment and reagents.

    • Ensure a chemical spill kit appropriate for amines is readily accessible.

    • Verify that a certified chemical fume hood is in proper working order.

  • Donning PPE:

    • Put on all required PPE as detailed in the table above before entering the designated work area.

  • Handling and Dispensing:

    • Conduct all manipulations of NH-bis(m-PEG8) within a chemical fume hood to prevent inhalation of any potential aerosols or vapors.

    • Carefully dispense the required amount, avoiding splashes.

    • Keep containers tightly closed when not in use.

  • Post-Experiment Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly label and store any remaining NH-bis(m-PEG8) according to storage conditions, which are typically dry, dark, and at 0 - 4°C for the short term or -20°C for the long term.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.

    • Remove lab coat before leaving the laboratory to prevent the spread of contamination.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Remove contact lenses if present. Seek immediate medical attention.

  • Inhalation: Relocate the individual to fresh air. If breathing is difficult, provide respiratory support.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician for treatment advice.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for disposal. Ventilate the area and clean the spill site.

Disposal Plan

All waste containing NH-bis(m-PEG8) must be treated as hazardous waste due to its aquatic toxicity.

  • Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.

  • Disposal Method: While polyethylene glycol is biodegradable, it should not be released into wastewater systems. Arrange for the disposal of chemical waste through a licensed contractor to ensure compliance with local and national regulations.

Workflow for Safe Handling of NH-bis(m-PEG8)

Workflow for Safe Handling of NH-bis(m-PEG8) cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep1 Assemble Equipment prep2 Verify Fume Hood prep1->prep2 prep3 Locate Spill Kit prep2->prep3 ppe_don Don PPE prep3->ppe_don dispense Dispense in Fume Hood ppe_don->dispense react Perform Reaction dispense->react close Keep Containers Closed react->close decon Decontaminate Work Area close->decon ppe_doff Doff PPE decon->ppe_doff wash Wash Hands ppe_doff->wash collect Collect Hazardous Waste wash->collect dispose Dispose via Licensed Contractor collect->dispose

Caption: Logical workflow for the safe handling of NH-bis(m-PEG8).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.